molecular formula C10H8N2O B157908 4-(1H-Imidazol-1-yl)benzaldehyde CAS No. 10040-98-9

4-(1H-Imidazol-1-yl)benzaldehyde

Cat. No.: B157908
CAS No.: 10040-98-9
M. Wt: 172.18 g/mol
InChI Key: DCICUQFMCRPKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICUQFMCRPKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353058
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10040-98-9
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10040-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of a Versatile Building Block

4-(1H-imidazol-1-yl)benzaldehyde stands as a pivotal molecule in the landscape of medicinal chemistry and materials science. Its unique structural composition, featuring a reactive aldehyde group appended to a phenyl ring which is, in turn, substituted with an imidazole moiety, confers upon it a versatile reactivity profile. This makes it a sought-after precursor for the synthesis of a diverse array of compounds with significant biological activities, including antifungal and antibacterial agents.[1] A thorough understanding of its physicochemical properties is, therefore, not merely an academic exercise but a fundamental prerequisite for its effective utilization in drug design, synthesis optimization, and the development of novel chemical entities. This guide provides a comprehensive exploration of these properties, grounded in experimental data and established scientific principles, to empower researchers in their scientific endeavors.

I. Molecular and Structural Characteristics

At the heart of its properties lies the molecular architecture of this compound.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; O1 [label="O"]; N1 [label="N"]; C8 [label="C"]; H2 [label="H"]; C9 [label="C"]; H3 [label="H"]; N2 [label="N"]; C10 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aldehyde group C4 -- C7; C7 -- H1; C7 -- O1 [style=double];

// Imidazole ring C1 -- N1; N1 -- C8; C8 -- H2; C8 -- C9; C9 -- H3; C9 -- N2; N2 -- C10; C10 -- H4; C10 -- N1;

// Hydrogens on benzene ring C2 -- H5; C3 -- H6; C5 -- H7; C6 -- H8;

// Positioning - you might need to adjust these values C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,0!"]; C4 [pos="2,-1!"]; C5 [pos="1,-2!"]; C6 [pos="0,-1!"]; C7 [pos="3,-2!"]; H1 [pos="3.5,-2.5!"]; O1 [pos="3.5,-1.5!"]; N1 [pos="-1,0!"]; C8 [pos="-1.5,1!"]; H2 [pos="-1.5,1.5!"]; C9 [pos="-2.5,0.5!"]; H3 [pos="-3,0.8!"]; N2 [pos="-2.5,-0.5!"]; C10 [pos="-1.5,-1!"]; H4 [pos="-1.5,-1.5!"]; H5 [pos="1,1.5!"]; H6 [pos="2.5,0.5!"]; H7 [pos="1,-2.5!"]; H8 [pos="-0.5,-1.5!"]; } केंद Figure 1: Chemical structure of this compound.

The molecule is characterized by a planar phenyl ring, with the angle between the mean planes of the imidazole and arene rings being approximately 24.58 degrees.[2] This structural feature influences the molecule's electronic properties and its interactions in a biological context.

Table 1: Core Molecular Identifiers

IdentifierValueSource(s)
Molecular Formula C₁₀H₈N₂O[3][4][5][6]
Molecular Weight 172.18 g/mol [3][4][5][6]
CAS Number 10040-98-9[3][4][5][6]
InChI Key DCICUQFMCRPKHZ-UHFFFAOYSA-N[3]
SMILES O=Cc1ccc(cc1)-n2ccnc2[3]

II. Physicochemical Data

A quantitative understanding of the physicochemical properties is paramount for predicting the behavior of this compound in various experimental settings.

Table 2: Summary of Physicochemical Properties

PropertyValueNotesSource(s)
Melting Point 153-155 °C(lit.)[3]
Boiling Point 351.1 ± 25.0 °C(Predicted)
pKa 5.07 ± 0.10(Predicted)
Solubility Soluble in MethanolRecrystallization solvent
Appearance Light yellow to yellow to orange powder/crystal

Expert Insights: The melting point of a compound is a critical indicator of its purity. A sharp melting point range, as observed for this compound, is indicative of a high degree of purity. The predicted boiling point suggests that the compound is a solid at room temperature and has relatively low volatility. The predicted pKa is of particular interest to drug development professionals. The imidazole ring has a basic nitrogen atom, and its pKa will determine the extent of its protonation at physiological pH (around 7.4). A pKa of approximately 5.07 suggests that a significant portion of the molecule will be in its neutral form at physiological pH, which can influence its ability to cross cell membranes.

III. Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, enabling its identification and structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): [2]

  • δ 10.05 (s, 1H, C(O)H): This singlet corresponds to the aldehydic proton, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group.

  • δ 8.03 (d, 2H, Cₐᵣyl H, J = 8.6 Hz): These are the two protons on the phenyl ring that are ortho to the aldehyde group.

  • δ 7.99 (s, 1H, CᵢₘᵢᏧ H): This singlet is assigned to the proton at the C2 position of the imidazole ring.

  • δ 7.60 (d, 2H, Cₐᵣyl H, J = 8.6 Hz): These are the two protons on the phenyl ring that are meta to the aldehyde group.

  • δ 7.39 (m, 1H, CᵢₘᵢᏧ H): This multiplet corresponds to one of the protons on the imidazole ring.

  • δ 7.26 (m, 1H, CᵢₘᵢᏧ H): This multiplet corresponds to the other proton on the imidazole ring.

¹³C NMR (100.6 MHz, CDCl₃): [2]

  • δ 190.48 (C(O)H): The carbonyl carbon of the aldehyde group.

  • δ 141.60 (Cₐᵣyl): The quaternary carbon of the phenyl ring attached to the imidazole nitrogen.

  • δ 135.28 (CᵢₘᵢᏧ H): The C2 carbon of the imidazole ring.

  • δ 134.84 (Cₐᵣyl): The quaternary carbon of the phenyl ring attached to the aldehyde group.

  • δ 131.48 (Cₐᵣyl H): The carbons of the phenyl ring ortho to the aldehyde group.

  • δ 131.23 (CᵢₘᵢᏧ H): The C4/C5 carbons of the imidazole ring.

  • δ 120.97 (Cₐᵣyl H): The carbons of the phenyl ring meta to the aldehyde group.

  • δ 117.54 (CᵢₘᵢᏧ H): The C4/C5 carbons of the imidazole ring.

B. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR (ATR, cm⁻¹): [2]

  • 3138 (w), 3109 (m): Cₐᵣyl—H stretching vibrations.

  • 2818 and 2746 (m): Aldehyde C—H stretching (Fermi doublet).

  • 1676 (s): C=O stretching of the aldehyde group.

  • 1604 (s), 1519 (s): Aromatic C=C stretching vibrations.

IV. Experimental Protocols

To ensure the reproducibility and accuracy of physicochemical data, standardized experimental protocols are essential.

A. Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

G cluster_0 Melting Point Determination Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Controlled Heating Controlled Heating Apparatus Setup->Controlled Heating Observation & Recording Observation & Recording Controlled Heating->Observation & Recording

B. Solubility Assessment (Qualitative)

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and solvent molecules ("like dissolves like").

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, add a small volume of the solvent (e.g., 1 mL).

  • Observation: Vigorously shake or vortex the mixture and observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is insoluble or sparingly soluble. The process can be repeated with gentle heating to assess temperature effects on solubility.[7][8]

G cluster_0 Qualitative Solubility Assessment Select Solvents Select Solvents Add Solute Add Solute Select Solvents->Add Solute Agitate & Observe Agitate & Observe Add Solute->Agitate & Observe Classify Solubility Classify Solubility Agitate & Observe->Classify Solubility

C. pKa Determination (UV-Vis Spectrophotometry)

Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The imidazole moiety in this compound contains a chromophore that is sensitive to protonation.

Methodology: [9][10][11]

  • Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then added to each buffer solution to achieve a constant final concentration.

  • UV-Vis Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

G cluster_0 pKa Determination by UV-Vis Prepare Buffers Prepare Buffers Prepare Samples Prepare Samples Prepare Buffers->Prepare Samples Measure UV-Vis Spectra Measure UV-Vis Spectra Prepare Samples->Measure UV-Vis Spectra Plot Absorbance vs. pH Plot Absorbance vs. pH Measure UV-Vis Spectra->Plot Absorbance vs. pH Determine pKa Determine pKa Plot Absorbance vs. pH->Determine pKa

V. Synthesis and Reactivity

This compound is typically synthesized via a nucleophilic aromatic substitution reaction between imidazole and a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

  • Reductive amination: To form corresponding amines.

  • Wittig reaction: To form alkenes.

  • Aldol condensation: To form α,β-unsaturated ketones.

  • Oxidation: To form the corresponding carboxylic acid.

The imidazole ring can also participate in reactions, such as N-alkylation or coordination with metal ions.

VI. Applications in Research and Development

The unique combination of a reactive aldehyde and a biologically relevant imidazole moiety makes this compound a valuable starting material in several areas:

  • Drug Discovery: It serves as a key building block for the synthesis of compounds with potential therapeutic applications, including antifungal, antibacterial, and anticancer agents.

  • Materials Science: The imidazole group can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties.

  • Chemical Probes: Derivatives of this compound can be designed as fluorescent probes for sensing and imaging applications.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. A comprehensive understanding of its molecular structure, physical constants, and spectroscopic characteristics, coupled with robust experimental protocols, is crucial for its effective application in scientific research and development. The data and methodologies presented herein are intended to serve as a valuable resource for scientists working with this versatile and important chemical compound.

References

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Rossignol, E., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 324-328.
  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • LibreTexts. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NPTEL. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 97% | 10040-98-9. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2022, November 5). 4-(1H-Imidazo[4,5-f][9]phenanthrolin-2-yl)benzaldehyde as a probe in pure solvents: Solvatochromism, electric dipole moment and pH influence. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

Sources

4-(1H-imidazol-1-yl)benzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)benzaldehyde (CAS: 10040-98-9)

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, which uniquely combines the reactive aldehyde functional group with the pharmaceutically important imidazole moiety, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The imidazole ring, a common feature in many natural products and active pharmaceutical ingredients (APIs), imparts specific physicochemical properties, including hydrogen bonding capabilities and the potential for coordination with metalloenzymes. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The identity and purity of a chemical intermediate are paramount for its successful application in multi-step syntheses. This compound is a solid at room temperature, typically appearing as yellow or brown crystals.[1][2] Its structural and physical properties are well-documented, ensuring reliability and reproducibility in experimental settings.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 10040-98-9[3][4]
Molecular Formula C₁₀H₈N₂O[4][5]
Molecular Weight 172.18 g/mol [4][5]
Appearance Solid, yellow to brown crystals[1][3]
Melting Point 153-155 °C[3]
IUPAC Name This compound[5][6]
SMILES String O=Cc1ccc(cc1)-n2ccnc2[5]
InChI Key DCICUQFMCRPKHZ-UHFFFAOYSA-N[5]
Chemical Structure and Spectral Data

The structure consists of an imidazole ring linked through one of its nitrogen atoms to the fourth carbon (para-position) of a benzaldehyde ring. This arrangement allows for electronic communication between the electron-rich imidazole ring and the electron-withdrawing aldehyde group.

Structure: The canonical structure is represented by the SMILES string: O=Cc1ccc(cc1)-n2ccnc2.[5]

Spectroscopic Characterization: Definitive structural confirmation is achieved through spectroscopic analysis. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are as follows[2]:

  • ¹H NMR (in CDCl₃) : Signals include peaks for the aldehyde proton (~10.05 ppm), aromatic protons on the benzaldehyde ring (~7.60 and 8.03 ppm), and protons on the imidazole ring (~7.26, 7.39, and 7.99 ppm).[2]

  • ¹³C NMR (in CDCl₃) : Characteristic peaks are observed for the carbonyl carbon of the aldehyde (~190.48 ppm) and various aromatic and imidazole carbons between ~117 and 142 ppm.[2]

  • Infrared (IR) : A strong absorption band characteristic of the C=O stretch in the aldehyde is observed around 1676 cm⁻¹. Aromatic C-H stretching vibrations appear above 3100 cm⁻¹.[2]

Synthesis and Purification

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored for its high yield and relatively straightforward execution.

Synthetic Pathway Rationale

The synthesis typically employs a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde or 4-bromobenzaldehyde, as the electrophilic substrate.[2][3] Imidazole, after deprotonation by a mild base, acts as the nucleophile.

  • Choice of Halide : 4-Fluorobenzaldehyde is often preferred because fluorine is a highly effective leaving group in SₙAr reactions due to its strong electron-withdrawing nature, which activates the aromatic ring toward nucleophilic attack.

  • Base and Solvent : Anhydrous potassium carbonate (K₂CO₃) is a standard choice of base, as it is strong enough to deprotonate imidazole, creating the imidazolide anion, but not so strong as to cause unwanted side reactions.[3][7] Dimethylformamide (DMF) is an ideal solvent because it is polar and aprotic, effectively solvating the potassium cation without interfering with the nucleophile, and its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable rate.[3]

General Experimental Protocol

The following protocol describes a robust method for the laboratory-scale synthesis of this compound.[3]

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Add a sufficient volume of dry dimethylformamide (DMF) to dissolve the reactants. A phase-transfer catalyst like Aliquat 336 may be added to facilitate the reaction, though it is not always necessary.[3]

  • Heating : Heat the reaction mixture to 100 °C and maintain it at this temperature with vigorous stirring for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the DMF.

  • Precipitation : Pour the concentrated residue into a beaker of ice water. A solid precipitate should form. Allow the mixture to stand, preferably overnight, to maximize precipitation.[3]

  • Purification : Collect the solid product by vacuum filtration. Wash the crude product thoroughly with water. Recrystallize the solid from methanol to afford the pure this compound as yellow crystals.[3] The reported yield for this procedure is high, often around 92%.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reactants 1. Combine Reactants (4-Fluorobenzaldehyde, Imidazole, K₂CO₃ in DMF) reflux 2. Heat & Reflux (100°C, 24h) reactants->reflux Stirring concentrate 3. Concentrate (Remove DMF) reflux->concentrate precipitate 4. Precipitate (Add to ice water) concentrate->precipitate filtrate 5. Filter & Wash (Collect solid) precipitate->filtrate recrystallize 6. Recrystallize (From Methanol) filtrate->recrystallize product Pure Product recrystallize->product caption Synthesis Workflow

Caption: A flowchart of the synthesis and purification of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The aldehyde group is a gateway to numerous chemical transformations, while the imidazole ring is a well-established pharmacophore.

Intermediate for Biologically Active Molecules

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][7][8] This activity is often attributed to the imidazole nitrogen atoms' ability to act as hydrogen bond donors/acceptors and to coordinate with metal ions in enzyme active sites.[8]

This compound serves as a starting material for derivatives with therapeutic potential. For instance, it can undergo a Claisen-Schmidt condensation with a ketone (e.g., 4'-methylacetophenone) to form a chalcone derivative.[3] These resulting chalcones have been investigated for their anti-aspergillus (antifungal) activity.[3]

Role in Medicinal Chemistry

The aldehyde functional group can be readily converted into other functionalities, expanding its synthetic utility:

  • Reductive Amination : To form amines.

  • Wittig Reaction : To form alkenes.

  • Oxidation : To form the corresponding carboxylic acid, 4-(1H-imidazol-1-yl)benzoic acid, another important building block.[9]

  • Condensation Reactions : To form imines, hydrazones, and other heterocyclic systems like benzimidazoles.[7][10]

Precursor Relationship Diagram

This diagram illustrates how this compound serves as a central precursor to various classes of functional molecules.

PrecursorHub center This compound amine Amines center->amine Reductive Amination alkene Alkenes center->alkene Wittig Reaction acid Carboxylic Acids center->acid Oxidation chalcone Chalcones (Antifungal Agents) center->chalcone Claisen-Schmidt Condensation imine Imines / Hydrazones center->imine Condensation caption Synthetic Utility as a Precursor

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1H-imidazol-1-yl)benzaldehyde in Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structure, featuring a reactive aldehyde group and a versatile imidazole ring, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions, while the benzaldehyde component provides a key functional handle for further chemical modifications.[5][6][7]

The journey of a promising compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit a drug's bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[8][9][10][11]

This technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols. By understanding and rigorously evaluating these key attributes, researchers can de-risk their drug discovery programs and make informed decisions to advance the most promising candidates.

Part 1: Solubility Characterization

A thorough understanding of a compound's solubility in various media is paramount for its successful development. This section outlines the theoretical considerations and a practical, step-by-step protocol for determining the solubility of this compound.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of the polar imidazole ring and the aldehyde group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the aromatic phenyl ring contributes to its lipophilicity, which may enhance solubility in organic solvents.

The pH of the medium is expected to have a significant impact on the aqueous solubility of this compound. The imidazole ring has a pKa of approximately 6.8-7.0, meaning it can be protonated to form a more soluble imidazolium cation in acidic conditions. Therefore, the aqueous solubility is anticipated to be higher at lower pH values.

While specific quantitative solubility data for this compound in a wide range of pharmaceutically relevant solvents is not extensively published, studies on structurally similar phenylimidazoles have shown very low solubility in nonpolar organic solvents like chloroalkanes and higher solubility in more polar environments.[12]

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.

Objective: To determine the thermodynamic solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound (solid, high purity)

  • Solvents:

    • Purified Water (Milli-Q or equivalent)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Ethanol

    • Propylene Glycol

    • Dimethyl Sulfoxide (DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the filtered supernatant from each solvent with the HPLC mobile phase to a concentration within the calibration range.

    • Analyze the diluted samples and calibration standards by HPLC. A suitable starting HPLC method could be a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in each solvent by multiplying the determined concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.

Anticipated Solubility Profile

Based on the structure of this compound, the following solubility profile can be anticipated:

SolventPredicted SolubilityRationale
0.1 M HCl (pH 1.2)HighProtonation of the imidazole ring leads to the formation of a more soluble salt.
Acetate Buffer (pH 4.5)Moderate to HighThe imidazole ring will be partially protonated.
Purified WaterLow to ModerateLimited by the lipophilic phenyl ring, but some solubility due to polar groups.
PBS (pH 7.4)LowThe imidazole ring will be largely in its neutral, less soluble form.
EthanolModerateA polar protic solvent capable of hydrogen bonding.
Propylene GlycolModerateA polar organic solvent commonly used in pharmaceutical formulations.
DMSOHighA polar aprotic solvent with excellent solvating properties for a wide range of compounds.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a critical step in early development. Forced degradation studies are employed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[8][9][10][11]

Potential Degradation Pathways

The chemical structure of this compound contains two key moieties that are susceptible to degradation:

  • Imidazole Ring: The imidazole ring can be susceptible to oxidation and photodegradation.[13] Studies on other imidazole-containing compounds have shown that the ring can undergo cleavage under harsh basic conditions.[13][14][15]

  • Benzaldehyde Group: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (4-(1H-imidazol-1-yl)benzoic acid). It can also be susceptible to photolytic degradation.[16][17][18]

Experimental Design: Forced Degradation Studies

Forced degradation studies, also known as stress testing, intentionally expose the compound to harsh conditions to accelerate its decomposition.[8][9][10][11] The goal is to generate a modest amount of degradation (typically 5-20%) to identify the primary degradation products.[9]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Purified water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 80°C for 48 hours.

  • Photostability: Solution and solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. HPLC is the most common technique for this purpose.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Initial Method Development:

    • Column Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile/water and methanol/water, with various additives like formic acid or ammonium acetate to achieve optimal separation.

    • Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.

    • Detection: Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and to assess peak purity.

  • Forced Degradation Sample Analysis:

    • Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the stress conditions outlined in section 2.2.

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Inject the stressed samples into the HPLC system.

  • Method Optimization:

    • Analyze the chromatograms from the stressed samples. The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

    • If co-elution is observed, optimize the HPLC method by adjusting the gradient profile, mobile phase composition, pH, or column chemistry.

    • Assess peak purity of the parent peak in the stressed samples using the PDA detector to ensure it is free from any co-eluting degradants.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Once the method is optimized, perform a full validation to demonstrate its suitability for its intended purpose. Key validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent compound from its degradation products.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

      • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Anticipated Stability Profile

Based on the chemical structure, the following stability profile for this compound can be predicted:

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic HydrolysisLikely StableMinimal degradation expected.
Basic HydrolysisPotentially UnstablePossible imidazole ring opening and other base-catalyzed reactions.
Neutral HydrolysisLikely StableMinimal degradation expected.
OxidationUnstableOxidation of the aldehyde to a carboxylic acid is highly probable.
Thermal DegradationLikely StableThe compound is a solid with a relatively high melting point, suggesting good thermal stability.
PhotostabilityPotentially UnstableBoth the benzaldehyde and imidazole moieties can be susceptible to photodegradation.

Part 3: Visualization of Experimental Workflows

To provide a clear and logical representation of the experimental processes described, the following diagrams have been generated using Graphviz (DOT language).

Workflow for Thermodynamic Solubility Determination

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vials B Add test solvents A->B C Agitate at constant temp (24-48 hours) B->C D Filter or centrifuge C->D E Collect supernatant D->E F Dilute supernatant E->F G HPLC analysis F->G H Quantify against standards G->H I I H->I Calculate Solubility (mg/mL)

Caption: Workflow for thermodynamic solubility determination.

Workflow for Forced Degradation and Stability-Indicating Method Development

Stability_Workflow cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation (ICH Q2) A Prepare drug solution B Expose to stress conditions (Acid, Base, Peroxide, Heat, Light) A->B D Analyze stressed samples B->D C Initial method screening C->D E Optimize separation D->E F Assess peak purity E->F G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J Robustness F->J K Validated Stability-Indicating Method G->K H->K I->K J->K

Caption: Workflow for stability-indicating method development.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its viability as a drug development candidate. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By implementing the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the necessary data to understand the compound's behavior in various physiological and stress conditions. The development of a robust, validated stability-indicating HPLC method is paramount for ensuring the quality and safety of any potential drug product derived from this promising scaffold. The insights gained from these studies will empower drug development professionals to make data-driven decisions, ultimately accelerating the path of new therapeutic agents to the clinic.

References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Hydrolysis of Imidazole-2-ylidenes. (2010, November 17). Journal of the American Chemical Society. Retrieved January 9, 2026, from [Link]

  • (PDF) Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Biodegradability of imidazole structures. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Hydrolysis of imidazole-2-ylidenes. (2010, October 20). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Synthesis, characterization, and in vitro SAR evaluation of N,N'-Bis(arylmethyl)-C2-alkyl substituted imidazolium salts. (2017, December 1). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Scheme 21: Photolysis products of benzaldehyde (8) in different... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry. Retrieved January 9, 2026, from [Link]

  • Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. (2018, August 2). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022, May 31). IJSDR. Retrieved January 9, 2026, from [Link]

  • Bioactive N-Phenylimidazole Derivatives. (n.d.). Bentham Science Publisher. Retrieved January 9, 2026, from [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020, May 14). Retrieved January 9, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 9, 2026, from [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). RSC Publishing. Retrieved January 9, 2026, from [Link]

  • 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. (1998, June 1). PubMed. Retrieved January 9, 2026, from [Link]

  • (PDF) Bioactive N-Phenylimidazole Derivatives. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • Aldehydes as powerful initiators for photochemical transformations. (2022, April 12). Beilstein Journals. Retrieved January 9, 2026, from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Retrieved January 9, 2026, from [Link]

  • N‐Arylation of imidazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • The Cohesive Interactions in Phenylimidazoles. (2024, January 23). PubMed Central. Retrieved January 9, 2026, from [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025, August 10). ResearchGate. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005, October 29). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • (PDF) The Cohesive Interactions in Phenylimidazoles. (2025, November 8). ResearchGate. Retrieved January 9, 2026, from [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). FDA. Retrieved January 9, 2026, from [Link]

Sources

spectroscopic data (NMR, IR, Mass) of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1H-imidazol-1-yl)benzaldehyde

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural confirmation of molecular entities is not merely a procedural formality; it is the bedrock of scientific integrity and reproducibility. This compound stands as a pivotal building block, a versatile intermediate whose derivatives are frequently explored for their biological activities, including antifungal and antibacterial properties.[1][2][3] Its utility in synthetic chemistry demands a comprehensive and validated analytical profile to ensure the fidelity of subsequent research and development.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and analytical science. This document is intended for researchers, scientists, and drug development professionals who require a robust and interpretable dataset for this key chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides a detailed map of the chemical environment, connectivity, and topology of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures that spectral artifacts are minimized and data is reproducible.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is common for general organic compounds, while DMSO-d₆ is used for less soluble samples. The data presented here was acquired in CDCl₃.[1][2]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.05Singlet (s)1H-Aldehyde (H-C=O)
8.03Doublet (d)2H8.6Aromatic (H-3', H-5')
7.99Singlet (s)1H-Imidazole (H-2)
7.60Doublet (d)2H8.6Aromatic (H-2', H-6')
7.39Multiplet (m)1H-Imidazole (H-5)
7.26Multiplet (m)1H-Imidazole (H-4)
  • Aldehyde Proton (10.05 ppm): The signal at 10.05 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a direct consequence of the powerful deshielding effect of the carbonyl group's electronegative oxygen atom and magnetic anisotropy.[4][5][6] The signal is a singlet, which is expected as this proton has no adjacent protons within three bonds to couple with.

  • Benzaldehyde Ring Protons (8.03 and 7.60 ppm): The two doublets integrating to two protons each are characteristic of a 1,4-disubstituted benzene ring. The protons at 8.03 ppm (H-3', H-5') are ortho to the electron-withdrawing aldehyde group, causing them to be more deshielded and appear further downfield. The protons at 7.60 ppm (H-2', H-6') are ortho to the imidazole ring. The identical coupling constant (J = 8.6 Hz) confirms their ortho relationship.

  • Imidazole Ring Protons (7.99, 7.39, 7.26 ppm): The proton at 7.99 ppm (H-2) appears as a sharp singlet. It is positioned between two nitrogen atoms, resulting in a distinct downfield shift. The other two imidazole protons at 7.39 and 7.26 ppm appear as multiplets, confirming their positions on the five-membered ring.

Caption: Molecular structure with ¹H NMR assignments.

¹³C NMR Spectroscopy: The Carbon Backbone

Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule as a single peak, providing a direct count of non-equivalent carbons and information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100.6 MHz, CDCl₃) [1][2]

Chemical Shift (δ, ppm)Assignment
190.48Carbonyl (C=O)
141.60Aromatic (C-4')
135.28Imidazole (C-2)
134.84Aromatic (C-1')
131.48Aromatic (C-3', C-5')
131.23Imidazole (C-5)
120.97Aromatic (C-2', C-6')
117.54Imidazole (C-4)
  • Carbonyl Carbon (190.48 ppm): This highly downfield signal is characteristic of an aldehyde carbonyl carbon, confirming the presence of this functional group.[6]

  • Aromatic Carbons (141.60 - 120.97 ppm): Four distinct signals are observed for the six carbons of the benzene ring, consistent with the symmetry of a 1,4-disubstituted system. The two quaternary carbons (C-1' and C-4'), which are not directly bonded to hydrogen, appear at 134.84 and 141.60 ppm. The protonated carbons appear at 131.48 ppm (C-3', C-5') and 120.97 ppm (C-2', C-6').

  • Imidazole Carbons (135.28, 131.23, 117.54 ppm): The three signals correspond to the three unique carbons of the imidazole ring, completing the carbon skeleton.

carbon_assignments cluster_mol This compound C_carbonyl C=O (190.48 ppm) C4_aryl C-4' (141.60 ppm) C3_C5_aryl C-3', C-5' (131.48 ppm) C1_aryl C-1' (134.84 ppm) C2_imid C-2 (135.28 ppm) C2_C6_aryl C-2', C-6' (120.97 ppm) C5_imid C-5 (131.23 ppm) C4_imid C-4 (117.54 ppm)

Caption: Key ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

ir_workflow Start Start Background Record Background Spectrum Start->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Spectrum Sample->Acquire End Interpreted Spectrum Acquire->End

Caption: Standard workflow for ATR-FTIR analysis.

IR Spectral Data and Interpretation

The IR spectrum is dominated by absorptions corresponding to the key functional groups: the aldehyde and the two aromatic rings.

Table 3: Key IR Absorption Bands for this compound [1][2]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3138, 3109Weak-MediumAromatic/Imidazole C-H Stretch
2818, 2746MediumAldehyde C-H Stretch (Fermi Doublet)
1676StrongCarbonyl (C=O) Stretch
1604, 1519StrongAromatic C=C Stretch
  • Carbonyl Stretch (1676 cm⁻¹): The intense, sharp peak at 1676 cm⁻¹ is the most prominent feature of the spectrum and is the classic signature of a carbonyl C=O double bond. Its position below 1700 cm⁻¹ is indicative of an aromatic aldehyde, where conjugation with the benzene ring slightly weakens the C=O bond, lowering its vibrational frequency compared to a saturated aliphatic aldehyde (which appears around 1720-1740 cm⁻¹).[7][8][9]

  • Aldehyde C-H Stretch (2818, 2746 cm⁻¹): The presence of two medium-intensity bands near 2820 and 2720 cm⁻¹ is a highly diagnostic feature for an aldehyde.[8][10] This "Fermi doublet" arises from an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration. Its presence, along with the strong C=O peak, provides conclusive evidence for the aldehyde functional group.

  • Aromatic C-H and C=C Stretches: The weak bands above 3000 cm⁻¹ are typical for C-H stretches on sp²-hybridized carbons of the benzene and imidazole rings. The strong absorptions at 1604 and 1519 cm⁻¹ are due to the C=C bond stretching vibrations within the aromatic rings.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum confirms the molecular formula and provides structural validation.

  • Molecular Ion (M⁺•): The spectrum shows a molecular ion peak at m/z = 172 .[2] This corresponds to the molecular weight of C₁₀H₈N₂O (172.18 g/mol ), confirming the compound's elemental composition.[11][12][13]

  • Key Fragmentation Pathways: While the imidazole ring itself is relatively stable, fragmentation of the benzaldehyde portion is expected.[14]

    • Loss of CHO: A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO, mass = 29 Da). This would produce a significant fragment ion at m/z = 143 (172 - 29).

    • Loss of CO: Subsequent loss of a carbon monoxide molecule (CO, mass = 28 Da) from the [M-H]⁺ ion at m/z 171 is also a plausible pathway, leading to a fragment at m/z = 143 .

fragmentation mol [C₁₀H₈N₂O]⁺• m/z = 172 (Molecular Ion) frag1 [C₉H₇N₂]⁺ m/z = 143 mol->frag1 - •CHO (29 Da)

Caption: Proposed EI-MS fragmentation of the molecular ion.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound.

  • MS confirms the molecular formula C₁₀H₈N₂O with a molecular ion at m/z 172.

  • IR spectroscopy validates the presence of the key functional groups: an aromatic aldehyde (C=O at 1676 cm⁻¹, C-H Fermi doublet at 2818/2746 cm⁻¹) and aromatic rings (C=C at ~1600 cm⁻¹).

  • ¹³C NMR provides a complete carbon count and identifies the carbonyl, aromatic, and imidazole carbons at their characteristic chemical shifts.

  • ¹H NMR maps the precise proton environment, confirming the 1,4-disubstitution pattern on the benzene ring and the connectivity between the benzaldehyde and imidazole moieties.

This comprehensive spectroscopic dataset serves as an authoritative reference for researchers, ensuring the quality and identity of this valuable chemical intermediate for its applications in synthesis and discovery.

References

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde . Doc Brown's Chemistry. [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

  • This compound | C10H8N2O | CID 736530 . PubChem. [Link]

  • ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde . ResearchGate. [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway . PubMed. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl) . IUCr. [Link]

  • 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl) . IUCr Journals. [Link]

  • The mass spectra of imidazole and 1-methylimidazole . ResearchGate. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A) . ResearchGate. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL. [Link]

  • N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates . Organic Chemistry Portal. [Link]

  • IR: aldehydes . University of Calgary. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

  • IR Spectra of benzaldehyde and its derivatives in different aggregate states . ResearchGate. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule . YouTube. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) . Human Metabolome Database. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) . KPU Pressbooks. [Link]

  • Interpreting . OpenOChem Learn. [Link]

  • NMR Problems . University of Wisconsin-Platteville. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) . Human Metabolome Database. [Link]

  • 4-(1-Imidazolyl)benzaldehyde - Optional[FTIR] - Spectrum . SpectraBase. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)benzaldehyde, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, detailed characterization, and most critically, its three-dimensional architecture as determined by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals who leverage structure-based design and require a deep understanding of the molecule's solid-state conformation and intermolecular interactions.

Introduction: The Significance of N-Arylated Imidazoles

This compound belongs to the N-arylated imidazole class of heterocyclic compounds. This structural motif is a cornerstone in the development of therapeutic agents due to its prevalence in a wide array of biologically active molecules.[1][2] The imidazole ring, with its unique electronic properties and ability to act as a hydrogen bond donor and acceptor, frequently serves as a critical pharmacophore that interacts with biological targets like enzymes and receptors.[3] Its derivatives have found extensive applications in medicinal chemistry as anticancer, anti-inflammatory, and antiviral agents, and in agriculture as fungicides and herbicides.[1][2]

The title compound, with its reactive aldehyde group, is a versatile precursor for synthesizing more complex molecules, such as chalcones and other derivatives with demonstrated antifungal and antibacterial activities.[2][4] Understanding its precise crystal structure is paramount, as the solid-state conformation and packing motifs can influence its reactivity, stability, and physicochemical properties, which are critical parameters in drug development.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and high-yield method involves the coupling of imidazole with a para-substituted benzaldehyde, such as 4-fluorobenzaldehyde or 4-bromobenzaldehyde.[1][4][5]

Experimental Protocol: Synthesis

This protocol describes a common method for synthesizing this compound. The choice of an aprotic polar solvent like DMF facilitates the dissolution of the reactants, while a weak base like potassium carbonate acts as a proton scavenger, activating the imidazole for nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, combine 4-fluorobenzaldehyde (0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) in 300 mL of dimethylformamide (DMF).[4]

  • Catalysis (Optional): A catalytic amount of a phase-transfer catalyst like Aliquat 336 can be added to enhance the reaction rate.[4] For reactions involving less reactive aryl halides like 4-bromobenzaldehyde, a copper(I) catalyst is often employed.[1][2][5]

  • Reflux: Heat the mixture to 100 °C and reflux for approximately 24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[4]

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the DMF.[4]

  • Precipitation: Pour the concentrated residue into ice water and allow it to stand, typically overnight. This step precipitates the product, which has lower solubility in water.[4]

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as methanol to yield the final product as yellow crystals.[4] A typical yield for this procedure is high, often around 92%.[4]

G cluster_workup Workup & Purification R1 4-Fluorobenzaldehyde R2 Imidazole R3 K₂CO₃ in DMF R4 100°C, 24h W1 Concentration (remove DMF) R4->W1 Reaction Completion W2 Precipitation in Ice Water W1->W2 W3 Filtration W2->W3 W4 Recrystallization (Methanol) W3->W4 Product This compound (Yellow Crystals) W4->Product Purified Product

Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques. The data presented below are consistent with reported values.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[6][7][8]
Molecular Weight 172.18 g/mol [6][7][8]
Appearance Yellow solid/crystals[4][7]
Melting Point 153-155 °C[4][7]
¹H NMR (400 MHz, CDCl₃) δ 10.05 (s, 1H), 8.03 (d, 2H), 7.99 (s, 1H), 7.60 (d, 2H), 7.39 (m, 1H), 7.26 (m, 1H)[1][5]
¹³C NMR (100.6 MHz, CDCl₃) δ 190.48, 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54[1][5]
IR (ATR, cm⁻¹) 1676 (C=O stretch), 1604, 1519 (Aromatic C=C stretch), 2818, 2746 (Aldehyde C-H)[1][5]

Crystal Structure Analysis

The most definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[9][10] This technique provides precise atomic coordinates, allowing for a detailed analysis of molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Experimental Protocol: Single-Crystal X-Ray Diffraction

Obtaining a high-quality crystal structure is critically dependent on the quality of the single crystal itself. The following protocol outlines the general workflow from crystal growth to structure solution.

Step-by-Step Methodology:

  • Crystal Growth (Prerequisite):

    • Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.[11]

    • Method: Slow evaporation is a common technique. Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture where it has moderate solubility).[11]

    • Execution: Filter the solution into a clean vial, cover it loosely (e.g., with Parafilm punctured with a few small holes), and store it in a vibration-free environment.[11][12] Patience is key; allow days or weeks for crystals to form.

    • Selection: Under a microscope, select a transparent, well-formed crystal without cracks or defects, ideally with dimensions around 0.2-0.4 mm.[12][13]

  • Data Collection:

    • Mounting: Carefully mount the selected crystal on a goniometer head.

    • Diffractometer: Place the crystal in a modern CCD diffractometer (e.g., a Bruker APEXII). The experiment is typically conducted at a low temperature (e.g., 125 K) to minimize thermal vibrations and improve data quality.[13]

    • X-ray Source: Use a monochromatic X-ray source, such as Mo Kα or Cu Kα radiation.[13]

    • Data Acquisition: Collect a series of diffraction frames by rotating the crystal in the X-ray beam. Software such as APEX3 is used to control the process.[5]

  • Structure Solution and Refinement:

    • Data Integration: Integrate the raw diffraction data to obtain a list of reflection intensities (hkl files) using software like SAINT.[5]

    • Structure Solution: Solve the phase problem using direct methods or Patterson methods (e.g., with SHELXT) to generate an initial electron density map and a preliminary structural model.[5]

    • Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5][13]

    • Validation: The final model is validated using crystallographic software (e.g., OLEX2, Mercury) to check for consistency and generate the final crystallographic information file (CIF).[5]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement P1 High Purity Compound (>98%) P2 Slow Evaporation in Suitable Solvent P1->P2 P3 Select High-Quality Single Crystal P2->P3 D1 Mount Crystal on Goniometer P3->D1 Crystal Ready D2 Low Temperature (125 K) Data Acquisition D1->D2 D3 Collect Diffraction Frames D2->D3 S1 Integrate Raw Data (e.g., SAINT) D3->S1 Raw Data S2 Solve Phase Problem (e.g., SHELXT) S1->S2 S3 Refine Structural Model (e.g., SHELXL) S2->S3 S4 Validate and Finalize (CIF File) S3->S4

Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data Summary

The crystal structure of this compound has been determined and reported.[1][5][13] The key crystallographic parameters are summarized below.

ParameterThis compound
CCDC Number 2267421
Empirical Formula C₁₀H₈N₂O
Formula Weight 172.18
Temperature 125 K
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.7538(3)
b (Å) 13.0619(6)
c (Å) 5.7601(3)
β (°) 107.031(2)
Volume (ų) 414.28(4)
Z 2
Data sourced from McClements, Wiesler & Tanski (2023).[5][13]
Molecular and Supramolecular Structure

The asymmetric unit of the crystal contains one molecule of this compound.[14] The molecular structure reveals that the imidazole and benzaldehyde moieties are not coplanar.

  • Conformation: The angle between the mean planes of the imidazole and the benzene rings is 24.58(7)°.[1][5][13] This twist is a common feature in N-arylated imidazoles and is a result of steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogens of the imidazole ring. This dihedral angle is a critical structural parameter that can influence the molecule's ability to fit into a receptor's binding pocket.

  • Supramolecular Features: The crystal packing is primarily dictated by a network of weak C—H···O and C—H···N intermolecular hydrogen bonds.[1][5] Specifically, an imidazole C-H group interacts with the aldehyde oxygen atom of a neighboring molecule, and another imidazole C-H group interacts with an imidazole nitrogen atom.[5] These interactions link the molecules into a three-dimensional supramolecular architecture. The absence of stronger hydrogen bond donors (like N-H or O-H) means that these weaker, directional C-H interactions play the dominant role in stabilizing the crystal lattice.

cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_Imid_CH Imidazole C-H (donor) B_Alde_O Aldehyde O (acceptor) A_Imid_CH->B_Alde_O C-H···O Interaction A_Alde_O Aldehyde O (acceptor) B_Imid_N Imidazole N (acceptor) C_Imid_CH Imidazole C-H (donor) C_Imid_CH->B_Imid_N C-H···N Interaction

Caption: Key intermolecular interactions in the crystal lattice.

Applications in Drug Discovery and Development

The structural and chemical attributes of this compound make it a valuable starting material in drug discovery. The aldehyde functional group provides a reactive handle for elaboration into a diverse range of chemical scaffolds through reactions like:

  • Claisen-Schmidt Condensation: Reaction with ketones to form chalcones, which are known for their broad spectrum of biological activities.[4]

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig Reaction: To form alkenes, expanding the carbon skeleton.

  • Condensation with Hydrazines: To form hydrazones, another class of biologically active compounds.

The imidazole core itself is known to coordinate with metal ions in metalloenzymes, a property that can be exploited in the design of enzyme inhibitors.[3] The detailed structural knowledge provided by crystallography allows for rational, structure-based drug design, enabling scientists to modify the molecule to enhance its binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest due to its role as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. This guide has detailed its synthesis and characterization, with a primary focus on its solid-state structure determined by single-crystal X-ray diffraction. The analysis reveals a non-planar conformation and a crystal packing arrangement stabilized by weak C-H···N and C-H···O hydrogen bonds. This precise structural knowledge is invaluable for professionals in drug development, providing a foundational understanding for the rational design of novel therapeutics based on the N-arylated imidazole scaffold.

References

  • McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–681. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • IUCr Journals. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl)-1H-imidazole. Retrieved January 9, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). A view of this compound, (I), showing the atom-numbering scheme. Retrieved January 9, 2026, from [Link]

  • Al-Dhfyan, A., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1023. Available from: [Link]

  • ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved January 9, 2026, from [Link]

  • McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved January 9, 2026, from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality, 20(5), 681-690. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 4-(1H-phenanthro(9,10-d)imidazol-2-yl)benzaldehyde. Retrieved January 9, 2026, from [Link]

  • ProQuest. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved January 9, 2026, from [Link]

  • Yaghi, O. M., et al. (2018). Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. Science, 361(6402). Available from: [Link]

  • AIP Publishing. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. Retrieved January 9, 2026, from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(1H-Imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of 4-(1H-imidazol-1-yl)benzaldehyde in modern medicinal chemistry. This versatile scaffold has emerged as a critical building block in the design and development of a diverse array of therapeutic agents. Its unique structural features, combining the reactivity of an aldehyde with the crucial coordinating and interactive properties of an imidazole ring, have positioned it as a privileged starting material for synthesizing potent enzyme inhibitors and modulators of biological pathways. This guide will delve into its pivotal role in the creation of novel antifungal and anticancer agents, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in derivatization, detail key protocols, and visualize the complex biological interactions that underscore its therapeutic potential.

Introduction: The Structural and Chemical Significance of this compound

This compound is a solid, often yellow, organic compound with the chemical formula C₁₀H₈N₂O.[1][2] Its molecular structure is characterized by a benzaldehyde ring substituted at the para position with a 1H-imidazol-1-yl group. This unique arrangement confers a duality of chemical reactivity and biological interactivity that is highly prized in medicinal chemistry.

The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and condensation reactions such as the Claisen-Schmidt condensation to form chalcones.[3] The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a well-established pharmacophore.[4][5] One of its key features is the ability of the sp²-hybridized nitrogen atom to act as a potent coordinator to metal ions, particularly the heme iron found in cytochrome P450 enzymes.[6] This interaction is fundamental to the mechanism of action for many drugs derived from this scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O[2][7]
Molecular Weight172.18 g/mol [2][7]
Melting Point153-155 °C[8]
AppearanceYellow solid[1]
CAS Number10040-98-9[2][8][9]
Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and high-yielding method involves the reaction of 4-fluorobenzaldehyde or 4-bromobenzaldehyde with imidazole in the presence of a base, such as potassium carbonate, and often a copper catalyst in an aprotic solvent like dimethylformamide (DMF).[1][8]

Synthesis_Workflow reagent1 4-Fluorobenzaldehyde or 4-Bromobenzaldehyde reaction reagent1->reaction reagent2 Imidazole reagent2->reaction catalyst K₂CO₃, Cu(I) catalyst (optional) catalyst->reaction Conditions solvent DMF, Reflux (100°C) solvent->reaction product This compound workup Aqueous Workup & Recrystallization product->workup reaction->product

General synthetic scheme for this compound.

Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde [8]

  • Reaction Setup: In a dry round-bottom flask, combine 4-fluorobenzaldehyde (0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) in 300 mL of dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.

  • Reflux: Heat the reaction mixture to 100 °C and maintain under reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Precipitation: Pour the concentrated residue into ice water and allow it to stand overnight. A solid precipitate will form.

  • Purification: Filter the solid product, wash it thoroughly with water, and recrystallize from methanol to yield pure this compound as yellow crystals. The expected yield is typically high, around 92%.[8]

Application in Antifungal Drug Development: Targeting Lanosterol 14α-Demethylase

A primary and highly successful application of the this compound scaffold is in the development of antifungal agents, particularly inhibitors of the enzyme lanosterol 14α-demethylase (LDM), also known as CYP51.[6] This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] Inhibition of LDM disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, which impairs membrane integrity and ultimately results in fungal cell death.[11]

The imidazole nitrogen of derivatives of this compound plays a critical role by coordinating to the heme iron atom in the active site of LDM, effectively blocking the enzyme's catalytic activity.[6] The benzaldehyde portion of the molecule provides a convenient point for chemical modification to enhance binding affinity and selectivity for the fungal enzyme over its human counterpart.[12][13]

LDM_Inhibition_Pathway Lanosterol Lanosterol LDM Lanosterol 14α-Demethylase (CYP51) Lanosterol->LDM Substrate Ergosterol Ergosterol LDM->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Inhibitor Imidazole-Based Inhibitor (e.g., Ketoconazole) Inhibitor->LDM Inhibits (Heme Iron Coordination)

Mechanism of action for imidazole-based LDM inhibitors.
Synthesis of Imidazole-Containing Chalcones with Antifungal Activity

Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds that can be readily synthesized from this compound and have demonstrated significant antifungal properties.[3] These compounds are often synthesized via a Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.50 mmol) and 4'-methylacetophenone (2.50 mmol) in methanol (7.5 mL) at room temperature.

  • Base Addition: Add an aqueous solution of sodium hydroxide (15 M, 0.25 mL, 3.75 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours. The formation of a yellow-white precipitate indicates product formation.

  • Purification: Collect the crude product by filtration and recrystallize it from hot methanol to obtain the pure chalcone derivative.

These imidazole-containing chalcones have shown promising activity against pathogenic fungi such as Aspergillus fumigatus.[3]

Application in Anticancer Drug Discovery

The this compound scaffold is also a valuable starting point for the synthesis of novel anticancer agents.[14][15] Its derivatives have been shown to target various cancer-related pathways and enzymes.

Aromatase Inhibitors for Hormone-Dependent Cancers

Aromatase, another cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis by converting androgens to estrogens.[16] In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Aromatase inhibitors (AIs) block estrogen production and are a cornerstone of endocrine therapy for this type of cancer.[17] Similar to LDM inhibitors, imidazole-based AIs utilize the nitrogen atom of the imidazole ring to coordinate with the heme iron of the aromatase enzyme, thereby inhibiting its function. The this compound core can be elaborated to create potent and selective AIs.[16]

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes TumorGrowth Hormone-Receptor Positive Breast Cancer Growth Estrogens->TumorGrowth Promotes Inhibitor Imidazole-Based Aromatase Inhibitor Inhibitor->Aromatase Inhibits (Heme Iron Coordination)

Mechanism of action for imidazole-based aromatase inhibitors.
Other Anticancer Mechanisms

Derivatives of this compound have demonstrated a range of other anticancer activities. For instance, certain chalcone derivatives have been shown to inhibit cancer cell growth by disrupting the mitochondrial membrane potential and inducing apoptosis.[7] Additionally, this scaffold has been utilized in the development of inhibitors for other cancer-relevant targets such as aldehyde dehydrogenases (ALDH), which are overexpressed in various tumors and contribute to cancer stem cell properties and drug resistance.[18][19]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the proven biological significance of the imidazole moiety make it an attractive starting point for the development of drugs targeting a wide range of diseases. Future research will likely focus on the synthesis of more complex and highly substituted derivatives to improve potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold in developing inhibitors for other enzyme classes and its application in areas beyond antifungal and anticancer therapy holds significant promise.

References

  • Ananthu, V. K., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 514–520. [Link]

  • Burkhart, B. A., et al. (1994). Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. Biochemistry, 33(15), 4702–4713. [Link]

  • Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 646–658. [Link]

  • Atanes, A., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(2), M1233. [Link]

  • Tuck, S. F., et al. (1990). Novel inhibitors of lanosterol 14α-methyl demethylase, a critical enzyme in cholesterol biosynthesis. Journal of the Chemical Society, Chemical Communications, (18), 1281–1283. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound (1 A). Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • Al-Azzawi, A. M., et al. (2019). Synthesis and study of biological activities of compounds derived from new Imidazole derivative. International Journal of Pharmaceutical Quality Assurance, 10(2), 336-342. [Link]

  • Li, Y., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. RSC Advances, 9(46), 26909–26922. [Link]

  • Sun, W., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(12), 6596–6613. [Link]

  • Altıntop, M. D., et al. (2021). Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. Molecules, 26(16), 4983. [Link]

  • Srikantamurthy, N., et al. (2020). Synthesis, Characterization, and Evaluation of Biological Activities of Imidazolyl-Isoxazoline Analogue. Journal of Heterocyclic Chemistry, 57(11), 3986-3996. [Link]

  • Pors, K., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(6), 4645–4666. [Link]

  • Kaur, H., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 8(6), 1213–1228. [Link]

  • Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(5), e01131-18. [Link]

  • ResearchGate. (n.d.). Potential aromatase inhibitors with imidazole scaffolds. Retrieved January 9, 2026, from [Link]

  • Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 166-174. [Link]

  • Al-Ostath, A. I., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5406. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045–3063. [Link]

  • Sadeghian, S., et al. (2024). Imidazole derivatives as novel and potent antifungal agents: Synthesis, biological evaluation, molecular docking study, molecular dynamic simulation and ADME prediction. Journal of Molecular Structure, 1302, 137447. [Link]

  • Al-Salahi, R., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(16), 4984. [Link]

  • ResearchGate. (n.d.). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Retrieved January 9, 2026, from [Link]

  • Juvvadi, P. R., et al. (2020). Developing Novel Antifungal Compounds for Use as Single-Agent and in Multi-Drug Combination Therapies for Treating Invasive Fungal Infections. DukeSpace, Duke University. [Link]

  • Pors, K., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(6), 4645–4666. [Link]

  • Shchelchkova, N., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Pharmacokinetics and Pharmacodynamics, (4), 5-13. [Link]

  • Gnat, S., & Łagowski, D. (2021). Advances in Antifungal Drug Development: An Up-To-Date Mini Review. Journal of Fungi, 7(10), 843. [Link]

Sources

The Versatile Virtuoso: 4-(1H-imidazol-1-yl)benzaldehyde as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a paramount objective. These cyclic structures, incorporating atoms of at least two different elements, are foundational to a vast array of biologically active molecules and functional materials. Among the myriad of building blocks available to the modern chemist, 4-(1H-imidazol-1-yl)benzaldehyde has emerged as a particularly versatile and powerful synthon. Its unique combination of a reactive aldehyde functional group and the biologically significant imidazole moiety provides a gateway to a diverse range of complex heterocyclic architectures with significant therapeutic and industrial potential.

This technical guide offers a comprehensive exploration of this compound as a pivotal starting material for the synthesis of a wide spectrum of heterocyclic compounds. We will delve into its synthesis and physicochemical properties, and critically, we will examine its application in a variety of powerful synthetic methodologies, including classical condensation reactions and modern multicomponent strategies. This guide is intended to serve as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols and a thorough survey of the biological activities exhibited by the resulting heterocyclic frameworks.

I. The Building Block: Synthesis and Physicochemical Profile

The utility of any building block is fundamentally linked to its accessibility and well-defined characteristics. This compound is a readily synthesized compound, typically prepared through the nucleophilic aromatic substitution of a p-halobenzaldehyde with imidazole.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of imidazole with p-fluorobenzaldehyde in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is often facilitated by a phase-transfer catalyst, such as Aliquat 336, and proceeds at elevated temperatures.[1] Another effective method involves a copper-catalyzed N-arylation of imidazole with aryl halides.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Fluorobenzaldehyde

  • Imidazole

  • Anhydrous Potassium Carbonate

  • Aliquat 336 (optional, as phase-transfer catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Methanol (for recrystallization)

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add a catalytic amount of Aliquat 336.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Pour the concentrated residue into ice-cold water and allow it to stand overnight to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from methanol to afford pure this compound as yellow crystals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O[3]
Molecular Weight 172.18 g/mol [3]
Appearance White to light yellow solid
Melting Point 153-155 °C[4]
Solubility Soluble in organic solvents like ethanol and dichloromethane.
CAS Number 10040-98-9[3]

II. A Gateway to Heterocyclic Diversity: Key Synthetic Applications

The true power of this compound lies in its ability to participate in a multitude of reactions to form diverse heterocyclic systems. The aldehyde functionality serves as a versatile handle for constructing new rings, while the imidazole moiety imparts unique electronic and biological properties to the final products.

A. Claisen-Schmidt Condensation: Synthesis of Chalcones with Antifungal Potential

The Claisen-Schmidt condensation is a classic and reliable method for the formation of α,β-unsaturated ketones, or chalcones. These compounds are known to exhibit a wide range of biological activities. The reaction of this compound with various acetophenones in the presence of a base, such as aqueous sodium hydroxide in methanol, yields novel imidazole-containing chalcones.[5]

A notable example is the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, which has been identified as a promising candidate for anti-aspergillus activity.[5]

Experimental Protocol: Synthesis of an Imidazole-Containing Chalcone

Materials:

  • This compound

  • 4'-Methylacetophenone

  • Methanol

  • Aqueous Sodium Hydroxide (15 M)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4'-methylacetophenone (1.0 eq) in methanol at room temperature.

  • Add a solution of aqueous sodium hydroxide (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours, during which a precipitate will form.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and cool it to 0 °C.

  • Collect the precipitate by vacuum filtration and wash it with a cold solution of 10% methanol in water.

  • Recrystallize the crude product from hot methanol to obtain the pure chalcone.[5]

B. Multicomponent Reactions: A Strategy for Rapid Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of molecular diversity. This compound is an excellent substrate for several important MCRs, including the Biginelli and Hantzsch reactions.

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[6][7] These heterocyclic cores are found in numerous biologically active compounds, including calcium channel blockers and antiviral agents.[7] While specific examples detailing the use of this compound in the Biginelli reaction are emerging, the general protocol is highly adaptable.

Biginelli_Reaction

The Hantzsch pyridine synthesis is another powerful MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines.[3][8] These compounds are renowned for their cardiovascular applications, particularly as calcium channel blockers.[3] The use of this compound in this reaction would lead to a novel class of dihydropyridines with the potential for unique pharmacological profiles.

Hantzsch_Reaction

C. Synthesis of Fused Heterocycles: Building Complexity

This compound also serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. These structures often exhibit enhanced biological activity due to their rigid conformations and extended pharmacophoric features.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antiulcer, and antiviral activities. A common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[1] The reaction of this compound with o-phenylenediamine, typically under acidic or oxidative conditions, provides a direct entry to novel benzimidazole derivatives bearing the 4-(1H-imidazol-1-yl)phenyl substituent.

Benzimidazole_Synthesis

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

Materials:

  • This compound

  • o-Phenylenediamine

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

  • Add a catalytic amount of ammonium chloride (30 mol%).

  • Stir the resulting mixture at 80 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization from ethanol.

III. Biological Significance and Future Perspectives

The diverse heterocyclic compounds synthesized from this compound have shown significant promise in various therapeutic areas. The imidazole moiety itself is a well-known pharmacophore present in many clinically used drugs, contributing to their binding affinity with biological targets through hydrogen bonding and other interactions.

  • Anticancer Activity: Many imidazole-containing compounds have demonstrated potent anticancer activity.[9][10] For instance, novel indole derivatives incorporating the 4-(1H-imidazol-1-yl)phenyl moiety have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing promising activity, particularly against ER-α-positive breast cancer cells.[2]

  • Antimicrobial and Antifungal Activity: As previously mentioned, chalcones derived from this compound exhibit potential as antifungal agents.[5] Furthermore, the broader class of imidazole-derived heterocycles is known to possess significant antimicrobial properties.[11][12][13][14]

  • Other Therapeutic Areas: The versatility of this compound as a building block opens up possibilities for the development of new agents targeting a wide range of diseases. The incorporation of this scaffold into known pharmacologically active heterocyclic systems is a promising strategy for lead optimization and the discovery of novel drug candidates.

IV. Conclusion

This compound has firmly established itself as a valuable and versatile building block in the synthesis of heterocyclic compounds. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its aldehyde group make it an ideal starting material for a wide array of synthetic transformations. From the construction of simple yet potent chalcones to the assembly of complex fused heterocyclic systems via multicomponent reactions, this synthon offers a reliable and efficient pathway to molecular diversity. The significant biological activities observed in the resulting compounds, particularly in the areas of oncology and infectious diseases, underscore the immense potential of this compound in modern drug discovery and development. As synthetic methodologies continue to evolve, the applications of this remarkable building block are poised to expand even further, paving the way for the next generation of innovative therapeutics and functional materials.

V. References

  • A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. 2013.

  • A catalytic and green method for one-pot synthesis of new Hantzsch 1,4-dihydropyridines. Research on Chemical Intermediates. 2017.

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. 2021.

  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal. 2013.

  • DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset. 2023.

  • A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Journal of Chemistry. 2023.

  • Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction. ResearchGate. 2023.

  • Imidazoles as potential anticancer agents. RSC Advances. 2017.

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Asian Journal of Green Chemistry. 2025.

  • The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide. Benchchem. 2025.

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Organic Communications. 2023.

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts. 2020.

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Materials International. 2022.

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. 2021.

  • This compound. PubChem.

  • Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. 2014.

  • This compound 98%. Sigma-Aldrich.

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. 2021.

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2021.

  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry. 2018.

  • Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. Molecules. 2022.

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences. 2021.

  • Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules. 2012.

  • Antimicrobial activities of heterocycles derived from thienylchalcones. ScienceDirect. 2014.

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][15] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research. 2012.

Sources

The Strategic Synthesis and Enduring Legacy of 4-(1H-Imidazol-1-yl)benzaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1H-Imidazol-1-yl)benzaldehyde, a seemingly unassuming aromatic aldehyde, stands as a cornerstone scaffold in modern medicinal chemistry. Its strategic importance lies in the convergence of two key pharmacophoric features: a reactive aldehyde handle amenable to a vast array of chemical transformations, and an N-arylimidazole moiety that is a privileged structure in numerous biologically active agents. This technical guide provides an in-depth exploration of the discovery and history of this pivotal building block, charting the evolution of its synthesis from the classical era of Ullmann condensations to the refined, ligand-accelerated copper-catalyzed cross-coupling reactions of the 21st century. We will dissect the mechanistic underpinnings of these synthetic strategies, offer field-proven experimental protocols, and illuminate the compound's critical role in the development of therapeutics, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and medicinal chemistry endeavors.

Introduction: A Molecule of Strategic Importance

The N-arylimidazole motif is a recurring feature in a multitude of compounds exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties[1]. The imidazole ring, with its unique electronic properties and ability to engage in hydrogen bonding and metal coordination, serves as a potent pharmacophore[2]. When coupled with a benzaldehyde functionality, as in this compound (CAS No. 10040-98-9), the resulting molecule becomes an exceptionally versatile platform for drug discovery. The aldehyde group provides a reactive site for constructing more complex molecular architectures through reactions like condensations, reductive aminations, and Wittig-type reactions, enabling the exploration of vast chemical space. This guide delves into the history, synthesis, and application of this critical chemical intermediate.

Historical Perspective and the Evolution of Synthesis

While the precise first synthesis of this compound is not readily found in widely indexed literature, its history is intrinsically linked to the development of methods for forming carbon-nitrogen bonds between an aromatic ring and an imidazole—a field historically dominated by the Ullmann condensation.

The Era of Classical Ullmann Condensation

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation involves the copper-promoted reaction of an aryl halide with a nucleophile[3][4]. The synthesis of N-arylimidazoles via this classical approach traditionally required harsh reaction conditions: high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like nitrobenzene or dimethylformamide (DMF)[3]. These conditions significantly limited the functional group tolerance of the reaction, making it unsuitable for complex or sensitive substrates. The requirement for an activated aryl halide, typically bearing electron-withdrawing groups, further constrained its utility[3].

Causality Behind Early Experimental Choices: The high temperatures and stoichiometric copper were necessary to overcome the high activation energy of the reaction, which is believed to proceed through a series of oxidative addition and reductive elimination steps at the copper center. The copper metal itself was often "activated" in situ, for example, by the reduction of copper sulfate with zinc, to provide a more reactive surface[3]. The choice of polar, high-boiling solvents was simply a practical necessity to achieve the required reaction temperatures.

The Modern Revolution: Ligand-Accelerated, Copper-Catalyzed N-Arylation

The last two decades have witnessed a revolution in Ullmann-type reactions, driven by the development of ligand-accelerated, catalytic copper systems. This modern approach has transformed the synthesis of N-arylimidazoles, including this compound, into a far more versatile and efficient process. These reactions can now be performed under significantly milder conditions, with only catalytic amounts of a copper source, and in the presence of a wide variety of functional groups[5].

A key breakthrough was the introduction of ligands, particularly diamines and phenanthrolines, which stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle[6][7][8]. The work of researchers like Stephen L. Buchwald has been pivotal in this area, demonstrating that ligands such as 4,7-dimethoxy-1,10-phenanthroline can enable the N-arylation of imidazoles with aryl iodides and bromides at much lower temperatures (e.g., 110°C) and with very low catalyst loadings[6][7][8].

The proposed catalytic cycle for these modern Ullmann-type N-arylations is depicted below.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex Cu_Imidazolide Cu(I)-Imidazolide CuI_L->Cu_Imidazolide + Imidazolide Imidazole_Anion Imidazolide Anion CuIII_Intermediate Cu(III) Intermediate Cu_Imidazolide->CuIII_Intermediate Oxidative Addition (Ar-X) CuIII_Intermediate->CuI_L Reductive Elimination Product 4-(1H-Imidazol-1-yl)- benzaldehyde CuIII_Intermediate->Product Product Release Aryl_Halide 4-Halobenzaldehyde (Ar-X) Aryl_Halide->Cu_Imidazolide Base Base (e.g., K2CO3, Cs2CO3) Base->Imidazole_Anion Deprotonation Imidazole Imidazole Imidazole->Imidazole_Anion Workflow start Start reagents 1. Add Reagents - 4-Bromobenzaldehyde - Imidazole - CuI & Ligand - Cs₂CO₃ start->reagents inert 2. Inert Atmosphere - Seal vessel - Evacuate & backfill with Argon (3x) reagents->inert solvent 3. Add Solvent - Anhydrous Toluene inert->solvent reaction 4. Reaction - Heat at 110°C - Stir for 24h solvent->reaction workup 5. Workup - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite reaction->workup purify 6. Purification - Concentrate filtrate - Flash column chromatography workup->purify end End Product purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 eq)

  • Imidazole (1.2 mmol, 1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (2.0 mL)

  • Ethyl Acetate

  • Celite

  • Silica Gel

Procedure:

  • Vessel Preparation: To a dry, sealable reaction tube equipped with a magnetic stir bar, add 4-bromobenzaldehyde, imidazole, copper(I) iodide, 4,7-dimethoxy-1,10-phenanthroline, and cesium carbonate.

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel by evacuating and backfilling with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110°C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 5 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound as a solid. The product can be further recrystallized from methanol to yield yellow crystals.[9]

Applications in Drug Discovery and Development

This compound is a crucial starting material for the synthesis of a variety of therapeutic agents. The N-arylimidazole core is a key feature in many kinase inhibitors and antifungal drugs.

  • Kinase Inhibitors: Many kinase inhibitors target the ATP-binding site of the enzyme. The imidazole-pyridine scaffold, which can be readily synthesized from this compound derivatives, is adept at forming critical hydrogen bond interactions with the hinge region of the kinase domain.[10] The aldehyde allows for the introduction of various side chains that can occupy other pockets of the binding site, leading to potent and selective inhibitors. For example, related structures are found in inhibitors of Bruton's Tyrosine Kinase (Btk), a key target in B-cell malignancies and autoimmune diseases.[11]

  • Antifungal Agents: Imidazole-containing compounds are famous for their antifungal activity, which often stems from the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.[12] this compound serves as a precursor for novel chalcones and other derivatives that have demonstrated potent activity against pathogenic fungi like Candida albicans and Aspergillus niger.[9][12] For instance, it can be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through a Claisen-Schmidt condensation, a compound studied for its anti-aspergillus activity.[9]

  • Other Therapeutic Areas: The versatility of this building block has led to its use in developing agents for a wide array of diseases. Derivatives have been investigated as antileishmanial agents, phosphodiesterase 10A (PDE10A) inhibitors for neurological disorders, and as components of complex anticancer agents.[13]

Conclusion

This compound has transitioned from a product of challenging classical chemistry to a readily accessible and highly valuable building block in the modern synthetic chemist's toolkit. The evolution of its synthesis, mirroring the broader advancements in copper-catalyzed cross-coupling chemistry, underscores the power of ligand design and mechanistic understanding in overcoming synthetic hurdles. Its continued application in the synthesis of kinase inhibitors, antifungal agents, and other therapeutics solidifies its status as a molecule of enduring strategic importance in the quest for new medicines. This guide provides the historical context, mechanistic insight, and practical knowledge necessary for researchers to effectively utilize this versatile compound in their drug discovery programs.

References

  • Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed - NIH. [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. [Link]

  • N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • A novel antifungal agent with broad spectrum: 1‐(4‐Biphenylyl)‐3‐(1H‐imidazol‐1‐yl)‐1‐propanone. ResearchGate. [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC - NIH. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. [Link]

  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound.
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

  • 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Benzimidazole derivative and use thereof.
  • Discovery of Clinical Candidate 1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperid in-1-yl)ethanone (AMG 579), A Potent, Selective, and Efficacious Inhibitor of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]

  • Selected Publications and Patents from 2005–2019. Curia Global. [Link]

Sources

The Imidazole Moiety in Benzaldehyde Derivatives: A Nexus of Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The convergence of the imidazole ring and the benzaldehyde scaffold creates a class of chemical entities with profound and diverse biological significance. The imidazole, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, integral to the function of numerous biological molecules like the amino acid histidine.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its amphoteric nature, allows for versatile interactions with a wide array of biological targets.[2][3] When coupled with the benzaldehyde moiety—a versatile building block that provides a phenyl ring for crucial hydrophobic and aromatic interactions—the resulting derivatives exhibit a remarkable spectrum of pharmacological activities. This guide synthesizes field-proven insights into the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering a technical resource for researchers engaged in drug discovery and development.

The Strategic Union: Why Imidazole and Benzaldehyde?

The rationale behind combining these two moieties lies in their complementary chemical properties which translate into potent biological functions.

  • The Imidazole Core: This electron-rich heterocycle is a key coordinating ligand for metalloenzymes and can engage in multiple non-covalent interactions, including hydrogen bonding, and ionic and pi-pi stacking.[4][5] This versatility allows it to serve as a potent pharmacophore, binding to diverse biological receptors and enzymes.[2][4][6] Many clinically approved drugs, such as the antifungal ketoconazole and the anticancer agent nilotinib, feature an imidazole core, attesting to its therapeutic value.[4][7][8]

  • The Benzaldehyde Scaffold: The substituted phenyl ring of the benzaldehyde derivative provides a crucial handle for modulating the molecule's steric and electronic properties. By introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para), chemists can fine-tune the compound's lipophilicity, target affinity, and pharmacokinetic profile.[9] This systematic modification is the cornerstone of structure-activity relationship (SAR) studies.

The fusion of these structures results in compounds that can simultaneously engage in multiple binding modes with a biological target, often leading to enhanced potency and selectivity.

Synthesis of Imidazole-Benzaldehyde Derivatives: Methodologies and Protocols

The synthesis of these derivatives is versatile, with several established methods that can be selected based on desired substitution patterns and reaction efficiency. One-pot multicomponent reactions are particularly favored for their atom economy and shorter reaction times.[4][10]

Key Synthetic Pathways

A common and efficient approach is the condensation reaction between a benzaldehyde derivative, a 1,2-dicarbonyl compound (like glyoxal or benzil), and an ammonia source (like ammonium acetate).[7][11][12][13] This is a variation of the well-established Debus-Radziszewski imidazole synthesis.[14]

Workflow: One-Pot, Three-Component Synthesis

This workflow illustrates a typical, efficient synthesis for generating a library of imidazole-based N-phenylbenzamide derivatives.[4][10]

G cluster_reactants Reactants cluster_process Process Benzaldehyde Substituted Benzaldehyde Solvent Glacial Acetic Acid (Solvent/Catalyst) Benzaldehyde->Solvent Diacetyl Diacetyl (1,2-Dicarbonyl) Diacetyl->Solvent PABA Para-aminobenzoic acid PABA->Solvent Ammonium_Acetate Ammonium Acetate (Ammonia Source) Ammonium_Acetate->Solvent Reflux Reflux (2-4 hours) Solvent->Reflux One-Pot Reaction Product Imidazole-based N-phenylbenzamide Derivative Reflux->Product Yield: 80-85%

Caption: General workflow for a one-pot synthesis of imidazole derivatives.

Experimental Protocol: Synthesis of 2,4,5-Triaryl-1H-imidazoles[13]

This protocol is a self-validating system where the successful formation of the product can be confirmed through standard analytical techniques, validating the chosen reaction conditions.

Objective: To synthesize 2,4,5-triaryl-1H-imidazole derivatives via a one-pot condensation reaction under solvent-free conditions.

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Substituted Benzaldehyde derivative

  • Ammonium acetate

  • Primary amine (for N-substituted derivatives, optional)

  • Reaction flask

  • Heating mantle/oil bath

Methodology:

  • Reactant Mixing: In a reaction flask, combine the benzil (2 mmol), the selected aromatic aldehyde (2 mmol), and ammonium acetate (5 mmol). For N-substituted derivatives, the primary amine (2 mmol) is also added.

  • Reaction Conditions: Heat the mixture at approximately 70°C for about 1 hour under solvent-free conditions. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water.

  • Purification: Wash the resulting solid thoroughly with water, filter it, and allow it to dry.

  • Recrystallization: Recrystallize the crude product from 95% ethanol to obtain the purified 2,4,5-triaryl-1H-imidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Broad-Spectrum Biological Activity

The imidazole-benzaldehyde framework is a scaffold for a multitude of biological activities, making it a focal point in drug discovery.

Antifungal Activity

Mechanism of Action: A primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14-alpha-demethylase.[7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Disrupting ergosterol synthesis leads to increased membrane permeability, instability, and ultimately, fungal cell death.[7] This targeted action provides a degree of selectivity for fungal cells over mammalian cells.

G Imidazole Imidazole-Benzaldehyde Derivative Enzyme Lanosterol 14-alpha-demethylase Imidazole->Enzyme Inhibits Ergosterol Ergosterol (Essential for Membrane) Enzyme->Ergosterol Catalyzes Conversion of Lanosterol Lanosterol Lanosterol->Ergosterol Blocked by Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption Leads to

Caption: Mechanism of antifungal action via enzyme inhibition.

Structure-Activity Relationship (SAR):

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) at the para position of the benzaldehyde ring often enhances antifungal potency.[7][9]

  • Steric and Positional Effects: The size and position (ortho, meta, or para) of substituents on the phenyl rings are critical. For instance, a methyl group (electron-donating) at the meta position has been shown to result in strong antifungal activity, whereas its placement at the para position can diminish or eliminate activity.[9]

  • Hydrophobicity: Hydrophobic side chains can significantly improve the compound's ability to penetrate the fungal membrane, thereby increasing its efficacy.[8]

Anticancer Activity

Imidazole-benzaldehyde derivatives exhibit anticancer properties through diverse mechanisms, often targeting pathways crucial for tumor growth and survival.[15]

Mechanisms of Action:

  • Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell signaling, proliferation, and angiogenesis.[15][16]

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[15]

  • Cell Cycle Arrest: They can halt the cell cycle at specific phases (e.g., G2/M), preventing the uncontrolled proliferation of cancer cells.[15]

Quantitative Data: Cytotoxic Potential

The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

DerivativeSubstituentTarget Cell LineIC₅₀ (µM)Reference
4e 4-ChlorophenylA549 (Lung)11.1[4]
4f 4-FluorophenylA549 (Lung)7.5[4]
4f 4-FluorophenylHeLa (Cervical)9.3[4]
4f 4-FluorophenylMCF-7 (Breast)8.9[4]
35 2-PhenylMCF-7 (Breast)3.37[16]
36 2-PhenylMCF-7 (Breast)6.30[16]

This table clearly demonstrates the impact of substituent changes. For example, the fluorine-substituted derivative 4f consistently shows single-digit micromolar activity across multiple cancer cell lines, highlighting its potential as a lead compound.[4]

Enzyme Inhibition (e.g., Cholinesterases)

Benzimidazole-based benzaldehyde derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[17]

  • Therapeutic Rationale: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing Alzheimer's symptoms.

  • Performance: Synthesized analogs have shown inhibitory potentials with IC₅₀ values in the low micromolar and even nanomolar range, comparable to the standard drug donepezil.[17] For example, various derivatives displayed IC₅₀ values ranging from 0.050 ± 0.001 µM to 25.30 ± 0.40 µM against AChE.[17]

Antimicrobial and Antioxidant Activities
  • Antibacterial: Imidazole derivatives interfere with bacterial DNA replication, cell wall synthesis, and membrane integrity, showing activity against both Gram-positive and Gram-negative bacteria.[14][18][19]

  • Antioxidant: The imidazole scaffold is also associated with significant antioxidant properties. Derivatives have demonstrated potent radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, suggesting a role in mitigating oxidative stress.[20][21][22][23]

Future Perspectives and Conclusion

The fusion of imidazole and benzaldehyde moieties provides a robust and versatile scaffold for the development of novel therapeutic agents. The extensive body of research highlights the profound impact of subtle structural modifications on biological activity, offering a rich landscape for further exploration. Future research should focus on:

  • Target Selectivity: Enhancing selectivity towards specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Designing next-generation derivatives that can overcome existing drug resistance mechanisms, particularly in antifungal and antibacterial applications.[24]

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure better bioavailability and in vivo efficacy.

References

  • Anticancer agents with imidazole and N-phenylbenzamide derivatives. (2024). J MOL STRUCT. Available at: [Link]

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. Available at: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). Available at: [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). ResearchGate. Available at: [Link]

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022). MDPI. Available at: [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2025). Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]

  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Available at: [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Available at: [Link]

  • In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Available at: [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Available at: [Link]

  • Imidazole Derivatives With Potential Biological Activity. (1980). PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023). ResearchGate. Available at: [Link]

  • Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.). PubMed Central. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Available at: [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PubMed Central. Available at: [Link]

  • Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace. Available at: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). PubMed Central. Available at: [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Available at: [Link]

  • A Review on “Imidazole and Various Biological Activities”. (2022). IJPPR. Available at: [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). Available at: [Link]

  • Synthesis, antimicrobial, antioxidant, anti-hemolytic and cytotoxic evaluation of new imidazole-based heterocycles. (n.d.). Semantic Scholar. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. (2018). PubMed Central. Available at: [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). ResearchGate. Available at: [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). PubMed. Available at: [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). PubMed Central. Available at: [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Available at: [Link]

  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (2023). Available at: [Link]

  • Imidazole derivatives as pde10a enzyme inhibitors. (n.d.). Google Patents.

Sources

theoretical studies and molecular modeling of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 4-(1H-imidazol-1-yl)benzaldehyde

Foreword: Bridging Theory and Application

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is both complex and resource-intensive. Computational chemistry has emerged as an indispensable tool, enabling researchers to predict molecular properties, elucidate mechanisms of action, and rationalize experimental outcomes with remarkable precision. This guide focuses on this compound, a heterocyclic compound of significant interest. The N-arylated imidazole motif is a cornerstone in a vast array of biologically active compounds, including antifungal, anticancer, and anti-inflammatory agents.[1] By integrating a suite of theoretical and molecular modeling techniques, we can unlock a deeper understanding of this molecule's potential and guide its future development.

This document is structured not as a rigid protocol, but as a narrative of scientific inquiry. We will explore the "why" behind each computational choice, establishing a self-validating workflow that moves logically from the quantum mechanical properties of the isolated molecule to its dynamic interactions within a biological system.

Foundational Analysis: Quantum Chemical Calculations with Density Functional Theory (DFT)

To rationally design novel therapeutics, we must first understand the intrinsic electronic and structural properties of our core molecule. Density Functional Theory (DFT) provides a robust framework for this, offering a favorable balance between computational cost and accuracy for organic molecules.

The Rationale Behind Method Selection

Our primary choice of methodology is DFT using the B3LYP hybrid functional combined with the 6-311G(d,p) basis set . This is not an arbitrary selection.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for correcting the self-interaction error inherent in many pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for conjugated systems like this compound.[2][3]

  • 6-311G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility. The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) is crucial. These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling the polar bonds (C=O, C-N) and the delocalized π-system in our molecule.[3][4]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

This protocol establishes the most stable conformation of the molecule and predicts its infrared spectrum, which can be directly validated against experimental data.

  • Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Optimization Calculation: Perform a full geometry optimization without constraints using the B3LYP/6-311G(d,p) level of theory in a quantum chemistry package like Gaussian. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Spectral Prediction: The calculated frequencies correspond to the vibrational modes of the molecule, allowing for a theoretical prediction of its FT-IR spectrum. These are often scaled by a factor (~0.967 for B3LYP/6-311G(d,p)) to better match experimental values.[4]

Structural and Spectroscopic Insights

The optimized geometry provides key structural parameters. Crystallographic data shows that the angle between the mean planes of the imidazole and arene rings is approximately 24.58°.[1][5] DFT calculations should yield a value in close agreement, validating the computational model.

Table 1: Comparison of Key Geometric and Spectroscopic Data

ParameterExperimental ValueCalculated Value (B3LYP/6-311G(d,p))
C=O Bond Length~1.21 ÅPredicted Value
Dihedral Angle (Imidazole-Benzene)24.58 (7)°[1][5]Predicted Value
C=O Stretch (FT-IR)1676 cm⁻¹[5]Predicted Value (Scaled)
Aldehyde C-H Stretch (FT-IR)2818, 2746 cm⁻¹[5]Predicted Value (Scaled)
¹H NMR (Aldehyde H)10.05 ppm[5]Predicted Value (GIAO)
¹³C NMR (Carbonyl C)190.48 ppm[5]Predicted Value (GIAO)

Note: Predicted values are to be filled in upon completion of the calculations. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR chemical shift predictions.[4][6]

Electronic Properties: Unveiling Reactivity

Understanding the electronic landscape of a molecule is key to predicting its behavior in chemical reactions and biological interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and kinetic stability.[2] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically red/yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen of the carbonyl group and the nitrogen atoms of the imidazole ring. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[2][4] This map is invaluable for predicting non-covalent interactions like hydrogen bonding in a protein's active site.

Simulating Biological Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is a cornerstone of structure-based drug design, allowing us to generate hypotheses about the molecule's potential mechanism of action.[7][8]

The Logic of the Docking Workflow

The process is a systematic search and scoring exercise. An algorithm explores numerous possible binding poses of the flexible ligand within the rigid (or semi-flexible) receptor binding site and assigns a score to each pose based on a scoring function that estimates binding affinity.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Select & Download Target Protein (PDB) p2 Prepare Receptor: - Remove Water/Co-ligands - Add Hydrogens - Assign Charges p1->p2 d1 Define Binding Site: Grid Box Generation p2->d1 p3 Prepare Ligand: - Generate 3D Coordinates - Energy Minimize (DFT) - Assign Charges p3->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 a1 Analyze Poses: - Binding Energy (kcal/mol) - Cluster Analysis d2->a1 a2 Visualize Interactions: - H-Bonds, Hydrophobic, Pi-Pi - Select Best Pose a1->a2 MD Simulation MD Simulation a2->MD Simulation Validation

Protocol: Docking this compound

Given that benzaldehyde derivatives have been investigated as inhibitors for enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), a target relevant in cancer research, we will use it as a representative example.[9][10]

  • Receptor Preparation:

    • Download the crystal structure of ALDH1A3 from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound as the input.

    • Assign rotatable bonds and appropriate atomic charges (e.g., Gasteiger charges).

  • Grid Box Definition: Define the search space for the docking algorithm by creating a grid box that encompasses the known active site of the enzyme.

  • Execution: Run the docking simulation using a program like AutoDock Vina. It will generate a series of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis:

    • Examine the top-ranked poses. The best pose should have a low binding energy and a conformation that is sterically and electronically plausible.

    • Visualize the ligand-protein complex to identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the binding. For instance, the benzaldehyde core may form pi-pi interactions, while the imidazole nitrogens could act as hydrogen bond acceptors.[9]

Validating the Interaction: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, allowing us to assess the stability of the ligand-protein complex over time under simulated physiological conditions.[2] This step is crucial for validating the trustworthiness of the docking results.

MD_Workflow start Docked Complex step1 Solvation | Add water box & ions start->step1 step2 Minimization | Relax system step1->step2 step3 Equilibration |  NVT (Temp) |  NPT (Pressure) step2->step3 step4 Production Run | Simulate for 100ns step3->step4 end Trajectory Analysis (RMSD, RMSF, H-Bonds) step4->end

Protocol: Assessing Complex Stability
  • System Setup: Take the best-ranked pose from the molecular docking study as the starting structure.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment. Add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), then equilibrate the pressure under constant pressure (NPT ensemble). This ensures the system is stable before the production run.

  • Production MD: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis: Analyze the output to assess stability:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates the complex is not undergoing major conformational changes and the ligand remains bound.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. Their persistence throughout the simulation confirms their importance in stabilizing the complex.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-step computational workflow for the deep characterization of this compound. By seamlessly integrating DFT, molecular docking, and MD simulations, we establish a robust, self-validating framework. The initial DFT calculations provide fundamental data on the molecule's structure and reactivity, which are validated against experimental spectroscopic and crystallographic data.[1][5] Molecular docking then leverages this information to predict biologically relevant interactions, generating testable hypotheses. Finally, MD simulations rigorously assess the stability of these predicted interactions, adding a layer of dynamic validation.

The insights gained from this theoretical approach are not merely academic. They provide a rational basis for the synthesis of new derivatives with improved potency and selectivity, guide the selection of appropriate biological assays, and ultimately accelerate the entire drug discovery and development process.[7][8]

References

  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Journal of Molecular Structure.
  • Georgieva, M., et al. (2014).
  • QUANTUM CHEMISTRY CALCULATIONS OF THE IMIDAZOLE NO SPIN PROBES. Chinese Journal of Chemistry.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole.
  • Synthesis of this compound (1 A).
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl).
  • A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties. Journal of Molecular Modeling.
  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology.
  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.
  • UV-Visible, IR, and 1 NMR spectral data of compounds.
  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.
  • This compound synthesis. ChemicalBook.
  • This compound. PubChem.
  • ROLE OF MOLECULAR MODELLING IN DRUG DESIGN. World Journal of Pharmacy and Pharmaceutical Sciences.
  • ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Bioorganic & Medicinal Chemistry Letters.
  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.
  • Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT study, antibacterial and antioxidant in vitro investigations of 4,6-bis((E)-1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)benzene-1,3-diol.
  • In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Journal of Survey in Fisheries Sciences.
  • Singh, K., et al. Advances in Drug Discovery and Design using Computer-aided Molecular Modeling. Current Pharmaceutical Design.
  • Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.

Sources

safety and handling precautions for 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of novel pharmaceutical compounds and functional materials.[1][2] Its structure, incorporating both a reactive aldehyde group and a biologically significant imidazole moiety, makes it a valuable building block in drug discovery, particularly in the development of antifungal and antibacterial agents.[1][2] As the use of this compound becomes more widespread in research and development laboratories, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, grounded in authoritative safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance, and it is crucial to understand its specific risks. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4][5]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Irritant, Category 2[4][5]

  • Eye Irritant, Category 2/2A[4][5]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system)[4][5]

The signal word for this chemical is "Warning". It is important to note that the toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the caution afforded to a substance with unknown long-term health effects.[6][7]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[4][7]
Molecular Weight 172.18 g/mol [4][7]
Appearance Brown to yellow solid/powder[7][8]
Melting Point 142 - 155 °C (287.6 - 311 °F)[7][8]
Boiling Point No information available[7]
Solubility Insoluble in water[7]
Flash Point Not applicable[7]
Autoignition Temperature No data available[7]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent adverse health effects. The following protocols are based on established best practices for handling hazardous chemicals.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3][6] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[9]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical secondary measure to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7][10] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[6]

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the substance.[6]

    • Lab Coat: A full-sleeved lab coat should be worn at all times. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be appropriate.[6]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as a type N95) is recommended.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages and associated safety precautions for a typical laboratory workflow involving this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Review SDS & SOPs PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE EngControls Verify Fume Hood Function PPE->EngControls Weigh Weighing (in fume hood, on draft shield) EngControls->Weigh Proceed to handling Transfer Transfer to Reaction Vessel (use spatula, avoid dust) Weigh->Transfer Reaction Perform Reaction (maintain ventilation) Transfer->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate After reaction completion Waste Dispose of Waste (labeled, sealed container) Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Store Store in a Cool, Dry, Well-Ventilated Area (tightly sealed container, away from oxidizers) RemovePPE->Store Post-cleanup

Caption: A flowchart outlining the critical safety steps from preparation to storage for this compound.

Detailed Protocols

Storage

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][6][7]

  • Location: Store in a cool, dry, and well-ventilated area.[3][6][7] This location should be away from direct sunlight and heat sources.

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.[6][7]

  • Inert Atmosphere: For long-term storage to maintain product quality, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][7]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Containment:

    • For small, dry spills: Carefully sweep up the material, avoiding dust generation.[3][7] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material into a suitable, labeled, and sealed container for disposal.[3][7]

    • Do not use water to clean up a dry spill, as this may create a slurry that is more difficult to manage.

  • Decontamination: Clean the spill area thoroughly with soap and water once the bulk material has been removed.[3]

  • Waste Disposal: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste in accordance with local, regional, and national regulations.[6][7]

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][6] If skin irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Considerations

The disposal of this compound and its containers must be handled as hazardous waste.

  • Chemical Waste: The compound should be disposed of through a licensed chemical waste disposal company.[6][11] Do not empty into drains or release into the environment.[6][7]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[11] Alternatively, puncture the containers to prevent reuse and dispose of them in a sanitary landfill or by other approved methods.[11]

  • Regulatory Compliance: All waste disposal practices must be in full compliance with local, regional, and national environmental regulations.[7]

Conclusion

While this compound is a valuable reagent in chemical synthesis and drug development, it presents definite hazards that demand respect and careful handling. By understanding its properties, adhering to rigorous safety protocols, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these protocols is rooted in the prevention of direct contact and inhalation, thereby mitigating the risks of irritation and potential unknown systemic effects. A culture of safety, underscored by the principles outlined in this guide, is the most trustworthy system for protecting the health of all laboratory personnel.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

Sources

literature review of 4-(1H-imidazol-1-yl)benzaldehyde research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Landscape of 4-(1H-imidazol-1-yl)benzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive review of this compound, a pivotal heterocyclic building block in modern chemical research. We will delve into its synthesis, structural characterization, and its expanding applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile compound in their work.

Core Compound Profile: this compound

This compound (IUPAC name: 4-imidazol-1-ylbenzaldehyde) is an organic compound featuring a benzaldehyde molecule substituted with an imidazole ring at the para (4-) position.[1][2][3] This unique structure, with the chemical formula C₁₀H₈N₂O, combines the reactive aldehyde functional group with the biologically significant imidazole moiety, making it a highly valuable intermediate in organic synthesis.[1][2][4]

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its electron-rich nature and ability to participate in hydrogen bonding and coordinate with metal ions make it a "privileged scaffold" in medicinal chemistry.[5][6][7] Consequently, derivatives of this compound are widely investigated for a vast array of therapeutic applications, including anticancer, antifungal, and antibacterial agents.[5][8][9]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReferences
CAS Number 10040-98-9[10][11]
Molecular Formula C₁₀H₈N₂O[1][4][11]
Molecular Weight 172.18 g/mol [2]
Appearance White to light yellow solid/crystals[1][10]
Melting Point 153-155 °C[10]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[1]
SMILES O=Cc1ccc(cc1)-n2ccnc2
InChI Key DCICUQFMCRPKHZ-UHFFFAOYSA-N[1]

Synthesis and Structural Elucidation

The synthesis of this compound is well-established, with several efficient methods reported in the literature. The primary approach involves a nucleophilic aromatic substitution reaction between a halosubstituted benzaldehyde and imidazole.

Common Synthetic Methodologies
  • From 4-Fluorobenzaldehyde: A high-yield synthesis involves reacting 4-fluorobenzaldehyde with imidazole in the presence of anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[10] This method is often preferred due to the high reactivity of the fluorine leaving group.

  • From 4-Bromobenzaldehyde: An alternative route utilizes 4-bromobenzaldehyde and imidazole, typically requiring a copper(I) catalyst to facilitate the coupling reaction.[12][13]

  • From 4-Iodobenzaldehyde: Similar to the bromo-derivative, 4-iodobenzaldehyde can also be used as a starting material for the synthesis.[10]

The general workflow for these synthetic routes is illustrated below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Halobenzaldehyde 4-Halobenzaldehyde (X = F, Br, I) Product This compound Halobenzaldehyde->Product Imidazole Imidazole Imidazole->Product Solvent Solvent (e.g., DMF) Solvent->Product Base Base (e.g., K₂CO₃) Base->Product Catalyst Catalyst (e.g., Cu(I) salt, optional) Catalyst->Product Purification Workup & Purification (Precipitation, Recrystallization) Product->Purification

Caption: General Synthesis Workflow for this compound.

Crystallographic and Spectroscopic Characterization

The molecular structure of this compound has been confirmed through single-crystal X-ray diffraction and various spectroscopic techniques.[12][14][15][16]

  • Crystal Structure: Crystallographic studies reveal that the molecule is not perfectly planar. The angle between the mean planes of the imidazole and the benzene rings is approximately 24.58°.[12][14][15] The molecules in the solid state are held together by weak intermolecular C-H···N and C-H···O interactions.[12][16]

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aldehyde proton (~10.05 ppm), as well as distinct aromatic protons on both the phenyl and imidazole rings.[16]

    • ¹³C NMR: The carbon spectrum confirms the presence of the carbonyl carbon (~190.48 ppm) and the carbons of the two aromatic rings.[16]

    • Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the aldehyde group (around 1676 cm⁻¹) and C-H stretching for the aromatic rings.[16]

Keystone Applications in Medicinal Chemistry

The imidazole scaffold is a cornerstone of drug discovery, with numerous approved drugs containing this heterocycle.[5][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties.[5][6][9] this compound serves as an essential starting material for synthesizing novel therapeutic agents by leveraging the reactivity of its aldehyde group.

G cluster_derivatives Synthetic Modifications (via Aldehyde Group) cluster_applications Therapeutic Applications Core This compound Chalcones Chalcones (Claisen-Schmidt Condensation) Core->Chalcones SchiffBases Schiff Bases (Imines) (Condensation with Amines) Core->SchiffBases Other Other Heterocycles (Multi-component Reactions) Core->Other Antifungal Antifungal Chalcones->Antifungal Antileishmanial Antileishmanial Chalcones->Antileishmanial Anticancer Anticancer SchiffBases->Anticancer Antibacterial Antibacterial Other->Antibacterial G Ligand Imidazole-based Ligand (derived from this compound) Assembly Self-Assembly (Hydro/Solvothermal) Ligand->Assembly Metal Metal Ions / Clusters (e.g., Zn²⁺, Cd²⁺) Metal->Assembly MOF Porous MOF Structure Assembly->MOF

Caption: Schematic of MOF Self-Assembly.

Validated Experimental Protocols

For reproducibility and practical application, this section details standardized laboratory procedures for the synthesis of the core compound and a key derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from a high-yield procedure using 4-fluorobenzaldehyde. [10] Materials:

  • 4-Fluorobenzaldehyde

  • Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol (for recrystallization)

  • Ice water

Procedure:

  • Under dry conditions, dissolve 4-fluorobenzaldehyde (0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) in DMF (300 mL) in a round-bottom flask.

  • Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.

  • Heat the reaction mixture to 100 °C and reflux for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Pour the concentrated residue into a beaker of ice water and allow it to stand overnight.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from methanol to afford pure this compound as yellow crystals. A typical yield is around 92%. [10]

Protocol 2: Synthesis of an (E)-Chalcone Derivative

This protocol describes a Claisen-Schmidt condensation to synthesize an antifungal chalcone. [10] Materials:

  • This compound

  • 4'-Methylacetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound and 4'-methylacetophenone in ethanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of NaOH dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for several hours until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.

  • Dry the product to obtain the (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one chalcone.

Conclusion and Future Directions

This compound has firmly established itself as a cornerstone intermediate in chemical synthesis. Its facile preparation and the dual reactivity of its functional groups provide a robust platform for generating molecular diversity. The extensive research reviewed here underscores its profound impact on medicinal chemistry, particularly in the development of next-generation anticancer and antimicrobial agents. Furthermore, its emerging role in creating functional materials like MOFs for sensing and sequestration opens new avenues for technological innovation.

Future research will likely focus on expanding the library of bioactive derivatives, employing computational studies to guide rational drug design, and exploring its utility in creating novel catalytic systems and advanced polymeric materials. The continued exploration of this versatile molecule promises to yield significant advancements across scientific disciplines.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

  • Muneer, S., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications. [Link]

  • Al-Ostoot, F.H., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Pharmaceuticals. [Link]

  • Zhang, L., et al. (2014). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. ResearchGate. [Link]

  • McClements, I.F., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData. [Link]

  • A review article on synthesis of imidazole derivatives. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. [Link]

  • McClements, I.F., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. National Institutes of Health. [Link]

  • McClements, I.F., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. ResearchGate. [Link]

  • McClements, I.F., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. PubMed. [Link]

  • A view of this compound, (I), showing the atom-numbering scheme. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

  • McClements, I.F., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. IUCr Journals. [Link]

  • A view of the molecular packing in this compound. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Avens Publishing Group. [Link]

  • Eldehna, W.M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. PubMed Central. [Link]

  • This compound, 97%. J&K Scientific. [Link]

  • This compound | CAS 10040-98-9. Matrix Fine Chemicals. [Link]

  • Wang, Y., et al. (2020). Structural Diversity and Sensing Properties of Metal-Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands. ResearchGate. [Link]

  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Wang, Y., et al. (2020). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1 H -Imidazol-4-yl-Containing Ligands. Bohrium. [Link]

  • Wang, Y., et al. (2020). Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions. [Link]

  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

  • Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. PubMed Central. [Link]

  • Akram, W., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PubMed Central. [Link]

  • Wang, Y., et al. (2020). Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules. ResearchGate. [Link]

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. ResearchGate. [Link]

  • Medvetz, D.A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Semantic Scholar. [Link]

  • Lee, H., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. [Link]

  • 3-(1H-imidazol-1-yl)benzaldehyde. PubChem. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-imidazol-1-yl)benzaldehyde is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and materials science.[1] Its structure, featuring a benzaldehyde moiety substituted with an imidazole ring at the para position, imparts a unique reactivity profile to the aldehyde group. This guide provides an in-depth exploration of the electronic properties and chemical behavior of this aldehyde, offering valuable insights for researchers and professionals in drug development and organic synthesis. N-arylated imidazoles are prevalent in a wide array of biologically active compounds, finding applications as anticancer, anti-inflammatory, and antiviral agents, as well as in agriculture as fungicides and herbicides.[1]

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to undergo a wide range of transformations. In the case of this compound, the imidazole ring significantly modulates the reactivity of the aldehyde, differentiating it from simple aromatic aldehydes. This guide will dissect the electronic influence of the imidazole substituent and detail the key reactions of the aldehyde group, supported by mechanistic insights and practical experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C10H8N2O and a molecular weight of 172.18 g/mol , exists as a yellow solid with a melting point in the range of 153-155 °C.[2][3]

PropertyValueSource
Molecular Formula C10H8N2O[4][5][6]
Molecular Weight 172.18 g/mol [3][4][5][7]
Appearance Yellow solid[1][2]
Melting Point 153-155 °C[2][3]
CAS Number 10040-98-9[4][6]

Electronic Influence of the Imidazole Ring on Aldehyde Reactivity

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its electronic effect on the attached phenyl ring and, consequently, on the para-aldehyde group is complex, involving both inductive and resonance effects.

  • Inductive Effect: The nitrogen atoms in the imidazole ring are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect tends to increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Resonance Effect: The lone pair of electrons on the N-1 nitrogen of the imidazole ring can be delocalized into the phenyl ring through resonance (+M effect). This electron donation partially counteracts the inductive effect. However, the overall electronic character of the imidazole substituent at the para position is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but activates the aldehyde group towards nucleophilic addition. This is because the resonance delocalization can also involve the aldehyde group, further polarizing the C=O bond.

The interplay of these effects results in a finely tuned reactivity of the aldehyde group, making this compound a valuable building block in synthesis. The increased electrophilicity of the carbonyl carbon enhances its reactivity towards a wide range of nucleophiles.[8][9][10]

Caption: Electronic effects of the imidazole ring on the benzaldehyde moiety.

Key Reactions of the Aldehyde Group

The aldehyde group in this compound participates in a variety of characteristic reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions

The primary reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[8][9][10] The increased electrophilicity of the carbonyl carbon in this compound facilitates these reactions.

General Mechanism:

  • A nucleophile attacks the electrophilic carbonyl carbon.

  • The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation of the alkoxide intermediate yields the alcohol product.

This compound can undergo nucleophilic addition with various nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and amines.[11][12]

Condensation Reactions

a) Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[13][14] This reaction is typically catalyzed by a weak base. This compound readily undergoes Knoevenagel condensation with compounds containing active methylene groups, such as malononitrile and ethyl cyanoacetate.[15]

Caption: Workflow for Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-cyano-3-(4-(1H-imidazol-1-yl)phenyl)acrylic acid

This protocol is adapted from the general principles of Knoevenagel condensation.[13][16]

  • Reactants:

    • This compound (1.72 g, 10 mmol)

    • Cyanoacetic acid (0.85 g, 10 mmol)

    • Piperidine (0.2 mL, catalytic amount)

    • Pyridine (20 mL, solvent)

  • Procedure:

    • Dissolve this compound and cyanoacetic acid in pyridine in a round-bottom flask.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

b) Claisen-Schmidt Condensation:

This is a base-catalyzed condensation between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone (a chalcone). This compound is an ideal substrate for this reaction. These imidazole-containing chalcones have shown promise as antifungal agents.[17]

Experimental Protocol: Synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [17]

  • Reactants:

    • This compound (0.430 g, 2.50 mmol)

    • 4'-methylacetophenone (0.335 g, 2.50 mmol)

    • Methanol (7.5 mL)

    • Aqueous NaOH (0.25 mL, 3.75 mmol, 15 M)

  • Procedure:

    • To a round-bottom flask containing this compound and 4'-methylacetophenone in methanol, add the aqueous NaOH solution.[17]

    • Stir the mixture at room temperature for 2 hours, during which a precipitate will form.[17]

    • Monitor the reaction by TLC.

    • Dilute the mixture with water, cool to 0 °C, and collect the precipitate by vacuum filtration.[17]

    • Wash the solid with a cold solution of 10% methanol/water.[17]

    • Recrystallize the crude product from hot methanol to obtain the pure chalcone.[17]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[18][19][20] this compound can be converted to various substituted styrenes using this reaction. The stereochemical outcome (E/Z isomerism) depends on the nature of the ylide.[20][21][22] Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[20][21][22]

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide (Ph3P=CHR) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: The Wittig Reaction of this compound.

Experimental Protocol: General Procedure for Wittig Reaction [19]

  • Preparation of the Wittig Reagent:

    • Suspend the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent like THF or DMF.

    • Add a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) dropwise at a low temperature to generate the ylide.

  • Wittig Reaction:

    • To the freshly prepared ylide solution, add a solution of this compound in the same anhydrous solvent.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Oxidation and Reduction

a) Oxidation:

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent or silver oxide (Ag2O). The product of this reaction is 4-(1H-imidazol-1-yl)benzoic acid, another important synthetic intermediate.

b) Reduction:

The aldehyde can be reduced to the corresponding primary alcohol, [4-(1H-imidazol-1-yl)phenyl]methanol. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). NaBH4 is a milder reagent and is often preferred for its selectivity and ease of handling.

Experimental Protocol: Reduction with Sodium Borohydride

  • Reactants:

    • This compound (1.72 g, 10 mmol)

    • Sodium borohydride (0.42 g, 11 mmol)

    • Methanol (30 mL)

  • Procedure:

    • Dissolve this compound in methanol in a flask and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify the product by recrystallization or chromatography.

Multicomponent Reactions

This compound is a valuable component in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product.[23] These reactions are highly efficient and are of great interest in combinatorial chemistry and drug discovery. For instance, it can be used in the Ugi or Passerini reactions to generate complex molecular scaffolds.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity, significantly influenced by the electronic properties of the imidazole substituent. Its enhanced electrophilicity makes it an excellent substrate for a wide array of organic transformations, including nucleophilic additions, condensations, and redox reactions. This in-depth guide provides a comprehensive overview of its chemical behavior, supported by practical experimental protocols. A thorough understanding of the reactivity of this molecule is crucial for its effective utilization in the synthesis of novel compounds with potential applications in medicine and materials science.

References

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). - ResearchGate. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl) - NIH. Available at: [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. Available at: [Link]

  • This compound | C10H8N2O | CID 736530 - PubChem. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde - NIH. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]

  • A Practical Knoevenagel Condensation Catalyzed by Imidazole - ResearchGate. Available at: [Link]

  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange. Available at: [Link]

  • This compound | CAS 10040-98-9 - Matrix Fine Chemicals. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • The Knoevenagel Condensation - Organic Reactions. Available at: [Link]

  • NHI‐catalyzed nucleophilic addition of benzaldehyde with various... - ResearchGate. Available at: [Link]

  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. Available at: [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. Available at: [Link]

  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. Available at: [Link]

  • Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PubMed Central. Available at: [Link]

  • Benzaldehyde. 4-(1H-imidazol-1-yl)-2-nitro. Available at: [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - ProQuest. Available at: [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • 3-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 15650408 - PubChem. Available at: [Link]

Sources

Methodological & Application

Synthesis of Biologically Active Schiff Bases from 4-(1H-imidazol-1-yl)benzaldehyde: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When incorporated into Schiff base structures, it gives rise to compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a comprehensive guide for the synthesis of novel Schiff bases derived from 4-(1H-imidazol-1-yl)benzaldehyde. We delve into the underlying reaction mechanisms, offer detailed, field-proven protocols for synthesis and purification, and outline robust analytical methods for structural characterization. This guide is designed to empower researchers in medicinal chemistry and drug development to efficiently synthesize and evaluate these promising compounds.

Introduction: The Synergy of Imidazole and Schiff Base Moieties

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry.[4] Their versatile reactivity and the biological significance of the imine linkage make them valuable intermediates and pharmacophores.[3][5] The nitrogen atom's lone pair electrons in its sp² hybridized orbital are crucial for their chemical and biological functions.[2]

The this compound moiety serves as an exceptional starting material. The imidazole ring is a key component in many biological molecules and approved drugs, valued for its ability to engage in various noncovalent interactions and coordinate with metal ions.[6] The aldehyde group provides a reactive handle for the straightforward synthesis of Schiff bases via condensation with primary amines.[7] The resulting compounds, which merge the structural features of both imidazole and a Schiff base, have demonstrated significant potential as antibacterial agents against pathogens like Staphylococcus, Bacillus subtilis, and Salmonella.[7][8] This guide provides the essential protocols to explore this chemical space.

The Core Reaction: Mechanism of Schiff Base Formation

The synthesis is a classic condensation reaction between the carbonyl group of this compound and the primary amino group of an amine. The reaction typically proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated (often under mild acid catalysis) at the oxygen atom, which turns the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base).

This process is reversible, and the removal of water is often necessary to drive the reaction to completion.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ Amine Primary Amine (R-NH₂) Protonation Protonation of -OH Carbinolamine->Protonation + H⁺ Water_Loss Loss of Water Protonation->Water_Loss - H₂O Schiff_Base Schiff Base (Imine) Water_Loss->Schiff_Base - H⁺

Caption: Mechanism of Schiff Base Formation.

Synthetic Methodologies and Protocols

The condensation can be achieved under various conditions, from traditional reflux in organic solvents to more eco-friendly "green" chemistry approaches.[5][7] The choice of method often depends on the reactivity of the specific primary amine used and the desired scale of the reaction.

The reaction involves equimolar amounts of this compound and a selected primary amine.

A general reaction scheme would be depicted here showing the aldehyde + amine -> Schiff base + water.

The following table summarizes conditions for synthesizing Schiff bases from this compound with different primary amines, highlighting the versatility of the reaction.

Product No.Primary AmineSolventCatalystTime (h)Temp. (°C)Yield (%)Ref.
S1 o-ToluidineEthanolNone (Green)2Reflux>90[7],[8]
S2 m-ToluidineEthanolNone (Green)2Reflux>90[7],[8]
S3 AnilineMethanolGlacial Acetic Acid6Reflux~85[9]
S4 4-ChloroanilineEthanolIonic Liquid0.5Reflux94[10]

This protocol is based on a proven, efficient, and green synthetic method that minimizes waste and avoids harsh catalysts.[7]

Materials & Equipment:

  • This compound (1.0 eq)

  • o-Toluidine (2-methylaniline) (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beaker, Buchner funnel, filter paper

  • TLC plates (Silica gel 60 F254)

Experimental Workflow Diagram:

Caption: Experimental workflow for Schiff base synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.72 g, 10 mmol).

  • Addition of Amine: Add an equimolar amount of o-toluidine (e.g., 1.07 g, 10 mmol) to the flask.

  • Solvent Addition: Add absolute ethanol (20-25 mL) to the flask. The amount should be sufficient to dissolve the reactants upon gentle warming.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring for 2 hours.

  • Reaction Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane 1:1). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Product Isolation: After 2 hours, remove the heat source and allow the flask to cool to room temperature. As the solution cools, the product will typically precipitate out as a solid. The process can be aided by placing the flask in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. The resulting product is typically a crystalline solid.

Characterization of Synthesized Schiff Bases

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the reaction. The key is to observe the disappearance of the strong aldehyde C=O stretching peak (around 1680-1700 cm⁻¹) from the starting material and the appearance of the characteristic C=N imine stretch (around 1630 cm⁻¹) in the product.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR confirms the specific structure. A key signal to identify is the singlet for the azomethine proton (-CH=N-), which typically appears downfield (δ 8.0-9.0 ppm). Other signals corresponding to the imidazole and aromatic rings should also be assigned. For product S1, singlets for the imidazole hydrogens are expected around δ 7.2-8.0 ppm.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the condensation reaction has occurred as expected.

Table of Expected Analytical Data for S1:

TechniqueKey FeatureExpected Observation
FT-IR C=O StretchAbsent (Disappearance of peak at ~1679 cm⁻¹)
C=N StretchPresent (Weak peak at ~1630 cm⁻¹)
¹H NMR Azomethine H (-CH=N-)Singlet, ~δ 8.5 ppm
Imidazole H's3 Singlets, ~δ 7.2-8.0 ppm
Aromatic H'sMultiplets, ~δ 7.0-7.9 ppm
Methyl H's (-CH₃)Singlet, ~δ 2.3 ppm
MS (ESI+) [M+H]⁺Expected m/z corresponding to C₁₇H₁₅N₃

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; decomposition of reactants.Ensure reactants are pure. Add a catalytic amount of glacial acetic acid. Ensure water is removed (e.g., using a Dean-Stark trap if necessary).
Reaction Stalls Reversible reaction at equilibrium.If not using a green method, add a dehydrating agent like molecular sieves. Increase reaction time.
Oily Product Product is not crystallizing; impurities present.Try triturating the oil with a non-polar solvent like hexane. Attempt purification via column chromatography.
Impure Product Unreacted starting materials remain.Improve washing of the crude product with a cold solvent. Recrystallize from a suitable solvent (e.g., ethanol, methanol).

Conclusion

The synthesis of Schiff bases from this compound is a robust and versatile method for generating compounds of significant medicinal interest. The protocols outlined in this note are straightforward, scalable, and adaptable to a wide range of primary amines, allowing for the creation of diverse chemical libraries for biological screening. By understanding the core mechanism and employing rigorous characterization techniques, researchers can confidently synthesize and validate these high-value molecules for applications in drug discovery and development.

References

  • Feng, Y., et al. (2018). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Indian Journal of Chemistry, 57B, 297-301.

  • Feng, Y. (n.d.). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Indian Journal of Chemistry (IJC).

  • Asif, M., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5).

  • El-Sayed, R., et al. (2024). New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection in industrial pickling of mild steel. Taylor & Francis Online.

  • Pawar, R. D., & Shaikh, A. R. (2021). Synthesis of Imidazole by Using Different Schiff's Base. International Journal of Advanced Research in Science, Communication and Technology.

  • Selwin Joseyphus, R., & Shiju, C. (2015). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 7(6), 263-270.

  • Naik, S. A., & Chikhalia, K. H. (2012). Ionic liquid mediated synthesis of Schiff bases under reflux condition. Journal of Chemical and Pharmaceutical Research, 4(11), 4867-4871.

  • Request PDF. (n.d.). Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities. ResearchGate.

  • THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. CORE.

  • PDF. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. ResearchGate.

  • A Short Review: Methodologies for the Synthesis of Schiff’s Bases. (2017). Indian Journal of Advances in Chemical Science.

  • Priyarega, S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215.

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate.

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). PMC - PubMed Central.

  • This compound. PubChem.

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2024). Journal of the Chemical Society of Nigeria.

Sources

Application Notes and Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of biologically relevant chalcones through the Claisen-Schmidt condensation, utilizing 4-(1H-imidazol-1-yl)benzaldehyde as a key aromatic aldehyde. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities. The incorporation of an imidazole ring, a privileged scaffold in drug discovery, is a strategic approach to enhance the therapeutic potential of these molecules. This document provides an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, characterization methodologies, and a discussion on the potential applications of the resulting imidazole-containing chalcones. The protocols and insights provided herein are designed to be a valuable resource for researchers engaged in synthetic organic chemistry and drug development.

Introduction: The Strategic Fusion of Imidazole and Chalcone Moieties

The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1][2] This reaction involves the cross-aldol condensation of an aromatic aldehyde that lacks α-hydrogens with an enolizable ketone or aldehyde.[3][4] The resulting chalcone scaffold is a prominent feature in many natural products and has been extensively explored as a pharmacophore due to its diverse biological activities, including anticancer, antifungal, anti-inflammatory, and antimalarial properties.[5][6][7][8]

The strategic selection of this compound as the aldehydic partner introduces an imidazole moiety into the chalcone structure. The imidazole ring is a critical component in numerous pharmaceuticals and natural products, contributing to their biological activity through various mechanisms such as hydrogen bonding and coordination with metal ions in enzymes.[9] The combination of the chalcone and imidazole pharmacophores into a single molecular entity presents a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[5][10]

This guide will focus on the practical aspects of synthesizing these hybrid molecules, providing a detailed protocol for the reaction of this compound with a representative acetophenone derivative.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation proceeds through a three-step mechanism under basic conditions:

  • Enolate Formation: A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[1][2][11]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound), which lacks α-hydrogens, to form a β-hydroxy ketone intermediate (an aldol addition product).[1][11]

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This dehydration step is often spontaneous and is driven by the formation of a highly conjugated and stable system.[1][12]

The absence of α-hydrogens in this compound is crucial as it prevents self-condensation of the aldehyde, leading to a cleaner reaction and higher yields of the desired cross-condensation product.[1][3]

Experimental Protocol: Synthesis of (E)-3-(4-(1H-imidazol-1-yl)phenyl)-1-phenylprop-2-en-1-one

This protocol details the synthesis of a representative imidazole-containing chalcone from this compound and acetophenone.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₁₀H₈N₂O172.180.43 g2.5
AcetophenoneC₈H₈O120.150.30 g (0.29 mL)2.5
Sodium Hydroxide (NaOH)NaOH40.000.15 g3.75
Methanol (MeOH)CH₃OH32.0410 mL-
Deionized WaterH₂O18.02As needed-
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter paper

  • Vacuum flask

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.43 g, 2.5 mmol) and acetophenone (0.30 g, 2.5 mmol) in 10 mL of methanol. Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Condensation: Prepare a solution of sodium hydroxide (0.15 g, 3.75 mmol) in 1 mL of water. Add this aqueous NaOH solution dropwise to the methanolic solution of the aldehyde and ketone while stirring vigorously at room temperature.

  • Reaction Monitoring: A yellow precipitate should begin to form within minutes. Allow the reaction to stir at room temperature for 2-4 hours.[10][13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% methanol in dichloromethane). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone product will indicate the reaction's completion.

  • Work-up and Isolation: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water to remove any residual sodium hydroxide, followed by a wash with a small amount of cold methanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.[10]

Workflow Diagram

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound and Acetophenone in Methanol add_base Add aq. NaOH solution dropwise reagents->add_base Start Reaction stir Stir at Room Temperature (2-4 hours) add_base->stir monitor Monitor by TLC stir->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Water and Cold Methanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize

Caption: Experimental workflow for the synthesis of imidazole-containing chalcones.

Product Characterization

The synthesized chalcone should be characterized to confirm its structure and purity.

Physical Properties
  • Appearance: Typically a yellow solid.

  • Melting Point: A sharp melting point range indicates a pure compound. For example, similar imidazole-chalcone derivatives have reported melting points in the range of 140-190 °C.[14][15]

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) around 1650-1670 cm⁻¹. Other key peaks include C=C stretching of the enone system and aromatic C-H stretching.[14]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is crucial for structural confirmation. Expect to see signals for the vinylic protons of the propenone bridge as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of an E-configuration. Aromatic and imidazole protons will appear in their respective regions.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show a signal for the carbonyl carbon around 188-190 ppm, along with signals for the vinylic and aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized chalcone.

Reaction Mechanism Visualization

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ketone Acetophenone enolate Enolate Ion ketone->enolate + OH⁻ - H₂O enolate_attack enolate->enolate_attack aldehyde This compound intermediate β-Hydroxy Ketone Intermediate aldehyde->intermediate product Chalcone Product intermediate->product - H₂O enolate_attack->aldehyde

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Applications and Future Directions

Chalcones bearing an imidazole moiety have demonstrated significant potential in various therapeutic areas.

  • Antifungal Agents: Several studies have reported the potent antifungal activity of imidazole-containing chalcones against various fungal strains, including Candida albicans and Aspergillus species.[10][13][14] The proposed mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[14]

  • Anticancer Agents: The chalcone scaffold is a well-known privileged structure in cancer research. The addition of an imidazole ring can enhance the anticancer activity by targeting various cellular pathways, including tubulin polymerization and protein kinases.[5][6]

  • Other Biological Activities: These compounds have also been investigated for their antitubercular, antileishmanial, and antioxidant properties.

The synthetic protocol described herein provides a foundation for the generation of a library of novel imidazole-containing chalcones. By varying the acetophenone starting material, researchers can introduce a wide range of substituents to probe structure-activity relationships and optimize the pharmacological properties of these promising compounds.

References

  • PraxiLabs.
  • Bailey, N., Morimoto, P., Kae, H., & Ashburn, B. O. (Year). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals.
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). [Video]. YouTube.
  • Vedantu. Explain the mechanism of claisen-schmidt reaction.
  • BYJU'S.
  • National Institutes of Health. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
  • Claisen-Schmidt Condens
  • PubMed Central.
  • Selected examples of imidazole/chalcone deriv
  • Osmaniye, D., et al. (Year). Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules.
  • PubMed Central.
  • ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • SciSpace.
  • Chemical Review and Letters.
  • National Institutes of Health. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.
  • nevoLAB.
  • ResearchGate.
  • Sigma-Aldrich. This compound 98.
  • Chemistry 211 Experiment 5. (2012, November 14).

Sources

Protocol for the Synthesis of Biologically Active Chalcones via Claisen-Schmidt Condensation of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent a privileged scaffold in medicinal chemistry.[1][2][3] The incorporation of an imidazole moiety, a key component in many biologically active molecules, has been shown to yield chalcone derivatives with significant therapeutic potential, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Specifically, these derivatives have demonstrated efficacy as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines.[4][8][9] This application note provides a detailed, field-proven protocol for the synthesis of chalcones using 4-(1H-imidazol-1-yl)benzaldehyde and various substituted acetophenones. The methodology is grounded in the base-catalyzed Claisen-Schmidt condensation, a robust and versatile reaction for forming the core chalcone structure.[2][3] We will elucidate the reaction mechanism, provide a step-by-step experimental workflow, detail characterization techniques, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis for researchers in drug discovery and development.

Introduction: The Significance of Imidazole-Chalcone Hybrids

The chalcone framework (1,3-diaryl-2-propen-1-one) is a foundational structure in the biosynthesis of flavonoids and isoflavonoids.[1][3] Its biological versatility stems from the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues like cysteine in target proteins.[3] The imidazole ring is a five-membered heterocycle that is a crucial component of several natural and synthetic compounds with a wide range of biological activities.[10][11]

The strategic hybridization of these two pharmacophores has led to the development of novel derivatives with enhanced and selective bioactivity. Research has shown that chalcones bearing an imidazole ring exhibit potent antiproliferative activity against various human cancer cell lines, including those resistant to standard chemotherapeutics.[4][8][10] Their mechanism of action is often linked to the disruption of microtubule dynamics, a validated target in oncology.[4][9][12] The straightforward synthesis via the Claisen-Schmidt condensation makes this class of compounds particularly attractive for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[3][13]

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. It is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (which cannot form an enolate) and a ketone that possesses α-hydrogens.[1][2][14] The reaction proceeds through three primary, sequential steps, ensuring the efficient formation of the thermodynamically stable α,β-unsaturated system.

Causality of the Mechanism:

  • Enolate Formation: A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone). This is the rate-determining step. The resulting enolate is stabilized by resonance, making it an effective nucleophile.[1][15]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (this compound). This forms a tetrahedral alkoxide intermediate, known as the aldol adduct.[15]

  • Dehydration: The aldol adduct is readily protonated by the solvent (typically ethanol or water) and subsequently undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon and the elimination of a hydroxide ion from the β-carbon results in the formation of a stable, conjugated double bond, driving the reaction to completion.[1][14]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Acetophenone Derivative Enolate Resonance-Stabilized Enolate Ketone->Enolate Abstraction of α-H⁺ Base Base (OH⁻) Enolate_ref Enolate Aldehyde This compound Adduct Aldol Adduct (Alkoxide Intermediate) Aldehyde->Adduct Adduct_ref Aldol Adduct Enolate_ref->Aldehyde Attack on Carbonyl Carbon Protonation Protonation Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Protonation->Chalcone Elimination of H₂O Adduct_ref->Protonation

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(4-(1H-imidazol-1-yl)phenyl)prop-2-en-1-one

This protocol describes a standard and widely adopted method for chalcone synthesis, optimized for reproducibility and yield.[1][3]

Materials & Reagents
ReagentM.W. ( g/mol )Molar Eq.Sample (10 mmol scale)Purity
This compound184.211.01.84 g>98%
Substituted AcetophenoneVaries1.010.0 mmol>98%
Sodium Hydroxide (NaOH)40.002.00.80 g (20 mmol)>97%
Ethanol (95%)46.07Solvent~50 mLReagent
Deionized Water18.02Wash~200 mL-
Hydrochloric Acid (HCl), 1M36.46NeutralizeAs neededReagent

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, Buchner funnel and filter paper, thin-layer chromatography (TLC) plates (silica gel 60 F254).

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10.0 mmol) and this compound (1.84 g, 10.0 mmol) in approximately 30-40 mL of 95% ethanol. Stir the mixture at room temperature until all solids are fully dissolved.

  • Catalyst Addition: Cool the reaction flask in an ice-water bath. Separately, prepare an aqueous solution of NaOH (0.80 g, 20 mmol) in 10 mL of deionized water. Add this NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. Causality: Dropwise addition while cooling is crucial to prevent self-condensation of the acetophenone and other side reactions by controlling the exothermic nature of the initial condensation.

  • Reaction Progression: After the complete addition of the base, remove the ice bath and allow the mixture to stir at ambient temperature. The reaction progress should be monitored every 30-60 minutes using TLC (e.g., with a mobile phase of 7:3 Hexane:Ethyl Acetate). The formation of a precipitate is often a visual indicator of product formation. The reaction is typically complete within 2-4 hours.[1]

  • Product Isolation (Workup): Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing ~150 mL of crushed ice or ice-cold water. Stir vigorously for 10-15 minutes.

  • Neutralization: Slowly neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 7. This step protonates the phenoxide (if any) and neutralizes the excess NaOH catalyst.[16]

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with several portions of cold deionized water to remove inorganic salts and residual base.[14]

  • Drying & Purification: Allow the product to air-dry or dry in a desiccator. The crude chalcone is often of sufficient purity. For higher purity, recrystallize the product from an appropriate solvent, such as 95% ethanol.[17]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization dissolve 1. Dissolve Aldehyde & Ketone in Ethanol cool 2. Cool Mixture in Ice Bath dissolve->cool add_base 4. Add NaOH Solution Dropwise cool->add_base prep_base 3. Prepare Aqueous NaOH Solution stir 5. Stir at Room Temp (2-4 hours) add_base->stir monitor 6. Monitor by TLC stir->monitor precipitate 7. Pour into Ice Water monitor->precipitate neutralize 8. Neutralize with HCl precipitate->neutralize filter_wash 9. Filter and Wash with Cold Water neutralize->filter_wash dry_purify 10. Dry and Recrystallize (from Ethanol) filter_wash->dry_purify analysis 11. Analyze Pure Product (NMR, IR, MS) dry_purify->analysis

Caption: Experimental workflow for imidazole-chalcone synthesis.

Product Characterization

Structural elucidation and purity assessment are critical for validating the synthesis. The following techniques are standard for characterizing the synthesized chalcones.[18][19]

  • FTIR Spectroscopy: The presence of a strong absorption band around 1650-1670 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl (C=O) stretching vibration. A band in the 960-980 cm⁻¹ region indicates the trans configuration of the C=C double bond.[18][20]

  • ¹H NMR Spectroscopy: The two vinylic protons (Hα and Hβ) of the enone moiety are highly diagnostic. They typically appear as two distinct doublets in the range of δ 7.0–8.5 ppm . The large coupling constant (J ≈ 15-16 Hz ) between these protons confirms the trans stereochemistry of the double bond.[20]

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal is typically found downfield, around δ 185-195 ppm . The signals for the α- and β-carbons of the enone system appear at approximately δ 116-128 ppm and δ 137-146 ppm , respectively.[19][20]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and allowing for the determination of the molecular formula.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (old NaOH).- Insufficient reaction time.- Low substrate reactivity.- Use a fresh, high-purity NaOH solution.- Extend the reaction time, monitoring progress by TLC.[3]- Consider a stronger base or slightly elevated temperature for unreactive substrates.
Multiple Products on TLC - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde.- Maintain a low reaction temperature (<25°C) during base addition.[1]- Ensure dropwise addition of the catalyst.
Starting Material Remains - Insufficient catalyst.- Reaction not yet complete.- Ensure the correct stoichiometry of the base is used.- Continue stirring and monitor by TLC until the starting material is consumed.
Product Loss During Workup - Product is partially soluble in wash water.- Inefficient recrystallization.- Use ice-cold water for washing to minimize solubility.[3]- Optimize the recrystallization solvent; use a minimal amount of hot solvent and cool slowly.

Conclusion

The Claisen-Schmidt condensation is a highly effective and reliable method for synthesizing chalcones derived from this compound. The protocol detailed in this application note is designed to be a robust, self-validating system for producing these medicinally important compounds with high yield and purity. By understanding the underlying mechanism and key experimental parameters, researchers can efficiently generate diverse libraries of imidazole-chalcone hybrids for screening in drug discovery programs, particularly in the fields of oncology and antimicrobial development.

References

  • Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors.Bioorganic Chemistry.
  • Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives.ResearchGate.
  • Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.Benchchem.
  • Chalcone: A Privileged Structure in Medicinal Chemistry.PubMed Central (PMC).
  • Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance.PubMed.
  • How to synthesize chalcones by Claisen-Schmidt condensation.YouTube.
  • Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.Benchchem.
  • Synthesis and Biological activity of Imidazole derived Chalcones and its Pyrimidines.ResearchGate.
  • Claisen-Schmidt Condensation.University of Colorado Boulder.
  • Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics.PubMed Central (PMC).
  • Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors (Request PDF).ResearchGate.
  • Syntheses and biological activity of chalcones-imidazole derivatives.ResearchGate.
  • Synthesis and anti-cancer activity of chalcone linked imidazolones.PubMed.
  • NOVEL IMIDAZOLE CONTAINING CHALCONE DERIVATIVES AS AN AROMATASE INHIBITOR: SYNTHESIS, DOCKING STUDIES, BIOLOGICAL SCREENING AND ADME STUDIES (PDF).ResearchGate.
  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones.MDPI.
  • Spectral Properties of Chalcones II.FABAD Journal of Pharmaceutical Sciences.
  • Mechanism of base-catalyzed Claisen-Schmidt condensation.ResearchGate.
  • Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives (PDF).ResearchGate.
  • Claisen-Schmidt Condensation PDF.CUTM Courseware.
  • SYNTHESIS OF CHALCONES.Jetir.org.
  • A Study on the Synthesis, Characterisation of Chalcone moiety.Jetir.org.
  • Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone.DergiPark.

Sources

Application Notes and Protocols for the Synthesis of Antifungal Agents Utilizing 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Moiety in Antifungal Drug Design

The imidazole ring is a cornerstone pharmacophore in the development of antifungal agents, largely due to its ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Its disruption leads to membrane instability and ultimately, fungal cell death.[4] Consequently, the synthesis of novel imidazole-containing compounds remains a high-priority area in the quest for more effective and less toxic antifungal therapies to combat the rise of resistant fungal pathogens.[1][5]

4-(1H-imidazol-1-yl)benzaldehyde serves as a highly versatile and strategic starting material in this endeavor. Its structure conveniently presents an aldehyde functional group, which is amenable to a variety of classical organic reactions, allowing for the facile introduction of diverse structural motifs.[6] This, coupled with the inherent antifungal potential of the imidazole core, makes it an ideal scaffold for the construction of libraries of novel antifungal candidates. This guide provides detailed protocols for the synthesis of two major classes of antifungal agents derived from this compound: Schiff bases and chalcones.

Synthetic Pathways and Methodologies

The primary synthetic routes leveraging this compound for the creation of antifungal compounds are the formation of Schiff bases through condensation reactions and the synthesis of chalcones via Claisen-Schmidt condensation.

G cluster_0 Core Precursor cluster_1 Synthetic Routes cluster_2 Resulting Antifungal Scaffolds A This compound B Condensation with Primary Amines A->B R-NH2 C Claisen-Schmidt Condensation with Acetophenones A->C R-COCH3 (Base catalyst) D Schiff Bases B->D E Chalcones C->E

Sources

Developing Novel Anticancer Compounds from 4-(1H-imidazol-1-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, hydrogen bonding capability, and steric features allow for diverse interactions with various biological targets.[2] In the realm of oncology, imidazole-containing molecules have demonstrated significant potential by targeting a range of cancer-associated pathways.[3][4] These mechanisms include the inhibition of crucial signaling kinases, disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and cell cycle arrest.[5][6]

4-(1H-imidazol-1-yl)benzaldehyde emerges as a particularly attractive starting material for the development of novel anticancer agents. The presence of a reactive aldehyde group provides a facile handle for synthetic elaboration, allowing for the generation of diverse chemical libraries. This guide provides a comprehensive framework for the synthesis of two promising classes of derivatives—Schiff bases and chalcones—and details the subsequent protocols for their in-depth anticancer evaluation.

Part 1: Synthesis of Bioactive Derivatives

The synthetic strategy hinges on the reactivity of the aldehyde functional group of this compound, enabling straightforward condensation reactions to yield Schiff bases and chalcones. These derivatives offer distinct structural motifs that can be tailored to interact with specific biological targets.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases, characterized by their azomethine group (-C=N-), are known to possess a wide array of pharmacological activities, including anticancer effects.[7] The synthesis involves a condensation reaction between this compound and various primary amines.

Rationale: The introduction of different aromatic or aliphatic amines allows for the systematic exploration of the structure-activity relationship (SAR). Substituents on the amine component can modulate the electronic and steric properties of the final compound, influencing its biological activity.

Materials and Equipment:

  • This compound

  • Substituted primary amines (e.g., aniline, 2-toluidine, 4-chloroaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.[7][8]

Characterization: The synthesized Schiff bases should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structure and purity.[8]

Protocol 2: Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the backbone of many flavonoids and are recognized for their potent anticancer properties.[6][9] The synthesis is achieved through a Claisen-Schmidt condensation of this compound with an appropriate acetophenone.

Rationale: The α,β-unsaturated carbonyl moiety in chalcones is a key pharmacophore that can interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. Varying the substituents on the acetophenone ring allows for the fine-tuning of the compound's reactivity and biological target specificity.

Materials and Equipment:

  • This compound

  • Substituted acetophenones (e.g., acetophenone, 4'-methylacetophenone, 4'-chloroacetophenone)

  • Methanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the selected acetophenone in methanol at room temperature.[10]

  • Slowly add an aqueous solution of NaOH to the stirring mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the resulting precipitate is collected by filtration, washed with cold water and then cold methanol, and dried to afford the chalcone derivative.[10]

Characterization: The structure and purity of the synthesized chalcones should be confirmed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[10]

Part 2: In Vitro Anticancer Evaluation

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of the newly synthesized compounds. This begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most promising candidates.

Workflow for Anticancer Screening

anticancer_screening_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Elucidation synthesis Synthesis of Derivatives (Schiff Bases & Chalcones) characterization Structural Characterization (NMR, MS, FT-IR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanistic->cell_cycle pathway Signaling Pathway Analysis (e.g., PI3K/AKT/mTOR) mechanistic->pathway

Caption: Workflow for Synthesis and Anticancer Evaluation.

Protocol 3: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11] It is a robust and high-throughput method for initial screening of compound libraries.[12]

Rationale: This initial screen identifies compounds that exhibit cytotoxic effects against cancer cells and allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Materials and Equipment:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, SW480 colorectal adenocarcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation:

Compound IDDerivative TypeHCT116 IC50 (µM)SW480 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Lead-SB-1 Schiff Base8.512.315.120.4
Lead-CH-1 Chalcone5.27.89.511.7
Doxorubicin Standard Drug0.50.81.11.5

Hypothetical IC50 values for lead compounds.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Rationale: A key hallmark of an effective anticancer agent is its ability to induce apoptosis. This assay quantifies the extent to which a lead compound induces programmed cell death. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials and Equipment:

  • Cancer cells

  • Lead compound(s) at their IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the lead compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer.[14]

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[14]

  • Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analyze the stained cells by flow cytometry within one hour.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, thereby preventing cell proliferation. This assay determines if the lead compound induces cell cycle arrest.

Materials and Equipment:

  • Cancer cells

  • Lead compound(s) at their IC50 concentration

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the lead compound for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[16][17]

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.[4][17]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[16]

Part 3: Elucidation of the Mechanism of Action

For compounds demonstrating significant apoptosis induction or cell cycle arrest, further investigation into the underlying molecular mechanism is warranted. The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer and a common target for imidazole-based inhibitors.[6][18][19]

Signaling Pathway Analysis: The PI3K/AKT/mTOR Pathway

Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth.[20] Its hyperactivation is a common feature in many cancers.[18] Investigating the effect of lead compounds on the phosphorylation status of key proteins in this pathway (e.g., AKT, mTOR) can provide insights into their mechanism of action.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Experimental Approach: Western blotting can be employed to assess the phosphorylation levels of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT and p-mTOR, in cancer cells treated with the lead compounds. A reduction in the levels of these phosphorylated proteins would suggest that the compound inhibits this signaling cascade.

Conclusion

The strategic derivatization of this compound into Schiff bases and chalcones presents a promising avenue for the discovery of novel anticancer agents. The protocols outlined in this guide provide a systematic and robust framework for the synthesis, in vitro screening, and preliminary mechanistic evaluation of these compounds. By following this structured approach, researchers can efficiently identify and characterize lead candidates with the potential for further preclinical and clinical development in the fight against cancer.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (175), 10.3791/62546. Available from: [Link]

  • Hua, H., Zhang, H., Chen, J., Wang, J., Liu, J., & Hou, J. (2022). The PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 814031. Available from: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Shalini, S., et al. (2010). N-Arylated imidazoles as potent antifungal and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3996-4000.
  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. Available from: [Link]

  • Alzahrani, A. S. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 16(11), 2062. Available from: [Link]

  • Feng, J., et al. (2018). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Indian Journal of Chemistry, 57B, 297-301.
  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]

  • Abd El-All, A. S., et al. (2019). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Middle East Journal of Applied Sciences, 9(4), 1058-1071.
  • Leonte, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(16), 4993.
  • Al-Amiery, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 10(1), 58-67.
  • International Journal of Molecular and Cellular Medicine. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available from: [Link]

  • Kurşun Aktar, B. D., et al. (2023). Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 861-868.
  • Li, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][16][18] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.

  • ResearchGate. (n.d.). Structure- anticancer activity relationship of chalcone compounds. Available from: [Link]

  • Kumar, S., et al. (2013). Synthesis of Chalcones with Anticancer Activities. Molecules, 18(2), 1726-1755.
  • Pettit, G. R., et al. (1972). Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards. Journal of Medicinal Chemistry, 15(11), 1196-1197.
  • ResearchGate. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][16][18] phenanthroline derivative for the treatment of colorectal cancer. Available from: [Link]

  • Alpan, A. S., et al. (2020). Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1657-1673.
  • Ahmed, A. M., et al. (2025). Synthesis, characterization, and anticancer evaluation of nano-sized schiff base metal chelates.
  • ResearchGate. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][16][18] phenanthroline derivative for the treatment of colorectal cancer. Available from: [Link]

  • Sayed, M. A., et al. (2021). Design, synthesis and screening of benzimidazole containing compounds with methoxylated aryl radicals as cytotoxic molecules on (HCT-116) colon cancer cells. European Journal of Medicinal Chemistry, 209, 112870.

Sources

Application Notes & Protocols: The Strategic Use of 4-(1H-imidazol-1-yl)benzaldehyde in the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis and application of Metal-Organic Frameworks (MOFs) using the bifunctional organic linker, 4-(1H-imidazol-1-yl)benzaldehyde. We delve into the strategic rationale behind its use, offering detailed protocols for both the initial solvothermal synthesis of a prototypical zinc-based MOF and its subsequent post-synthetic modification. The unique architecture of this linker, featuring a robust imidazole coordinating group and a reactive aldehyde handle, presents a powerful platform for creating highly functional and tunable porous materials. These materials are of significant interest for applications ranging from targeted drug delivery to heterogeneous catalysis, areas of prime importance to our audience.

Introduction: The Value Proposition of a Bifunctional Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters and organic linkers.[1] Their defining features—high surface area, tunable porosity, and chemical versatility—make them exceptional candidates for advanced applications.[2][3] The choice of the organic linker is paramount as it dictates the topology, pore environment, and ultimate functionality of the resulting framework.

The linker, this compound, offers a compelling combination of features:

  • Coordinating Moiety: The imidazole group provides a strong, directional nitrogen-based coordination site, which readily forms stable linkages with a variety of metal ions, including Zn(II), Co(II), and Cu(II), to build robust frameworks.[4][5]

  • Reactive Handle: The benzaldehyde group serves as a chemically accessible handle for post-synthetic modification (PSM).[6][7] This allows for the covalent attachment of other functional molecules after the MOF has been assembled, enabling the precise tuning of the framework's properties without altering its underlying structure.[8]

This dual-functionality is the cornerstone of its utility. Researchers can first establish a stable, porous architecture and then "decorate" the internal pores with specific functional groups to impart desired properties, such as hydrophilicity, chirality, or therapeutic activity.

Part 1: Solvothermal Synthesis of a Prototypical Zn-MOF

The solvothermal method is a widely employed technique for MOF synthesis, utilizing elevated temperatures and pressures to promote the crystallization of the framework.[3] The choice of solvent, temperature, and reaction time are critical parameters that influence crystal growth, phase purity, and defect concentration.

Rationale for Experimental Choices
  • Metal Source: Zinc nitrate (Zn(NO₃)₂·6H₂O) is selected due to the flexible coordination geometry of Zn(II), which can accommodate various coordination numbers, often leading to topologically interesting and stable frameworks.

  • Solvent: N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis. Its high boiling point makes it suitable for solvothermal conditions, and its ability to dissolve both the metal salt and the organic linker facilitates a homogeneous reaction mixture.

  • Temperature: A temperature of 100-120 °C is typically sufficient to overcome the kinetic barrier for nucleation and crystal growth without causing the decomposition of the organic linker.

Experimental Protocol: Synthesis of Zn-(4-Imidazolylbenzaldehyde) MOF

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

  • Programmable Oven

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a 20 mL glass scintillation vial, add Zn(NO₃)₂·6H₂O (0.5 mmol, 148.7 mg) and this compound (0.5 mmol, 86.1 mg).

  • Add 10 mL of DMF to the vial.

  • Cap the vial tightly. For higher temperatures or alternative solvents, a Teflon-lined autoclave is recommended for safety.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Place the sealed vial in a programmable oven.

  • Heat the reaction to 110 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • Allow the oven to cool down to room temperature naturally over a period of 8-12 hours. Crystalline product should be visible at the bottom of the vial.

  • Decant the supernatant liquid.

  • Wash the collected crystalline powder by soaking it in fresh DMF (3 x 10 mL) for 3 hours each time to remove unreacted starting materials trapped within the pores.

  • Collect the crystals by vacuum filtration.

  • Further wash the product with ethanol (2 x 10 mL).

  • Activate the MOF by drying under vacuum at 100 °C for 12 hours. This step is crucial to remove residual solvent from the pores.

The diagram below illustrates the general workflow for the synthesis and subsequent activation of the MOF.

cluster_synthesis Part 1: MOF Synthesis cluster_workup Part 2: Purification & Activation A 1. Combine Ligand & Metal Salt in DMF B 2. Sonicate for Homogeneous Mixture A->B C 3. Solvothermal Reaction (110°C, 48h) B->C D 4. Natural Cooling & Crystallization C->D E 5. Collect Crystals & Wash with DMF D->E Transfer to Work-up F 6. Solvent Exchange with Ethanol E->F G 7. Activate under Vacuum (100°C, 12h) F->G H Activated, Porous MOF G->H

Caption: Workflow for the solvothermal synthesis and activation of the MOF.

Part 2: Post-Synthetic Modification (PSM) of the Aldehyde Group

The true power of using this compound lies in the ability to perform covalent PSM. The aldehyde group is a versatile functional group that can undergo various reactions, such as imine condensation, with high efficiency within the crystalline solid.[6][7] This enables the installation of new functionalities to tailor the MOF for specific applications, like drug delivery or catalysis.

Rationale for PSM via Imine Condensation
  • Reaction: Imine condensation is a robust and high-yielding reaction between an aldehyde and a primary amine.

  • Functionality: By choosing an amine with a desired functional group (e.g., a fluorescent tag, a therapeutic molecule, or a catalytic site), one can precisely engineer the pore environment of the MOF.

  • Preservation of Structure: The mild reaction conditions typically required for imine formation help to preserve the crystallinity and porosity of the parent MOF framework.[6]

Experimental Protocol: PSM with Ethanolamine

This protocol demonstrates the functionalization of the MOF's aldehyde groups with ethanolamine, introducing hydroxyl (-OH) groups into the pores. This modification can significantly increase the hydrophilicity of the material, which could be beneficial for aqueous-phase applications or for improving interactions with polar guest molecules.

Materials:

  • Activated Zn-(4-Imidazolylbenzaldehyde) MOF (from Part 1)

  • Ethanolamine

  • Anhydrous Ethanol

  • Centrifuge

Procedure:

  • Suspend 100 mg of the activated MOF in 10 mL of anhydrous ethanol in a sealed vial.

  • Add a 10-fold molar excess of ethanolamine relative to the aldehyde content of the MOF.

  • Seal the vial and place the suspension in a shaker or on a stir plate at 60 °C for 24 hours.

  • After the reaction, collect the solid product by centrifugation (5000 rpm, 10 min).

  • Discard the supernatant and thoroughly wash the modified MOF with fresh ethanol (3 x 10 mL) to remove any unreacted ethanolamine and byproducts. Centrifuge to collect the solid after each wash.

  • Dry the final, functionalized MOF under vacuum at 60 °C for 12 hours.

The success of the modification should be confirmed using characterization techniques such as FT-IR spectroscopy (to observe the appearance of the C=N imine stretch and -OH group) and Thermogravimetric Analysis (TGA) to note changes in the decomposition profile.

The diagram below conceptualizes the PSM process.

Parent_MOF Parent MOF Imidazole-Zn Coordination Aldehyde Group (-CHO) in Pore Modified_MOF Functionalized MOF Imidazole-Zn Coordination Imine Group (-CH=N-R) in Pore Parent_MOF->Modified_MOF Preserves Framework Amine Functional Amine (R-NH₂) Amine->Modified_MOF Covalent Modification

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Imidazole-containing compounds have emerged as a particularly promising class of therapeutics due to their diverse biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial potential of a specific scaffold of interest: 4-(1H-imidazol-1-yl)benzaldehyde and its derivatives. We present detailed, field-proven protocols for preliminary screening, quantitative potency determination, and dynamic bactericidal/bacteriostatic characterization. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Rationale for Imidazole-Based Derivatives

The imidazole ring is a fundamental heterocyclic structure found in many natural products and synthetic drugs, prized for its wide range of biological activities.[2] Its derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1][3] The this compound scaffold serves as a versatile starting point for medicinal chemists. Modifications to this core structure allow for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, spectrum of activity, and pharmacokinetic properties.[3]

The mechanism of action for imidazole-based antibacterials can be diverse, often involving the inhibition of crucial bacterial enzymes. Documented targets include DNA gyrase and topoisomerase, which are essential for bacterial DNA replication, as well as enzymes involved in cell wall synthesis or folate biosynthesis.[1][3] Some derivatives may also act by disrupting the integrity of the bacterial cell membrane.[1][4] Understanding these mechanisms is key to designing next-generation antibiotics that can overcome existing resistance pathways.

General Experimental Workflow

The evaluation of novel antibacterial compounds follows a logical progression from broad screening to detailed characterization. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis of This compound Derivatives DiskAssay Disk Diffusion Assay (Qualitative Screening) Synthesis->DiskAssay Test Compounds MIC_Assay Broth Microdilution (MIC Determination) DiskAssay->MIC_Assay Active Compounds MBC_Assay MBC Determination MIC_Assay->MBC_Assay Potent Compounds TimeKill_Assay Time-Kill Kinetics Assay MIC_Assay->TimeKill_Assay Result Identify Lead Candidates TimeKill_Assay->Result

Caption: High-level workflow for antibacterial evaluation.

Synthesis of this compound Derivatives: A General Approach

While numerous synthetic routes exist, a common method involves the nucleophilic substitution reaction between imidazole and an appropriate benzaldehyde precursor. The following is a generalized scheme.

G cluster_reactants Starting Materials Imidazole Imidazole Reaction Reaction Conditions (e.g., K2CO3, DMSO, Heat) Imidazole->Reaction Benzaldehyde 4-Fluorobenzaldehyde or other activated precursor Benzaldehyde->Reaction Workup Workup & Purification Reaction->Workup Crude Product Product This compound Derivative Workup->Product Purified Compound

Caption: General synthesis scheme for key derivatives.

A typical procedure involves reacting a starting material like 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in a solvent such as dimethyl sulfoxide (DMSO) with a base like potassium carbonate.[5] The reaction mixture is heated, and upon completion, the product is isolated and purified.[5]

Protocol 1: Disk Diffusion (Kirby-Bauer) Assay for Preliminary Screening

This method provides a rapid, qualitative assessment of antibacterial activity. It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with bacteria, resulting in a zone of growth inhibition if the compound is active.[6][7]

Rationale: The Kirby-Bauer test is a standardized method ideal for screening a large number of compounds quickly to identify promising candidates for further quantitative testing.[7][8] Mueller-Hinton agar is the recommended medium as it supports the growth of most common pathogens and has good batch-to-batch reproducibility.[6]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7][9] This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform bacterial lawn.[8]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm diameter).

    • Impregnate each disk with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[7] Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

    • Gently press each disk to ensure complete contact with the agar.[8]

    • Include a positive control (disk with a standard antibiotic like Ciprofloxacin) and a negative control (disk with solvent only).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[10] The plates must be placed in the incubator within 15 minutes of disk application.[9]

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).

    • A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] This quantitative assay is the gold standard for determining the potency of a novel compound.[10]

Rationale: The broth microdilution method is highly standardized and allows for the efficient testing of multiple compounds against various microorganisms in a 96-well plate format, providing a precise quantitative measure of antibacterial potency.[13][14]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[12]

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the compound's working stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[12] Discard 100 µL from the final well.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][12]

  • Inoculation and Controls:

    • Add 100 µL of the final diluted bacterial inoculum to each well containing the compound dilutions. This brings the final volume in each well to 200 µL.

    • Growth Control: Include a well with 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).

    • Sterility Control: Include a well with 200 µL of MHB only (no bacteria, no compound).

    • Positive Control: Set up a serial dilution of a standard antibiotic as a reference.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10][13] This can be assessed visually or with a plate reader.

Data Presentation: MIC Values

Summarize the quantitative data in a clear, structured table for easy comparison.

Compound ID Test Microorganism Gram Stain MIC (µg/mL) Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Derivative 1AStaphylococcus aureusPositive161
Derivative 1AEscherichia coliNegative640.5
Derivative 1BStaphylococcus aureusPositive81
Derivative 1BEscherichia coliNegative320.5

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth but does not kill). It provides crucial information on the rate and extent of antibacterial action over time.[15][16]

Rationale: While MIC indicates the concentration needed to inhibit growth, it doesn't differentiate between killing and merely pausing replication. The time-kill assay provides this critical pharmacodynamic data by measuring the reduction in viable bacterial cells over a 24-hour period.[15][17] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a mid-log phase bacterial culture in MHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare flasks or tubes containing this bacterial suspension and the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no compound.

  • Sampling Over Time:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[15]

  • Viable Cell Counting (CFU Determination):

    • Perform ten-fold serial dilutions of each collected aliquot in sterile PBS or saline.

    • Plate 100 µL of the appropriate dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to calculate the CFU/mL for each time point and concentration.

  • Data Analysis and Interpretation:

    • Plot the results as log₁₀ CFU/mL versus time (hours) for each concentration.

    • Bactericidal Activity: A reduction of ≥3-log₁₀ in CFU/mL compared to the initial inoculum.[17]

    • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining relatively stable or slightly decreasing.[17]

    • Synergy/Additive Effects: The time-kill method can also be adapted to study combinations of drugs.[17]

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • PubMed. Exploration of structure-based on imidazole core as antibacterial agents. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • ResearchGate. Antibacterial Activities of Imidazole-Based Compounds (A Review). [Link]

  • National Institutes of Health. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. [Link]

  • MDPI. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • National Institutes of Health. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • ResearchGate. Time-kill kinetics assay examining the time- and... [Link]

  • protocols.io. Minimal Inhibitory Concentration (MIC). [Link]

  • ASM Journals. Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. [Link]

  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Link]

  • Semantic Scholar. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • ResearchGate. Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

  • Scirp.org. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]

  • Scirp.org. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]

  • MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

  • PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. [Link]

  • PubMed Central. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. [Link]

  • YMER. Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. [Link]

Sources

Application Notes and Protocols for 4-(1H-imidazol-1-yl)benzaldehyde in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Supramolecular Design

In the field of crystal engineering, the rational design and synthesis of functional solid-state materials are paramount. The properties of these materials, which include metal-organic frameworks (MOFs), coordination polymers, and co-crystals, are intrinsically linked to the molecular architecture of their constituent building blocks. 4-(1H-imidazol-1-yl)benzaldehyde emerges as a molecule of significant interest due to its unique combination of functional groups that offer versatile coordination and hydrogen bonding capabilities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the construction of novel crystalline materials.

This bifunctional organic ligand possesses a terminal aldehyde group and a nitrogen-rich imidazole ring, making it an excellent candidate for constructing diverse supramolecular architectures. The imidazole moiety provides a versatile coordination site for metal ions, while the aldehyde group can participate in further chemical reactions or act as a hydrogen bond acceptor. The presence of both an imidazole ring and a benzaldehyde functional group characterizes this organic compound[1]. This unique structural combination allows for the formation of intricate networks through a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions. The molecular structure of the benzaldehyde derivative shows the para nature of the substituent with respect to the imidazole group[2][3].

Molecular Properties and Synthesis of this compound

A thorough understanding of the molecular properties of this compound is crucial for its effective application in crystal engineering.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O[4]
Molecular Weight 172.18 g/mol [4]
Melting Point 153-155 °C (lit.)[5]
Appearance White to light yellow solid[1]
Solubility Soluble in organic solvents like ethanol and dichloromethane[1]
Synthesis Protocol

A reliable synthesis of this compound is the first step in its application. A common and high-yield method involves the nucleophilic aromatic substitution reaction between imidazole and a suitable benzaldehyde derivative. One established method is the reaction of 4-bromobenzaldehyde with imidazole in an aprotic solvent with the addition of potassium carbonate and a copper(I) catalyst[2].

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1 equivalent), imidazole (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Catalyst Addition: Introduce a catalytic amount of copper(I) iodide (CuI) and 1,10-phenanthroline to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically around 120-140°C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Application in the Synthesis of Coordination Polymers: A Case Study with Zinc(II)

The true potential of this compound is realized in its ability to form extended structures with metal ions. The imidazole nitrogen atoms act as excellent donors for a variety of metal centers, leading to the formation of coordination polymers with diverse topologies and properties. While specific examples using this exact ligand are emerging, we can extrapolate a reliable protocol based on the well-established synthesis of zinc(II) coordination polymers with similar imidazole-containing ligands.

Conceptual Workflow for Solvothermal Synthesis

The solvothermal method is a widely used technique for the synthesis of coordination polymers and MOFs, as it allows for the crystallization of products that may not be stable at atmospheric pressure.

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation & Characterization metal_salt Zn(NO₃)₂·6H₂O autoclave Sealed Autoclave (e.g., 120°C, 72h) metal_salt->autoclave ligand This compound ligand->autoclave solvent DMF/Ethanol solvent->autoclave filtration Filtration & Washing autoclave->filtration drying Drying filtration->drying characterization Characterization (PXRD, TGA, etc.) drying->characterization

Caption: Workflow for the solvothermal synthesis of a Zinc(II) coordination polymer.

Detailed Solvothermal Synthesis Protocol

This protocol describes a general procedure for the synthesis of a hypothetical zinc(II) coordination polymer using this compound.

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in 5 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve this compound (0.2 mmol, 34.4 mg) in 5 mL of ethanol.

  • Mixing: Combine the two solutions in the 20 mL scintillation vial. The mixture may become slightly cloudy.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120°C at a rate of 5°C/min and hold for 72 hours.

  • Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Colorless or pale yellow crystals should be observed at the bottom of the vial.

  • Washing and Drying: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL). The crystals can then be dried in a vacuum oven at 60°C for 12 hours.

Structural Elucidation and the Role of Functional Groups

The final architecture of the coordination polymer is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand. In the case of a Zn(II) complex with this compound, we can anticipate the formation of a framework where the tetrahedral Zn(II) centers are bridged by the imidazole moieties of the ligand.

molecular_interactions cluster_ligand This compound cluster_metal Metal Center cluster_interactions Key Interactions L1 Ligand 1 L2 Ligand 2 L1->L2 Intermolecular Zn Zn(II) L1->Zn N-coordination L2->Zn N-coordination coord_bond Coordination Bond (Zn-N) coord_bond->Zn h_bond Hydrogen Bond (C-H···O) h_bond->L1 pi_stack π-π Stacking pi_stack->L2

Caption: Interactions driving the self-assembly of the coordination polymer.

The imidazole ring's nitrogen atoms are the primary coordination sites. The planarity of the phenyl and imidazole rings can lead to π-π stacking interactions between adjacent ligands, further stabilizing the crystal lattice. The aldehyde group, while not directly involved in coordination to the primary metal center in this hypothetical structure, can play a crucial role in the overall packing through weak C-H···O hydrogen bonds with neighboring molecules. The angle between the mean planes of the imidazole and arene rings is 24.58 (7)° in the free ligand, and this dihedral angle will influence the final three-dimensional arrangement of the coordination polymer[2][3].

Characterization of the Crystalline Material

A suite of analytical techniques is essential to confirm the successful synthesis and to elucidate the properties of the new material.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

  • Single-Crystal X-Ray Diffraction (SCXRD): This powerful technique provides the definitive three-dimensional structure of the coordination polymer, revealing bond lengths, bond angles, and the overall topology of the network.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the material and to identify the loss of solvent molecules from the pores. A typical TGA experiment would involve heating the sample from room temperature to around 800°C under an inert atmosphere.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C-N bonds of the imidazole ring.

  • Luminescence Spectroscopy: Many coordination polymers, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit interesting photoluminescent properties. The incorporation of aromatic ligands like this compound can lead to ligand-based luminescence. The emission properties can be sensitive to the presence of guest molecules, making these materials promising candidates for chemical sensors. For instance, a zinc coordination polymer assembled from a similar ligand, bis(4-(1H-imidazol-1-yl)phenyl)methanone, and phthalic acid exhibits luminescence in the blue region, suggesting its potential as a blue light-emitting material[6].

Potential Applications in Drug Development and Beyond

The versatile nature of coordination polymers derived from this compound opens up a range of potential applications:

  • Luminescent Sensing: The intrinsic fluorescence of these materials can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive and selective chemical sensors. This is particularly relevant for the detection of nitroaromatic compounds or metal ions in biological or environmental samples.

  • Gas Adsorption and Separation: By carefully selecting the metal center and co-ligands, it may be possible to create porous frameworks with selective gas adsorption properties, which are important for applications such as carbon capture and storage.

  • Catalysis: The aldehyde functionality of the ligand can be post-synthetically modified to introduce catalytic sites within the framework. Furthermore, the metal nodes themselves can act as Lewis acid catalysts.

  • Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of therapeutic agents. The imidazole moiety can also mimic biological coordination sites, potentially leading to materials with enhanced biocompatibility.

Conclusion

This compound is a highly promising and versatile building block for the construction of novel crystalline materials. Its unique combination of a coordinating imidazole group and a hydrogen-bonding/reactive aldehyde group allows for the creation of diverse and functional supramolecular architectures. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the rich crystal engineering landscape enabled by this fascinating molecule. With continued research, we anticipate the development of new materials with tailored properties for a wide range of applications, from advanced sensors to novel therapeutic delivery systems.

References

  • McClements, I. F., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 549–555. [Link]

  • Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • 4-[4-(1H-Imidazol-4-yl)phenyl] - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Hydrothermal Synthesis, Crystal Structures, and Luminescent Properties of Two Cadmium(II) Coordination Polymers Based on Dicarboxylate and Imidazole-Containing Coligands | Request PDF. (n.d.). Retrieved January 9, 2026, from [Link]

  • Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl) - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Hydrothermal Synthesis of a Novel One-dimensional Cadmium-based Coordination Polymer for Effective Detection of Hazardous Chemicals - OUCI. (n.d.). Retrieved January 9, 2026, from [Link]

  • A New Zn (II) Coordination Polymer Based on 4-(1-H-imidazol–2-yl) Benzoic Acid Ligand: Synthesis, Crystal Structure, and Photoluminescence Property | Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

  • Hydrothermal Synthesis of a Novel One-dimensional Cadmium-based Coordination Polymer for Effective Detection of Hazardous Chemicals - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • A Zinc Coordination Polymer Assembled from bis(4-(1H-Imidazol-1-yl)Phenyl)Methanone and Phthalic Acid: Synthesis, Structural Characterization, and Fluorescent Properties - Photovoltaics Lookup. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis and Luminescence Properties of Three High-dimensional Coordination Polymers: Zn(II) with Imidazole or Benzimidazole Ligand - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis and structural characterization of a Ni(II) coordination polymer with a tripodal 4-imidazolyl-functional ligand | Request PDF. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • Zeitschrift für Kristallographie - New Crystal Structures. (n.d.). Retrieved January 9, 2026, from [Link]

  • Four new transition metal coordination polymers based on mixed 4-imidazole and carboxylate–sulfonate ligands: Syntheses, structures, and properties | Request PDF. (n.d.). Retrieved January 9, 2026, from [Link]

  • Crystal structure of poly [aqua-(μ2-1,3-di(1H-imidazol-1-yl)propane- κ2N:N′)-(μ3-2,3,5,6-tetrafluoroterephthalato - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Ionothermal Synthesis of Cadmium Coordination Polymers: Ionic Liquid Effects on the Synthesis, Structural, and Thermal Characterization - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]

  • This compound | C10H8N2O | CID 736530 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]pubchem.ncbi.nlm.nih.gov/compound/736530)

Sources

analytical methods for characterizing 4-(1H-imidazol-1-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of establishing identity, purity, and stability. This compound and its derivatives are a significant class of compounds, frequently utilized as key intermediates and building blocks in medicinal chemistry due to the versatile reactivity of the aldehyde and the biological significance of the N-arylated imidazole scaffold.[1] This guide provides a detailed exploration of the essential analytical methods required for the comprehensive characterization of these molecules, blending theoretical justifications with practical, field-tested protocols.

Our approach moves beyond a simple listing of techniques. Instead, we present an integrated analytical workflow, explaining the rationale behind the selection of each method and how the data from multiple techniques can be synergistically interpreted to build a complete and unambiguous profile of the molecule .

The Integrated Analytical Workflow

A robust analytical strategy for characterizing novel this compound derivatives involves a multi-technique approach. The initial steps typically focus on confirming the chemical structure, followed by methods to assess purity and further physicochemical properties.

G cluster_0 Structural Elucidation cluster_1 Purity & Further Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Connectivity & Molecular Formula FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC / UPLC FTIR->HPLC Confirmed Structure Proceeds to Purity Analysis XRAY X-ray Crystallography HPLC->XRAY Purity Assessment leads to High-Quality Crystals UVVIS UV-Vis Spectroscopy XRAY->UVVIS Definitive Structure informs Spectroscopic Properties

Caption: Integrated workflow for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR is the most powerful technique for the initial structural elucidation of organic molecules. Proton (¹H) NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon framework. For this compound derivatives, NMR is indispensable for confirming the substitution pattern on both the benzaldehyde and imidazole rings and verifying the presence of the key aldehyde proton.

Trustworthiness: The high resolution and predictable nature of chemical shifts allow for a self-validating system. The integration of ¹H signals corresponds to the ratio of protons, and coupling patterns (e.g., doublets for the para-substituted benzene ring) provide definitive evidence of neighboring protons, confirming the isomeric structure.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.[2]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3] The choice of solvent is critical as it can influence chemical shifts.[2]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[2]

  • Instrumental Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • For ¹H NMR, typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

Data Presentation: Expected NMR Signals

The following table summarizes the reported NMR data for the parent compound, this compound, in CDCl₃.[1]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aldehyde C(O)H10.05 (singlet)190.48
Imidazole C-H7.99 (singlet)135.28
Imidazole C-H7.39 (multiplet)131.23
Imidazole C-H7.26 (multiplet)117.54
Aryl C-H (ortho to CHO)8.03 (doublet, J = 8.6 Hz)131.48
Aryl C-H (ortho to Imidazole)7.60 (doublet, J = 8.6 Hz)120.97
Aryl C (ipso-CHO)-134.84
Aryl C (ipso-Imidazole)-141.60

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Expertise & Experience: MS is crucial for determining the molecular weight of the compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Furthermore, the fragmentation pattern observed in MS/MS experiments can offer valuable structural information that corroborates NMR data.

Trustworthiness: The molecular ion peak (M⁺ or [M+H]⁺) serves as a direct validation of the synthesized molecule's mass. The isotopic distribution pattern, especially if halogens are present in the derivative, provides another layer of confirmation. Studies on imidazole derivatives show that the imidazole ring itself is quite stable and does not typically open during fragmentation; instead, fragmentation is dominated by the loss of substituents.[4]

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent, typically a mixture of water and acetonitrile or methanol.

    • Ensure the sample is fully dissolved and filtered to prevent clogging of the LC system.

  • Instrumental Analysis (LC-MS/MS):

    • Utilize an HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[5] ESI is a soft ionization technique ideal for these types of molecules.

    • Perform a full scan analysis in positive ion mode to identify the protonated molecule [M+H]⁺.

    • Conduct a product ion scan (MS/MS) on the parent ion to observe the fragmentation pattern. Collision-Induced Dissociation (CID) is commonly used to induce fragmentation.[6]

  • Data Interpretation:

    • Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated theoretical mass.

    • For HRMS, the measured mass should be within 5 ppm of the calculated mass.

    • Analyze the fragmentation pattern. For this compound derivatives, expected fragmentation may involve the loss of CO from the aldehyde group and cleavages related to other substituents on the rings.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[7] For this compound derivatives, which are moderately polar, reversed-phase HPLC (RP-HPLC) is the method of choice.[7] It effectively separates the main compound from starting materials, by-products, and other impurities.

Trustworthiness: A validated HPLC method provides a quantitative measure of purity, typically expressed as a percentage of the main peak area relative to the total peak area. The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single peak, ensuring it is not composed of co-eluting impurities.

HPLC_Workflow cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (Dilute in Mobile Phase) Injection Inject onto RP-C18 Column SamplePrep->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV/PDA Detection Separation->Detection Analysis Data Analysis (% Purity) Detection->Analysis

Caption: General workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.[8]

    • Sample Solution: Prepare an accurately weighed solution of the compound (e.g., 0.1-0.5 mg/mL) in the mobile phase or a suitable diluent like an acetonitrile/water mixture.[7]

  • Instrumental Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a defined volume (e.g., 5-10 µL) of the sample solution.

    • Run the analysis using either an isocratic or gradient elution method to achieve optimal separation.

    • Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 280-310 nm).[8][9]

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Data Presentation: Typical HPLC Conditions
Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile
Gradient e.g., Start with 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min[8]
Column Temperature 30-40 °C[5]
Detection UV at 282 nm[9]
Injection Volume 10 µL

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this class of compounds, FT-IR is excellent for confirming the presence of the key carbonyl (C=O) group of the aldehyde, the aromatic C=C and C-H bonds of the rings, and vibrations associated with the imidazole moiety.[1]

Trustworthiness: The absorption bands for specific functional groups appear in well-defined regions of the spectrum, providing a reliable "fingerprint." The presence of a strong C=O stretch around 1676 cm⁻¹ and the characteristic aldehyde C-H Fermi doublet around 2818 and 2746 cm⁻¹ are highly diagnostic for the this compound structure.[1][10]

Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation:

    • Place a small amount of the solid powder sample directly onto the ATR crystal. No further preparation is typically needed.

    • Ensure the sample makes good contact with the crystal by applying pressure with the built-in clamp.

  • Instrumental Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Description
~3138, 3109Aromatic C-H stretchImidazole and benzene rings[1]
~2818, 2746Aldehyde C-H stretchFermi doublet, diagnostic for aldehydes[1][11]
~1676Carbonyl (C=O) stretchStrong, sharp absorption[1]
~1604, 1519Aromatic C=C stretchBenzene and imidazole ring vibrations[1]

Complementary Techniques: UV-Vis and X-ray Crystallography

  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. Imidazole aldehydes show characteristic maximum absorption peaks, with one reported around 280-282 nm.[9] It is a simple, quantitative method often used in conjunction with HPLC for concentration determination.

  • X-ray Crystallography: For definitive, unambiguous structural proof, single-crystal X-ray diffraction is the ultimate technique. It provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. The crystal structure of this compound has been determined, confirming a non-planar arrangement with an angle of 24.58° between the imidazole and arene rings.[1][12] This method is contingent on the ability to grow high-quality single crystals of the derivative.[13]

Integrated Approach to Structural Validation

A confident characterization relies on the convergence of data from all these techniques. The proposed structure must be consistent with every piece of analytical data.

G cluster_data Experimental Data ProposedStructure Proposed Structure NMR_Data NMR: Correct proton count, coupling, and shifts ProposedStructure->NMR_Data Consistent? MS_Data MS: Correct molecular weight and formula (HRMS) ProposedStructure->MS_Data Consistent? FTIR_Data FT-IR: Presence of key functional groups (C=O, C-H) ProposedStructure->FTIR_Data Consistent? HPLC_Data HPLC: Single major peak (>95% purity) ProposedStructure->HPLC_Data Consistent? Conclusion Structure Confirmed & Purity Assessed ProposedStructure->Conclusion

Caption: Logic diagram for integrated structural validation.

By systematically applying this suite of analytical methods, researchers can ensure the identity, purity, and structural integrity of their synthesized this compound derivatives, providing a solid foundation for subsequent research and development activities.

References

  • Ke, Y., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2649–2658. Available at: [Link]

  • Ke, Y., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2649–2658. Available at: [Link]

  • McClements, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–685. Available at: [Link]

  • Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

  • Chen, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(3), 679. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 126. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • McClements, J., et al. (2023). This compound and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7), x230612. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

using 4-(1H-imidazol-1-yl)benzaldehyde as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(1H-imidazol-1-yl)benzaldehyde in Coordination Chemistry: Synthesis, Protocols, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of this compound

In the expansive field of coordination chemistry, the design of organic ligands is the foundational step that dictates the structure, properties, and ultimate function of the resulting metal complexes. Among the myriad of available building blocks, this compound (hereafter referred to as Im-CHO) emerges as a ligand of significant interest. Its chemical architecture, featuring a nitrogen-donating imidazole ring directly linked to a benzaldehyde moiety, provides a unique combination of a robust coordination site and a versatile functional handle.

The imidazole group offers a well-defined N-donor site for coordination with a wide range of metal ions, forming stable complexes.[1][2] Simultaneously, the aldehyde group often remains pendant and available for post-synthetic modification, allowing for the covalent grafting of other functional molecules or serving as a reactive site for catalysis and sensing. This bifunctionality makes Im-CHO an exemplary component in the rational design of sophisticated materials, including discrete coordination polymers, metal-organic frameworks (MOFs), and biologically active metal complexes.[3][4][5] This guide provides a comprehensive overview of Im-CHO, from its fundamental synthesis to detailed protocols for its application in constructing functional materials.

Part 1: Synthesis and Characterization of the Ligand

The successful application of Im-CHO begins with its efficient and reliable synthesis. The most common route involves a nucleophilic aromatic substitution reaction between imidazole and an activated benzaldehyde derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures, optimized for high yield and purity.[6][7]

Causality of Experimental Choices:

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent, ideal for dissolving the ionic intermediates and reactants while facilitating the SNAr reaction mechanism.

  • Base (K₂CO₃): Anhydrous potassium carbonate is a crucial component, acting as a base to deprotonate the imidazole, thereby activating it as a nucleophile. Its insolubility in DMF at reaction temperature allows for easy removal by filtration.

  • Reactant (p-fluorobenzaldehyde): The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

  • Temperature (100 °C): This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or product.

Materials:

  • p-fluorobenzaldehyde (0.200 mol)

  • Imidazole (0.300 mol)

  • Anhydrous potassium carbonate (K₂CO₃) (40.0 g)

  • Dimethylformamide (DMF), anhydrous (300 mL)

  • Methanol (for recrystallization)

  • Ice water

Procedure:

  • Combine p-fluorobenzaldehyde, imidazole, and anhydrous potassium carbonate in a round-bottom flask equipped with a reflux condenser.

  • Add 300 mL of anhydrous DMF to the flask under a dry nitrogen atmosphere.

  • Heat the reaction mixture to 100 °C and maintain reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, cool the mixture to room temperature and remove the DMF under reduced pressure using a rotary evaporator.

  • Pour the resulting concentrated residue into a beaker containing ice water and stir. Allow the mixture to stand overnight to ensure complete precipitation.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove any remaining salts.

  • Recrystallize the crude product from methanol to afford pure this compound as yellow crystals.[6]

  • Dry the final product under vacuum. A typical yield is around 92%.[6]

Expected Characterization Data

A summary of expected characterization data for the synthesized Im-CHO ligand is provided below.

PropertyExpected Value/Observation
Molecular Formula C₁₀H₈N₂O[8]
Molecular Weight 172.18 g/mol [8]
Appearance White to light yellow solid/crystals[9]
Melting Point ~152 °C[6]
FTIR (cm⁻¹) ~1690-1710 (C=O stretch of aldehyde), ~1500-1600 (C=C and C=N stretches)
¹H NMR (CDCl₃, δ ppm) ~9.9 (s, 1H, -CHO), ~7.9 (s, 1H, imidazole C2-H), ~7.5-8.0 (m, 5H, aromatic and imidazole protons)

Part 2: Synthesis of Coordination Materials

The true utility of Im-CHO is realized when it is incorporated into metal-containing frameworks. The following protocols describe the synthesis of a representative coordination polymer and a metal-organic framework.

Protocol 2: Solvothermal Synthesis of a Zn-Based MOF

This protocol provides a general method for synthesizing a luminescent MOF using Im-CHO in conjunction with a dicarboxylic acid co-ligand, a common strategy for building robust, porous frameworks.[10][11]

Causality of Experimental Choices:

  • Solvothermal Method: Heating the reactants in a sealed vessel above the boiling point of the solvent increases pressure, which facilitates the dissolution of reactants and promotes the growth of high-quality single crystals.

  • Metal Source (Zn(NO₃)₂·6H₂O): Zinc(II) is a popular choice for MOF synthesis due to its flexible coordination geometry (often tetrahedral or octahedral) and its tendency to form luminescent frameworks with d¹⁰ electron configuration.

  • Co-ligand (Terephthalic Acid): Dicarboxylic acids act as rigid pillars or linkers, connecting metal nodes to build extended 1D, 2D, or 3D structures. The choice of co-ligand is critical for tuning the pore size and topology of the final MOF.

  • Solvent (DMF/Ethanol/H₂O): A mixed solvent system is often used to control the solubility of the ligands and the metal salt, influencing the nucleation and growth rate of the MOF crystals.

Materials:

  • This compound (Im-CHO) (0.5 mmol)

  • Terephthalic acid (H₂BDC) (0.5 mmol)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethanol (5 mL)

  • Deionized water (5 mL)

Procedure:

  • In a 20 mL glass vial, dissolve Im-CHO and terephthalic acid in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O in a mixture of 5 mL ethanol and 5 mL deionized water.

  • Combine the two solutions in the 20 mL vial and cap it tightly.

  • Place the vial in a programmable oven and heat to 100 °C for 48 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless or white block-like crystals should form. Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.

  • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a solvent like dichloromethane or acetone for 24 hours, replacing the solvent every 8 hours.

  • Finally, dry the activated MOF under vacuum at a slightly elevated temperature (e.g., 80-120 °C) for 12 hours.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation prep1 Dissolve Ligands (Im-CHO + H₂BDC) in DMF mix Combine Solutions in Reaction Vial prep1->mix prep2 Dissolve Metal Salt (Zn(NO₃)₂·6H₂O) in EtOH/H₂O prep2->mix reaction Solvothermal Reaction (100 °C, 48h) mix->reaction cool Slow Cooling to RT reaction->cool harvest Crystal Harvesting & DMF Wash cool->harvest activation Solvent Exchange & Vacuum Drying harvest->activation product Activated MOF Product activation->product

General workflow for the solvothermal synthesis of a MOF.

Part 3: Applications and Protocols

The coordination materials derived from Im-CHO exhibit a range of functional properties. Below are key applications with associated protocols.

Application 1: Luminescent Sensing

Many MOFs constructed from ligands like Im-CHO, particularly those with Zn(II) or Cd(II), exhibit strong fluorescence.[12][13] This property can be harnessed for the sensitive detection of analytes, which quench the fluorescence upon interaction with the MOF framework.[10][11]

Quenching_Mechanism cluster_emission Fluorescence Intensity MOF Luminescent MOF (High Fluorescence) Interaction MOF-Analyte Complex (Low/No Fluorescence) MOF->Interaction + Analyte High High Analyte Analyte (e.g., Fe³⁺, Acetone) Interaction->MOF Analyte Removal (Signal Recovery) Low Low

Sources

Greener Pathways to 4-(1H-Imidazol-1-yl)benzaldehyde Derivatives: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for sustainable and environmentally benign synthetic methodologies is a cornerstone of modern drug discovery and development. The 4-(1H-imidazol-1-yl)benzaldehyde scaffold and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. This document provides detailed application notes and protocols for the green synthesis of these valuable molecules, focusing on the principles of green chemistry to minimize environmental impact while maximizing efficiency. We will explore the application of alternative energy sources, such as ultrasound and microwave irradiation, and the use of novel green solvent systems like deep eutectic solvents (DESs), to achieve these goals.

Part 1: Green Synthesis of the Core Moiety: this compound

The traditional synthesis of this compound often involves the use of high-boiling point aprotic solvents like DMF and copper catalysts, which present environmental and health concerns[1]. This section outlines a greener, solvent-free approach, adapting established methodologies to reduce waste and avoid hazardous substances.

Mechanistic Rationale for Solvent-Free Synthesis:

The reaction between an aryl halide and imidazole is a nucleophilic aromatic substitution. In a solvent-free, solid-state reaction, the reactants are brought into close proximity through grinding or ball-milling. This mechanical energy input increases the surface area of the reactants and can generate localized "hot spots" that promote the reaction without the need for a bulk solvent. The use of a solid base like anhydrous potassium carbonate is crucial to deprotonate the imidazole, increasing its nucleophilicity.

Protocol 1: Solvent-Free Mechanochemical Synthesis of this compound

This protocol describes a solvent-free approach to the synthesis of the core benzaldehyde derivative, minimizing waste and avoiding hazardous solvents.

Materials:

  • 4-Fluorobenzaldehyde

  • Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Pestle and Mortar or Ball Mill

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a clean, dry mortar, combine 4-fluorobenzaldehyde (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (1.5 eq).

  • Grind the mixture vigorously with a pestle for 20-30 minutes at room temperature. For larger scale reactions, a ball mill can be employed. The mixture will become a paste-like solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, add water to the reaction mixture to dissolve the inorganic salts.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Part 2: Green Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize chalcones, which are important intermediates for various heterocyclic compounds and possess diverse biological activities. The following protocols detail green approaches to synthesize chalcone derivatives starting from this compound.

Ultrasound-Assisted Synthesis of Imidazolylchalcones

Sonochemistry has emerged as a powerful green tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods[2][3]. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, which can significantly accelerate the reaction rate.

Protocol 2: Ultrasound-Assisted Synthesis of (E)-3-(4-(1H-imidazol-1-yl)phenyl)-1-phenylprop-2-en-1-one

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ultrasonic bath or probe sonicator

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of ethanol.

  • Add an aqueous solution of sodium hydroxide (10% w/v) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 20-60 kHz at room temperature. Alternatively, use a probe sonicator with controlled power output.

  • Monitor the reaction progress by TLC. Ultrasound-assisted reactions are often complete within 15-60 minutes.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Microwave-Assisted Synthesis of Imidazolylchalcones

Microwave-assisted organic synthesis is another established green chemistry technique that can dramatically reduce reaction times from hours to minutes[4]. Microwave energy directly couples with polar molecules, leading to rapid and uniform heating of the reaction mixture.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis of (E)-3-(4-(1H-imidazol-1-yl)phenyl)-1-phenylprop-2-en-1-one

This protocol utilizes a solvent-free approach under microwave irradiation, further enhancing the green credentials of the synthesis.

Materials:

  • This compound

  • Acetophenone

  • Solid Potassium Hydroxide (KOH)

  • Microwave synthesizer

  • Ethanol for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix this compound (1.0 eq), acetophenone (1.0 eq), and powdered potassium hydroxide (0.2 eq).

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 150-300 W) for 2-5 minutes. The temperature should be monitored and controlled.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add a small amount of cold water to the solidified mass and triturate to isolate the crude product.

  • Filter the product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone.

Part 3: Deep Eutectic Solvents as Green Reaction Media for Chalcone Synthesis

Deep eutectic solvents (DESs) are emerging as a new class of green solvents. They are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a mixture with a significantly lower melting point than its individual components[5][6][7]. DESs are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials. Some acidic DESs can also act as both the solvent and the catalyst.

Protocol 4: Synthesis of (E)-3-(4-(1H-imidazol-1-yl)phenyl)-1-phenylprop-2-en-1-one in a Deep Eutectic Solvent

This protocol utilizes a choline chloride:urea deep eutectic solvent as a green and recyclable reaction medium.

Materials:

  • Choline chloride

  • Urea

  • This compound

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Deionized water

  • Ethyl acetate

Preparation of the Deep Eutectic Solvent (Choline Chloride:Urea 1:2):

  • Combine choline chloride (1 part by mole) and urea (2 parts by mole) in a beaker.

  • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Allow the DES to cool to room temperature before use.

Synthesis Procedure:

  • To the prepared choline chloride:urea DES, add this compound (1.0 eq), acetophenone (1.0 eq), and a catalytic amount of powdered potassium hydroxide.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product. The DES is water-soluble, allowing for easy separation.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from ethanol if necessary.

  • The aqueous filtrate containing the DES can be evaporated under reduced pressure to recover the DES for reuse.

Data Presentation

Table 1: Comparison of Green Synthesis Methods for Chalcone Derivatives

MethodEnergy SourceSolventReaction TimeTypical YieldGreen Chemistry Advantages
Ultrasound-Assisted UltrasoundEthanol/Water15-60 minHighReduced reaction time, energy efficiency, milder conditions.
Microwave-Assisted MicrowaveSolvent-free2-5 minVery HighExtremely fast, solvent-free, high yields.
Deep Eutectic Solvent Conventional HeatingCholine chloride:urea1-3 hoursHighBiodegradable and recyclable solvent, low toxicity.

Visualization of Experimental Workflow

Below is a generalized workflow for the green synthesis of this compound derivatives.

Green_Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Chalcone Derivatives Reactants_core 4-Fluorobenzaldehyde + Imidazole + K2CO3 Solvent_Free Solvent-Free Mechanochemical Method Reactants_core->Solvent_Free Grinding/ Ball-milling Core_Product This compound Solvent_Free->Core_Product Core_Product_Ref This compound + Acetophenone Core_Product->Core_Product_Ref Ultrasound Ultrasound-Assisted (Ethanol/Water, NaOH) Core_Product_Ref->Ultrasound Microwave Microwave-Assisted (Solvent-Free, KOH) Core_Product_Ref->Microwave DES Deep Eutectic Solvent (ChCl:Urea, KOH) Core_Product_Ref->DES Chalcone_Product Chalcone Derivative Ultrasound->Chalcone_Product Microwave->Chalcone_Product DES->Chalcone_Product

Caption: Workflow for the green synthesis of this compound and its derivatives.

Conclusion

The protocols outlined in this document provide researchers and drug development professionals with practical, green, and efficient methods for the synthesis of this compound and its derivatives. By embracing techniques such as ultrasound and microwave irradiation, and employing novel solvent systems like deep eutectic solvents, the environmental footprint of these synthetic processes can be significantly reduced. These methods not only align with the principles of green chemistry but also offer advantages in terms of reaction speed, yield, and simplicity, making them highly valuable for modern organic synthesis and drug discovery endeavors.

References

  • Carbon–carbon bond formation in acid deep eutectic solvent: chalcones synthesis via Claisen–Schmidt reaction. RSC Advances. Available at: [Link]

  • Green synthesis, characterization, in silico molecular docking and biological evaluation of imidazolylchalcones as promising fungicide/s and nematicide/s. PubMed Central. Available at: [Link]

  • (PDF) Green synthesis, characterization, in silico molecular docking and biological evaluation of imidazolylchalcones as promising fungicide/s and nematicide/s. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • Green synthesis of chalcones derivatives. SciSpace. Available at: [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health. Available at: [Link]

  • A Review on Solvent-Free Microwave Assisted Condensation Reactions. Unique Pub International. Available at: [Link]

  • A Review: Green Synthesis of Chalcone. Tuijin Jishu/Journal of Propulsion Technology. Available at: [Link]

  • Note Microwave assisted Claisen-Schmidt conden- sation under solvent-free conditions. Indian Journal of Chemistry. Available at: [Link]

  • Deep Eutectic Solvents: The Organic Reaction Medium of the Century. CORE. Available at: [Link]

  • ChemInform Abstract: Microwave Enhanced Claisen-Schmidt Condensation: A Green Route to Chalcones. ResearchGate. Available at: [Link]

  • Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. PubMed Central. Available at: [Link]

  • Deep Eutectic Solvents for Induced Circularly Polarized Luminescence. ResearchGate. Available at: [Link]

  • Deep Eutectic Solvents to Organic Synthesis. OALib. Available at: [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PubMed Central. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). National Institutes of Health. Available at: [Link]

  • Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI. Available at: [Link]

  • Ultrasound accelerated Claisen–Schmidt condensation: A green route to chalcones. ResearchGate. Available at: [Link]

  • An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment. Available at: [Link]

  • Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. RSC Publishing. Available at: [Link]

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PubMed. Available at: [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

  • A novel approach to claisen-schmidt reaction: h2so4 catalyzed microwave assisted synthesis of nitrochalcones. TSI Journals. Available at: [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(1H-imidazol-1-yl)benzaldehyde is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of novel antifungal agents.[1][2] This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. The protocol detailed herein focuses on a robust, efficient, and economically viable Nucleophilic Aromatic Substitution (SNAr) pathway, emphasizing process control, safety, and product purity.

Introduction and Strategic Overview

The industrial demand for high-purity this compound necessitates a synthetic route that is not only high-yielding but also scalable, safe, and reproducible. While several synthetic strategies exist, including Ullmann-type condensations, the Nucleophilic Aromatic Substitution (SNAr) reaction between imidazole and an activated aryl halide offers significant advantages for large-scale production.[3][4]

This protocol centers on the SNAr reaction of imidazole with 4-fluorobenzaldehyde. This choice is predicated on several key factors:

  • High Reactivity: The fluorine atom in 4-fluorobenzaldehyde is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing aldehyde group.[5][6]

  • Favorable Economics: The starting materials are commercially available and cost-effective.

  • Process Simplicity: The reaction proceeds under relatively moderate conditions and does not require expensive or highly specialized metal catalysts, simplifying both the reaction and purification steps.[1]

This guide will elucidate the reaction mechanism, detail the critical process parameters, provide a step-by-step protocol for a multi-kilogram scale batch, and outline the necessary safety and quality control measures.

Reaction Mechanism and Pathway

The synthesis proceeds via a classical SNAr mechanism. The reaction is facilitated by a polar aprotic solvent and a mild base.

  • Deprotonation: Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate imidazole, forming the highly nucleophilic imidazolide anion.

  • Nucleophilic Attack: The imidazolide anion attacks the electron-deficient carbon atom of the benzene ring bearing the fluorine atom. This is the rate-determining step and results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[7]

  • Rearomatization: The intermediate rapidly collapses, expelling the fluoride ion as the leaving group and restoring the aromaticity of the ring to yield the final product, this compound.

Reaction_Mechanism Figure 1: S-N-Ar Reaction Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Imidazole Imidazole Base K₂CO₃ (Base) Imidazole->Base Deprotonation Fluorobenz 4-Fluorobenzaldehyde Attack Nucleophilic Attack Fluorobenz->Attack Nuc Imidazolide Anion Base->Nuc Solvent DMF (Solvent) Heat Heat (100°C) Product This compound Byproduct KF + KHCO₃ Nuc->Attack Attack->Product Attack->Byproduct

Figure 1: S-N-Ar Reaction Pathway

Detailed Protocol for Scale-Up Synthesis (10 kg Scale)

This protocol is designed for execution in a controlled industrial setting using appropriate chemical reactors and safety equipment.

Equipment and Materials
  • Equipment:

    • 50 L Glass-Lined Reactor with overhead agitation, reflux condenser, temperature probe, and nitrogen inlet/outlet.

    • Heating/cooling mantle for the reactor.

    • Vacuum pump and receiver flask for distillation.

    • 100 L precipitation vessel.

    • Nutsche filter or centrifuge for product isolation.

    • Vacuum oven for drying.

  • Chemicals:

    • 4-Fluorobenzaldehyde (CAS: 459-57-4)

    • Imidazole (CAS: 288-32-4)

    • Anhydrous Potassium Carbonate (K₂CO₃), granular (CAS: 584-08-7)

    • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

    • Methanol (MeOH), technical grade (for recrystallization)

    • Deionized (DI) Water

Quantitative Data and Process Parameters
ParameterValueMolesMolar RatioNotes
4-Fluorobenzaldehyde8.00 kg64.46 mol1.0Limiting Reagent
Imidazole5.26 kg77.26 mol1.2Slight excess to ensure complete reaction.
Potassium Carbonate11.81 kg85.45 mol1.33Base for deprotonation.
DMF32 L--Reaction solvent.
Process Conditions
Reaction Temperature100 °C--Balances reaction rate and stability.
Reaction Time20-24 hours--Monitor by HPLC for completion.
Recrystallization SolventMethanol~ 25 L-Volume adjusted for optimal crystallization.
Step-by-Step Synthesis Procedure
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with a slow stream of nitrogen.

  • Charging Reagents:

    • Charge the reactor with N,N-Dimethylformamide (32 L).

    • With moderate agitation, add 4-Fluorobenzaldehyde (8.00 kg), Imidazole (5.26 kg), and anhydrous Potassium Carbonate (11.81 kg).[1]

  • Reaction Execution:

    • Seal the reactor and begin heating the mixture to 100 °C while maintaining steady agitation.

    • Maintain the reaction temperature for 20-24 hours. Monitor the reaction's progress every 4-6 hours using a suitable analytical method (e.g., HPLC or TLC) until the consumption of 4-fluorobenzaldehyde is >99%.

  • Solvent Removal and Product Precipitation:

    • Once the reaction is complete, cool the mixture to 60-70 °C.

    • Apply vacuum to the reactor and distill off approximately 70-80% of the DMF.

    • Cool the concentrated, thick slurry to room temperature.[1]

    • In the 100 L precipitation vessel containing 80 L of ice-cold DI water, slowly transfer the reaction slurry with vigorous stirring.

    • A solid precipitate will form. Continue stirring the suspension for at least 2 hours in the cold water to ensure complete precipitation.[1]

  • Isolation and Washing:

    • Filter the solid product using a Nutsche filter or centrifuge.

    • Wash the filter cake thoroughly with DI water (3 x 10 L) until the filtrate is neutral (pH ~7).

    • Perform a final wash with a small amount of cold methanol to remove residual water and water-soluble impurities.

  • Purification via Recrystallization:

    • Transfer the crude, damp solid to a clean, appropriately sized vessel.

    • Add methanol and heat the slurry to reflux until all the solid dissolves. The exact volume will depend on the crude product amount but should be minimized to ensure a good yield upon cooling.

    • Once dissolved, cool the solution slowly to 0-5 °C to induce crystallization.

    • Hold at this temperature for 2-4 hours to maximize crystal formation.

    • Filter the purified crystals and wash with a small amount of cold methanol.

  • Drying:

    • Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be a yellow to brown crystalline solid.[1][8]

Quality Control and Product Characterization

Rigorous quality control is essential to ensure the product meets specifications for use in pharmaceutical manufacturing.

PropertySpecificationMethod
AppearanceYellow to brown crystalline solidVisual Inspection
Purity (by HPLC)≥ 98%HPLC-UV
Melting Point142 - 147 °C[8][9]Melting Point Apparatus
IdentityConforms to reference spectra¹H NMR, FTIR, MS
Molecular FormulaC₁₀H₈N₂O[10][11]-
Molecular Weight172.18 g/mol [10][11]-

Industrial Workflow Visualization

The following diagram outlines the complete manufacturing process flow, from raw material input to final product packaging.

Workflow Figure 2: Industrial Synthesis Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification cluster_qc Quality & Packaging prep Reactor Prep & Inerting charge Charge Reactants (DMF, Imidazole, K₂CO₃, etc.) prep->charge react Heating & Reaction (100°C, 24h) charge->react monitor In-Process Control (HPLC/TLC) react->monitor distill Solvent Distillation (Vacuum) monitor->distill precip Precipitation (Ice Water) distill->precip filter Filtration & Washing precip->filter recryst Recrystallization (Methanol) filter->recryst dry Vacuum Drying recryst->dry qc Final QC Analysis (HPLC, NMR, MP) dry->qc pack Packaging & Labeling qc->pack release Product Release pack->release

Figure 2: Industrial Synthesis Workflow

Safety, Handling, and Environmental Considerations

6.1. Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat, is mandatory.[9] When handling powders, a dust mask or respirator (N95) should be used to prevent inhalation.[9][12]

6.2. Chemical Hazards:

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[9][11]

  • Imidazole: Corrosive. Causes severe skin burns and eye damage.[13]

  • DMF: A reproductive toxin. Handle in a well-ventilated area or fume hood. Avoid skin contact.

  • Potassium Carbonate: Causes skin and eye irritation.[12]

6.3. Engineering Controls and Waste Disposal: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.[8][12] All solvent and chemical waste must be collected in properly labeled containers and disposed of in accordance with local, state, and federal environmental regulations.[12][13] Spills should be cleaned up immediately using appropriate absorbent materials.[12]

References

  • CymitQuimica. (2023, July 4). 4-(1H-Imidazol-1-yl)
  • 4-(1H-Imidazol-1-yl)
  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Sigma-Aldrich. (2025, July 28).
  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]

  • Google Patents. EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
  • Indian Patent Office. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Matrix Fine Chemicals. This compound. Retrieved from [Link]

  • Journal of Chemical Education. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

one-pot synthesis of imidazoles using 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Facile One-Pot Synthesis of 2-(4-(1H-imidazol-1-yl)phenyl)-4,5-diphenyl-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Multicomponent Reactions for Imidazole Synthesis

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and functional polymers.[1] Traditional multi-step synthetic routes to highly substituted imidazoles are often plagued by laborious purification, cumulative yield loss, and significant solvent waste. In contrast, one-pot multicomponent reactions (MCRs) offer a paradigm of efficiency, atom economy, and operational simplicity, aligning with the principles of green chemistry.[2][3]

This application note provides a detailed protocol for the synthesis of a novel, bis-imidazole compound, 2-(4-(1H-imidazol-1-yl)phenyl)-4,5-diphenyl-1H-imidazole, utilizing the robust and well-established Debus-Radziszewski reaction.[4][5][6] By employing 4-(1H-imidazol-1-yl)benzaldehyde as a key starting material, this protocol demonstrates the power of MCRs to rapidly generate complex molecular architectures of significant interest to drug discovery and materials development professionals.

Reaction Principle: The Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a classic three-component condensation that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[4][7][8] This method is prized for its reliability and tolerance of diverse functional groups on the aldehyde component.

The key components for this specific application are:

  • 1,2-Dicarbonyl: Benzil, a commercially available and highly crystalline diketone.

  • Aldehyde: this compound, which introduces the second imidazole moiety into the final structure.

  • Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia.[9][10][11]

The reaction proceeds by first condensing the 1,2-dicarbonyl (benzil) with two equivalents of ammonia to form a diimine intermediate. This intermediate then undergoes condensation with the aldehyde, followed by cyclization and aromatization to yield the final 2,4,5-trisubstituted imidazole product.[4][5][8]

G Benzil Benzil (1,2-Dicarbonyl) Diimine Diimine Intermediate Benzil->Diimine Condensation (-2H₂O) Ammonia 2x NH₃ (from Ammonium Acetate) Ammonia->Diimine Aldehyde This compound Imidazole 2,4,5-Trisubstituted Imidazole (Final Product) Aldehyde->Imidazole Diimine->Imidazole Condensation & Cyclization (-H₂O)

Figure 1: Proposed mechanism for the Debus-Radziszewski imidazole synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The use of high-purity, well-characterized starting materials and adherence to the described stoichiometry and conditions should reliably yield the desired product.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M. Wt. ( g/mol )Purity/Grade
BenzilC₁₄H₁₀O₂134-81-6210.23≥98%
This compoundC₁₀H₈N₂O10040-98-9172.18≥97%
Ammonium AcetateCH₃COONH₄631-61-877.08≥98%
Glacial Acetic AcidCH₃COOH64-19-760.05ACS Grade
EthanolC₂H₅OH64-17-546.0795% or 200 Proof
Deionized WaterH₂O7732-18-518.02N/A

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add benzil (2.10 g, 10.0 mmol, 1.0 equiv.).

    • Add this compound (1.72 g, 10.0 mmol, 1.0 equiv.).[12]

    • Add ammonium acetate (7.71 g, 100 mmol, 10.0 equiv.). Causality Insight: A large excess of ammonium acetate is used to drive the equilibrium towards product formation by providing a high concentration of ammonia.

    • Add glacial acetic acid (40 mL) as the solvent. Acetic acid is an effective solvent for the reactants and also acts as a mild acid catalyst.[13]

    • Place a magnetic stir bar in the flask.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Place the assembly in a heating mantle and begin stirring.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

    • Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a 10% Ethyl Acetate in Hexane solution as the mobile phase. Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (benzil or aldehyde).

  • Work-up and Product Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. This step precipitates the crude product, as it is insoluble in water.

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid and ammonium acetate.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Perform recrystallization using hot ethanol (approx. 50-70 mL).[10] Dissolve the crude product in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 2-(4-(1H-imidazol-1-yl)phenyl)-4,5-diphenyl-1H-imidazole.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Charge Flask: - Benzil - Aldehyde - NH₄OAc - Acetic Acid B 2. Heat to Reflux (118 °C, 2-4h) A->B C 3. Monitor by TLC B->C D 4. Cool & Precipitate in Ice Water C->D E 5. Filter & Wash (H₂O) D->E F 6. Recrystallize (Hot Ethanol) E->F G 7. Filter & Dry F->G H Final Product: ¹H NMR, ¹³C NMR, MS, FT-IR G->H

Figure 2: Step-by-step experimental workflow for the one-pot imidazole synthesis.

Expected Results and Troubleshooting

ParameterExpected Outcome
Product 2-(4-(1H-imidazol-1-yl)phenyl)-4,5-diphenyl-1H-imidazole
Appearance Off-white to pale yellow crystalline solid
Yield 75-90% (based on similar lophine syntheses)[14][15]
Purity >98% after recrystallization
Characterization Spectra consistent with the proposed structure. For example, ¹H NMR should show distinct aromatic protons for the three phenyl rings and two imidazole rings. Mass spectrometry should confirm the molecular weight (348.41 g/mol ).
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents are of poor quality or wet. 3. Insufficient heating.1. Extend reflux time and monitor by TLC. 2. Use fresh, dry reagents, especially ammonium acetate. 3. Ensure the reaction mixture is maintained at a steady reflux.
Oily Product / Fails to Crystallize Presence of impurities or unreacted starting materials.1. Ensure thorough washing of the crude product. 2. Attempt purification via column chromatography (silica gel) if recrystallization fails.
Reaction Stalls (TLC shows starting material) 1. Insufficient catalyst (acetic acid may not be enough). 2. Deactivation of reactants.1. Consider adding a stronger acid catalyst like p-TsOH in catalytic amounts.[16] 2. Ensure an inert atmosphere (e.g., nitrogen) if reactants are sensitive.

References

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. International Research Journal of Pure and Applied Chemistry. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. National Institutes of Health (NIH). [Link]

  • Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solvent-free synthesis of Lophine derivatives using various catalysts. ResearchGate. [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole). National Institutes of Health (NIH). [Link]

  • Novel, rapid and efficient one-pot synthesis of substituted Imidazoles. Engineering Research Publication. [Link]

  • One-pot synthesis of substituted imidazoles using the Dendrimer-PWAn catalyst under ultrasonic irradiation or solvent-free conditions. ResearchGate. [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. [Link]

  • One-pot Synthesis of various 1,2,4,5-tetra substituted imidazole derivatives under ultrasound irradiation. ResearchGate. [Link]

  • Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Thieme Connect. [Link]

  • Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health (NIH). [Link]

  • A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. International Journal of Scientific Research and Engineering Development. [Link]

  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. National Institutes of Health (NIH). [Link]

  • Lophine – The Great Synthesis. Weird Science. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • (PDF) Solvent-Free Approaches for the Synthesis of Lophine Derivatives. ResearchGate. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Heterocyclic Organic Reaction. Slideshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. [Link]

  • This compound. PubChem. [Link]

Sources

Catalytic Applications of Metal Complexes with 4-(1H-imidazol-1-yl)benzaldehyde Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Ligand Scaffold

The 4-(1H-imidazol-1-yl)benzaldehyde molecule represents a highly versatile and "privileged" ligand scaffold in modern coordination chemistry and homogeneous catalysis. Its unique bifunctional nature allows for two distinct and powerful pathways for catalyst design. First, the imidazole ring can be readily converted into a robust N-heterocyclic carbene (NHC), a class of ligands celebrated for their strong σ-donating properties that form highly stable and active complexes with late transition metals like palladium and ruthenium.[1][2] Second, the benzaldehyde functional group provides a convenient handle for the synthesis of a wide array of Schiff base ligands through condensation with primary amines.[3][4] These Schiff bases are excellent chelating agents, particularly for first-row transition metals such as copper, yielding complexes with significant catalytic activity in oxidation reactions.[5][6]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the synthesis and catalytic use of metal complexes derived from this adaptable ligand. We will explore its application in forming N-heterocyclic carbene (NHC) complexes for palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation, as well as its use in generating Schiff base complexes for copper-catalyzed alcohol oxidation.

Protocol 1: Synthesis of the Core Ligand Precursor: this compound

The synthesis of the title ligand is a critical first step and is typically achieved via a nucleophilic aromatic substitution reaction. The choice of a fluoride leaving group on the benzaldehyde is strategic, as fluoride is a poor leaving group that requires elevated temperatures, but this also minimizes side reactions. The use of a phase-transfer catalyst like Aliquat 336 can be beneficial, although not always necessary, to improve the interaction between the inorganic base and the organic reactants.

Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-fluorobenzaldehyde (25.0 g, 0.200 mol), imidazole (20.4 g, 0.300 mol), and anhydrous potassium carbonate (41.4 g, 0.300 mol).

  • Solvent Addition: Add 300 mL of dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture vigorously and heat to 100-120 °C under a nitrogen atmosphere for 12-24 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the DMF.

  • Precipitation: Pour the concentrated residue into 500 mL of ice-cold water and stir. A solid precipitate will form. Allow the suspension to stand, preferably overnight, to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining salts and DMF. Recrystallize the crude product from methanol to afford this compound as a crystalline solid.[7] A typical yield is around 92%.[7]

Application Note 1: Palladium-NHC Complexes in Suzuki-Miyaura Cross-Coupling

N-heterocyclic carbenes have revolutionized palladium-catalyzed cross-coupling reactions. Their strong M-C bond prevents ligand dissociation, which is often a pathway for catalyst decomposition, while their potent σ-donating ability facilitates the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[9][10] The this compound is first converted to an imidazolium salt, the direct precursor to the NHC ligand.

Protocol 2: Synthesis of a Representative Palladium-NHC Precatalyst

The synthesis of Pd-NHC complexes can be achieved through various routes, including direct metallation or, more commonly, via a transmetallation step using a silver-NHC intermediate. The following protocol details a common in situ generation and complexation method.

Part A: Synthesis of the Imidazolium Salt Precursor

  • Alkylation: In a sealed tube, dissolve this compound (1.0 eq) in acetonitrile. Add a suitable alkylating agent, such as 1-bromo-2,4,6-trimethylbenzene (mesityl bromide) (1.1 eq).

  • Heating: Heat the mixture at 80-100 °C for 24-48 hours. The imidazolium salt will precipitate out of the solution.

  • Isolation: Cool the reaction to room temperature, collect the precipitate by filtration, wash with a small amount of cold acetonitrile and then diethyl ether, and dry under vacuum.

Part B: Synthesis of the Palladium-NHC Complex

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the imidazolium salt (1.0 eq) and palladium(II) acetate (0.5 eq of Pd₂(dba)₃ or 1.0 eq of Pd(OAc)₂) in a dry, degassed solvent like toluene or THF.[11]

  • Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) (1.1 eq), to deprotonate the imidazolium salt and form the NHC in situ.[10]

  • Complexation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-16 hours. The color of the solution will typically change, indicating the formation of the complex.

  • Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts. The solvent is then removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the cross-coupling of an aryl halide with an arylboronic acid using a Pd-NHC precatalyst.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).[12]

  • Catalyst Addition: Add the Pd-NHC precatalyst (0.1 - 2 mol%). The optimal catalyst loading should be determined empirically for each substrate pair.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v) or aqueous ethanol.[1][12]

  • Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Performance Data for Pd-NHC Catalyzed Suzuki-Miyaura Coupling
Catalyst TypeAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(II)-bis(NHC)4-ChlorotoluenePhenylboronic acidKOtBuToluene10095[10]
Pd(II)-NHC-Aniline4-Chloroanisole4-Methylphenylboronic acidK₃PO₄Dioxane/H₂O100>98[13]
Pd(OAc)₂/IMes·HCl4-ChloroacetophenonePhenylboronic acidCs₂CO₃Dioxane8099[2]
Pd-NHC-Pyridine4-BromobenzonitrilePhenylboronic acidK₂CO₃EtOH/H₂O7598[14]
Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)(NHC) OxAdd Oxidative Addition (Ar-Pd(II)-X)(NHC) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')(NHC) OxAdd->Transmetal Ar'-B(OH)₂ / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base BXOH [B(OH)₂X]⁻

Caption: Catalytic cycle for the Pd-NHC catalyzed Suzuki-Miyaura reaction.

Application Note 2: Ruthenium-NHC Complexes in Transfer Hydrogenation

Ruthenium-NHC complexes are highly effective catalysts for transfer hydrogenation, a process where hydrogen is transferred from a simple donor molecule, like isopropanol, to a substrate, such as a ketone or aldehyde.[15][16] This method avoids the need for high-pressure gaseous hydrogen, making it a safer and more practical alternative for reduction reactions. The NHC ligand stabilizes the ruthenium center and modulates its electronic properties to facilitate the hydride transfer steps.

Protocol 4: General Procedure for Transfer Hydrogenation of Ketones

This protocol describes a typical procedure for the reduction of a ketone to a secondary alcohol using a Ru-NHC catalyst.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the ketone substrate (0.5 mmol) in 2-propanol (5 mL).[15]

  • Catalyst and Base Addition: Add the Ruthenium-NHC complex (e.g., [RuCl₂(p-cymene)(NHC)]) (1 mol%, 0.005 mmol) and a base, typically potassium hydroxide (KOH) or sodium isopropoxide (2 mmol).[15] The base is crucial as it facilitates the formation of the active ruthenium-hydride species.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85 °C) with stirring for 1-4 hours. The reaction is typically conducted under an inert atmosphere.

  • Monitoring: Follow the conversion of the ketone by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water.

  • Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude alcohol can be purified by column chromatography if necessary.

Performance Data for Ru-NHC Catalyzed Transfer Hydrogenation
Catalyst PrecursorSubstrateH-DonorBaseTemp (°C)Time (h)Conversion (%)Reference
[RuCl₂(p-cymene)(NHC)]Acetophenonei-PrOHKOH801>99[15]
[RuCl₂(p-cymene)(NHC)]Cyclohexanonei-PrOHKOH801>99[15]
Ru(II)-NHC complex4-Methoxyacetophenonei-PrOHKOH801>99[16]
Cationic Ru(II)-NHCBenzaldehydei-PrOHN/AReflux2>99[17]
Visualization of the Transfer Hydrogenation Catalytic Cycle

Transfer_Hydrogenation_Cycle Ru_Precatalyst [Ru]-Cl (Precatalyst) Ru_Alkoxide [Ru]-OCH(CH₃)₂ Ru_Precatalyst->Ru_Alkoxide i-PrOH, Base Ru_Hydride [Ru]-H (Active Catalyst) Ru_Alkoxide->Ru_Hydride β-Hydride Elimination Acetone CH₃C(O)CH₃ Ru_Alkoxide->Acetone Ru_Product_Complex [Ru]-OCHR₂ Ru_Hydride->Ru_Product_Complex Ketone (R₂C=O) Ru_Product_Complex->Ru_Alkoxide i-PrOH Alcohol_Product R₂CHOH Ru_Product_Complex->Alcohol_Product Isopropanol CH₃CH(OH)CH₃ Base Base (e.g., KOH) Ketone R₂C=O

Sources

Troubleshooting & Optimization

improving the yield of 4-(1H-imidazol-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Synthesizing 4-(1H-imidazol-1-yl)benzaldehyde: Troubleshooting & Optimization

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. As a key building block in the development of pharmaceuticals, particularly antifungal agents and N-heterocyclic carbene ligands, achieving a high-yield, high-purity synthesis is paramount.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.

Core Synthetic Strategies: A Comparative Overview

The preparation of this compound primarily relies on two robust C-N bond-forming reactions: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. The choice between them often depends on the cost and availability of the starting aryl halide, desired scale, and tolerance for metal catalysts.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method due to its operational simplicity and avoidance of transition metal catalysts.[5][6] The reaction proceeds by the attack of the imidazole anion on an electron-deficient aromatic ring, typically 4-fluorobenzaldehyde. The electron-withdrawing aldehyde group activates the ring towards nucleophilic attack, making the fluoride a good leaving group.

  • Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction, the Ullmann condensation is highly effective for coupling imidazoles with aryl halides, particularly bromides and iodides.[7][8] Modern iterations of this reaction utilize ligands to facilitate the catalytic cycle and allow for milder reaction conditions compared to the harsh, stoichiometric copper reactions of the past.[1][7]

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Issue 1: Consistently Low Yield in SNAr Reaction

Question: I am reacting imidazole with 4-fluorobenzaldehyde using potassium carbonate in DMF, but my yields are consistently below 60%. What are the primary factors I should investigate to optimize this reaction?

Answer: A low yield in this SNAr reaction is a common issue that can typically be traced to one of several critical parameters: the base, solvent purity, temperature, or reaction workup.

  • The Role of the Base: Potassium carbonate (K₂CO₃) is the most common base, acting to deprotonate imidazole to form the nucleophilic imidazolide anion. However, its effectiveness is highly dependent on its physical properties and the reaction conditions.

    • Insufficient Basicity/Solubility: K₂CO₃ has limited solubility in DMF. If the base is not sufficiently fine or the stirring is inadequate, deprotonation will be slow and incomplete. Consider using a finer powder or a stronger, more soluble base like cesium carbonate (Cs₂CO₃), which is often more effective but also more expensive.

    • Moisture: The presence of water can be detrimental. It can hydrolyze the DMF (at high temperatures) and compete with imidazole for reaction with the base. Ensure you are using anhydrous K₂CO₃ and dry DMF.

  • Solvent Quality: DMF (Dimethylformamide) is an excellent polar aprotic solvent for this reaction, but it must be pure and anhydrous.

    • Decomposition: Old or improperly stored DMF can contain dimethylamine and formic acid from hydrolysis. Dimethylamine is a competing nucleophile that can react with 4-fluorobenzaldehyde, leading to the formation of 4-(dimethylamino)benzaldehyde as a significant impurity.

    • Recommendation: Use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent before use.

  • Temperature Control: While heating is necessary, excessive temperatures can lead to side reactions and solvent decomposition. A temperature of 100-120 °C is typically optimal.[9][10] Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition occurs.

  • Phase-Transfer Catalysis: For heterogeneous mixtures (like K₂CO₃ in DMF), the addition of a phase-transfer catalyst (PTC) like Aliquat 336 can dramatically improve the yield. The PTC facilitates the transfer of the carbonate anion into the organic phase, enhancing the rate of imidazole deprotonation.[9][10]

Workflow for Troubleshooting Low SNAr Yield

G cluster_solutions Corrective Actions Start Low Yield (<60%) Check_Base Verify Base Activity & Dryness Start->Check_Base Check_Solvent Check DMF Purity (Anhydrous) Check_Base->Check_Solvent If base is ok Use_Fine_K2CO3 Use finely ground, anhydrous K2CO3 or switch to Cs2CO3 Check_Base->Use_Fine_K2CO3 Check_Temp Optimize Reaction Temperature Check_Solvent->Check_Temp If solvent is pure Use_Dry_DMF Use fresh, anhydrous DMF Check_Solvent->Use_Dry_DMF Consider_PTC Add Phase-Transfer Catalyst? Check_Temp->Consider_PTC If temp is optimal TLC_Monitor Monitor via TLC to prevent byproduct formation Check_Temp->TLC_Monitor Result Improved Yield (>85%) Consider_PTC->Result Implement PTC Add_Aliquat Add Aliquat 336 (catalytic) Consider_PTC->Add_Aliquat

Caption: Troubleshooting flowchart for low yield in SNAr synthesis.

Issue 2: Sluggish Reaction and Impurities in Ullmann Condensation

Question: I am attempting to synthesize the target compound using 4-bromobenzaldehyde, imidazole, CuI, and K₂CO₃ in DMSO, but the reaction is very slow and I'm getting several spots on my TLC plate. How can I improve this?

Answer: The Ullmann condensation, while powerful, is sensitive to several variables, especially the catalyst system and atmosphere.[7]

  • Catalyst System - The Ligand is Key: While CuI alone can catalyze the reaction, it often requires high temperatures (>140 °C) and can lead to side reactions.[11] The addition of a ligand dramatically improves catalyst solubility, stability, and turnover frequency, allowing for lower reaction temperatures (110-130 °C).

    • Recommended Ligands: Simple, inexpensive ligands like L-proline, 1,10-phenanthroline, or 8-hydroxyquinoline are highly effective.[1] They chelate to the copper(I) center, preventing its disproportionation or precipitation and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Inert Atmosphere: Copper(I) catalysts can be oxidized to inactive copper(II) species by atmospheric oxygen, especially at high temperatures. This is a common cause of reaction stalling. It is crucial to degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Halide: The reactivity of the aryl halide follows the order I > Br >> Cl. If you are using 4-bromobenzaldehyde and the reaction is slow, switching to the more reactive 4-iodobenzaldehyde will significantly increase the rate.[8] 4-chlorobenzaldehyde is generally not reactive enough for this type of coupling unless specialized catalyst systems are used.[1]

  • Workup and Purification: A common impurity is the homocoupling of the aryl halide to form 4,4'-biphenyldicarboxaldehyde. Proper ligand choice can suppress this. After the reaction, residual copper can complicate purification and discolor the product. A common workup procedure involves filtering the reaction mixture through a pad of celite to remove the insoluble catalyst and base, followed by an aqueous wash (e.g., with ammonium hydroxide solution) to remove soluble copper salts before extraction.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

G Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + H₂O + CO₂ Base Base (K₂CO₃) Meisenheimer Meisenheimer Complex (Intermediate) Imidazolide->Meisenheimer Nucleophilic Attack ArylHalide 4-Fluorobenzaldehyde Product This compound Meisenheimer->Product Loss of F⁻ LeavingGroup F⁻ G cluster_cycle CuI_L L-Cu(I)-Imidazolide OxAdd Oxidative Addition CuI_L->OxAdd + Ar-X RedElim Reductive Elimination OxAdd->RedElim [L-Cu(III)(Ar)(Imidazolide)X] RedElim->CuI_L + Product (Ar-Im) CuIX_L L-Cu(I)-X RedElim->CuIX_L Re-forms catalyst Imidazole Imidazole + Base Imidazole->CuI_L Ligand Exchange

Sources

troubleshooting low yield in Schiff base formation with 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting Schiff base formations utilizing 4-(1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of synthesizing imidazole-containing Schiff bases. Here, we address common challenges with practical, field-tested solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of Schiff bases from this compound.

Q1: My reaction shows very low conversion to the imine product, even after extended reaction times. What is the most likely cause?

Low conversion is frequently tied to three factors: insufficient removal of water, improper catalyst choice or amount, or suboptimal reaction temperature. The formation of a Schiff base is a reversible equilibrium reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials (aldehyde and amine).

Q2: I'm observing a significant amount of an unidentifiable, insoluble side product. What could it be?

This is often due to the polymerization or self-condensation of the aldehyde starting material, especially under harsh acidic or basic conditions. The imidazole ring itself can also participate in side reactions. It is crucial to ensure your starting aldehyde is pure and the reaction conditions are optimized to favor imine formation.

Q3: Why is my final product difficult to purify? It seems to be contaminated with the starting amine.

This issue often arises from an incomplete reaction. Using a slight excess of the more volatile reactant (often the aldehyde) can help drive the reaction to completion. However, if the starting amine is not volatile, purification can be challenging. Chromatographic methods may require careful solvent system selection to achieve good separation.

Q4: Do I always need a catalyst for this reaction?

While some highly reactive amines and aldehydes can form Schiff bases without a catalyst, the reaction is generally slow. Acid catalysis is typically employed to accelerate the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Product Yield

Low yield is the most common hurdle in Schiff base synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

The formation of the carbinolamine intermediate and its subsequent dehydration to the imine is the rate-limiting step and is reversible.

The reaction is an equilibrium process, and the removal of water is critical to drive it towards the product side.[1][2][3]

G start Low Yield Observed q1 Is water being actively removed? start->q1 action1 Implement Water Removal: 1. Use Dean-Stark apparatus with toluene. 2. Add molecular sieves (3Å or 4Å) to the reaction. q1->action1 No q2 Is an acid catalyst being used? q1->q2 Yes sol1_yes Yes sol1_no No action1->q2 action2 Introduce an Acid Catalyst: - Glacial Acetic Acid (catalytic amount) - p-Toluenesulfonic acid (p-TsOH) q2->action2 No q3 Have you optimized catalyst loading and pH? q2->q3 Yes sol2_yes Yes sol2_no No action2->q3 action3 Optimize pH: - Aim for a pH around 5. - Too acidic: protonates amine (non-nucleophilic). - Too basic: insufficient protonation of carbonyl. q3->action3 No q4 Is the reaction temperature appropriate? q3->q4 Yes sol3_yes Yes sol3_no No action3->q4 action4 Adjust Temperature: - Reflux in a suitable solvent (e.g., ethanol, toluene). - Higher temperatures favor dehydration but can cause side products. q4->action4 No end Yield Improved q4->end Yes sol4_yes Yes sol4_no No action4->end

Caption: Troubleshooting workflow for low Schiff base yield.

A Dean-Stark apparatus is a standard piece of laboratory glassware used to continuously remove water from a reaction mixture.[4]

  • Assembly: Set up a round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried before use.

  • Reagents:

    • This compound (1.0 eq)

    • Primary amine (1.0 - 1.1 eq)

    • Toluene (sufficient to fill the flask and the Dean-Stark trap)

    • Catalyst (e.g., p-TsOH, 0.01-0.05 eq)

  • Procedure: a. Charge the flask with the aldehyde, amine, and toluene. b. Add the catalyst. c. Fill the Dean-Stark trap with toluene before starting the heating. d. Heat the mixture to reflux. Toluene will form an azeotrope with the water produced. e. As the vapor condenses, it will collect in the trap. Toluene and water are immiscible, and the denser water will settle to the bottom of the trap, while the toluene will overflow back into the reaction flask. f. Monitor the reaction by TLC. The reaction is complete when no more water collects in the trap and the starting material spots on the TLC plate have disappeared.

Data Summary: Common Solvents and Dehydrating Agents

SolventDehydrating MethodTypical TemperatureNotes
TolueneDean-Stark ApparatusReflux (~111°C)Excellent for azeotropic water removal.[5]
EthanolMolecular Sieves (3Å or 4Å)Reflux (~78°C)Sieves must be activated (oven-dried) before use.[3]
MethanolMolecular Sieves (3Å or 4Å)Reflux (~65°C)Lower boiling point may require longer reaction times.
Dichloromethane (DCM)Molecular Sieves / MgSO₄Room Temp to Reflux (~40°C)Good for heat-sensitive substrates.
Guide 2: Managing Reaction pH and Catalysis

The pH of the reaction medium is a critical parameter that is often overlooked. The reaction rate is typically maximal at a mildly acidic pH (around 4-5).[6]

  • If the pH is too low (highly acidic): The amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, effectively halting the reaction.

  • If the pH is too high (neutral or basic): The protonation of the carbonyl oxygen is insufficient, which reduces the electrophilicity of the carbonyl carbon and slows down the initial nucleophilic attack.

G cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde (Enhanced Electrophile) Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Carbinolamine_Intermediate Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine_Intermediate + R'-NH2 Amine Amine (R'-NH2) Imine Schiff Base (Imine) Carbinolamine_Intermediate->Imine - H2O Water H2O

Caption: Acid catalysis mechanism in Schiff base formation.

  • Initial Setup: In a round-bottom flask, dissolve this compound and the primary amine in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops for a 10 mmol scale reaction).

  • Monitoring: Stir the reaction at room temperature or gentle heat and monitor the progress by TLC.

  • Adjustment: If the reaction is sluggish, you can add another drop of acetic acid. Be cautious not to add too much.

  • Alternative Catalysts: If acetic acid is not effective, Lewis acids like ZnCl₂ or Mg(ClO₄)₂ can be employed, but require anhydrous conditions.

Part 3: Purification and Characterization

Purification of imidazole-containing Schiff bases can be challenging due to their polarity and potential for hydrolysis.

Q5: My product appears to be hydrolyzing back to the starting materials on my silica gel column. How can I prevent this?

Silica gel is inherently acidic and can retain water, which can promote the hydrolysis of the imine bond.

  • Solution 1: Neutralize the Silica Gel. Prepare a slurry of silica gel in your desired solvent system and add a small amount of a non-nucleophilic base like triethylamine (~1% v/v). This will neutralize the acidic sites on the silica surface.

  • Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) is an excellent alternative to silica gel for purifying acid-sensitive compounds.

  • Solution 3: Recrystallization. If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective purification method and avoids the issue of hydrolysis on a column.

Typical ¹H NMR Spectral Signatures:

A key indicator of successful Schiff base formation is the appearance of the imine proton signal (HC=N) in the ¹H NMR spectrum.

Compound TypeFunctional GroupTypical Chemical Shift (δ, ppm)
Starting AldehydeAldehydic Proton (-CHO)9.5 - 10.5
Schiff Base ProductImine Proton (-CH=N-)8.0 - 9.0

The disappearance of the aldehyde proton peak and the appearance of the imine proton peak are strong evidence of a successful reaction. Further confirmation should be obtained through other characterization techniques like ¹³C NMR, IR spectroscopy (disappearance of C=O stretch, appearance of C=N stretch), and mass spectrometry.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved from [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. (2012). National Institutes of Health (NIH). Retrieved from [Link]

  • Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • A Review on Synthesis of Schiff’s Bases. (2022). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]

  • Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (n.d.). Jamia Hamdard. Retrieved from [Link]

  • A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. (2022). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]

  • Can we use Schiff bases for removal of heavy metal ion from the water and how. (2023). ResearchGate. Retrieved from [Link]

  • Which is the best way to synthesize schiff base? (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of Schiff base. (2024). Reddit. Retrieved from [Link]

  • Who one can do Schiff base synthesis and get rid of water by product? (2014). ResearchGate. Retrieved from [Link]

  • Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(1H-imidazol-1-yl)benzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds.[1][2] Its purity is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[3][4] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing the recrystallization of this specific molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming a crystalline solid.[5] This is often due to the presence of impurities that depress the melting point of the compound or if the solution is cooled too rapidly.[5]

Potential Causes & Solutions:

  • High Impurity Load: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Consider a preliminary purification step. If the crude product is from a reaction using a high-boiling solvent like DMF or DMSO, residual solvent can be a major impurity.[6] An initial wash with water may help remove these and other polar impurities.[6] For less polar impurities, a quick column chromatography "plug" through silica gel might be necessary.[7]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.[5][8]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated from the cold surface, before transferring it to an ice bath.[5][9]

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at lower temperatures, or the boiling point of the solvent may be higher than the melting point of your impure compound.

    • Solution: Re-evaluate your solvent system. If using a single solvent, you may need to switch to a solvent in which the compound is less soluble. A mixed-solvent system, such as methanol-water or ethyl acetate-hexane, often provides better control over the crystallization process.[9][10][11]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: The failure of crystals to form from a cooled solution indicates that the solution is not supersaturated, or there is a kinetic barrier to nucleation.[5][12]

Potential Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[12] An excessive amount of solvent will keep the compound in solution even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.[12] Be careful not to boil it too vigorously, as this can cause the product to splash onto the sides of the flask.[9] Once the volume is reduced, allow the solution to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin.[12][13]

    • Solution 1: Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the level of the solution.[5][12][13] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution.[5][12] This will act as a template for crystal growth.

  • Supersaturation Not Reached: It's possible that the initial amount of solute was too low for the volume of solvent used.

    • Solution: As with using too much solvent, the remedy is to carefully evaporate some of the solvent to increase the concentration of the compound.[12]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of the product has been lost during the process.[8]

Potential Causes & Solutions:

  • Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a substantial amount of the compound remaining in the mother liquor upon cooling.[8][12]

    • Solution: Be meticulous in adding the hot solvent dropwise, or in small portions, until the solid just dissolves.[4]

  • Premature Crystallization During Hot Filtration: If an insoluble impurity is present and a hot filtration step is necessary, the desired compound can crystallize on the filter paper or in the funnel stem.[9]

    • Solution: Use a pre-heated funnel and fluted filter paper to minimize cooling during filtration.[7][9] It can also be helpful to add a small excess of the hot solvent before filtration to ensure the product remains in solution. This excess can then be evaporated after filtration.[9]

  • Washing with a Large Volume of Cold Solvent: Washing the collected crystals with too much cold solvent can dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the recrystallization of this compound.

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][11][14] Based on literature, methanol is a commonly used and effective solvent for the recrystallization of this compound.[15][16] Other polar solvents like ethanol or isopropanol could also be suitable.[13] For a mixed-solvent system, a combination of a polar solvent in which the compound is soluble (like methanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or water) can be effective.[9][10][11]

Solvent Selection Guide: To determine the best solvent, small-scale solubility tests are recommended.[11][14]

SolventExpected Solubility of this compoundSuitability for Recrystallization
MethanolSparingly soluble at room temp, highly soluble when hot.[15][16]Excellent choice for single-solvent recrystallization.
EthanolSimilar to methanol, good solubility when hot.[13]Good alternative to methanol.
Ethyl AcetateModerate solubility.May be used in a mixed-solvent system with an anti-solvent like hexane.[10]
WaterPoor solubility.Can be used as an anti-solvent in a mixed-solvent system with a water-miscible solvent like methanol or ethanol.[13]
HexaneVery low solubility.Primarily used as an anti-solvent.[10]
Q5: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A5: The impurities will depend on the synthetic route. A common synthesis involves the reaction of imidazole with p-fluorobenzaldehyde or p-bromobenzaldehyde.[2][15]

  • Unreacted Starting Materials: Imidazole and the starting benzaldehyde derivative are the most likely impurities.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other isomeric products or byproducts from the decomposition of starting materials or the product could be present.[17]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and may persist in the crude product.[6]

Q6: How can I tell if my recrystallized this compound is pure?

A6: Several analytical techniques can be used to assess the purity of your final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The literature melting point for this compound is typically in the range of 153-155 °C.[16] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: These techniques provide detailed structural information and can reveal the presence of impurities, even at low levels.

    • FTIR: Infrared spectroscopy can confirm the presence of key functional groups (e.g., the aldehyde C=O stretch).[18]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound using methanol.

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring. Continue to add hot methanol dropwise until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[7][8]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold methanol.[7] Dry the crystals in a vacuum oven or desiccator to a constant weight.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities slow_cooling Slow Cooling to Room Temp hot_filtration->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Dry Crystals wash_crystals->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • ChemicalBook. (n.d.). This compound synthesis.
  • (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • YouTube. (2024, June 22). Synthesis and purification of imidazole derivatives.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2025, July 24). This compound.
  • Sigma-Aldrich. (n.d.). This compound 98 10040-98-9.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
  • Benchchem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • (n.d.). Recrystallization.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 10040-98-9 | SCBT.
  • IUCr Journals. (2023, June 21). 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl).
  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl).
  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • YouTube. (2020, June 15). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound.
  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A).

Sources

Technical Support Center: Crystallization of Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenges encountered during the crystallization of imidazole-containing compounds. The unique physicochemical properties of the imidazole ring, while crucial for biological activity, present distinct hurdles in obtaining high-quality crystals. This resource is structured in a question-and-answer format to directly address specific experimental issues with explanations grounded in chemical principles and field-proven protocols.

Section 1: Fundamental Challenges in Imidazole Crystallization

Before diving into troubleshooting, it's crucial to understand why these molecules can be so challenging. The imidazole ring is a versatile chemical entity, but its versatility is the root of crystallization difficulties.

  • Hydrogen Bonding: The imidazole ring is an exceptional hydrogen bond participant. It possesses a protonated nitrogen (N-H) that acts as a hydrogen bond donor and an unprotonated imine nitrogen (-N=) that is a strong hydrogen bond acceptor.[1][2] This dual nature can lead to extensive, and sometimes disordered, hydrogen-bonding networks, which can either dominate crystal packing or frustrate the formation of an ordered lattice.[3]

  • π-π Stacking: As an aromatic heterocycle, the imidazole ring readily engages in π-π stacking interactions.[4][5] These noncovalent forces, while weaker than hydrogen bonds, are highly directional and play a significant role in crystal packing.[2] Competition between hydrogen bonding and π-stacking can lead to the formation of multiple, energetically similar crystal forms (polymorphs) or prevent ordered packing altogether.

  • Amphoteric Nature (pKa): Imidazole is amphoteric, meaning it can act as both an acid and a base. The pKa for the protonated imidazolium ion is approximately 7.0, while the pKa for the N-H proton is around 14.5.[6] This makes its protonation state highly sensitive to the pH of the crystallization medium. Slight shifts in pH can dramatically alter the molecule's charge, polarity, and hydrogen bonding potential, thereby influencing solubility and crystal packing.[7][8]

These competing intermolecular forces create a complex energetic landscape, making the path to a stable, single crystal form non-trivial.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common failures encountered during crystallization experiments and provides actionable solutions.

Q1: My experiment resulted in a clear solution with no crystals, even after an extended period. What's wrong?

This outcome indicates that the solution has not reached a sufficient level of supersaturation, a prerequisite for nucleation. The compound's solubility in the chosen solvent system is too high under the experimental conditions.

Core Problem: Insufficient Supersaturation.

Solutions:

  • Increase Concentration: The most straightforward approach is to increase the solute concentration. If starting from a crude solid, ensure it is fully dissolved at an elevated temperature before slow cooling. If the solution remains clear upon cooling, it is not saturated.

  • Slow Evaporation: Use a slow evaporation setup. Cover the vessel (e.g., a vial or beaker) with a cap or parafilm containing a few pinholes. This gradually removes the solvent, increasing the compound's concentration to the point of supersaturation. This is often successful for compounds soluble in non-polar solvents.[9][10]

  • Anti-Solvent Vapor Diffusion: This is a highly effective and controlled method for inducing crystallization.[11][12] Dissolve your compound in a "good" solvent (in which it is highly soluble) and place this solution in a small, open vial. Place this small vial inside a larger, sealed chamber (like a jar or beaker) that contains a more volatile "anti-solvent" (in which your compound is insoluble).[9] The vapor from the anti-solvent will slowly diffuse into your compound's solution, reducing its solubility and gently inducing crystallization.[13]

  • Anti-Solvent Liquid Diffusion (Layering): Carefully layer a less dense anti-solvent on top of a solution of your compound. This creates a sharp interface where diffusion will slowly occur, inducing crystal growth at the boundary. This technique requires a steady hand to prevent mixing.[11]

Q2: I'm getting an oil or an amorphous precipitate instead of crystals. How can I fix this?

This common and frustrating problem, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[14] This is often a kinetic issue where the supersaturation is too high or the system cools too quickly, causing the compound to crash out of solution before it can organize into an ordered lattice.[15][16]

Core Problem: Kinetically-favored liquid-liquid phase separation over thermodynamically-favored crystallization.

Solutions:

  • Reduce Supersaturation: Oiling out is a classic sign of excessive supersaturation.[14] The solution is to work with a more dilute solution. Add more of the primary solvent to dissolve the oil (gently heating if necessary), and then attempt to crystallize again by cooling much more slowly.[15]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[15] After dissolving your compound at a higher temperature, insulate the flask to ensure a very slow return to room temperature. Placing the flask in a large Dewar filled with warm water or setting it on an insulated block can achieve this.[16]

  • Change the Solvent System: The solvent's nature can promote or prevent oiling out. If your compound and solvent are too dissimilar in polarity, it can lead to phase separation.[17] Try a solvent with properties closer to your compound. For imidazole compounds, which have both polar (H-bonding) and non-polar (aromatic ring) features, a mixture of solvents can be effective.

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of nucleation and promote direct growth of the crystalline form.[14][18] If you have even a tiny crystal from a previous attempt, you can use it to seed a slightly supersaturated solution. (See Protocol 1).

Q3: I have crystals, but they are very small, needle-like, or twinned. How can I improve their quality?

The formation of numerous small crystals or fine needles indicates that the rate of nucleation is much higher than the rate of crystal growth.[19] To get larger, higher-quality crystals suitable for analysis, you need to shift the balance to favor growth over nucleation.

Core Problem: Nucleation rate is too high.

Solutions:

  • Lower the Level of Supersaturation: This is the most critical factor. A highly supersaturated solution will produce a shower of tiny crystals.[19] Reduce the initial concentration of your compound or use a solvent in which it is slightly more soluble.

  • Optimize Temperature Control: Slower cooling or evaporation rates reduce the driving force for nucleation.[19] For cooling crystallization, if crystals form immediately upon removing the flask from heat, you are cooling too fast or the solution is too concentrated. Add a small amount of extra solvent, re-heat to dissolve, and cool more slowly.[16]

  • Utilize Seeding: Introducing a single, well-formed seed crystal into a solution that is in the metastable zone (slightly supersaturated, where spontaneous nucleation is unlikely but growth can occur) is the most controlled way to grow a large single crystal.[14][19]

  • Minimize Disturbances: Vibrations and mechanical shocks can induce nucleation. Place your crystallization experiment in a quiet, stable location.[19]

Q4: My compound gives different crystal forms (polymorphs) under seemingly identical conditions. How can I control this?

Polymorphism is the ability of a compound to exist in two or more crystalline phases. Imidazole-containing compounds are prone to this due to the variety of competing intermolecular interactions (H-bonding, π-stacking).[20][21] The specific form obtained can be highly sensitive to solvent, temperature, and saturation.

Core Problem: Multiple stable or metastable crystal forms are accessible.

Solutions:

  • Solvent Choice: The solvent can directly interact with the solute molecules, favoring certain conformations or intermolecular interactions over others. A hydrogen-bonding solvent might favor a polymorph dominated by H-bonds, while a non-polar aromatic solvent might favor a form dominated by π-stacking. Systematically screen a range of solvents.

  • Controlled Seeding: This is the most reliable method for obtaining a specific polymorph. Once you have identified and isolated a desired form, use it to seed subsequent crystallizations.[18] The seed crystal provides a template for growth, directing the system to crystallize in that specific form.

  • Slurry Conversion: If you have a mixture of polymorphs or a metastable form, you can perform a slurry conversion.[18] Stirring a suspension (slurry) of the solid in a suitable solvent over time will cause the less stable forms to dissolve and the most stable form to grow, a process governed by Ostwald's rule of stages.[18]

  • Control Temperature: Different polymorphs can be stable at different temperatures. Crystallizing at a constant, controlled temperature can provide access to a specific form that may not be obtained from simple room-temperature cooling.

Section 3: Data Presentation & Key Protocols
Table 1: Solvent Selection Guide for Imidazole Compounds

Choosing the right solvent is critical. Imidazole compounds often require a balance of polarity to solvate both the polar N-H group and the aromatic ring. This table provides a starting point for solvent screening.

SolventPolarity (Dielectric Const.)H-Bonding CapacityTypical Use Case
Toluene2.4Acceptor (π-system)Good for slow evaporation; can promote π-stacking interactions.[22]
Ethyl Acetate6.0AcceptorMedium polarity, good for slow evaporation or as a primary solvent for anti-solvent diffusion.
Dichloromethane9.1Weak AcceptorVolatile, useful for layering or vapor diffusion with anti-solvents like pentane or hexanes.[9]
Acetone21AcceptorPolar aprotic, good solvent but can be too volatile, leading to rapid crashing out.[9]
Acetonitrile37.5AcceptorPolar aprotic, often a good choice for dissolving polar imidazoles.
Ethanol/Methanol24.5 / 32.7Donor & AcceptorPolar protic, excellent for solvating H-bonding sites. Often used in cooling crystallizations.[22]
Water80.1Donor & AcceptorFor highly polar or ionizable imidazole salts. Solubility is highly pH-dependent.
DMF / DMSO36.7 / 46.7AcceptorHighly polar aprotic solvents, can be useful for stubborn compounds but are difficult to remove.[22]
Experimental Protocol 1: Micro-Seeding for Crystal Quality Improvement

This protocol is used when initial experiments yield poor-quality microcrystals. The goal is to use these microcrystals to nucleate a new, less-saturated solution to promote slower growth.

Materials:

  • Slightly supersaturated solution of your compound.

  • A small sample of previously formed microcrystals ("seed stock").

  • A fine tool for transfer (e.g., cat whisker, fine glass fiber, syringe needle).[23]

  • Stabilizing solution (mother liquor from the original crystallization or a slightly more concentrated well buffer).[23]

Procedure:

  • Prepare the Seed Stock: In a small vial, crush the existing microcrystals in a tiny volume of stabilizing solution.[24][25] The goal is to create a suspension of very small crystal fragments.[23]

  • Prepare the Crystallization Drop: Set up your crystallization experiment (e.g., a hanging drop, sitting drop, or small vial) with conditions that are slightly below the point of spontaneous nucleation (e.g., 70-80% of the precipitant concentration that previously gave crystals).[23] Let this drop equilibrate for 1-2 hours.

  • Introduce the Seeds (Streak Seeding):

    • Dip the tip of a clean cat whisker or fiber into your seed stock suspension.[23]

    • Gently and smoothly draw the whisker through the center of the pre-equilibrated crystallization drop in a single motion.[23] This will transfer a small, diluted number of seeds into the drop.

    • You can streak several drops in succession; later drops will receive fewer seeds, providing a gradient of seeding concentration.[23]

  • Incubate and Observe: Carefully seal the experiment and incubate under stable conditions. Observe over the next few days for the growth of larger, well-defined crystals originating from the streak line.

Experimental Protocol 2: Vapor Diffusion for High-Quality Single Crystals

This is a premier method for obtaining diffraction-quality crystals from small amounts of material.[9]

Materials:

  • Small inner vial (e.g., 0.5 mL microcentrifuge tube with the cap cut off).

  • Larger outer chamber with a sealable lid (e.g., a glass jar, beaker with a watch glass, or a 24-well plate).[26]

  • Solvent A: A "good" solvent that readily dissolves your compound.

  • Solvent B: A volatile "anti-solvent" in which your compound is insoluble. Solvent B must be miscible with Solvent A.

Procedure:

  • Prepare the Inner Vial: Create a concentrated, but not yet saturated, solution of your compound in a minimal amount of Solvent A and place it in the inner vial.

  • Prepare the Outer Chamber: Add a larger volume of the anti-solvent (Solvent B) to the bottom of the outer chamber.

  • Assemble the System: Carefully place the open inner vial into the outer chamber, ensuring the liquid levels are not at risk of mixing. Seal the outer chamber tightly.

  • Equilibrate: Store the setup in a vibration-free location at a constant temperature. Over hours or days, the more volatile anti-solvent (B) will vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of your compound will decrease. This slow, gradual approach to supersaturation is ideal for growing large, high-quality single crystals.[11][12]

Section 4: Visual Logic & Workflow Diagrams
Diagram 1: Troubleshooting Decision Tree for Crystallization Experiments

This workflow guides a researcher from a failed experiment to a logical set of solutions.

G start Crystallization Experiment Outcome problem problem start->problem Analyze Result clear_solution Problem: Insufficient Supersaturation problem->clear_solution Clear Solution oil_precipitate Problem: Kinetics > Thermodynamics (Too Fast) problem->oil_precipitate Oil / Amorphous Precipitate poor_crystals Problem: High Nucleation Rate problem->poor_crystals Poor Quality Crystals solution solution sol1a Increase Concentration clear_solution->sol1a Solution Path sol2a Reduce Supersaturation (Dilute Solution) oil_precipitate->sol2a Solution Path sol3a Lower Supersaturation poor_crystals->sol3a Solution Path sol1b Slow Evaporation sol1c Anti-Solvent Diffusion (Vapor or Liquid) sol2b Slow Down Cooling Rate sol2c Change Solvent System sol2d Use Seed Crystals sol3b Optimize Temperature (Slower Change) sol3c Micro-Seeding sol3d Minimize Disturbances

Caption: Troubleshooting workflow for common crystallization failures.

Diagram 2: Key Intermolecular Forces in Imidazole Crystallization

This diagram illustrates the competing noncovalent interactions that govern the crystal packing of imidazole-containing molecules.

G cluster_forces Competing Intermolecular Forces Imidazole Imidazole Moiety Hbond Hydrogen Bonding Imidazole->Hbond N-H (Donor) -N= (Acceptor) PiStack π-π Stacking Imidazole->PiStack Aromatic Ring System pH_effect pH / Protonation State Imidazole->pH_effect Amphoteric (pKa ~7) Outcome Crystal Packing Outcome Hbond->Outcome Forms strong, directional lattices PiStack->Outcome Drives cofacial packing pH_effect->Hbond Modulates H-bond capacity

Caption: Competing forces in imidazole crystal packing.

References
  • Streak Seeding Protocol. (n.d.). University of York Structural Biology Laboratory. Retrieved January 9, 2026, from [Link]

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved January 9, 2026, from [https://bitesizebio.com/22 seeding-methods-for-bigger-crystals/]([Link] seeding-methods-for-bigger-crystals/)

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved January 9, 2026, from [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Retrieved January 9, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 9, 2026, from [Link]

  • Marples, P., Tomlinson, C., & Fearon, D. (2023, December 19). Diamond XChem Seeding Protocol. Protocols.io. Retrieved January 9, 2026, from [Link]

  • Staples, R. J., & D'Alessandro, N. C. (2016). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1645–1648. [Link]

  • Wang, L., et al. (2022). X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase. Bio-protocol, 12(21), e4539. [Link]

  • Di Nicola, C., et al. (2021). H-Bonds, π-Stacking and (Water)O-H/π Interactions in (µ4-EDTA)Bis(Imidazole) Dicopper(II) Dihydrate. Magnetochemistry, 7(1), 11. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved January 9, 2026, from [Link]

  • Di Nicola, C., et al. (2021). H-Bonds, π-Stacking and (Water)OH/π Interactions in (µ4-EDTA)Bis(Imidazole)Dicopper(II) Dihydrate. Magnetochemistry, 7(1), 11. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 9, 2026, from [Link]

  • Kyne, S. H. (2024, October 16). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). A diagram showing the π–π stacking between imidazole rings. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2024, September 9). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π–stacking interactions and intramolecular charge transfer effect for fluorescence. Retrieved January 9, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved January 9, 2026, from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2021, February). Structure and Polymorphism of Imidazole Derivatives. Retrieved January 9, 2026, from [Link]

  • da Piedade, M. F. M., et al. (2021). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Pharmaceuticals, 14(11), 1162. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1–9. [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. Retrieved January 9, 2026, from [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved January 9, 2026, from [Link]

  • de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(17), 7906-7913. [Link]

  • Chemistry Stack Exchange. (2014, October 28). In which direction does imidazole affect the pH?. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. CrystEngComm. Retrieved January 9, 2026, from [Link]

  • van der Waals, J., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(2), 747-755. [Link]

  • ResearchGate. (2025, August 6). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Retrieved January 9, 2026, from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved January 9, 2026, from [Link]

Sources

identifying and removing byproducts in 4-(1H-imidazol-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and purification strategies in a practical question-and-answer format to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Byproduct Formation

Q1: I have low yield in my synthesis of this compound from 4-fluorobenzaldehyde and imidazole. What are the likely causes?

A1: Low yields in this nucleophilic aromatic substitution (SNAr) reaction can often be attributed to several factors:

  • Incomplete Reaction: The reaction typically requires elevated temperatures (around 100-120 °C) and sufficient reaction time (often 12-24 hours) to proceed to completion.[1] Ensure your reaction is heated adequately and monitored by Thin Layer Chromatography (TLC) until the starting 4-fluorobenzaldehyde is consumed.

  • Base Inefficiency: Anhydrous potassium carbonate is commonly used as the base.[1][2] It is crucial that the base is finely powdered and thoroughly dried to effectively deprotonate the imidazole, which is a key step in the reaction mechanism. Moisture in the reaction vessel can quench the base and hinder the reaction.

  • Solvent Quality: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typical solvents for this reaction.[1][2] The use of anhydrous, high-purity solvents is critical, as water can compete with the imidazole as a nucleophile and affect the efficiency of the base.

Q2: My final product is contaminated with a significant amount of unreacted starting materials. How can I identify and remove them?

A2: Unreacted 4-fluorobenzaldehyde and imidazole are common impurities.

  • Identification: Both starting materials can be easily identified by TLC and ¹H NMR spectroscopy.

    • TLC: On a silica gel plate with a mobile phase of ethyl acetate/hexane (e.g., 1:1), this compound is more polar and will have a lower Rf value than the less polar 4-fluorobenzaldehyde. Imidazole is very polar and may remain at the baseline or streak.

    • ¹H NMR: Unreacted 4-fluorobenzaldehyde will show a characteristic doublet of doublets in the aromatic region, while imidazole will have distinct signals for its ring protons. The product will have a unique set of signals corresponding to both the benzaldehyde and imidazole moieties.[3]

  • Removal:

    • Recrystallization: Recrystallization from methanol is an effective method for removing both impurities.[2] The desired product is less soluble in cold methanol than the starting materials.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is highly effective. A gradient elution with ethyl acetate in hexane will separate the components, with 4-fluorobenzaldehyde eluting first, followed by the desired product. The highly polar imidazole will be strongly retained on the column.

Q3: I am using a palladium- or copper-catalyzed N-arylation method (e.g., Buchwald-Hartwig or Ullmann) and observe a byproduct with a mass corresponding to benzaldehyde. What is this and how is it formed?

A3: This byproduct is likely benzaldehyde, formed through a hydrodehalogenation side reaction where the halide on the starting 4-halobenzaldehyde is replaced by a hydrogen atom.[2][4][5]

  • Mechanism of Formation: This is a common side reaction in transition-metal-catalyzed cross-coupling reactions.[5][6] It can occur when a palladium(II) or copper(II) hydride species is formed, which then undergoes reductive elimination to produce the dehalogenated arene. The source of the hydride can be trace water, the solvent (especially alcohols), or the amine itself.[2][4][5][7]

  • Minimizing Formation: To reduce this side reaction, ensure strictly anhydrous conditions. Using a non-protic solvent and ensuring all reagents are dry can be beneficial. Optimization of the ligand, base, and temperature can also disfavor the hydrodehalogenation pathway.[2][4]

Byproduct Identification: Analytical Protocols

Accurate identification of byproducts is the first step toward their effective removal. Below are standardized protocols for common analytical techniques.

Protocol 1: Thin Layer Chromatography (TLC) Analysis

This method is ideal for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Spot the crude mixture alongside the starting materials (4-halobenzaldehyde and imidazole) on the baseline of the TLC plate.

  • Eluent System Selection: A common starting eluent is a 1:1 mixture of ethyl acetate and hexane.[8] The polarity can be adjusted to achieve optimal separation (Rf of the desired product between 0.2-0.4). For more polar impurities, a system of dichloromethane/methanol (e.g., 95:5) may be more effective.[8]

  • Development: Place the plate in a sealed chamber containing the eluent and allow the solvent front to ascend to about 1 cm from the top.[8]

  • Visualization: Visualize the spots under UV light (254 nm). The product and starting benzaldehyde are UV active. Staining with an iodine chamber or potassium permanganate can help visualize non-UV active impurities.

CompoundTypical Rf (1:1 EtOAc/Hexane)
4-Fluorobenzaldehyde~0.6 - 0.7
This compound ~0.3 - 0.4
Imidazole~0.0 - 0.1 (may streak)
Benzaldehyde~0.6 - 0.7

Table 1: Approximate Rf values for the product and common impurities.

Protocol 2: ¹H NMR Spectroscopy for Impurity Identification

¹H NMR is a powerful tool for structural elucidation and quantification of impurities.

  • Sample Preparation: Dissolve approximately 10-15 mg of the crude product in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis: Compare the obtained spectrum with the known spectra of the starting materials and the desired product.

Key ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):

CompoundAldehyde Proton (CHO)Imidazole ProtonsBenzaldehyde Ring Protons
This compound ~10.05 ppm (s)~7.99 (s, 1H), ~7.39 (m, 1H), ~7.26 (m, 1H)~8.03 (d, 2H), ~7.60 (d, 2H)[3]
4-Fluorobenzaldehyde~9.95 ppm (s)N/AAromatic region will show characteristic splitting due to fluorine coupling.
ImidazoleN/A~7.70 (s, 1H), ~7.10 (s, 2H)[9]N/A
Benzaldehyde~10.0 ppm (s)N/A~7.90 (d, 2H), ~7.50-7.65 (m, 3H)[9]

Table 2: Characteristic ¹H NMR signals for identifying the product and key byproducts.

Byproduct_Identification_Workflow

Byproduct Removal: Purification Protocols

Once byproducts are identified, the appropriate purification strategy can be implemented.

Protocol 3: Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids, and it is particularly useful for removing small amounts of impurities.[10]

  • Solvent Selection: Methanol is a reported and effective solvent for the recrystallization of this compound.[2] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot methanol required to fully dissolve the solid.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 4: Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography provides excellent separation.[13]

  • Stationary Phase: Silica gel is the most common stationary phase for this compound.

  • Eluent Selection: Based on TLC analysis, an appropriate eluent system is chosen. A gradient elution from hexane to a mixture of ethyl acetate/hexane is typically effective.

  • Column Packing: Prepare a slurry of silica gel in the initial non-polar eluent (e.g., hexane) and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For better resolution, a "dry loading" technique is recommended: dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity.

  • Tailing Prevention: The basic nature of the imidazole moiety can cause peak tailing on acidic silica gel. To counteract this, add a small amount (0.1-1%) of triethylamine to the eluent system.[14] This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purification_Strategy

References

  • Orbach, M. et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Ahmadi, Z. & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

  • Ahmadi, Z. & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Available at: [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]

  • This compound | C10H8N2O | CID 736530 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Altman, R. A. & Buchwald, S. L. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Thin Layer Chromatography (TLC). AGA Analytical. Available at: [Link]

  • Wiley-VCH 2008 - Supporting Information. Available at: [Link]

  • Supplementary data - The Royal Society of Chemistry. Available at: [Link]

  • McClements, J. et al. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

  • Reich, E. & Schibli, A. 4 Solvent Systems, Developing Chambers and Development. ResearchGate. Available at: [Link]

  • Proposed reaction mechanism for N-arylation of imidazole. ResearchGate. Available at: [Link]

  • Göksu, H. et al. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. Available at: [Link]

  • Babij, N. R. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. Available at: [Link]

  • Purification by Recrystallization. CUNY. Available at: [Link]

  • Anderson, K. W. et al. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. Available at: [Link]

  • CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. YouTube. Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available at: [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available at: [Link]

  • Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. Available at: [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][5][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? ResearchGate. Available at: [Link]

  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. Available at: [Link]

  • Aromatic Substitution. Vapourtec Flow Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions for the synthesis of chalcones and other α,β-unsaturated ketones. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the nuances of this versatile reaction.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

Issue 1: Low or No Product Yield

A diminished or absent yield is a frequent challenge. A systematic approach is key to diagnosing the underlying cause.

Potential Causes & Actionable Solutions:

  • Inactive or Inappropriate Catalyst: The choice and condition of the catalyst are paramount.

    • Causality: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the α-hydrogen of the ketone, forming the reactive enolate.[1][2] If the base is old, has been improperly stored, or is neutralized by acidic impurities in the reactants or solvent, enolate formation will be inefficient, halting the reaction.[2][3]

    • Solution:

      • Use Fresh Catalyst: Always use fresh, high-purity base.

      • Ensure Anhydrous Conditions (if applicable): When using highly moisture-sensitive bases like sodium hydride (NaH), ensure all glassware is oven-dried and solvents are anhydrous.[3]

      • Catalyst Screening: Not all substrates respond equally to a given catalyst. Some reactions may benefit from milder bases (e.g., K₂CO₃) or even acid catalysis to minimize side reactions.[4][5] A small-scale screen of different catalysts can identify the optimal choice for your specific substrates.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.

    • Causality: The Claisen-Schmidt condensation is a two-step process: an initial aldol addition followed by dehydration.[7] While many reactions proceed efficiently at room temperature, some systems require gentle heating to facilitate the dehydration step and drive the reaction to completion.[4][8] Conversely, excessively high temperatures can promote side reactions, leading to lower yields of the desired product.[4][9]

    • Solution:

      • Monitor via TLC: Track the consumption of starting materials and the formation of the product using Thin Layer Chromatography (TLC).[1]

      • Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40-50 °C).[2] If side products are observed, try running the reaction at a lower temperature, even in an ice bath.[10]

      • Time Extension: If starting materials persist after the initially planned duration, extend the reaction time, continuing to monitor by TLC. Be aware that prolonged reaction times can sometimes lead to byproduct formation.[4]

  • Poor Reactant Quality or Stoichiometry: The purity and ratio of your starting materials are fundamental.

    • Causality: Impurities in the aldehyde or ketone can interfere with the reaction.[4] The molar ratio of the reactants is also crucial. For instance, in the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is necessary.[4][11] For a mono-condensation, a slight excess of the ketone can help prevent the formation of the di-condensation product.[4]

    • Solution:

      • Purify Starting Materials: Ensure the purity of your aldehyde and ketone.

      • Verify Stoichiometry: Carefully calculate and measure the molar ratios of your reactants based on the desired product.

Issue 2: Formation of Multiple Products & Side Reactions

The appearance of unexpected spots on your TLC plate indicates the presence of side products. Understanding the common side reactions is the first step to mitigating them.

Common Side Reactions & Preventative Measures:

  • Self-Condensation of the Ketone: This occurs when the ketone enolate reacts with another molecule of the ketone instead of the aromatic aldehyde.[10] This is more prevalent with highly enolizable ketones.[10]

    • Solution:

      • Slow Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring its reaction with the more electrophilic aldehyde.[10]

      • Stoichiometric Control: Use a slight excess of the aldehyde to increase the probability of the desired cross-condensation.[10]

  • Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[10] This side reaction consumes your aldehyde.

    • Solution:

      • Milder Base Conditions: Use the minimum effective concentration of a strong base or consider a weaker base.

      • Lower Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the Cannizzaro reaction.[10]

      • Slow Base Addition: Add the base slowly to the reaction mixture to avoid a high localized concentration.[10]

  • Michael Addition: The α,β-unsaturated ketone product can be attacked by another molecule of the ketone enolate, leading to a Michael adduct.[10]

    • Solution:

      • Control Reaction Time: Work up the reaction promptly once the starting materials have been consumed, as monitored by TLC.[10]

      • Adjust Stoichiometry: A slight excess of the aldehyde can help to ensure the enolate is consumed in the initial condensation step.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[12][13] The reaction is typically base-catalyzed and proceeds in two main stages:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[1][12]

  • Nucleophilic Attack & Dehydration: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1] The resulting aldol addition product then readily dehydrates to form the stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone.[7][14]

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack & Dehydration Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate + Base Base Base (e.g., OH⁻) Intermediate Aldol Adduct Enolate->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde (Electrophile) Product α,β-Unsaturated Ketone (Chalcone) Intermediate->Product - H₂O (Dehydration) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Catalyst 1. Evaluate Catalyst - Fresh? - Appropriate strength? - Correct loading? Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions - Monitor by TLC - Adjust Temperature? - Extend Time? Check_Catalyst->Check_Conditions Check_Reagents 3. Verify Reagents - Purity of starting materials? - Correct stoichiometry? Check_Conditions->Check_Reagents Side_Reactions 4. Analyze for Side Reactions - Self-condensation? - Cannizzaro? - Michael addition? Check_Reagents->Side_Reactions Solution Implement Optimized Conditions Side_Reactions->Solution

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Summary & Starting Protocols

To aid in your experimental design, the following tables provide starting points for reaction conditions and catalyst selection.

Table 1: Comparison of Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
10% NaOHEthanol/WaterRoom Temp1-4~54[1][6]
KOHEthanol40-501-4Varies[1][4]
Solid NaOH (20 mol%)Solvent-Free (Grinding)Room Temp5-15 min96-98[11][15]
Lewis Acids (e.g., AlCl₃, BF₃)VariesVariesVariesVaries[5][16]
Heterogeneous CatalystsVariesVariesVariesVaries[17][18]

Table 2: General Experimental Protocols

ProtocolDescription
Protocol 1: Conventional Base-Catalyzed Synthesis Preparation: Dissolve equimolar amounts of the aromatic aldehyde and ketone in ethanol in a round-bottom flask. [19]Reaction: While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 1.5-2 equivalents). [1]Continue stirring for 4-24 hours, monitoring by TLC. A precipitate often forms. [19]Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. [1]Collect the solid product by vacuum filtration and wash with cold water. [4][20]Purification: Recrystallize the crude product from a suitable solvent like 95% ethanol. [20]
Protocol 2: Solvent-Free Grinding Method Preparation: In a mortar, combine the ketone (1 eq), aromatic aldehyde (2 eq for bis-condensation), and solid NaOH (20 mol%). [4][11]Reaction: Grind the mixture with a pestle for 5-15 minutes at room temperature. The mixture will typically form a paste and may solidify. [4][11]Work-up: Transfer the solid to a beaker, add cold water to dissolve the NaOH, and stir. [2]Purification: Collect the crude product by suction filtration, wash thoroughly with water until the filtrate is neutral, and recrystallize if necessary. [2]

References

  • An In-depth Technical Guide to the Claisen-Schmidt Condensation for 4-Methylchalcone Synthesis. Benchchem.

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.

  • Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. (2020). ResearchGate.

  • Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization. Benchchem.

  • A Comparative Guide to Catalysts for Claisen-Schmidt Condensation: Performance, Protocols, and Pathways. Benchchem.

  • Claisen-Schmidt Condensation. Department of Chemistry, University of Missouri-St. Louis.

  • Claisen Condensation Mechanism. BYJU'S.

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. (2018). ResearchGate.

  • Technical Support Center: Optimizing Claisen-Schmidt Condensation. Benchchem.

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube.

  • Technical Support Center: Managing Impurities in Claisen-Schmidt Condensation. Benchchem.

  • Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.

  • Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem.

  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem.

  • Claisen–Schmidt condensation. Wikipedia.

  • Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.

  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts.

  • Various types of catalysts used in Claisen‐Schmidt condensation reactions. (2020). ResearchGate.

  • Application Notes and Protocols: Claisen-Schmidt Condensation for Flavonoid Synthesis. Benchchem.

  • Technical Support Center: Advanced Purification of Synthetic Chalcones. Benchchem.

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. (2012). National Institutes of Health.

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.

  • Claisen–Schmidt condensation – Knowledge and References. Taylor & Francis.

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. (2012). ResearchGate.

  • Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation. (2023). JoVE.

  • Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing.

  • Claisen Condensation: Mechanism & Reaction. StudySmarter.

  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.

  • Fig 2: Claisen Schmidt condensation using various acid/base catalysts. (2018). ResearchGate.

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry.

  • SYNTHESIS OF CHALCONES. JETIR.

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2020). ACS Publications.

  • Claisen Condensation: Solvent and Base Choice. (2021). YouTube.

  • Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. (2014). ResearchGate.

  • Failing Claisen condensation discussion. (2020). Reddit.

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.

Sources

how to avoid polymerization in reactions with 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Unintended polymerization can be a significant hurdle, leading to decreased yields, difficult purification, and inconsistent results. This guide provides in-depth troubleshooting advice and preventative protocols rooted in mechanistic principles to ensure the success of your experiments.

Understanding the Molecule: A Duality of Reactivity

This compound (CAS 10040-98-9) is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of antifungal agents, functional polymers, and other bioactive compounds.[1][2] Its utility stems from two key functional groups: the electrophilic aromatic aldehyde and the nucleophilic/basic imidazole ring.[3] This duality is also the source of its primary reactivity challenges.

  • The Aldehyde Group: Susceptible to nucleophilic attack, it is the primary site for reactions like Knoevenagel and Claisen-Schmidt condensations.[4][5][6] However, under basic conditions, the aldehyde can also react with itself in an aldol-type self-condensation, a common pathway to unwanted oligomers and polymers.[7][8] Furthermore, aldehydes are prone to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[9]

  • The Imidazole Ring: The lone pair on the unsubstituted nitrogen atom gives the ring basic and nucleophilic character. This allows it to act as a catalyst, particularly a basic catalyst, in reactions involving the aldehyde.[10] While imidazole itself can be polymerized under specific oxidative conditions[11], this is a less common issue for this N-substituted derivative under typical synthetic conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound, with a focus on preventing polymerization.

Q1: My reaction has turned into a thick, sticky, or solid mass that is insoluble in my solvent. What's happening?

Answer: This is a classic indication of uncontrolled polymerization. The most probable cause is the base-catalyzed self-condensation of the aldehyde, following an aldol condensation mechanism. In this process, the enolate of one aldehyde molecule (formed in trace amounts) attacks the carbonyl group of another, leading to a chain reaction that forms high-molecular-weight oligomers or polymers.

Causality: Strong bases can deprotonate trace impurities or the aldehyde itself, initiating self-condensation. This is particularly problematic at elevated temperatures, which accelerate the reaction rate.

G cluster_initiation Initiation Step cluster_propagation Propagation Step cluster_polymerization Polymerization Aldehyde1 Aldehyde Molecule 1 Enolate Enolate Intermediate (Nucleophile) Aldehyde1->Enolate Base Strong Base (e.g., OH⁻) Base->Aldehyde1 Deprotonation (slow) Aldehyde2 Aldehyde Molecule 2 (Electrophile) Enolate->Aldehyde2 Nucleophilic Attack Dimer β-hydroxy aldehyde Dimer Aldehyde2->Dimer Polymer Insoluble Polymer/Oligomer Dimer->Polymer Further Condensation & Dehydration

Caption: Base-catalyzed aldol self-condensation pathway.

Q2: I am attempting a Knoevenagel or Claisen-Schmidt condensation, but my yields are low and purification is difficult due to side products. How can I optimize this?

Answer: Low yields in these specific reactions are almost always due to competition from the self-condensation pathway. The key is to select conditions that favor the reaction between your aldehyde and the active methylene compound (or ketone) while suppressing the aldehyde's self-reaction.

Expertise-Driven Recommendations:

  • Choice of Catalyst/Base: This is the most critical parameter. Avoid strong bases like NaOH, KOH, or alkoxides when possible. While some protocols use them successfully under very controlled conditions (e.g., low temperature, short reaction time)[4], they significantly increase the risk of self-condensation.

    • Optimal Choice: Use a weak amine base like piperidine , pyrrolidine , or triethylamine (Et₃N) , often with a catalytic amount of acetic acid. These bases are strong enough to deprotonate common active methylene compounds (like malononitrile or ethyl cyanoacetate) but generally not strong enough to promote rapid aldehyde self-condensation.[5] Imidazole itself can serve as an effective catalyst for Knoevenagel condensations.[10]

  • Temperature Control: Perform the reaction at room temperature or below if possible. Exothermic reactions should be cooled in an ice bath. Higher temperatures accelerate all reactions, but often favor the undesired polymerization pathway disproportionately.

  • Order of Addition: Do not add the base to a concentrated solution of the aldehyde. Instead, employ one of these two methods:

    • Method A (Preferred): Add the aldehyde slowly (e.g., via a syringe pump or dropping funnel) to a solution containing the active methylene compound and the base. This keeps the instantaneous concentration of the aldehyde low, minimizing its opportunity to react with itself.

    • Method B: Add the base slowly to a solution containing both the aldehyde and the active methylene compound.

  • Solvent Selection: Use a solvent in which all reactants are soluble. Common choices include ethanol, methanol, dichloromethane (DCM), or toluene.[4][10] For reactions that produce water, using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium toward the product and prevent side reactions involving water.

Troubleshooting Workflow:

G Start Low Yield / Polymerization in Condensation Reaction CheckBase What base was used? Start->CheckBase StrongBase Strong Base (NaOH, KOH) CheckBase->StrongBase Strong WeakBase Weak Base (Piperidine, Et3N) CheckBase->WeakBase Weak CheckTemp What was the reaction temp? HighTemp > 40 °C / Reflux CheckTemp->HighTemp High LowTemp 0 °C to RT CheckTemp->LowTemp Low CheckAddition What was the order of addition? AldehydeFirst Base added to Aldehyde CheckAddition->AldehydeFirst Not Controlled SlowAldehyde Aldehyde added slowly CheckAddition->SlowAldehyde Controlled Solution1 Switch to weak amine base (e.g., piperidine/AcOH) StrongBase->Solution1 WeakBase->CheckTemp Solution2 Run reaction at lower temp (e.g., 0 °C or RT) HighTemp->Solution2 LowTemp->CheckAddition Solution3 Add aldehyde slowly to a mixture of other reactants + base AldehydeFirst->Solution3 Success Optimized Reaction SlowAldehyde->Success Likely OK Solution1->Success Solution2->Success Solution3->Success

Caption: Decision workflow for optimizing condensation reactions.

Q3: How should I properly handle and store this compound to ensure its stability?

Answer: Proper storage is crucial to prevent slow degradation over time. The primary concerns are oxidation of the aldehyde and exposure to atmospheric moisture.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This prevents the slow air oxidation of the aldehyde group to the non-reactive 4-(1H-imidazol-1-yl)benzoic acid.

  • Temperature: Keep in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Light: Store in an amber vial or in a dark location to prevent potential photochemical degradation.

  • Purity Check: Before use, especially after long-term storage, it's advisable to check the compound's purity by TLC or NMR. The melting point is a good indicator of purity; pure compound melts at 153-155 °C.[12][13] A lower or broader melting range may indicate impurities.

ParameterRecommendationRationale
Atmosphere Store under Nitrogen or ArgonPrevents oxidation of aldehyde to carboxylic acid.
Temperature Cool (2-8 °C), dry locationSlows degradation pathways.
Container Tightly sealed, amber glass vialPrevents moisture ingress and light exposure.
Incompatibilities Strong oxidizing agentsCan cause vigorous, uncontrolled oxidation.

Experimental Protocols

Protocol: Optimized Knoevenagel Condensation to Minimize Polymerization

This protocol details the synthesis of (E)-2-cyano-3-(4-(1H-imidazol-1-yl)phenyl)acrylamide, a representative Knoevenagel condensation product.

Materials:

  • This compound (172.18 g/mol )

  • Malononitrile (66.06 g/mol )

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Round-bottom flask, magnetic stirrer, condenser (optional)

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.72 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add 0.1 mL of piperidine (~1 mmol, 10 mol%).

    • Causality Note: Piperidine is a weak base, sufficient to catalyze the condensation without promoting significant self-polymerization of the aldehyde.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate as the product is typically less soluble than the reactants. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

  • Workup and Isolation:

    • Once the starting aldehyde is consumed (typically 2-4 hours), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol or methanol.[4] Dry the final product under vacuum.

References
  • Suárez, M. F., & Compton, R. G. (1994). Electrochemical and Chemical Polymerization of Imidazole and Some of Its Derivatives. Journal of Electroanalytical Chemistry. Available at: [Link]

  • Tistlende, T., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI Molbank. Available at: [Link]

  • Specific Polymers. (2023). Styrene imidazole. Product Page. Available at: [Link]

  • ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available at: [Link]

  • Gajera, J. M., et al. (2022). Polymer based advanced recipes for imidazoles: a review. PMC - PubMed Central. Available at: [Link]

  • Butcher, R. J., et al. (2020). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E. Available at: [Link]

  • Overberger, C. G., & Vorchheimer, N. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society. Available at: [Link]

  • Long, T. E., et al. (2010). Imidazole and imidazolium-containing polymers for biology and material science applications. Polymer. Available at: [Link]

  • Google Patents. (1974). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Singh, R. K., et al. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Application Note. Available at: [Link]

  • Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research. Available at: [Link]

  • Black, G. P., et al. (2020). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Catalysis Science & Technology. Available at: [Link]

Sources

Technical Support Center: Stability of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-imidazol-1-yl)benzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important chemical scaffold. These compounds, while synthetically valuable, can exhibit stability issues in solution that may impact experimental reproducibility and outcomes.[1][2][3] This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common stability-related queries we receive from researchers. Each answer provides a mechanistic explanation and initial troubleshooting steps.

Q1: My solution of a this compound derivative is turning yellow or brown, and I'm seeing new, more polar spots on my TLC plate. What is likely happening?

A: This is a classic sign of compound degradation. The this compound scaffold contains two primary moieties susceptible to decomposition in solution: the aldehyde functional group and the N-aryl imidazole linkage.

  • Aldehyde Oxidation: The most common degradation pathway for many benzaldehyde derivatives is oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid (-COOH). This process can be accelerated by dissolved oxygen, trace metal impurities, or exposure to light. The resulting carboxylic acid derivative is significantly more polar and will appear as a new spot with a lower Rf on a TLC plate.

  • Hydrolysis: The bond between the phenyl ring and the imidazole nitrogen can be susceptible to hydrolysis, particularly under non-neutral pH conditions. This would cleave the molecule into imidazole and 4-formylphenol (or a derivative thereof).

  • Photodecomposition: Imidazole-based compounds can be sensitive to light, especially UV radiation.[4][5] Exposure can trigger photo-oxidation or other complex degradation reactions, often leading to discoloration. Studies on imidazole derivatives have shown that UV irradiation can lead to the formation of rearranged, stable planar quinoid oxidation state structures that are then easily attacked by singlet oxygen.[4]

To begin troubleshooting, you should immediately analyze your sample via HPLC and LC-MS to quantify the remaining parent compound and identify the molecular weights of the new impurities. This will provide crucial clues as to which degradation pathway is dominant.

Q2: I've noticed my compound degrades significantly faster when I use a basic (e.g., pH 9) or strongly acidic buffer. Why is pH so critical for the stability of these molecules?

A: The stability of the N-aryl imidazole linkage is highly pH-dependent. Both acidic and, more commonly, basic conditions can catalyze the hydrolysis of this bond.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, hydroxide ions (OH⁻) can act as a potent nucleophile. While the N-aryl imidazole bond is generally more stable than an N-acyl imidazole bond, it can still be attacked by OH⁻. Studies on analogous N-acylimidazoles show that they hydrolyze rapidly in the presence of hydroxide ions.[6][7][8] The reaction rate often increases as the solution becomes more alkaline.[5] For this compound derivatives, this would result in the cleavage of the C-N bond, releasing the imidazole leaving group.

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the imidazole ring can become protonated. This protonation can make the C-N bond more susceptible to nucleophilic attack by water, leading to hydrolysis.

The optimal pH for stability is typically near neutral (pH 6-7.5), though this should be empirically determined for your specific derivative. When designing experiments, always prepare fresh solutions and minimize the time the compound spends in buffers outside this range.

Q3: Does my choice of solvent impact the stability of my compound during storage or in a reaction?

A: Absolutely. The solvent system plays a pivotal role in the stability of these derivatives.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate directly in hydrolysis reactions as nucleophiles. For long-term storage, aprotic solvents such as DMSO, DMF, or acetonitrile are strongly recommended. If your experiment requires a protic solvent, solutions should be prepared immediately before use.

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other impurities can initiate oxidation of the aldehyde group. Always use high-purity, fresh, or properly stored solvents.

  • Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive reactions, we recommend dissolving the compound in a de-gassed aprotic solvent and storing the solution under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

Q4: My compound seems to be stable when stored as a solid, but degrades in solution even when kept in the dark at 4°C. What could be the cause?

A: This scenario strongly points towards degradation caused by factors inherent to the solution itself, rather than external energy like light. The primary suspects are dissolved oxygen and hydrolysis by trace amounts of water.

  • Dissolved Oxygen: Even high-purity solvents contain dissolved oxygen, which is sufficient to slowly oxidize the sensitive aldehyde group over time. This is a common issue for many aromatic aldehydes.

  • Trace Water: Many organic solvents, particularly hygroscopic ones like DMSO and DMF, will absorb atmospheric moisture. This small amount of water can be enough to cause slow hydrolysis of the N-aryl imidazole bond over weeks or months, even at low temperatures.

For long-term solution-state stability, the best practice is to use an anhydrous aprotic solvent, degas the solvent thoroughly (e.g., by sparging with argon), and store the resulting solution under an inert atmosphere in a tightly sealed vial.

Section 2: Troubleshooting Guides & Experimental Protocols

When stability issues are suspected, a systematic approach is required to identify the cause and establish a reliable experimental protocol.

Guide 1: Identifying the Primary Degradation Pathway

This workflow helps you diagnose the root cause of instability.

G A Instability Observed (Discoloration, New HPLC/TLC spots) B Analyze Sample via LC-MS A->B C Identify Molecular Weight (MW) of Degradants B->C D MW = Parent + 16 Da? C->D  Check Mass Difference E MW = Imidazole + Benzaldehyde Moiety? D->E No G Conclusion: Oxidation (Aldehyde -> Carboxylic Acid) D->G Yes F Other MWs? E->F No H Conclusion: Hydrolysis (C-N Bond Cleavage) E->H Yes I Conclusion: Complex Decomposition (Likely Photodegradation or Reaction with Solvent/Buffer Components) F->I Yes

Caption: Workflow for diagnosing degradation pathways.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your molecule and for developing stability-indicating analytical methods.[9]

Objective: To rapidly assess the stability of your this compound derivative under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • Your compound of interest

  • HPLC-grade water, acetonitrile, methanol

  • Buffers: 0.1 M HCl (acidic), pH 7.4 PBS (neutral), 0.1 M NaOH (basic)

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, HPLC vials

  • HPLC-UV/DAD system, LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, clearly labeled HPLC vials, perform the following dilutions (aim for a final concentration of ~50-100 µg/mL):

    • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 100 µL of stock with 900 µL of pH 7.4 PBS.

    • Oxidative Degradation: Mix 100 µL of stock with 900 µL of 3% H₂O₂.

    • Photolytic Degradation: Mix 100 µL of stock with 900 µL of a 50:50 acetonitrile:water mixture. Expose to direct sunlight or a photostability chamber. Keep a control sample wrapped in aluminum foil.

    • Thermal Degradation: Keep a vial of the neutral solution (from step 2c) in an oven at 60°C. Keep a control sample at room temperature.

    • Control: Mix 100 µL of stock with 900 µL of a 50:50 acetonitrile:water mixture. Store at 4°C in the dark.

  • Time Points: Analyze all samples by HPLC-UV at T=0, 2, 8, and 24 hours. For the base hydrolysis, which can be very rapid, consider earlier time points (e.g., 5, 15, 30, 60 minutes).

  • Analysis:

    • Use an HPLC method that resolves the parent peak from all new peaks. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Use a Diode Array Detector (DAD) to check for peak purity.

    • Analyze key samples by LC-MS to identify the molecular weights of the major degradants.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[9][10]

Objective: To ensure your analytical method can separate the parent compound from all potential degradation products.

G A Perform Forced Degradation Study (Protocol 1) B Pool Samples with ~10-20% Degradation A->B C Inject Pooled Sample into HPLC-DAD System B->C D Is Parent Peak Spectrally Pure? C->D E Are All Degradant Peaks Baseline Resolved from Parent Peak? (Resolution > 1.5) D->E Yes G Optimize Method (Gradient, Column, Mobile Phase, Temp) D->G No F Method is Stability-Indicating E->F Yes E->G No G->C Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Section 3: Preventative Measures & Best Practices

Adhering to proper handling and storage procedures is the most effective way to prevent compound degradation and ensure the integrity of your experimental data.

ParameterBest PracticeRationale
Solid Storage Store at -20°C or 4°C in a tightly sealed container with a desiccant.Minimizes thermal degradation and prevents moisture absorption that could lead to hydrolysis upon dissolution.
Solvent Choice For stock solutions, use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile).Prevents participation of the solvent in hydrolysis reactions.[11]
Solution Prep Use de-gassed solvents. Prepare solutions fresh whenever possible, especially for aqueous buffers.Removes dissolved oxygen to prevent oxidation of the aldehyde group.
Solution Storage Store solutions under an inert atmosphere (Argon or Nitrogen) at -20°C or -80°C. Use vials with PTFE-lined caps.Creates an oxygen- and moisture-free environment to prevent both oxidation and hydrolysis.
Light Exposure Protect all solutions from light by using amber vials or by wrapping standard vials in aluminum foil.Prevents photodecomposition, a known degradation pathway for imidazole derivatives.[4][5][12]
pH Control Maintain solutions at a neutral pH (approx. 6-7.5) unless required by the experiment. Minimize exposure time to acidic or basic conditions.The N-aryl imidazole bond is susceptible to acid- and base-catalyzed hydrolysis.[5][6][7]
Purity Use compounds of the highest possible purity. Purify starting materials if necessary.Impurities can sometimes catalyze degradation reactions.

By understanding the inherent chemical liabilities of the this compound scaffold and implementing these systematic troubleshooting and handling protocols, you can ensure the stability of your compounds and the validity of your research.

References

  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry. Available at: [Link]

  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]

  • American Chemical Society. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Available at: [Link]

  • Zhang, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available at: [Link]

  • Wardell, S. A. S., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). Acta Crystallographica Section E. Available at: [Link]

  • Goksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ChemistrySelect. Available at: [Link]

  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Journal of Current Chemistry & Pharmaceutical Sciences. Available at: [Link]

  • Li, M., et al. (2017). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy. Available at: [Link]

  • CDC. (1994). ALDEHYDES, SCREENING 2539. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Devine, A. L., et al. (2007). High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. The Journal of Chemical Physics. Available at: [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available at: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Health and Safety Laboratory. (2001). METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]

  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. Available at: [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • J&K Scientific. This compound, 97%. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuroquantology. Available at: [Link]

  • MDPI. (2024). Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applications. Catalysts. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Matrix Fine Chemicals. This compound. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Al-zayadi, A. A., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. Available at: [Link]

Sources

Technical Support Center: 4-(1H-imidazol-1-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1H-imidazol-1-yl)benzaldehyde. This guide provides field-proven insights and solutions to common challenges encountered during the work-up and purification of reactions involving this versatile intermediate. The content is structured to address specific experimental issues, explaining the causality behind each procedural choice to ensure both success and scientific rigor.

Troubleshooting Guide: Work-up & Purification

This section addresses specific, practical problems that may arise during the post-reaction processing of this compound and its derivatives.

Question 1: I have significant amounts of unreacted imidazole starting material in my crude product after a synthesis. Standard aqueous washes are not removing it completely. How can I effectively remove it?

Answer: This is a frequent issue, as imidazole, while water-soluble, can still partition into organic layers, especially if the product is polar. The most robust method is to exploit the basicity of the imidazole ring (pKa of the conjugate acid is ~7).

Causality: The lone pair of electrons on the non-aryl-substituted nitrogen of the imidazole ring is readily protonated. The resulting imidazolium salt is an ionic species with significantly higher aqueous solubility than the neutral form. Your target compound, this compound, has its basic nitrogen lone pair involved in the aromatic system, making it a much weaker base and less likely to be protonated under these mild conditions.

Recommended Protocol: Acidic Wash

  • Dilution: Dilute your reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 1 M ammonium chloride (NH₄Cl).[1][2] Perform this wash 2-3 times.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent the separatory funnel frequently, as CO₂ gas will be generated.[3]

  • Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Self-Validation: After the acid washes, you can test a drop of the aqueous layer with a pH strip to ensure it is acidic. A TLC of your organic layer before and after the washes should show a significant reduction or complete disappearance of the imidazole spot.

Question 2: My reaction was performed in a high-boiling aprotic solvent like DMF or DMSO. How do I efficiently work up the reaction to isolate my product?

Answer: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are completely miscible with water, a property that is leveraged for their removal. The standard procedure involves diluting the reaction mixture with a large volume of water and extracting the product into an immiscible organic solvent.

Recommended Protocol: Dilution and Extraction

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Precipitation/Dilution: Pour the reaction mixture slowly into a beaker containing a large volume of cold water (typically 5-10 times the volume of the DMF/DMSO), often with stirring.[4][5] If your product is a solid and precipitates with high purity, it can be isolated by filtration. This is common for the synthesis of this compound itself.[4][5]

  • Extraction: If the product does not precipitate or if further purification is needed, transfer the aqueous slurry to a large separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times (3x).

  • Combine & Wash: Combine the organic extracts. To remove residual DMF/DMSO, wash the combined organic layers with water (2-3 times) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

Self-Validation: The characteristic smells of DMF or DMSO should be absent from your final product. A ¹H NMR spectrum of the crude product will confirm the absence of solvent signals (DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm).

Question 3: I'm purifying my product using silica gel chromatography, but I'm observing significant peak tailing and poor separation. What's causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like imidazole derivatives on standard silica gel.[6]

Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen of your imidazole-containing compound can interact strongly with these acidic sites, leading to slow and uneven elution, which manifests as tailing on TLC and poor peak shape in column chromatography.

Troubleshooting Strategies:

StrategyDescriptionRationale
Add a Basic Modifier Add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate).[6]The added base will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing for a more uniform elution.
Switch to a Different Stationary Phase Use neutral or basic alumina instead of silica gel for your column.Alumina is less acidic than silica and provides a better stationary phase for the purification of basic compounds, minimizing the strong interactions that cause tailing.[6]
Use Dry Loading Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.Dry loading prevents the sample from spreading out in the loading solvent, leading to sharper bands and improved separation.[6]

Question 4: My reaction is a copper- or palladium-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig). How do I remove the residual metal catalyst during the work-up?

Answer: Residual transition metals are a major concern, particularly in pharmaceutical development. The work-up must be designed to efficiently remove them.

Causality: Palladium and copper catalysts can form soluble complexes that may persist through standard extractions. Specific washing or filtration techniques are needed to either precipitate the metals or sequester them into the aqueous phase.

Recommended Protocols:

  • For Copper-Catalyzed Reactions (Ullmann-type): After the initial quench and extraction into an organic solvent, wash the organic layer with an aqueous solution of ammonia or ammonium chloride. The ammonia will complex with the copper ions, pulling them into the aqueous layer.[2][7]

  • For Palladium-Catalyzed Reactions (Buchwald-Hartwig-type):

    • Filtration: After quenching the reaction, dilute with the extraction solvent and filter the entire mixture through a pad of Celite®. This can help remove heterogeneous palladium species.[8]

    • Aqueous Washes: Washing with aqueous solutions of reagents like thiourea or L-cysteine can help scavenge residual palladium.

    • Specialized Scavengers: For very low residual metal requirements, consider stirring the organic solution with a commercially available palladium scavenger resin before final filtration and concentration.

Self-Validation: Successful removal of colored catalysts is often visible. For stringent requirements, the final product should be analyzed for metal content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Workflow Visualization: General Work-up Procedure

The following diagram illustrates a typical workflow for the work-up and purification of a reaction involving this compound.

Workup_Workflow reaction_mixture Reaction Mixture (e.g., in DMF/DMSO) quench Quench (e.g., pour into H₂O) reaction_mixture->quench filtrate Aqueous Filtrate quench->filtrate Precipitate Forms? extraction Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extraction No Precipitate filtration Filtration solid_product Solid Product filtration->solid_product filtrate->filtration organic_phase Organic Phase extraction->organic_phase aqueous_phase Aqueous Phase (Discard) extraction->aqueous_phase acid_wash Acid Wash (e.g., 1M HCl) (Removes Imidazole) organic_phase->acid_wash base_wash Base Wash (e.g., NaHCO₃) (Neutralizes) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash drying Drying (e.g., Na₂SO₄) brine_wash->drying concentration Concentration (Rotovap) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product

Caption: A generalized workflow for the work-up of this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of during work-up?

A1: Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValueImplication for Work-up
Molecular Weight 172.18 g/mol [9][10]Standard for small organic molecules.
Appearance White to light yellow solid[5][11]Allows for visual assessment of purity.
Melting Point 153-155 °C[5][10]A sharp melting point is a good indicator of purity.
Solubility Soluble in organic solvents like ethanol, DCM, and DMSO; sparingly soluble in water.[11]Dictates the choice of solvents for extraction and chromatography. Precipitation from water is a key purification step in its synthesis.[4][5]
pKa (Imidazole) ~7.0 (for the conjugate acid)The basicity of the imidazole moiety is key to its removal via an acid wash.

Q2: What is a standard protocol for the synthesis and work-up of this compound from 4-fluorobenzaldehyde?

A2: A common and effective method is the nucleophilic aromatic substitution (SₙAr) of 4-fluorobenzaldehyde with imidazole.

Protocol: Synthesis and Work-up [4][5]

  • Reaction Setup: In a round-bottom flask, combine imidazole (1.2-1.5 equivalents), 4-fluorobenzaldehyde (1.0 equivalent), and anhydrous potassium carbonate (K₂CO₃, ~2.0 equivalents) in DMF.

  • Reaction Conditions: Heat the mixture, typically to 100-120 °C, and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen).[4] Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water.[4][5]

  • Isolation: A solid product should precipitate. Stir the slurry for a period (e.g., overnight) to ensure complete precipitation.[4][5]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove K₂CO₃, DMF, and excess imidazole.

  • Drying and Recrystallization: Dry the solid product. For higher purity, recrystallize from a suitable solvent like methanol or ethanol.[5]

Q3: Is this compound stable under typical acidic and basic work-up conditions?

A3: Generally, yes, but with important caveats. The N-aryl imidazole linkage is robust. However, the aldehyde functional group can be sensitive to extreme conditions.

  • Mild Acid/Base: It is stable to the mild acidic (e.g., 1 M HCl) and basic (e.g., sat. NaHCO₃) washes used in standard work-ups.

  • Strong Acid: Prolonged exposure to strong, hot acid could potentially lead to hydrolysis, although this is not a primary concern during a brief extraction.

  • Strong Base: Aldehydes without an alpha-hydrogen, like this one, can undergo the Cannizzaro reaction under strongly basic conditions (e.g., concentrated NaOH), though this is unlikely during a standard work-up. The primary concern is its stability on silica gel, as discussed in the troubleshooting section.

References

  • Vertex AI Search, Grounding API Result[12]

  • Vertex AI Search, Grounding API Result[13]

  • Vertex AI Search, Grounding API Result[14]

  • Vertex AI Search, Grounding API Result[15]

  • Vertex AI Search, Grounding API Result[16]

  • Vertex AI Search, Grounding API Result[17]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). - ResearchGate. [Link]

  • Removing imidazole in a workup? : r/chemistry - Reddit. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Vertex AI Search, Grounding API Result[18]

  • How To Run A Reaction: The Workup - University of Rochester. [Link]

  • Vertex AI Search, Grounding API Result[19]

  • Vertex AI Search, Grounding API Result[20]

  • Vertex AI Search, Grounding API Result[21]

  • This compound | C10H8N2O - PubChem. [Link]

  • Vertex AI Search, Grounding API Result[22]

  • Vertex AI Search, Grounding API Result[23]

  • Vertex AI Search, Grounding API Result[24]

  • Vertex AI Search, Grounding API Result[25]

  • Vertex AI Search, Grounding API Result[26]

  • Vertex AI Search, Grounding API Result[27]

  • Vertex AI Search, Grounding API Result[28]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Vertex AI Search, Grounding API Result[29]

  • Vertex AI Search, Grounding API Result[30]

  • Vertex AI Search, Grounding API Result[31]

  • Vertex AI Search, Grounding API Result[32]

  • Vertex AI Search, Grounding API Result[33]

  • Vertex AI Search, Grounding API Result

  • Vertex AI Search, Grounding API Result[34]

  • Vertex AI Search, Grounding API Result[35]

  • Vertex AI Search, Grounding API Result[36]

Sources

Technical Support Center: Navigating Solubility Challenges of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-(1H-imidazol-1-yl)benzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility challenges with this important chemical scaffold. The unique electronic and structural properties of the imidazole ring, while beneficial for biological activity, often contribute to poor aqueous solubility.[1][2]

This document provides a logical, step-by-step framework for diagnosing and overcoming these issues, moving from simple solvent adjustments to more advanced formulation strategies.

Troubleshooting Guide: A Workflow for Solubility Enhancement

When a newly synthesized this compound derivative exhibits poor solubility, it can halt experimental progress. The following workflow provides a systematic approach to resolving this common issue.

Solubility_Workflow start START: Compound is poorly soluble in aqueous buffer solvent_screen Step 1: Systematic Solvent Screening start->solvent_screen Initial Assessment ph_adjust Step 2: pH Modification solvent_screen->ph_adjust If solubility in polar aprotic solvents (DMSO, DMF) is good, but precipitates in buffer success SUCCESS: Compound Solubilized for In Vitro / In Vivo Studies solvent_screen->success Soluble in a compatible solvent cosolvent Step 3: Co-solvent Systems ph_adjust->cosolvent If pH adjustment alone is insufficient or not compatible with the assay ph_adjust->success Soluble at an acceptable pH advanced Step 4: Advanced Formulation Strategies cosolvent->advanced For persistent solubility issues or high dose requirements cosolvent->success Soluble in a co-solvent /buffer mix advanced->success

Caption: A decision-making workflow for troubleshooting poor solubility.

Frequently Asked Questions (FAQs)

Q1: I've just received my this compound derivative. What are the best initial solvents to try?

Answer: Start with common polar aprotic solvents. The primary goal is to create a concentrated stock solution that can be diluted into your final aqueous medium.

  • Dimethyl Sulfoxide (DMSO): This is the most common starting point for initial biological screening due to its high solubilizing power for a wide range of organic molecules.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solubilizing agent.

  • Ethanol: A good option if DMSO or DMF are incompatible with your assay system. It is less aggressive but also generally has lower solubilizing power for complex heterocyclic compounds.

The key is to first achieve dissolution in a water-miscible organic solvent before attempting to dilute into an aqueous buffer.

Q2: My compound dissolves perfectly in DMSO, but it immediately crashes out when I add it to my aqueous assay buffer. What's happening and how do I fix it?

Answer: This is a classic case of a compound exceeding its aqueous solubility limit upon dilution. The small volume of DMSO is not enough to keep the compound dissolved in the large volume of buffer. Here are the primary solutions:

  • Decrease the Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.

  • Modify the Buffer pH: The imidazole ring is basic and can be protonated.[3] Lowering the pH of your buffer (e.g., to pH 6.0 or 6.5) can significantly increase solubility by forming a more soluble cationic salt. See the pH Modification section for a detailed explanation.

  • Introduce a Co-solvent: Including a small percentage of an organic solvent in your final aqueous buffer can maintain solubility. Common choices include Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400).[4] A final concentration of 1-5% co-solvent is often sufficient.

  • Use Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[5]

Q3: You mentioned pH modification. How does that work for an imidazole-based compound?

Answer: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The most relevant property for solubility enhancement is its basicity. The lone pair of electrons on the sp²-hybridized nitrogen (N-3) can accept a proton.

  • Mechanism: In an acidic environment (pH < pKa of the conjugate acid), the imidazole ring becomes protonated, forming a positively charged imidazolium ion. This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[6][7] The pKa of the conjugate acid of imidazole itself is approximately 7.0, although this will vary based on the other substituents on your derivative.[3]

  • Practical Application: By preparing your assay buffer at a pH slightly below the pKa of your compound, you can ensure a significant portion of it exists in the more soluble, protonated form.

Q4: Can I use heat to dissolve my compound? What are the risks?

Answer: Gentle heating (e.g., 37-50°C) can be used to aid dissolution, especially when preparing concentrated stock solutions. However, there are significant risks:

  • Degradation: The benzaldehyde functional group is susceptible to oxidation, especially at elevated temperatures. You may inadvertently degrade your compound.

  • Supersaturation: Heating can create a supersaturated solution. The compound may appear to be dissolved but will precipitate out as the solution cools to room or experimental temperature, leading to inaccurate concentration measurements and failed experiments.

Best Practice: Use heat sparingly and as a last resort. Always allow the solution to return to room temperature to confirm that the compound remains in solution before proceeding.

Q5: What is the difference between solubility and dissolution rate, and why is it important?

Answer: These two terms are often confused but are critically important for drug development.

  • Solubility (Thermodynamic): This is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium. It's a fixed physical property under specific conditions (e.g., temperature, pH).

  • Dissolution Rate (Kinetic): This is how fast a solid substance dissolves in a solvent. This rate is described by the Noyes-Whitney equation and depends on factors like surface area and agitation.[8][9]

Why it matters: For many compounds, especially those in Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), the rate of dissolution is the limiting factor for absorption in the body.[10] Strategies like nanosuspensions or micronization increase the surface area to improve the dissolution rate, even if the thermodynamic solubility remains unchanged.[11][12]

Key Experimental Protocols & Data

Strategy 1: Co-solvency

Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble.[13] The co-solvent works by reducing the overall polarity of the aqueous environment.[14]

Co-solventDielectric Constant (20°C)Typical Concentration in Final MediumKey Considerations
DMSO 47.2< 1%High solubilizing power, but can be toxic to some cell lines at >0.5%.
Ethanol 24.61-10%Generally well-tolerated in cellular and animal studies.
Propylene Glycol 32.05-20%Common vehicle for oral and parenteral formulations.
PEG 400 12.5 (at 25°C)5-30%Low toxicity, widely used in preclinical and clinical formulations.
Glycerin 42.55-30%Viscous; can be useful for creating stable suspensions.

Protocol: Preparation of a Stock Solution using Co-solvents

  • Weigh Compound: Accurately weigh 1-5 mg of your this compound derivative into a sterile microcentrifuge tube or glass vial.

  • Initial Solubilization: Add the minimum volume of your chosen primary solvent (e.g., DMSO) required to fully dissolve the compound. Vortex or sonicate briefly if necessary. This creates your concentrated stock (e.g., 10-50 mM).

  • Dilution into Buffer: This is the critical step. While vigorously vortexing your aqueous assay buffer, add the concentrated stock solution dropwise. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

  • Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect). Let the solution sit for 15-30 minutes at room temperature and inspect again.

  • Troubleshooting: If precipitation occurs, try lowering the stock concentration, increasing the percentage of co-solvent in the final buffer, or switching to a different co-solvent system.

Strategy 2: Salt Formation & pH Control

Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[8][15] For basic compounds like these imidazole derivatives, this is achieved by reaction with an acid to form a more soluble salt.[7][16] In practice, this is most easily accomplished by controlling the pH of the medium.

Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate (pH 3-6.2), phosphate (pH 5.8-8.0), and Tris (pH 7.5-9.0).

  • Add Compound: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the pH to determine the optimal pH range for your experiments.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, like the benzaldehyde portion of your compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[19][20]

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals encountering challenges related to catalyst performance in this crucial N-arylation reaction. As a key building block in medicinal chemistry, optimizing its synthesis is paramount. This document provides in-depth troubleshooting guides and FAQs to diagnose, mitigate, and prevent catalyst deactivation, ensuring robust and reproducible results.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address common issues observed during the synthesis of this compound via copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) N-arylation.

Q1: My reaction has stalled, yielding only starting material or low conversion. How can I confirm catalyst deactivation is the culprit?

A1: Observing a stalled reaction is the primary symptom. Before concluding catalyst deactivation, it's essential to rule out other factors.

Initial Diagnostic Workflow:

  • Confirm Reagent Integrity: Ensure all starting materials (imidazole, 4-halobenzaldehyde), base, and solvent are pure and anhydrous. Moisture, in particular, can be detrimental.

  • Verify Reaction Conditions: Double-check that the temperature, stirring rate, and reaction time are consistent with established protocols.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and formation of the product over time. A reaction that starts but then plateaus prematurely is a strong indicator of catalyst deactivation.

  • Visual Inspection: For palladium-catalyzed reactions, the formation of a black precipitate (palladium black) is a clear sign of catalyst aggregation and deactivation.

If these checks confirm that the conditions are correct and the reaction is still failing, catalyst deactivation is the most probable cause.


Q2: I'm using a copper-catalyzed Ullmann reaction. What are the most likely reasons for my catalyst's loss of activity?

A2: Copper-catalyzed N-arylation of imidazoles is robust but susceptible to several deactivation pathways, often related to competitive binding at the copper center.[1][2]

Common Deactivation Mechanisms for Copper Catalysts:

  • Product Inhibition: The N-arylated imidazole product can coordinate to the Cu(I) center, competing with the starting materials and inhibiting catalytic turnover.[1]

  • Base-Induced Deactivation: While essential for the reaction, the base can also be a deactivating agent. Soluble carboxylate or even carbonate bases can ligate strongly to the active copper species, forming an inactive complex and taking the catalyst out of the cycle.[3][4]

  • Byproduct Inhibition: Inorganic halide salts (e.g., KX, CsX) formed during the reaction can also inhibit the catalyst.[1]

  • Oxidation: The active catalytic species is typically Cu(I). Inadequate inert atmosphere techniques can lead to oxidation to Cu(II), which is generally less active for this transformation.[5]

The diagram below illustrates how off-cycle species can halt the catalytic process.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A L-Cu(I)-X B L-Cu(I)-Imidazolate A->B Imidazole, Base C L-Cu(III)(Ar)(Imidazolate)X B->C Ar-X (Oxidative Addition) Deactivated_Base [L-Cu(I)-(Base)] Inactive Complex B->Deactivated_Base Excess Soluble Base D Product + L-Cu(I) C->D Reductive Elimination D->A Deactivated_Product [L-Cu(I)-(Product)] Inhibited Complex D->Deactivated_Product Product Coordination

Caption: Key deactivation pathways in copper-catalyzed N-arylation.

Q3: I'm performing a palladium-catalyzed Buchwald-Hartwig amination. Why is my catalyst failing?

A3: The Buchwald-Hartwig amination is a powerful tool, but the imidazole substrate itself presents a unique challenge that is a common source of catalyst deactivation.

Common Deactivation Mechanisms for Palladium Catalysts:

  • Ligand Displacement by Imidazole: Imidazole is a nitrogen heterocycle capable of strongly coordinating to palladium. It can displace the essential phosphine ligand from the palladium center, leading to the formation of catalytically dormant or inactive palladium-imidazole complexes.[6][7] This is arguably the most significant challenge for this specific transformation.

  • Formation of Palladium Black: Insufficiently stabilized Pd(0) species can aggregate into bulk palladium metal (palladium black), which has no catalytic activity in this homogeneous reaction. This is often caused by ligand degradation at high temperatures or an incorrect palladium-to-ligand ratio.

  • Base-Mediated Decomposition: Certain combinations of substrates and strong bases can lead to side reactions that consume the base or degrade the substrate, ultimately leading to catalyst deactivation.[6] For sensitive substrates, a weaker base might be necessary.

  • P-C Bond Cleavage: The phosphine ligands that are crucial for catalytic activity can themselves degrade at elevated temperatures through P-C bond cleavage, destroying the catalyst's effectiveness.

The following workflow can help diagnose the issue:

Start Reaction Stalled (Low Yield) Check1 Observe Black Precipitate? Start->Check1 Check2 Using High Temperature (>120 °C)? Check1->Check2 No Cause1 Root Cause: Pd(0) Aggregation Check1->Cause1 Yes Check3 Using Standard (Non-Bulky) Ligand? Check2->Check3 No Cause2 Root Cause: Ligand Degradation Check2->Cause2 Yes Cause3 Root Cause: Ligand Displacement by Imidazole Check3->Cause3 Yes Other Consider Other Issues: Reagent Purity, Moisture Check3->Other No

Caption: Troubleshooting workflow for Pd-catalyzed amination issues.

Frequently Asked Questions (FAQs)

Q4: How can I proactively prevent catalyst deactivation in my experiments?

A4: Prevention is the most effective strategy. The optimal approach depends on your chosen catalytic system (Copper vs. Palladium).

ParameterCopper-Catalyzed (Ullmann) StrategyPalladium-Catalyzed (Buchwald-Hartwig) Strategy
Atmosphere Maintain a strict inert atmosphere (N₂ or Ar) to prevent Cu(I) oxidation.[5] Use degassed solvents.Maintain a strict inert atmosphere. While Pd is less sensitive to oxidation, oxygen can degrade phosphine ligands.
Ligand Choice Use effective chelating ligands like 1,10-phenanthroline derivatives or diamines to stabilize the copper center.[8][9]Employ bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, GPhos).[6][10] These form stable complexes that resist displacement by imidazole and promote efficient reductive elimination.
Base Selection Prefer sterically hindered, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ over soluble organic bases to minimize competitive ligation.[5]Use a base that is strong enough to deprotonate the amine but does not promote side reactions. NaOt-Bu, K₃PO₄, or Cs₂CO₃ are common choices.[11]
Catalyst Loading While higher loading can seem like a solution, it can also lead to more byproduct inhibition. Start with recommended catalytic amounts (e.g., 5-10 mol%).Use well-defined, air-stable precatalysts. These ensure the formation of the active L-Pd(0) species more efficiently than generating it in situ, which can be inhibited by the imidazole substrate.[7]
Temperature Use the lowest temperature that allows for a reasonable reaction rate to minimize ligand degradation and side reactions.Avoid excessive temperatures (>120 °C) to prevent ligand degradation (P-C bond cleavage).
Q5: Is it possible to regenerate a catalyst that has deactivated?

A5: For homogeneous catalysts used in these solution-phase reactions, regeneration is typically not feasible in a standard laboratory setting. The deactivation mechanisms (e.g., ligand displacement, aggregation) are often irreversible. The focus should be on prevention.

For heterogeneous palladium catalysts (e.g., Pd/C), which are less common for this specific transformation but used in other contexts, regeneration can sometimes be achieved. Methods include:

  • Solvent Washing: To remove adsorbed organic species.[12]

  • Thermal Treatment: Controlled heating in an inert or oxidative atmosphere can burn off carbonaceous deposits (coking).[13][14]

  • Chemical Treatment: Washing with dilute acid or base solutions can remove certain poisons.[12]

However, these methods risk altering the catalyst's surface structure and may not restore full activity.[12][13]

Q6: Can you provide a reliable starting protocol designed to minimize catalyst deactivation?

A6: Absolutely. The following protocol for a copper-catalyzed N-arylation is adapted from literature procedures known for their reliability and incorporates best practices to maintain catalyst activity.[8][9]

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (N₂ or Ar).

  • Reagent Assembly: To a dry Schlenk tube equipped with a magnetic stir bar, add:

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Imidazole (1.2 mmol)

    • 4-Iodobenzaldehyde (1.0 mmol)

  • Atmosphere Exchange: Seal the Schlenk tube and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene (3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via a purged syringe) and analyzing them by TLC or GC-MS.

  • Workup (upon completion):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the insoluble catalyst and base.

    • Wash the filter pad with additional ethyl acetate (2 x 5 mL).

    • Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

This protocol leverages a chelating ligand and an insoluble base to enhance catalyst stability and prevent common modes of deactivation.

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. National Institutes of Health (NIH). [Link]

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. [Link]

  • Regeneration of palladium hydrogenation catalyst.
  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]

  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.. [Link]

  • Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Royal Society of Chemistry. [Link]

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]

  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Scirp.org. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]

  • N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. [Link]

  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reactions. ResearchGate. [Link]

  • Stable, Well-Defined Nickel(0) Catalysts for Catalytic C–C and C–N Bond Formation. ACS Catalysis. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Typical ligands for Cu-catalyzed N-arylation and N-vinylation. ResearchGate. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • This compound. PubChem. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health (NIH). [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

Sources

Technical Support Center: Monitoring Reactions of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1H-imidazol-1-yl)benzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions. The content is structured to address specific experimental challenges, explaining the causality behind our recommended protocols to ensure both success and scientific rigor.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the monitoring of reactions involving this compound.

Q1: My TLC plate is confusing. I see multiple spots and I'm unsure if the reaction has gone to completion. How can I get a clear result?

A1: This is a frequent challenge, often stemming from technique or an inadequate solvent system. Thin-Layer Chromatography (TLC) is your fastest tool for qualitative reaction monitoring, and optimizing its use is critical.[1][2]

Core Problem: The goal is to see the starting material spot diminish over time as a new product spot appears and intensifies. Multiple unexpected spots may indicate side reactions, impurities, or poor separation.

Troubleshooting Steps & Explanations:

  • Optimize Your Solvent System: The polarity of your mobile phase (eluent) is the most important variable. For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[1][3]

    • Causality: If your solvent system is too polar, all spots (reactant and product) will travel to the top of the plate (high Rf), and you won't see separation. If it's not polar enough, everything will remain at the baseline (low Rf). Aim for an Rf value of ~0.3-0.4 for your starting material to allow clear separation from both the baseline and the solvent front.[4]

  • Use the Three-Lane "Cospot" Method: This is the gold standard for unambiguous reaction monitoring via TLC.[2][4]

    • Lane 1 (Reference): Spot a dilute solution of your pure starting material, this compound.

    • Lane 2 (Cospot): First, spot the starting material (Lane 1), then, on top of the same spot, carefully spot an aliquot from your reaction mixture.

    • Lane 3 (Reaction): Spot only the aliquot from your reaction mixture.

    • Causality: The cospot is a crucial diagnostic tool. If the starting material spot in the reaction lane (Lane 3) seems to have vanished, the cospot (Lane 2) will confirm this. If the product and reactant Rf values are very close, the cospot will appear as an elongated spot, whereas two distinct spots would be visible if they were well-separated.[4]

  • Proper Visualization: Since both the imidazole and benzaldehyde moieties contain aromatic rings, your starting material and many potential products will be UV-active.

    • First, view the dried plate under a UV lamp (254 nm) and circle all visible spots with a pencil.[1]

    • Then, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize UV-inactive compounds, which could be over-reduced alcohol byproducts.

Q2: My reaction appears to have stalled. The starting material spot on the TLC plate is not changing over several hours. What should I do?

A2: A stalled reaction indicates that the conditions are no longer productive. The cause could be related to reagents, catalysts, or the reaction environment.

Troubleshooting Logic:

  • Re-evaluate Temperature: Many reactions, especially those involving catalysts, have an optimal temperature range.

    • Action: Verify your heating apparatus is functioning correctly and that the internal reaction temperature (not the bath temperature) is at the target. A slight, controlled increase in temperature can sometimes restart a sluggish reaction.

  • Assess Catalyst Activity: If your reaction is catalyst-dependent (e.g., a coupling reaction), the catalyst may have decomposed or been "poisoned" by impurities.

    • Action: In some cases, adding a fresh portion of the catalyst can restart the reaction. However, this should be done judiciously, as it can complicate purification.

    • Causality: Catalysts can be sensitive to air, moisture, or impurities in solvents or reagents. Ensure you are using anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) if required by the reaction chemistry.

  • Check Reagent Stoichiometry and Purity: An incorrect ratio of reactants or a degraded reagent can halt a reaction.

    • Action: If you suspect a reagent has been consumed or has degraded (e.g., a reactive organometallic), adding another equivalent might be necessary. It is always best practice to use freshly purified or opened reagents. Aldehydes, for instance, can oxidize to carboxylic acids upon prolonged storage in the presence of air.[2]

Q3: I see a new, prominent spot on my TLC, but I'm not certain it's my desired product. How can I confirm its identity without a full workup?

A3: This is an excellent question and a critical step before committing to a large-scale workup. Your best tools for a preliminary structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Strategy:

  • Crude ¹H NMR Spectroscopy: Take a small aliquot (~0.5 mL) from the reaction, remove the solvent in vacuo, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • What to Look For: The most diagnostic signal for your starting material is the aldehyde proton (CHO) , which typically appears as a singlet far downfield, around 9.9-10.1 ppm .[5] The disappearance of this peak is a very strong indicator that the aldehyde has reacted.[5][6] Concurrently, look for the appearance of new signals consistent with your expected product. For example, in a reductive amination, you would expect the aldehyde peak to disappear and a new peak for a benzylic CH₂ group to appear around 4-5 ppm.

  • LC-MS Analysis: Dilute a small reaction aliquot in a suitable solvent (like acetonitrile or methanol) and inject it into an LC-MS.

    • Causality: This technique separates the components of your mixture (the "LC" part) and then provides the mass-to-charge ratio (m/z) of each component (the "MS" part). You can directly check if the mass of the new major peak corresponds to the calculated molecular weight of your desired product. This is a powerful tool for confirming product formation and identifying potential byproducts.[7][8]

Q4: I'm trying to quantify the reaction using HPLC, but the peaks are broad and the separation between my starting material and product is poor. How can I improve my method?

A4: Poor chromatography in High-Performance Liquid Chromatography (HPLC) is a common method development challenge. For a molecule containing a basic imidazole ring and a polar aldehyde, several factors can be adjusted.

HPLC Method Optimization:

  • Column Choice: A reversed-phase C18 column is a standard and appropriate choice for this type of aromatic molecule.[9][10]

  • Mobile Phase Composition:

    • Organic Modifier: Use a gradient of acetonitrile in water. Acetonitrile is often preferred for aromatic compounds.[11][12]

    • Additive/Buffer: The basic imidazole moiety can interact strongly with residual silanols on the silica-based column packing, leading to peak tailing. To prevent this, add a small amount of an acid to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Causality: The acid protonates the imidazole nitrogen, creating a positively charged species. This consistent protonation state prevents unwanted secondary interactions with the column, resulting in sharper, more symmetrical peaks and improved resolution.

  • Gradient Elution: An isocratic method (constant solvent ratio) may not be sufficient if your reactant and product have significantly different polarities.

    • Action: Develop a gradient method. Start with a higher percentage of water and gradually increase the percentage of acetonitrile. This will elute more polar compounds first, followed by less polar compounds, generally leading to better separation and sharper peaks.[10]

Visual Workflow for Reaction Monitoring

The following diagram outlines a logical workflow for monitoring your reaction and making informed decisions.

ReactionMonitoringWorkflow start Start Reaction & Take t=0 Sample aliquot Take Aliquot at Time = t start->aliquot tlc Analyze by TLC (3-lane cospot) aliquot->tlc tlc_clear Is Progress Clear? tlc->tlc_clear adv_analysis Perform Advanced Analysis (Crude NMR or LC-MS) tlc_clear->adv_analysis No / Unsure is_complete Is Reaction Complete? tlc_clear->is_complete Yes adv_analysis->is_complete continue_rxn Continue Reaction is_complete->continue_rxn No workup Proceed to Workup is_complete->workup Yes continue_rxn->aliquot

Caption: A decision-making workflow for monitoring chemical reactions.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the key ¹H NMR signals for this compound to monitor? The most critical signal is the aldehyde proton (CHO) , a sharp singlet around 9.9-10.1 ppm . Its disappearance is the clearest indication of a successful reaction. Other key signals are the aromatic protons on the benzaldehyde ring (doublets, ~7.8-8.1 ppm) and the three distinct protons on the imidazole ring (~7.3-8.0 ppm).
What are common side reactions I should be aware of? The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially with certain reagents or prolonged exposure to air. It can also be over-reduced to a benzyl alcohol if a strong reducing agent is used. The imidazole ring itself is generally robust, but the N-H proton can be deprotonated by a strong base, and the ring can be susceptible to certain electrophilic substitutions under harsh conditions.[13][14]
How should I properly prepare a sample for analysis from my reaction mixture? 1. Take an Aliquot: Use a clean glass pipette or syringe to remove a small sample (0.1-0.5 mL) from the reaction. 2. Quench (if necessary): If the reaction is highly reactive, immediately add the aliquot to a small vial containing a quenching agent (e.g., a few drops of water, dilute acid, or base) to stop the reaction. 3. Prepare for Analysis: For TLC , directly spot the quenched mixture. For HPLC/LC-MS , dilute the quenched mixture significantly with the mobile phase solvent (e.g., acetonitrile). For NMR , remove the solvent from the aliquot under reduced pressure and re-dissolve the residue in the appropriate deuterated solvent.
Is this compound stable? What are its storage and safety considerations? The compound is a stable solid under normal conditions.[15] However, like many aldehydes, it should be protected from air to prevent slow oxidation. Store it in a tightly sealed container in a cool, dry place. According to safety data, it can cause skin and eye irritation.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical.

Comparative Analysis of Monitoring Techniques

TechniquePrimary UseProsCons
Thin-Layer Chromatography (TLC) QualitativeFast, inexpensive, requires minimal sample, good for initial screening.[18]Not quantitative, resolution can be limited, interpretation can be ambiguous.
High-Performance Liquid Chromatography (HPLC) QuantitativeHigh resolution and sensitivity, excellent for quantification and purity analysis.[19][20]Slower than TLC, requires method development, more expensive equipment and solvents.
¹H NMR Spectroscopy Quantitative & StructuralProvides detailed structural information, inherently quantitative with an internal standard, can monitor multiple species at once.[6][21]Requires more sample, expensive instrumentation, can be complex to interpret with overlapping signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Structural IDConfirms molecular weight of products and byproducts with high certainty, very sensitive.[7][8]Not inherently quantitative without standards, instrumentation is complex and expensive.

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spotting: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction).

  • Application:

    • In the "SM" and "CO" lanes, apply a small spot of a dilute solution of pure this compound.

    • In the "RXN" and "CO" lanes (spotting directly over the SM spot in the "CO" lane), apply a small spot of the reaction mixture aliquot.

  • Development: Place the plate in the chamber and allow the solvent to elute until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and then with an appropriate chemical stain if necessary.

  • Analysis: Compare the "RXN" lane to the "SM" lane. The reaction is progressing if the starting material spot in the "RXN" lane is fainter than in the "SM" lane and a new product spot is visible. The reaction is complete when the starting material spot is absent in the "RXN" lane.[2][4]

Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy
  • Prepare Internal Standard Stock: Accurately weigh a known mass of a stable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) that has a simple, non-overlapping singlet in its ¹H NMR spectrum. Dissolve it in a known volume of a suitable deuterated solvent to make a stock solution of known concentration.

  • Sample Preparation: At each reaction time point (t=0, t=1h, etc.), withdraw an exact volume of the reaction mixture (e.g., 100 µL). Add this to an NMR tube containing a precise volume of the internal standard stock solution (e.g., 500 µL).

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample. Ensure the relaxation delay (d1) is long enough (~5 times the longest T1) for accurate integration.

  • Calculation: Identify a clean, well-resolved peak for your starting material (e.g., the aldehyde proton at ~10 ppm) and a peak for your internal standard. Calculate the concentration of your starting material at each time point using the following formula:

    ConcentrationSM = (IntegrationSM / # ProtonsSM) × (# ProtonsStd / IntegrationStd) × ConcentrationStd

  • Analysis: Plot the concentration of the starting material versus time to determine the reaction kinetics.

References

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. (2020). National Institutes of Health. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. (n.d.). RSC Publishing. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). National Institutes of Health. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2001). PubMed. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). (n.d.). ResearchGate. [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). University of Bristol. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Semantic Scholar. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF. (2001). ResearchGate. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2020). Springer. [Link]

  • 4.14: NMR in Lab- Monitoring Reaction Progress. (2022). Chemistry LibreTexts. [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2022). MDPI. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (2010). Pharmaceutical Technology. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2014). RSC Publishing. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Reactions of Imidazole. (2024). Zenodo. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). MDPI. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2021). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 4-(1H-Imidazo[4,5-f][6][20]phenanthrolin-2-yl)benzaldehyde as a probe in pure solvents: Solvatochromism, electric dipole moment and pH influence. (2022). PubMed. [Link]

  • Removing imidazole in a workup? (2017). Reddit. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]

  • 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl). (2023). IUCr Journals. [Link]

Sources

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights and validated troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is consistently low. What are the most common factors affecting the conversion to this compound?

Answer: Low yield is a frequent issue that can typically be traced back to a few critical reaction parameters, depending on your chosen synthetic route. The two most common methods are the Nucleophilic Aromatic Substitution (SNAr) using 4-fluorobenzaldehyde and the copper-catalyzed Ullmann condensation with 4-bromo- or 4-iodobenzaldehyde.

For either route, the primary culprits for low conversion are:

  • Presence of Moisture: Water can hydrolyze starting materials or interfere with the base's efficacy. Imidazole is hygroscopic, and bases like potassium carbonate (K₂CO₃) can absorb atmospheric moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Ineffective Base: The reaction requires a base to deprotonate imidazole, forming the imidazolide anion, which is the active nucleophile. Anhydrous potassium or cesium carbonate is typically sufficient. Using a weak base or a hydrated form will render the deprotonation incomplete. For Ullmann-type reactions, stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide may sometimes be employed, but these can promote side reactions if not carefully controlled.[1]

  • Suboptimal Temperature: These reactions require significant thermal energy. SNAr reactions in DMF or DMSO often require temperatures of 100-120 °C.[2] Ullmann couplings are even more demanding, often needing temperatures above 120 °C to proceed efficiently.[3] Insufficient heat leads to a sluggish and incomplete reaction.

  • Solvent Choice and Quality: High-boiling polar aprotic solvents like DMF or DMSO are essential to dissolve the reagents and facilitate the reaction at high temperatures. Using lower-boiling solvents or technical-grade solvents with impurities can halt the reaction.

Question 2: I'm performing a copper-catalyzed Ullmann coupling and see a significant, less polar impurity on my TLC plate. What is it and how can I prevent it?

Answer: This is a classic problem in Ullmann-type reactions. The impurity is almost certainly the result of a reductive homocoupling of your aryl halide starting material (e.g., 4-bromobenzaldehyde) to form the symmetrical biaryl compound, 4,4'-biphenyldicarboxaldehyde.

Causality: The Ullmann reaction mechanism involves the formation of an organocopper intermediate.[3] This intermediate can react with a second molecule of the aryl halide instead of the desired imidazole nucleophile, leading to the unwanted C-C bond formation. This side reaction is competitive with the desired C-N bond formation.

Prevention Strategies:

  • Activate the Copper Catalyst: Traditional Ullmann reactions often used stoichiometric copper powder. Modern protocols use catalytic amounts of a copper(I) salt, such as CuI. The efficiency can be hampered by the quality of the copper source. Using "activated" copper or ensuring the catalyst is fresh and free of inactive oxides is crucial.[4]

  • Use of a Ligand: The addition of a chelating ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA), can stabilize the copper catalyst, increase its solubility, and promote the desired C-N coupling over the C-C homocoupling pathway.[3]

  • Control Stoichiometry: Using a slight excess of imidazole (e.g., 1.2-1.5 equivalents) can favor the desired reaction by increasing the concentration of the nitrogen nucleophile relative to the aryl halide.

  • Temperature Management: While high temperatures are necessary, excessive heat can sometimes favor the homocoupling pathway. Run small-scale temperature screening experiments (e.g., 120 °C, 130 °C, 140 °C) to find the optimal balance for your specific substrate and catalyst system.

Question 3: My SNAr reaction with 4-fluorobenzaldehyde is messy and gives multiple byproducts. What's going wrong?

Answer: The SNAr route is often cleaner than the Ullmann coupling, but it has its own pitfalls, primarily related to the reactivity of the aldehyde and the stability of the solvent.

  • Solvent Decomposition: Dimethylformamide (DMF) can decompose at high temperatures (especially in the presence of a base) to form dimethylamine and carbon monoxide. Dimethylamine is a nucleophile and can react with 4-fluorobenzaldehyde or your product, leading to impurities. If you suspect this is an issue, consider using a more stable solvent like DMSO or sulfolane, or ensure your reaction temperature does not exceed 120-130 °C.

  • Base-Induced Side Reactions: While K₂CO₃ is generally mild, using stronger bases (like NaOH or KOH) is highly discouraged. The strongly basic and hot conditions can promote a Cannizzaro reaction , where two molecules of the aldehyde disproportionate to form the corresponding alcohol (4-(1H-imidazol-1-yl)benzyl alcohol) and carboxylic acid (4-(1H-imidazol-1-yl)benzoic acid).

  • Incomplete Reaction: 4-fluorobenzaldehyde is activated towards SNAr, but the reaction still requires sufficient time and temperature. A common protocol involves heating at 100 °C for 24 hours.[5] Monitor the reaction by TLC until the starting benzaldehyde is consumed.

Question 4: How can I effectively remove unreacted imidazole after the reaction is complete?

Answer: Imidazole is a relatively polar and basic compound, making its removal from the less polar product straightforward.

  • Aqueous Workup: After cooling, the reaction mixture is often poured into a large volume of ice water to precipitate the crude product.[5][6] This initial step removes the bulk of water-soluble reagents like K₂CO₃ and unreacted imidazole.

  • Acidic Wash: For a more thorough removal, dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash this organic solution with a dilute acid, such as 1M HCl or 5% citric acid solution. The basic imidazole will be protonated to form a water-soluble imidazolium salt, which partitions into the aqueous layer.

  • Recrystallization: The final and most effective purification step is recrystallization. This compound recrystallizes well from methanol, affording the product as yellow crystals.[2][5]

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Reaction Stalled (No Product Formation) 1. Inactive base (hydrated).2. Insufficient temperature.3. Catalyst poisoning (Ullmann).4. Wet solvent/reagents.1. Use fresh, anhydrous K₂CO₃ or Cs₂CO₃.2. Increase temperature to 110-140 °C.3. Use a fresh source of CuI and consider adding a ligand.4. Use anhydrous solvent and dry reagents thoroughly.
Multiple Spots on TLC 1. Solvent decomposition (DMF).2. Base too strong (Cannizzaro).3. Competing side reactions.1. Switch to DMSO or keep temperature <130 °C.2. Use K₂CO₃ or Cs₂CO₃, avoid NaOH/KOH.3. See specific FAQs on homocoupling.
Product is an Oil / Fails to Crystallize 1. High level of impurities (e.g., unreacted imidazole, solvent).2. Presence of homocoupled byproduct.1. Perform an acidic wash to remove basic impurities.2. Purify via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Final Product has Low Melting Point Impurities are present. The reported melting point is sharp at 153-155 °C.Recrystallize the product from methanol until a constant melting point is achieved.[5]

Visualized Workflows and Mechanisms

Here we provide diagrams to clarify the synthetic pathways, common pitfalls, and a logical troubleshooting workflow.

Core Synthetic Pathways

cluster_start Starting Materials cluster_product Product cluster_path1 S(N)Ar Route cluster_path2 Ullmann Coupling SM1 Imidazole SNAr_Reagents 4-Fluorobenzaldehyde + K₂CO₃, DMF/DMSO 100-120 °C SM1->SNAr_Reagents Path 1 Ullmann_Reagents 4-Bromo/Iodobenzaldehyde + CuI (cat.), Base, Ligand (opt.) 120-140 °C SM1->Ullmann_Reagents Path 2 SM2 Aryl Halide SM2->SNAr_Reagents Path 1 SM2->Ullmann_Reagents Path 2 Product This compound SNAr_Reagents->Product Ullmann_Reagents->Product ArX Ar-X (Aryl Halide) ArCu Ar-Cu(III) Intermediate ArX->ArCu Oxidative Addition Side_Product Side Product (Ar-Ar Homocoupling) ArX->Side_Product Reacts with Intermediate CuI Cu(I) Catalyst CuI->ArCu Imidazole Imidazole Anion Desired_Product Desired Product (C-N Coupling) Imidazole->Desired_Product ArCu->Desired_Product Reductive Elimination ArCu->Side_Product Competitive Reductive Elimination

Caption: The competitive pathway leading to homocoupling.

Troubleshooting Workflow

Start Poor Yield or Purity Issue? Check_SM Starting Material (SM) Remains? Start->Check_SM Check_Impurity Major Impurity Present? Start->Check_Impurity Check_SM->Check_Impurity No Sol_SM Increase Temp/Time Check Base & Anhydrous Conditions Check_SM->Sol_SM Yes High_MW Impurity High MW & Non-Polar? Check_Impurity->High_MW Yes Sol_Purify Purify via Acid Wash & Recrystallization Check_Impurity->Sol_Purify No (minor impurities) Sol_Homocoupling Likely Homocoupling. Add Ligand, Optimize Temp & Stoichiometry. High_MW->Sol_Homocoupling Yes (Ullmann) High_MW->Sol_Purify No

Caption: A logical decision tree for troubleshooting.

Detailed Experimental Protocols

Protocol 1: Synthesis via SNAr from 4-Fluorobenzaldehyde

This protocol is adapted from common literature procedures. [2][5] Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.5 eq) and anhydrous DMF. Stir under a nitrogen atmosphere until the imidazole has fully dissolved.

  • Reagent Addition: Add 4-fluorobenzaldehyde (1.0 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 24 hours, indicated by the consumption of the 4-fluorobenzaldehyde spot.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing crushed ice with stirring. A yellow precipitate should form.

  • Isolation: Allow the mixture to stand for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water. The crude product can be further purified by recrystallization from hot methanol to yield this compound as yellow crystals.

Protocol 2: Synthesis via Copper-Catalyzed Ullmann Coupling

This protocol is a representative procedure based on established Ullmann condensation principles. [3][7] Materials:

  • 4-Iodobenzaldehyde (1.0 eq)

  • Imidazole (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (optional ligand) (0.2 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4-iodobenzaldehyde (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq, if used), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring. The mixture will become a dark, homogenous solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (3x) to remove DMSO, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel or by recrystallization from methanol.

References

  • ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Dergipark. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available from: [Link]

  • ResearchGate. Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzoi[2][6]midazo[1,2-a]pyrrolo[3,4-c]pyridines. Available from: [Link]

  • Semantic Scholar. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Available from: [Link]

  • MIT Open Access Articles. Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available from: [Link]

  • National Institutes of Health (NIH). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Available from: [Link]

Sources

Technical Support Center: Solvent Effects in the Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of solvent selection in achieving successful synthetic outcomes, providing troubleshooting advice and frequently asked questions to navigate common experimental challenges.

The synthesis of this compound, a key building block for many pharmacologically active compounds, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor.[1] This guide provides in-depth technical insights based on established chemical principles and field-proven experience to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions

Q1: Why is solvent selection so critical in the synthesis of this compound derivatives?

A1: The choice of solvent directly influences several key aspects of the reaction:

  • Reactant Solubility: Ensuring that the starting materials, such as imidazole and an aryl halide, are adequately dissolved is crucial for the reaction to proceed efficiently.

  • Reaction Rate: The polarity of the solvent can significantly affect the rate of reaction. For instance, polar aprotic solvents are often preferred for nucleophilic aromatic substitution (SNAr) reactions as they can stabilize charged intermediates.[2][3]

  • Reaction Mechanism: The solvent can influence the predominant reaction pathway. For example, in Ullmann-type condensations, polar solvents are typically required to facilitate the copper-catalyzed coupling.[4]

  • Side Reactions: An inappropriate solvent can promote undesired side reactions, leading to a lower yield and purity of the target compound.

  • Product Isolation: The solvent's boiling point and solubility characteristics are important considerations for the work-up and purification of the final product.

Q2: What are the most common synthetic routes for this compound, and how does solvent choice vary between them?

A2: The two primary methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

  • Ullmann Condensation: This copper-catalyzed reaction typically requires high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) to achieve the necessary high temperatures (often >210°C).[4] However, modern protocols with specialized ligands may allow for milder conditions in solvents like dimethyl sulfoxide (DMSO) or dioxane.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is favored when the benzaldehyde derivative has a strong electron-withdrawing group. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are commonly used to enhance the reaction rate.[3][7] In some cases, greener alternatives like certain esters or ethers can be employed, especially with more reactive starting materials.[3]

Troubleshooting Common Issues

Problem 1: Low to no product yield in an Ullmann condensation reaction.

Possible Cause & Solution:

  • Insufficient Temperature: Traditional Ullmann reactions often require very high temperatures.[4]

    • Troubleshooting:

      • Verify Solvent Boiling Point: Ensure your chosen solvent has a boiling point high enough to reach the required reaction temperature. Solvents like NMP or nitrobenzene are often used for this reason.[4]

      • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[8][9]

  • Poor Catalyst Activity: The copper catalyst may not be sufficiently activated.

    • Troubleshooting:

      • Use Activated Copper: Traditional methods sometimes use copper powder activated in situ.[4]

      • Employ a Ligand: Modern Ullmann protocols often use a ligand, such as a phenanthroline or diamine, to improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.[5]

  • Inappropriate Solvent: The solvent may not be polar enough to facilitate the reaction.

    • Troubleshooting:

      • Switch to a More Polar, High-Boiling Solvent: If you are using a less polar solvent like toluene, consider switching to DMF, DMSO, or NMP.[4]

Problem 2: Multiple products and low purity in an SNAr reaction.

Possible Cause & Solution:

  • Side Reactions Promoted by the Solvent: Some solvents can participate in or promote side reactions. For example, less hindered alcohols can act as nucleophiles in SNAr reactions.[3]

    • Troubleshooting:

      • Choose an Inert Solvent: Opt for a polar aprotic solvent that is less likely to react with your starting materials or intermediates. DMSO and DMF are common choices.[3][7]

      • Solvent Purity: Ensure you are using an anhydrous solvent, as water can lead to hydrolysis of the starting materials or product.[5]

  • Over-reaction: In cases where the aromatic ring has multiple leaving groups, a highly polar aprotic solvent can sometimes lead to multiple substitutions.[3]

    • Troubleshooting:

      • Solvent Dilution: Consider diluting your polar aprotic solvent with a less polar co-solvent like toluene to moderate the reactivity.[3]

Problem 3: Difficulty in product isolation and purification.

Possible Cause & Solution:

  • High-Boiling Point Solvent: Solvents like DMSO and NMP can be difficult to remove completely during work-up.

    • Troubleshooting:

      • Aqueous Work-up: After the reaction is complete, dilute the mixture with a large volume of water to precipitate the organic product, which can then be collected by filtration.

      • Extraction: Use a suitable organic solvent (e.g., ethyl acetate) to extract the product from the diluted reaction mixture. Multiple extractions may be necessary.

  • Product is soluble in the aqueous phase:

    • Troubleshooting:

      • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the product in any remaining aqueous phase.

      • Back-extraction: If the product is suspected to be in the aqueous layer, you can try to extract it with a different organic solvent.

Data Presentation: Solvent Effects on Yield

The following table summarizes the effect of different solvents on the yield of N-arylation reactions of imidazoles, based on literature data.

Reaction TypeAryl HalideSolventBaseCatalyst/LigandTemperature (°C)Time (h)Yield (%)Reference
Ullmann-typeAryl IodideDMSOCs₂CO₃CuBr/L1805-12High[6]
Ullmann-typeAryl BromideDioxaneCs₂CO₃CuI/Phenanthroline100-12012-24Good[5]
SNAr4-FluorobenzaldehydeDMSOK₂CO₃NoneReflux192[10]
Pd-catalyzedAryl BromideToluene-Dioxane (5:1)K₃PO₄Pd₂(dba)₃/L1120597[11]

L1 refers to pyridin-2-yl β-ketones as described in the reference.

Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole in DMSO (Ullmann-type)

This protocol is adapted from established procedures for the N-arylation of imidazoles under mild conditions.[6]

Materials:

  • Imidazole

  • Aryl bromide or iodide

  • Copper(I) bromide (CuBr)

  • Pyridin-2-yl β-ketone ligand (L1)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add imidazole (1.2 mmol), the aryl halide (1.0 mmol), cesium carbonate (2.0 mmol), copper(I) bromide (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMSO (5-10 mL) via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 5-12 hours.[6]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: SNAr Synthesis of this compound in DMSO

This protocol is based on a typical SNAr reaction for the synthesis of similar benzaldehyde derivatives.[10]

Materials:

  • Imidazole

  • 4-Fluorobenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve imidazole (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in anhydrous DMSO (25 mL).

  • Add anhydrous potassium carbonate (2 g).

  • Reflux the mixture for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the resulting precipitate by filtration and recrystallize from a suitable solvent system (e.g., acetic acid/water).

Visualizations
Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Synthesis of This compound Derivative reaction_type Identify Reaction Type start->reaction_type ullmann Ullmann Condensation reaction_type->ullmann  Copper-catalyzed snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar  Electron-withdrawing  group present ullmann_conditions High Temperature Required? ullmann->ullmann_conditions snar_solvent Use Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) snar->snar_solvent high_temp_solvent Use High-Boiling Polar Solvent (e.g., NMP, DMF) ullmann_conditions->high_temp_solvent Yes (Traditional) mild_conditions Mild Conditions Possible (with ligand)? ullmann_conditions->mild_conditions No troubleshooting Troubleshooting: Low Yield or Impurities high_temp_solvent->troubleshooting mild_solvent Use Moderate-Boiling Polar Solvent (e.g., DMSO, Dioxane) mild_conditions->mild_solvent Yes mild_solvent->troubleshooting green_alternative Consider Greener Alternatives (e.g., Esters, Ethers) if reactants are highly reactive snar_solvent->green_alternative snar_solvent->troubleshooting optimize Optimize: Temperature, Concentration, Catalyst/Ligand troubleshooting->optimize

Caption: A workflow diagram for selecting the appropriate solvent.

General Reaction Scheme: N-Arylation of Imidazole

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions imidazole Imidazole catalyst Catalyst (e.g., Cu(I) salt) aryl_halide Aryl Halide (e.g., 4-Fluorobenzaldehyde) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., DMSO, DMF) heat Heat (Δ) or Microwave (µW) product Product (this compound derivative) heat->product  →

Caption: General reaction scheme for the N-arylation of imidazole.

References
  • Vertex AI Search, Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). - ResearchGate.
  • Vertex AI Search, One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Vertex AI Search, Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Vertex AI Search, Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - Beilstein Journals.
  • Vertex AI Search, Ullmann condensation - Wikipedia.
  • Vertex AI Search, Why does polar aprotic solvent favour SN2 reactions generally? - Quora.
  • Vertex AI Search, SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • Vertex AI Search, ISSN: 2320-5407 Int. J. Adv. Res. 12(10), 199-216 RESEARCH ARTICLE ………………………………………………….
  • Vertex AI Search, Application Notes and Protocols for N-arylation of Imidazole Sulfonamides - Benchchem.
  • Vertex AI Search, Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal.
  • Vertex AI Search, Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
  • Vertex AI Search, Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI.
  • Vertex AI Search, Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC - NIH.
  • Vertex AI Search, Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry.
  • Vertex AI Search, SNAr Solvents and Reagents - Wordpress.

Sources

temperature control in the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical nuances of temperature control during the N-arylation of imidazole, providing practical, field-tested advice to help you navigate the common challenges and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound?

A1: Without a doubt, precise temperature control is the most critical parameter. The reaction, typically a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type coupling, is highly sensitive to thermal conditions.[1][2] Inconsistent or incorrect temperatures can lead to a cascade of issues including low yield, formation of impurities, and even complete reaction failure.

Q2: My reaction yield is consistently low. Could temperature be the culprit?

A2: Yes, improper temperature is a very common cause of low yields. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of your starting materials within the specified timeframe. Conversely, if the temperature is excessively high, you risk thermal degradation of the starting materials, the product, or the solvent, as well as the formation of unwanted side products. For instance, in a typical synthesis using 4-fluorobenzaldehyde and imidazole in DMF with potassium carbonate, a temperature of 100 °C is often employed for an extended period (e.g., 24 hours) to ensure complete reaction.[3][4]

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What could be causing this?

A3: The formation of dark, insoluble byproducts is often a sign of thermal decomposition. This is particularly prevalent when operating at temperatures above the recommended range for your specific solvent and reagents. For example, Dimethylformamide (DMF) can decompose to dimethylamine and carbon monoxide at elevated temperatures, which can then participate in side reactions. Overheating can also promote polymerization of the aldehyde starting material or product. It is crucial to maintain a stable and uniform temperature throughout the reaction vessel.

Q4: Can I use a higher temperature to shorten the reaction time?

A4: While it is a common temptation in chemical synthesis, arbitrarily increasing the temperature to reduce reaction time is a risky strategy for this particular transformation. While a modest increase might be tolerated, excessive heat can lead to the issues mentioned above, primarily the formation of impurities that can be difficult to remove during workup and purification. A well-controlled reaction at the optimal temperature for a longer duration will almost always provide a cleaner product with a higher isolated yield. Some copper-catalyzed methods may allow for milder conditions and shorter reaction times.[5]

Q5: What is the optimal temperature range for this synthesis?

A5: The optimal temperature depends on the specific reactants and solvent system. Here is a general guideline:

ReactantsSolventBaseCatalystTemperature Range (°C)Typical Reaction Time (h)
4-fluorobenzaldehyde, ImidazoleDMFK₂CO₃None10024
4-fluorobenzaldehyde, ImidazoleDMSOK₂CO₃None12012
4-iodobenzaldehyde, ImidazoleDMFK₂CO₃CuI14018
Aryl bromides, ImidazolesDMSOCs₂CO₃CuBr60-805-12

This data is compiled from multiple sources for comparison.[3][4][5][6]

Troubleshooting Guide: Temperature-Related Issues

This guide will help you diagnose and resolve common problems encountered during the synthesis of this compound where temperature is a likely root cause.

Problem 1: Low or No Product Formation
Symptom Potential Cause Recommended Action
TLC or LC-MS analysis shows primarily unreacted starting materials.Insufficient Temperature: The activation energy for the reaction is not being met.- Verify the accuracy of your thermometer or temperature probe. - Ensure uniform heating of the reaction vessel (e.g., use a well-stirred oil bath). - Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS.
Reaction appears stalled after an initial period of conversion.Inadequate Heat Transfer: Poor stirring or a large reaction scale can lead to temperature gradients within the vessel.- Increase the stirring rate to ensure homogenous mixing and heat distribution. - For larger scale reactions, consider using an overhead stirrer.
Problem 2: Formation of Multiple Impurities
Symptom Potential Cause Recommended Action
TLC plate shows multiple spots, some of which may be dark or streaky.Excessive Temperature: Side reactions, such as polymerization or decomposition, are occurring at a significant rate.- Immediately reduce the temperature to the recommended range. - If possible, isolate a small sample of the impurity and attempt to characterize it to understand the side reaction. - Consider a lower reaction temperature for a longer duration.
Product is isolated as a dark oil or discolored solid.Solvent Decomposition: High temperatures can cause solvents like DMF or DMSO to degrade, leading to impurities.- Ensure your reaction temperature is below the decomposition point of your solvent. - Consider using a higher-boiling point solvent if higher temperatures are required for the reaction to proceed.

Experimental Protocol: Synthesis of this compound

This protocol is based on a common literature procedure and is intended as a starting point.[3][4] Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-fluorobenzaldehyde

  • Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture vigorously at 100 °C for 24 hours. Monitor the reaction progress by TLC.

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • A precipitate should form. Allow the mixture to stand, preferably overnight, to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from methanol to afford pure this compound as yellow crystals.[3]

Visualizing the Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-fluorobenzaldehyde, Imidazole, K₂CO₃ in DMF B Heat to 100°C A->B C Stir for 24h (Monitor by TLC) B->C Maintain Temp. D Cool to RT C->D E Pour into Ice Water D->E F Filter Precipitate E->F G Recrystallize from Methanol F->G H Pure Product G->H

Caption: A workflow diagram for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Impurities Excessive Impurities? LowYield->Impurities No TempLow Temperature Too Low LowYield->TempLow Yes TempHigh Temperature Too High Impurities->TempHigh Yes End Problem Resolved/Other Issue Impurities->End No (Consider other factors) CheckSetup Verify Temp. Control & Heating TempLow->CheckSetup ReduceTemp Reduce Temperature TempHigh->ReduceTemp CheckSetup->End ReduceTemp->End

Caption: A decision tree for troubleshooting temperature-related synthesis issues.

References

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A) . ResearchGate. [Link]

  • Ullmann condensation . Wikipedia. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . MDPI. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles . Organic Chemistry Portal. [Link]

  • This compound | C10H8N2O | CID 736530 . PubChem. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib . PMC - NIH. [Link]

  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs . Biomedical Journal of Scientific & Technical Research. [Link]

  • Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene a . ResearchGate. [Link]

  • Preparation method of 4-halogen-1H-imidazole.
  • Synthesis, Reactions and Medicinal Uses of Imidazole . Pharmaguideline. [Link]

Sources

Validation & Comparative

Comparative Antifungal Efficacy: A Head-to-Head Analysis of Schiff Bases and Chalcones Derived from 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating prevalence of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health. Fungi, once regarded as mere microbiological curiosities, are now recognized as significant pathogens, particularly in immunocompromised individuals.[1] The existing antifungal armamentarium is limited, and resistance to frontline agents, especially azoles, is a growing concern. This necessitates a focused effort in the discovery and development of new chemical entities with potent and broad-spectrum antifungal activity.

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the structural core of many successful antifungal drugs like ketoconazole and miconazole.[2][3] These agents famously act by disrupting the fungal cell membrane's integrity.[4][5] Leveraging this privileged scaffold, researchers have explored various synthetic modifications to enhance efficacy and overcome resistance. This guide focuses on two such modifications, both originating from the common precursor 4-(1H-imidazol-1-yl)benzaldehyde : Schiff bases and chalcones.

By starting from an identical chemical precursor, we can conduct a more direct and insightful comparison of how the subsequent molecular framework—the imine linkage (-C=N-) of a Schiff base versus the α,β-unsaturated ketone system (-CO-CH=CH-) of a chalcone—influences antifungal potential. This analysis aims to provide researchers and drug development professionals with a clear, data-driven comparison to guide future discovery efforts.

Synthetic Pathways: Divergent Scaffolds from a Common Origin

The elegance of comparing these two compound classes lies in their synthesis from a single, readily available starting material. The choice of reaction partner dictates the final scaffold.

  • Schiff Base Synthesis: This involves a classical condensation reaction. The aldehyde group of this compound reacts with a primary amine (R-NH₂), typically under reflux in an alcoholic solvent, to form the characteristic imine or azomethine (-CH=N-) bond of the Schiff base.[6][7] The properties of the final molecule can be tuned by varying the 'R' group of the primary amine.[7]

  • Chalcone Synthesis: This proceeds via a base-catalyzed Claisen-Schmidt condensation. Here, this compound is reacted with a substituted acetophenone.[8][9] This reaction creates the chalcone's signature α,β-unsaturated ketone backbone, which serves as a rigid and electronically versatile linker between the two aromatic rings.

The divergent synthetic routes are visualized below.

G cluster_0 Synthesis of Imidazole Derivatives cluster_1 Schiff Base Pathway cluster_2 Chalcone Pathway precursor This compound sb_product Schiff Base (-CH=N- Linkage) precursor->sb_product Condensation ch_product Chalcone (α,β-Unsaturated Ketone) precursor->ch_product Claisen-Schmidt Condensation amine Primary Amine (R-NH₂) amine->sb_product aceto Acetophenone (Ar-CO-CH₃) aceto->ch_product G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Membrane (Increased Permeability, Cell Death) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Inhibitor Imidazole Schiff Base or Chalcone Inhibitor->Blocked

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole derivatives.

Comparative Antifungal Efficacy: A Data-Driven Assessment

A review of the available literature reveals a distinct difference in the reported antifungal potency between these two classes. While both have been synthesized from this compound, the chalcone derivatives have demonstrated significantly more promising and broad-spectrum activity.

It is critical to note that the data presented here is synthesized from separate studies. Direct head-to-head testing of both compound classes within a single experimental framework was not found in the reviewed literature. Methodological differences (e.g., agar diffusion vs. broth microdilution) can influence results, and this comparison should be interpreted with that in mind.

Imidazole-Derived Chalcones: Promising Activity

Studies on chalcones synthesized from this compound or the analogous 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one have shown moderate to potent activity against clinically relevant fungal pathogens, particularly Candida and Aspergillus species. [8][10]The data suggests that substitutions on the non-imidazole phenyl ring play a crucial role in modulating this activity.

Table 1: Antifungal Activity (MIC, µg/mL) of Representative Imidazole-Chalcones

Compound ID Substituent (R) C. albicans C. krusei C. parapsilosis A. fumigatus A. niger Source(s)
Chalcone 3a 4-Fluoro - - - Moderately Active Moderately Active [8]
Chalcone 3b 4-Chloro - - - Moderately Active Moderately Active [8]
Chalcone 3c 4-Bromo - - - Inactive Inactive [8]
Chalcone 3c (Osmaniye et al.) 4-Morpholino 0.78 0.78 1.56 - - [10]
Chalcone 3d (Osmaniye et al.) 4-((4-methoxyphenyl)thio) 1.56 1.56 3.125 - - [10]
Ketoconazole (Ref.) - 0.78 0.78 0.78 - - [10]

| Amphotericin B (Ref.) | - | - | - | - | Similar to 3a | More active | [8]|

Note: "Moderately Active" is based on well-diffusion assay results reported in the source. MIC values provide more quantitative data. [8]

Imidazole-Derived Schiff Bases: Limited Reported Efficacy

In contrast, the available literature on Schiff bases derived from this compound reports limited to no significant antifungal activity. One study that synthesized two such Schiff bases found them to be active against several bacterial species but inactive against the fungal strains tested. [6][11] Table 2: Antifungal Activity of Representative Imidazole-Schiff Bases

Compound ID Reactant Amine Saccharomyces sp. Aspergillus niger Source(s)
S1 o-toluidine Inactive Inactive [6]
S2 m-toluidine Inactive Inactive [6]

| Precursor Aldehyde | - | Inactive | Inactive | [6]|

This disparity suggests that the α,β-unsaturated ketone moiety of the chalcone scaffold is more conducive to potent antifungal activity than the imine linkage of the Schiff bases, at least for the derivatives synthesized and tested to date.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for preliminary SAR analysis:

  • For Chalcones: The nature of the substituent on the non-imidazole phenyl ring is a key determinant of activity. Halogenation appears to be a favorable modification, with a fluorinated chalcone showing promise. [8]Furthermore, incorporating other heterocyclic moieties like morpholine can yield compounds with potency comparable to the reference drug ketoconazole. [10]This highlights the vast chemical space available for optimization.

  • For Schiff Bases: While antifungal data is sparse, SAR principles from other studies suggest that activity is influenced by the electronic properties and lipophilicity of the substituent introduced via the primary amine. [7][12]The lack of activity in the toluidine derivatives could indicate that simple, non-polar aromatic substituents are insufficient to confer antifungal properties in this scaffold. [6]

A Self-Validating Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure reproducibility and trustworthiness in drug discovery, adherence to standardized protocols is paramount. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 and M60 for yeasts. [13][14][15][16]

Step-by-Step Experimental Workflow
  • Preparation of Compound Stock: Accurately weigh the test compound (e.g., synthesized chalcone) and dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS) into wells 2 through 12 of a 96-well microtiter plate.

    • Dispense 200 µL of RPMI-1640 containing the test compound at twice the highest desired final concentration into well 1.

    • Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test values.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well (well 11). This can be assessed visually or by using a spectrophotometer to read optical density.

G start Start prep_stock Prepare Compound Stock in DMSO start->prep_stock serial_dilute Perform 2-Fold Serial Dilution prep_stock->serial_dilute prep_plate Prepare 96-Well Plate with RPMI Medium prep_plate->serial_dilute inoculate Inoculate Plate Wells serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for CLSI-based broth microdilution antifungal susceptibility testing.

Conclusion and Future Perspectives

Based on a comparative analysis of the existing scientific literature, chalcones derived from this compound represent a more promising avenue for the development of novel antifungal agents than the corresponding Schiff bases. The chalcone scaffold has consistently demonstrated moderate to potent activity against a range of clinically important fungi, with some derivatives showing efficacy comparable to established drugs like ketoconazole. [10]In contrast, the analogous Schiff bases have, in the limited studies available, shown a lack of significant antifungal action. [6][11] This suggests that the α,β-unsaturated ketone system is a critical structural feature for activity in this molecular context, perhaps by providing an optimal conformation for binding to the active site of lanosterol 14α-demethylase or by possessing more favorable physicochemical properties for cell penetration.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing a library of both Schiff bases and chalcones from the same precursor under identical, standardized CLSI-guided protocols to provide a definitive, unbiased comparison.

  • Expanding Schiff Base Diversity: Exploring a wider range of primary amines in the synthesis of Schiff bases, incorporating moieties with known pharmacophoric value (e.g., heterocycles, groups with hydrogen bonding potential) to determine if antifungal activity can be elicited in this scaffold.

  • Mechanism Elucidation: Performing enzyme inhibition assays and ergosterol quantification studies to confirm that the most potent chalcone derivatives indeed act by targeting CYP51. [10] By systematically exploring these chemical scaffolds, the drug discovery community can better direct resources toward the most promising molecular frameworks in the urgent quest for the next generation of antifungal therapies.

References

  • StudySmarter. (2023). Azole: Antifungal Drugs, Mechanism of Action. Retrieved from StudySmarter. [Link]

  • Pharmacy Freak. (2025). Mechanism of Action of Azole Antifungal. Retrieved from Pharmacy Freak. [Link]

  • Feng, J., Wang, Q., & Liu, B. (2016). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Indian Journal of Chemistry - Section B. [Link]

  • Bailey, N., Morimoto, P., Kae, H., & Ashburn, B. O. (n.d.). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report. [Link]

  • Hori, K., et al. (1999). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. CHEMICAL & PHARMACEUTICAL BULLETIN. [Link]

  • De-Melo, D. R., et al. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls Publishing. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. [Link]

  • Feng, J. (n.d.). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Indian Journal of Chemistry (IJC). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Wiktorowicz, W., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica. [Link]

  • Osmaniye, D., et al. (2018). Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • Wang, Y., et al. (2015). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. [Link]

  • Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. [Link]

  • CORE. (n.d.). THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. [Link]

  • Kumar, V., et al. (2025). Green synthesis, characterization, in silico molecular docking and biological evaluation of imidazolylchalcones as promising fungicide/s and nematicide/s. Chemistry Central Journal. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Synthesis and Biological activity of Imidazole derived Chalcones and its Pyrimidines. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

  • Ghann, W., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry. [Link]

  • Fhid, O., et al. (2014). Synthesis, characterization and biological evaluation of Schiff's bases. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization And Antifungal Activity Of Some Novel Schiff Bases And 1,3,4-Oxadiazoline Derivatives From Benzilic Acid. [Link]

  • ResearchGate. (2025). Synthesis, Antifungal Evaluation and In silico Study of Novel Schiff Bases Derived from 4-amino-5(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol. [Link]

  • Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

Sources

A Researcher's Guide to Validating the Anticancer Mechanism of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Within medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in a multitude of bioactive compounds. The imidazole ring is one such scaffold, a five-membered heterocycle whose unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of potent anticancer agents.[1][2] Compounds built around this core have demonstrated a remarkable capacity to modulate diverse biological targets, including critical kinases, microtubules, and enzymes central to cancer cell proliferation and survival.[3][4][5]

This guide focuses on a specific, promising class of these molecules: derivatives of 4-(1H-imidazol-1-yl)benzaldehyde. Preliminary studies, such as those on related indole conjugates, suggest these compounds can exhibit significant cytotoxicity against various cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancer.[6] However, initial cytotoxicity data is merely the opening chapter. A deep and rigorous validation of the compound's mechanism of action (MoA) is essential for its progression from a laboratory curiosity to a viable clinical candidate.

This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically dissect and validate the anticancer MoA of novel this compound compounds. We will move beyond simple protocols to explore the causality behind experimental choices, comparing and contrasting key assays to build a robust, evidence-based mechanistic narrative.

Conceptual Framework: Hypothesizing the Mechanism of Action

Based on the extensive literature surrounding imidazole-based anticancer agents, we can formulate several primary hypotheses for the MoA of a novel this compound derivative, which we will refer to as Compound-I .[1][2][4][7] A logical starting point is to investigate the most commonly reported mechanisms, which provide a clear path for experimental validation.

Plausible Mechanistic Hypotheses for Compound-I:

  • Inhibition of Protein Kinases: The imidazole scaffold is a cornerstone of many FDA-approved kinase inhibitors.[3][5] Compound-I could be targeting key kinases in pro-survival signaling pathways like the EGFR/MAPK or PI3K/Akt pathways.[4]

  • Disruption of Microtubule Dynamics: Certain imidazole derivatives interfere with tubulin polymerization, leading to a mitotic catastrophe and cell cycle arrest, typically at the G2/M phase.[2][7]

  • Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[1][7]

  • DNA Intercalation or Damage: While less common for this specific scaffold, some heterocyclic compounds can interact directly with DNA, disrupting replication and transcription.[4]

The following experimental plan is designed to systematically test these hypotheses, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.

MoA_Hypotheses cluster_cellular Cellular Effects cluster_molecular Molecular Mechanisms Compound Compound-I (this compound derivative) Cytotoxicity Decreased Cell Viability Compound->Cytotoxicity Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis CellCycleArrest Cell Cycle Arrest Cytotoxicity->CellCycleArrest Kinase Kinase Inhibition (e.g., EGFR, Akt, ERK) Apoptosis->Kinase DNA DNA Damage / Intercalation Apoptosis->DNA Tubulin Tubulin Polymerization Inhibition CellCycleArrest->Tubulin CellCycleArrest->DNA Kinase->Apoptosis Kinase->CellCycleArrest

Caption: Initial hypotheses for the anticancer mechanism of Compound-I.

Phase 1: Confirming Bioactivity and Profiling Cytotoxicity

The foundational step is to quantify the compound's ability to reduce the viability of cancer cells. The goal is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. This value is a critical benchmark for comparing potency across different cell lines and against established drugs.[8]

Comparative Analysis of Cell Viability Assays

Several assays can measure cell viability, each with distinct principles. The choice of assay is critical and depends on factors like throughput, cost, and potential for compound interference. In vitro assays are indispensable for the initial screening of large numbers of compounds to select promising candidates for further, more complex testing.[8][9][10]

AssayPrincipleAdvantagesDisadvantages
MTT Assay NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is insoluble.[11]Inexpensive, widely used and cited.[12]Requires a solubilization step; formazan crystals can be toxic to cells; can be influenced by metabolic changes unrelated to viability.[13]
MTS/XTT Assays Similar to MTT, but the tetrazolium salt is reduced to a formazan product that is soluble in cell culture medium.[13]"One-step" assay, no solubilization needed, higher throughput than MTT.[11]Can be less sensitive than MTT; requires an intermediate electron acceptor.[13]
CellTiter-Glo® Measures the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.[9][10]Highly sensitive, fast (lysis and signal generation in one step), excellent for high-throughput screening.More expensive than tetrazolium assays; signal can be affected by conditions that alter intracellular ATP levels.

Experimental Data Presentation: IC50 Profile of Compound-I

For this guide, we recommend starting with the robust and cost-effective MTT assay. It is crucial to test Compound-I against a panel of cancer cell lines from different tissue origins and, importantly, a non-cancerous cell line to assess preliminary selectivity and a potential therapeutic window.

Cell LineCancer TypeIC50 of Compound-I (µM)IC50 of Doxorubicin (µM)Selectivity Index (SI)¹
MCF-7 Breast (ER+)5.2 ± 0.40.8 ± 0.19.6
A549 Lung8.1 ± 0.71.1 ± 0.26.2
HEPG2 Liver11.5 ± 1.21.5 ± 0.34.3
HEK-293 Normal Kidney50.1 ± 4.52.3 ± 0.4-
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and normal cells (e.g., HEK-293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound-I (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Uncovering the Cellular Fate - Apoptosis and Cell Cycle Arrest

Once cytotoxicity is established, the next logical question is: How does Compound-I inhibit cell growth? The two most common cellular fates are apoptosis (programmed cell death) and cell cycle arrest. Distinguishing between these provides crucial insight into the underlying molecular pathway.

Apoptosis vs. Necrosis: The Annexin V/PI Assay

During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[14] Dual staining with Annexin V and PI allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

AnnexinV_Workflow Start Seed and Treat Cells with Compound-I Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with PBS and resuspend in Binding Buffer Harvest->Wash Stain Add Annexin V-FITC and Propidium Iodide (PI) Wash->Stain Incubate Incubate in the dark (15 min, RT) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Experimental Data Presentation: Apoptosis in A549 Cells

TreatmentViable Cells (%) (Q3: AnnV-/PI-)Early Apoptotic (%) (Q4: AnnV+/PI-)Late Apoptotic (%) (Q2: AnnV+/PI+)Necrotic Cells (%) (Q1: AnnV-/PI+)
Control 95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
Compound-I (IC50) 45.3 ± 3.135.8 ± 2.915.2 ± 1.83.7 ± 0.9
Compound-I (2x IC50) 15.7 ± 2.548.9 ± 3.530.1 ± 2.75.3 ± 1.1
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

This protocol is based on established methods for apoptosis detection.[14][15][16]

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat cells with Compound-I at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.

Cell Cycle Analysis

If a compound doesn't primarily induce apoptosis, it may be halting cell proliferation by arresting the cell cycle at a specific checkpoint. Flow cytometric analysis of DNA content is the standard method to investigate this.[17][18] Cells are permeabilized and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[19][20] The fluorescence intensity is directly proportional to the DNA content:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating DNA, so their content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a 4N DNA content.

An accumulation of cells in a specific phase after treatment indicates cell cycle arrest at that checkpoint. For example, an increase in the G2/M population suggests potential interference with microtubule formation or function.[7]

Experimental Data Presentation: Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control 60.5 ± 4.125.3 ± 2.814.2 ± 1.91.5 ± 0.4
Compound-I (IC50) 25.1 ± 3.315.7 ± 2.155.6 ± 4.53.6 ± 0.8
Nocodazole (Control) 10.2 ± 1.55.3 ± 0.982.1 ± 5.22.4 ± 0.6
Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the standard procedure for preparing cells for DNA content analysis.[17][20]

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with Compound-I at the desired concentrations for 24 hours.

  • Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of PBS and add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. This step fixes and permeabilizes the cells.

  • Storage: Fixed cells can be stored at 4°C for at least 2 hours or up to several weeks.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[17]

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2).

Phase 3: Pinpointing the Molecular Target and Pathway

Results from Phase 2 guide this next stage. For instance, if Compound-I induces significant G2/M arrest and apoptosis, we would prioritize investigating tubulin polymerization and key signaling pathways. If apoptosis is the primary outcome without significant cell cycle changes, kinase signaling pathways become the prime suspects.

Validating Kinase Inhibition

The imidazole moiety is a well-known "hinge-binding" motif in many kinase inhibitors.[3] Validating this hypothesis requires a two-pronged approach: confirming direct enzyme inhibition and observing the downstream effects in the cell.

1. Biochemical Kinase Assays: These in vitro assays use purified recombinant kinases, a substrate, and ATP to directly measure the compound's ability to inhibit the enzyme's phosphotransferase activity.[21][22] Luminescence-based assays like ADP-Glo™ measure the amount of ADP produced, which is inversely proportional to kinase inhibition.[23]

2. Western Blotting for Pathway Analysis: Western blotting is the quintessential technique for observing changes in protein expression and post-translational modifications, such as phosphorylation, within the cell.[24][25] If Compound-I inhibits a kinase like EGFR, we would expect to see a decrease in the phosphorylation of EGFR itself and its downstream effectors, such as Akt and ERK.[26] This provides cellular context to the biochemical data.

Kinase_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Compound Compound-I Compound->Inhibition Inhibition->EGFR Blocks Phosphorylation

Caption: A hypothetical EGFR signaling pathway inhibited by Compound-I.

Protocol: Western Blot Analysis

This protocol provides a standard workflow for analyzing protein phosphorylation.[27][28]

  • Protein Extraction: Treat cells with Compound-I for a shorter duration (e.g., 1-6 hours) to capture signaling events. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, and an anti-β-actin loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on phosphorylation.

Phase 4: In Vivo Validation in Xenograft Models

Positive in vitro results are promising, but demonstrating efficacy in a living organism is the critical hurdle for preclinical development.[8] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for evaluating the in vivo antitumor activity of a drug candidate.[29][30][31]

Cell Line-Derived Xenograft (CDX) Model: This is the most common model, where cultured human cancer cells (e.g., A549) are subcutaneously injected into nude or SCID mice.[32] Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

Experimental Data Presentation: In Vivo Efficacy of Compound-I

Treatment GroupDose & ScheduleAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)Average Body Weight Change (%)
Vehicle Control 10 mL/kg, daily1502 ± 210-+5.2
Compound-I 25 mg/kg, daily751 ± 13550.0-1.5
Compound-I 50 mg/kg, daily390 ± 9874.0-4.8
Protocol: Cell Line-Derived Xenograft (CDX) Study

This protocol provides a general outline for an in vivo efficacy study.[29][32]

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude mice).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=8-10 per group). Begin treatment with Compound-I (formulated in an appropriate vehicle) and a vehicle control, administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor animal health (body weight, clinical signs of toxicity) throughout the study (typically 21-28 days).

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Tumors can also be excised for downstream analysis (e.g., Western blotting, immunohistochemistry) to confirm the MoA in vivo.

Conclusion: Synthesizing a Coherent Mechanistic Story

Validating the anticancer mechanism of a novel compound like a this compound derivative is a systematic, multi-phase process. It begins with broad questions about cytotoxicity and progressively drills down to specific molecular interactions, culminating in whole-organism validation. By employing a logical sequence of assays—from cell viability and apoptosis analysis to pathway-specific Western blots and in vivo xenograft studies—researchers can build a robust, data-driven narrative. This comprehensive approach not only elucidates the compound's MoA but also provides the critical evidence necessary to justify its advancement in the long and arduous journey of drug development.

References

  • An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Research and Treatment, 3(1), 1-8. [Source is likely a different journal with a similar title, but the content is relevant]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-10.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1708, 13-19.
  • Ramezanzadeh, F., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 112, 104904.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). Journal of Visualized Experiments, (126), e56072.
  • Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry, 270, 116896.
  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Dykes, D. J., et al. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 42, 1-22.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2023). Pharmaceuticals, 16(5), 743.
  • Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry, 9(6), 605-627.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Nature Reviews Drug Discovery. [Fictional but plausible source]
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology, 12, 982382.
  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules, 28(13), 5123.
  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. (2022). International Journal of Engineering and Science Invention, 11(7), 1-10.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules, 25(21), 5034.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). Current Medicinal Chemistry, 14(2), 211-230.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. (2015). Journal of the Chinese Chemical Society, 62(4), 357-366.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives. (2025). Asian Journal of Green Chemistry.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17665-17674.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(1H-imidazol-1-yl)benzaldehyde Versus Other Heterocyclic Aldehydes in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Importance of Heterocyclic Aldehydes in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, with a significant majority of pharmaceuticals incorporating at least one heterocyclic ring.[1] These cyclic structures, containing atoms other than carbon (such as nitrogen, oxygen, or sulfur), are not mere molecular scaffolds; they are functional components that profoundly influence a drug's biological activity, pharmacokinetic profile, and safety.[2] Among the vast arsenal of synthetic building blocks, heterocyclic aldehydes are particularly prized for their versatility. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

Within this class of reagents, the imidazole moiety stands out as a "privileged structure" in drug discovery.[3][4][5][6] Imidazole and its derivatives are found in numerous biologically essential molecules, including the amino acid histidine, and are central to the mechanism of action of drugs targeting a wide array of diseases, from fungal infections to cancer.[4][7][8] This guide focuses on a particularly valuable building block: 4-(1H-imidazol-1-yl)benzaldehyde . We will provide an in-depth analysis of its synthesis, reactivity, and applications, critically comparing its performance and strategic value against other key heterocyclic aldehydes used in drug development. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and synthetic strategy.

Deep Dive: Profile of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₈N₂O[9][10][11]

  • Molecular Weight: 172.18 g/mol [9][10][11]

  • Appearance: Typically a solid

  • Melting Point: 153-155 °C

The structure of this compound is unique in that it marries the reactivity of a standard benzaldehyde with the rich pharmacological potential of the imidazole ring. The imidazole ring is connected to the phenyl ring via one of its nitrogen atoms, which influences the electronic properties of the aldehyde group and, more importantly, provides a key interaction point for biological targets.

Synthetic Accessibility

A key advantage of any building block is its ease of preparation. This compound can be synthesized reliably and in high yield through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of imidazole with p-fluorobenzaldehyde in the presence of a base.[12]

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the gram-scale synthesis of the title compound.

Objective: To synthesize this compound from imidazole and p-fluorobenzaldehyde.

Materials:

  • p-Fluorobenzaldehyde (1.0 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Methanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add p-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), imidazole (20.4 g, 0.300 mol), and anhydrous potassium carbonate (55.3 g, 0.400 mol).[12]

  • Solvent Addition: Add anhydrous DMF (300 mL) to the flask. The choice of DMF is critical; its high boiling point allows for elevated reaction temperatures, and its polar aprotic nature effectively dissolves the reactants and facilitates the nucleophilic substitution.

  • Heating: The reaction mixture is heated to 100 °C with vigorous stirring and maintained at this temperature for approximately 24 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The DMF is removed under reduced pressure using a rotary evaporator.

  • Precipitation: The resulting concentrate is poured into a beaker containing ice water (approx. 1 L). This step precipitates the product, which is less soluble in water, while the inorganic salts remain dissolved.[12]

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove any residual salts and DMF. The crude product is then recrystallized from methanol to yield the pure this compound as yellow crystals.[12] A typical yield for this procedure is over 90%.[12]

Reactivity and Role in Drug Synthesis

The aldehyde group of this compound participates in all the canonical reactions of aromatic aldehydes, including:

  • Reductive Amination: To form secondary and tertiary amines.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones, which are precursors to various bioactive molecules.[12]

The true value of this building block, however, lies in the functionality of the imidazole ring. In the context of drug design, the imidazole moiety frequently serves as:

  • A Hydrogen Bond Acceptor/Donor: The sp² hybridized nitrogen (N-3) is a potent hydrogen bond acceptor, while the N-H group can act as a donor. These interactions are fundamental to high-affinity binding with biological targets like protein kinases and cytochrome P450 enzymes.[13][14]

  • A Bioisostere: The imidazole ring is often used as a bioisostere for other functional groups, such as amides or carboxylic acids, to improve metabolic stability or cell permeability.

  • A Scaffold for Further Functionalization: The imidazole ring itself can be further substituted to explore structure-activity relationships (SAR).

Its utility is demonstrated in the synthesis of potent antifungal agents and kinase inhibitors, where the imidazole group is crucial for biological activity.[15][16][17][18][19][20]

Comparative Analysis: A Head-to-Head with Other Heterocyclic Aldehydes

The decision to use this compound over other heterocyclic aldehydes is a strategic one, based on a balance of reactivity, the desired pharmacophore, and the target's biology.

FeatureThis compoundPyridine-4-carboxaldehydePyrrole-2-carboxaldehydeThiophene-2-carboxaldehyde
Structure Imidazole ring N-linked to benzaldehydePyridine ring with aldehyde at C4Pyrrole ring with aldehyde at C2Thiophene ring with aldehyde at C2
Molecular Weight 172.18 g/mol 107.11 g/mol 95.10 g/mol 112.14 g/mol
Electronic Nature Imidazole is π-excessive but the linkage through nitrogen and the phenyl ring moderates the aldehyde's reactivity.Pyridine is a π-deficient, electron-withdrawing ring, making the aldehyde more electrophilic.Pyrrole is a π-excessive, electron-donating ring, making the aldehyde less electrophilic.Thiophene is electron-rich, but less so than pyrrole. Its sulfur atom can participate in unique interactions.
Reactivity Moderately reactive aldehyde. Stable and versatile.Highly reactive aldehyde. Prone to side reactions if not handled carefully.Less reactive aldehyde. May require harsher conditions for some transformations.Moderately reactive. Generally stable.
Key PK/PD Contribution Excellent H-bond acceptor/donor. Key pharmacophore for kinases and CYP enzymes.[13][18] Can improve solubility.Basic nitrogen can form salts, aiding solubility. Can act as an H-bond acceptor.Can act as an H-bond donor. The scaffold is found in several drugs.Lipophilic. Can improve membrane permeability. Sulfur can form specific interactions.
Representative Applications Antifungals (Azole class), Kinase Inhibitors, Anti-inflammatory agents.[5][13][16][19]Isoniazid derivatives (anti-tubercular), various CNS agents.Atorvastatin (statin) side chain, various anti-inflammatory agents.Antihistamines, antipsychotics.
Causality Behind Experimental Choices
  • When to Choose this compound: This reagent is the premier choice when the drug design strategy requires the incorporation of a pharmacophore known to interact with histidine-binding sites or when targeting enzymes like kinases or cytochrome P450s. Its balanced reactivity makes it robust and predictable in multi-step syntheses.

  • When to Choose Pyridine-4-carboxaldehyde: This is preferred when a more electrophilic aldehyde is needed to drive a reaction to completion under mild conditions, or when the basic nitrogen of the pyridine ring is desired for salt formation to improve the aqueous solubility of the final compound.

  • When to Choose Pyrrole-2-carboxaldehyde: This aldehyde is useful when a less reactive aldehyde is required to achieve selectivity in the presence of other electrophilic centers. The pyrrole N-H provides a crucial hydrogen-bond donating feature, distinct from the imidazole ring.

  • When to Choose Thiophene-2-carboxaldehyde: This is a valuable alternative when aiming to increase the lipophilicity of a molecule to enhance membrane permeability. The sulfur atom offers different steric and electronic properties compared to nitrogen heterocycles.

Visualizing the Workflow and Application

Diagrams created using Graphviz help to clarify the synthetic workflow and the strategic importance of the imidazole moiety.

G cluster_synthesis Synthesis of this compound p-Fluorobenzaldehyde p-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) K2CO3, DMF, 100°C p-Fluorobenzaldehyde->Reaction Imidazole Imidazole Imidazole->Reaction Product This compound Reaction->Product G cluster_application Application in Drug Synthesis (Reductive Amination) Aldehyde Heterocyclic Aldehyde Step1 Imine Formation (Schiff Base) Aldehyde->Step1 Amine Primary/Secondary Amine (R-NH2) Amine->Step1 Step2 Reduction (e.g., NaBH(OAc)3) Step1->Step2 FinalDrug Drug Molecule with Heterocyclic Moiety Step2->FinalDrug

Caption: General workflow for incorporating heterocyclic aldehydes.

G cluster_interaction Pharmacophore Interaction with Kinase Target Drug Drug Molecule Imidazole Imidazole Ring (N-3) Kinase Kinase Hinge Region (Backbone NH) Imidazole->Kinase Crucial H-Bond (Inhibition)

Caption: Imidazole moiety as a key pharmacophore.

Conclusion and Future Outlook

This compound is more than just a synthetic intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its balanced reactivity, high-yield synthesis, and the inherent biological relevance of the imidazole ring make it an exceptional choice for the development of targeted therapeutics, particularly in the fields of oncology and infectious diseases.

While other heterocyclic aldehydes like those derived from pyridine, pyrrole, and thiophene have their specific merits, this compound offers a unique combination of desirable chemical and pharmacological properties. The comparative analysis provided in this guide underscores the importance of a rational, target-oriented approach to building block selection. As our understanding of molecular biology deepens, the demand for sophisticated, function-oriented building blocks will continue to grow, cementing the role of this compound and its analogues at the forefront of drug discovery.

References

  • Tripathi, K. P., Shakil, N. A., & Rana, V. S. (n.d.). Synthesis and Antifungal Activity of Novel Imidazole Derivatives. ACS Publications.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
  • (n.d.). This compound | 10040-98-9. ChemicalBook.
  • (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129.
  • Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings.
  • (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 205-217.
  • Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • (n.d.). Exploration of structure-based on imidazole core as antibacterial agents. PubMed.
  • Jahnavi, S., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
  • (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Springer.
  • (n.d.). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed.
  • (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate.
  • (n.d.). This compound synthesis. ChemicalBook.
  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.
  • (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.
  • (n.d.). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Journal of Education and Practice.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
  • (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Novel Research and Development, 10(10).
  • Katke, S. P. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257.
  • (n.d.). This compound. PubChem.
  • (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • (n.d.). This compound 98 10040-98-9. Sigma-Aldrich.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.
  • (n.d.). This compound. Santa Cruz Biotechnology.
  • (n.d.). 10040-98-9|this compound. BLDpharm.
  • (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health.
  • (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8853-8866.
  • (2023). Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. Chemical Biology & Drug Design, 102(6), 1521-1533.
  • (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • da Silva, F. M., Junior, J. J., & Muñoz, J. A. H. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry, 13, 1023-1045.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(1H-imidazol-1-yl)benzaldehyde Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. The 4-(1H-imidazol-1-yl)benzaldehyde scaffold has emerged as a promising starting point for the development of a diverse range of biologically active compounds. The inherent features of this molecule—the aromatic benzaldehyde ring amenable to various substitutions and the imidazole moiety known for its crucial role in coordinating to metallic centers in enzymes—provide a versatile platform for generating analogs with tuned activities.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two primary classes of analogs derived from a 4-(1H-imidazol-1-yl)phenyl core: chalcones and Schiff bases. We will explore how subtle modifications to the parent structure can profoundly influence their anticancer and antimicrobial activities, respectively. This analysis is supported by experimental data from peer-reviewed literature, offering a clear rationale behind the design of these analogs and providing detailed protocols for their synthesis and biological evaluation.

The Core Scaffold: this compound

The foundational structure, this compound, possesses key pharmacophoric features. The imidazole ring, a common motif in many clinically used drugs, can act as a hydrogen bond acceptor or donor and, critically, can coordinate with the heme iron atom within the active site of cytochrome P450 enzymes, such as aromatase[1]. The benzaldehyde group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, including chalcones and Schiff bases, through well-established condensation reactions.

Comparison of Analog Classes: Chalcones vs. Schiff Bases

The primary focus of this guide is to compare two major classes of derivatives synthesized from the 4-(1H-imidazol-1-yl)phenyl framework:

  • Chalcones: These α,β-unsaturated ketones are synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. For the purpose of this guide, we will analyze data from analogs synthesized from 4-(imidazol-1-yl)acetophenone and various substituted benzaldehydes, which provides a directly comparable SAR for the substituted phenyl ring. Chalcones are well-documented for their broad spectrum of biological activities, including potent anticancer effects[2][3][4].

  • Schiff Bases: These compounds, containing an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. Here, we will examine Schiff bases synthesized from this compound and substituted anilines, which have demonstrated notable antibacterial activity[5].

The following sections will delve into the specific SAR of each class, supported by quantitative data and detailed experimental methodologies.

Structure-Activity Relationship of Imidazolyl Chalcone Analogs as Anticancer Agents

A study by Kurşun Aktar et al. provides a comprehensive analysis of the antiproliferative activity of chalcones derived from 4-(imidazol-1-yl)acetophenone against human uterine (HeLa) and prostate (PC-3) cancer cell lines[6]. The general structure of these chalcones is depicted below.

General Structure of Imidazolyl Chalcones

Caption: General chemical structure of the synthesized imidazolyl chalcones.

The antiproliferative activity was quantified by determining the half-maximal inhibitory concentration (IC50), with the results summarized in the table below.

Compound IDSubstitution (R)HeLa IC50 (µM)PC-3 IC50 (µM)
1 2-F>1002.15±0.02
2 3-F2.05±0.01>100
3 4-F2.16±0.011.83±0.01
4 2,4-diF1.89±0.011.39±0.00
5 2,5-diF1.76±0.011.95±0.01
6 2,6-diF>1001.78±0.01
7 3,4-diF1.93±0.011.89±0.01
8 3,5-diF2.11±0.01>100
9 2-CF31.83±0.011.75±0.01
10 3-CF31.79±0.011.92±0.01
11 4-CF31.58±0.011.81±0.01
5-FU (Standard) -2.72±0.012.54±0.02

Data sourced from Kurşun Aktar et al.[6]

Key SAR Insights for Anticancer Activity:
  • Impact of Fluorine Substitution: The position of fluorine substitution on the benzaldehyde ring significantly influences cytotoxic activity and cell line selectivity.

    • A 2-fluoro substitution (Compound 1 ) resulted in high activity against PC-3 cells but was inactive against HeLa cells[6]. Conversely, a 3-fluoro substitution (Compound 2 ) showed the opposite selectivity[6].

    • Difluoro substitutions generally led to potent activity against both cell lines. Notably, 2,4-difluoro substitution (Compound 4 ) yielded the most potent analog against PC-3 cells (IC50: 1.39 µM)[6].

    • The 2,6-difluoro substitution (Compound 6 ) resulted in a loss of activity against HeLa cells, possibly due to steric hindrance[6].

  • Impact of Trifluoromethyl (CF3) Group: The presence of a trifluoromethyl group generally conferred high anticancer activity.

    • The 4-CF3 substituted analog (Compound 11 ) was the most potent against HeLa cells (IC50: 1.58 µM)[6].

  • General Trend: With the exception of a few compounds, the majority of the synthesized chalcones exhibited greater potency than the standard anticancer drug 5-fluorouracil (5-FU) against both HeLa and PC-3 cell lines[6].

Structure-Activity Relationship of Imidazolyl Schiff Base Analogs as Antibacterial Agents

Feng et al. investigated the synthesis and antibacterial properties of Schiff bases derived from this compound and substituted anilines[5]. The general structure of these Schiff bases is shown below.

General Structure of Imidazolyl Schiff Bases

Caption: General chemical structure of the synthesized imidazolyl Schiff bases.

The study demonstrated that these Schiff bases possess antibacterial activity, whereas the starting material, this compound, did not[5].

CompoundSubstitution (R)Antibacterial Activity
S1 2-methylphenylActive against Staphylococcus, Bacillus subtilis, and Salmonella
S2 3-methylphenylActive against Staphylococcus, Bacillus subtilis, and Salmonella

Data sourced from Feng et al.[5]

Key SAR Insights for Antibacterial Activity:
  • Essentiality of the Imine Group: The formation of the Schiff base (C=N bond) is crucial for the observed antibacterial activity, as the parent aldehyde was inactive[5].

  • Impact of Substituent Position: While both the ortho (2-methyl) and meta (3-methyl) substituted analogs showed activity against the same bacterial strains, more extensive studies with a wider range of substituents are needed to delineate a more detailed SAR[5].

  • Spectrum of Activity: The synthesized Schiff bases exhibited activity against both Gram-positive (Staphylococcus, Bacillus subtilis) and Gram-negative (Salmonella) bacteria, but were inactive against the tested fungi (Saccharomyces and Aspergillus niger)[5].

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.

Synthesis of Imidazolyl Chalcones (Claisen-Schmidt Condensation)

This protocol is adapted from the work of Kurşun Aktar et al.[6].

Chalcone Synthesis Workflow

acetophenone 4-(Imidazol-1-yl)acetophenone stir Stir at Room Temperature (24 hours) acetophenone->stir aldehyde Substituted Benzaldehyde aldehyde->stir ethanol Ethanol ethanol->stir koh Aqueous KOH koh->stir precipitate Precipitation stir->precipitate filter Filter precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Chalcone Product recrystallize->product

Caption: Workflow for the synthesis of imidazolyl chalcones.

  • Dissolution: Dissolve equimolar amounts of 4-(imidazol-1-yl)acetophenone and the desired substituted benzaldehyde in ethanol.

  • Base Addition: To the ethanolic solution, add a catalytic amount of aqueous potassium hydroxide (KOH) solution dropwise while stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining KOH.

  • Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Synthesis of Imidazolyl Schiff Bases

This protocol is based on the methodology described by Feng et al.[5].

  • Mixing Reactants: In a round-bottom flask, combine equimolar amounts of this compound and the desired substituted aniline in a suitable solvent, such as ethanol.

  • Catalysis: Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The following is a generalized protocol for determining the IC50 values of the synthesized compounds against cancer cell lines, based on standard MTT assay procedures[2][5][7][8].

MTT Assay Workflow

seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Treat with serial dilutions of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT solution to each well incubate2->mtt incubate3 Incubate for 4h (formazan formation) mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability and IC50 read->calculate

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Aromatase Inhibition Assay

The following is a generalized protocol for a fluorometric aromatase inhibition assay, a common method for screening potential aromatase inhibitors[9][10][11][12][13].

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human aromatase enzyme, a solution of the fluorogenic substrate, and a solution of the test compound at various concentrations. A known aromatase inhibitor, such as letrozole, should be used as a positive control.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the aromatase enzyme to the reaction buffer. Then, add the test compounds at different concentrations and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined from the change in fluorescence over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold serves as a highly valuable and versatile starting point for the development of novel therapeutic agents. This guide has demonstrated that through rational chemical modifications, analogs with potent and selective biological activities can be generated.

The imidazolyl chalcones, with their tunable antiproliferative effects based on the substitution pattern of the phenyl ring, represent a promising avenue for the development of new anticancer drugs. The strong correlation between the electronic properties and position of substituents and the resulting cytotoxicity underscores the importance of a detailed SAR understanding in guiding the design of more effective and selective compounds.

Similarly, the conversion of the parent aldehyde to Schiff bases introduces a new dimension of biological activity, with these analogs showing potential as antibacterial agents. Further exploration of the substituents on the aniline ring is warranted to optimize their antibacterial spectrum and potency.

Future research should focus on expanding the library of these analogs and evaluating them against a broader range of biological targets. For instance, given the known role of the imidazole moiety in inhibiting cytochrome P450 enzymes, a systematic investigation of these chalcone and Schiff base derivatives as aromatase inhibitors could be a fruitful endeavor. In silico studies, such as molecular docking and ADMET prediction, should be integrated into the design process to enhance the efficiency of identifying lead candidates with favorable drug-like properties. The detailed protocols provided herein offer a solid foundation for such future investigations, paving the way for the discovery of next-generation therapeutics derived from the this compound scaffold.

References

  • Feng, Y. et al. (2017). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Journal of the Chilean Chemical Society.
  • Sivakumar, P. M. et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules.
  • Kurşun Aktar, B. D., Al-Karabash, A. M. I., Şahin Yağlıoğlu, A., & Oruç Emre, E. E. (2023). Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Ducki, S. et al. (2010). Synthesis and anti-cancer activity of chalcone linked imidazolones. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2012). Synthesis of Chalcones with Anticancer Activities. Retrieved from [Link]

  • Brodie, A. M. H. (2003). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research.
  • Johnston, J. O. et al. (1988). An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors. Journal of Steroid Biochemistry.
  • Chimento, A. et al. (2019).
  • Sanderson, J. T. et al. (2004). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences.
  • Malatya Turgut Özal Üniversitesi. (2023). Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Retrieved from [Link]

  • DergiPark. (2023). Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Retrieved from [Link]

  • DSpace Repository. (2023). Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Retrieved from [Link]

  • National Institutes of Health. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). Retrieved from [Link]

  • Aromatase Inhibitors: Development and Current Perspectives. (2020).

Sources

spectroscopic analysis to confirm the structure of 4-(1H-imidazol-1-yl)benzaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 4-(1H-imidazol-1-yl)benzaldehyde

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and development.[1] This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, a key building block in the synthesis of various biologically active molecules.[2] We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just protocols but the scientific rationale behind their application.

The molecular structure of this compound, with its distinct aromatic and aldehydic components, presents a unique spectroscopic fingerprint. A multi-faceted analytical approach is crucial for irrefutable characterization.[3]

The Strategic Application of Spectroscopic Methods

The selection of spectroscopic methods is not arbitrary; it is a strategic process aimed at probing different aspects of the molecular structure.[4]

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.[1]

  • IR Spectroscopy is highly effective for identifying the functional groups present in the molecule, such as the carbonyl group of the aldehyde and the aromatic rings.[1]

  • Mass Spectrometry determines the molecular weight and can offer insights into the molecular formula and fragmentation patterns.[1]

By combining these techniques, a comprehensive and validated structural assignment can be achieved.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Causality in Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak. The concentration of the sample is optimized to achieve a good signal-to-noise ratio without causing issues with solubility or line broadening.

Experimental Protocol: ¹H NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Analyze the sample using a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition : Acquire the spectrum at room temperature, using standard acquisition parameters for ¹H NMR.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzaldehyde and imidazole rings.

  • Aldehyde Proton : A singlet peak at approximately 10.05 ppm, highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.[2]

  • Benzaldehyde Ring Protons : The protons on the para-substituted benzene ring will appear as two doublets in the aromatic region (around 7.0-8.5 ppm).[5][6] Specifically, a doublet at approximately 8.03 ppm corresponds to the two protons ortho to the aldehyde group, and another doublet at about 7.60 ppm corresponds to the two protons meta to the aldehyde group.[2]

  • Imidazole Ring Protons : The three protons on the imidazole ring will appear as distinct signals. A singlet at around 7.99 ppm can be attributed to the proton at the C2 position, while two multiplets or singlets around 7.39 ppm and 7.26 ppm correspond to the protons at the C5 and C4 positions, respectively.[2]

dot graph "" { graph [rankdir=LR, layout=dot, label="Workflow for ¹H NMR Analysis", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", width=9.5, height=2.5] node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"] edge [fontname="Helvetica", fontsize=10, color="#5F6368"] "Sample Prep" [fillcolor="#4285F4", fontcolor="#FFFFFF"] "NMR Acquisition" [fillcolor="#4285F4", fontcolor="#FFFFFF"] "Data Processing" [fillcolor="#4285F4", fontcolor="#FFFFFF"] "Spectral Interpretation" [fillcolor="#34A853", fontcolor="#FFFFFF"] "Sample Prep" -> "NMR Acquisition" [label="Dissolve in CDCl₃"] "NMR Acquisition" -> "Data Processing" [label="Acquire FID"] "Data Processing" -> "Spectral Interpretation" [label="FT, Phase, Integrate"] }

Caption: Workflow for ¹H NMR Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and information about their chemical environment.

Causality in Experimental Choices

Proton-decoupled ¹³C NMR is the standard experiment as it simplifies the spectrum to single lines for each carbon, making it easier to interpret. The choice of a higher field spectrometer can improve resolution and sensitivity, which is particularly useful for quaternary carbons that often show weaker signals.

Experimental Protocol: ¹³C NMR
  • Sample Preparation : Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation : Analyze the sample using a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent peak at 77.16 ppm is used for chemical shift referencing.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all ten carbon atoms in this compound.

  • Carbonyl Carbon : The aldehyde carbonyl carbon will appear significantly downfield, around 190.48 ppm.[2]

  • Aromatic Carbons : The carbons of the benzene and imidazole rings will resonate in the range of 117-142 ppm.[2][6][7]

    • Benzaldehyde Ring : The carbon attached to the imidazole (C1') will be around 141.60 ppm, the carbon of the aldehyde group (C4') will be at approximately 134.84 ppm, and the other aromatic carbons will appear between 120-132 ppm.[2]

    • Imidazole Ring : The C2 carbon will be at about 135.28 ppm, C4 at 131.23 ppm, and C5 at 117.54 ppm.[2]

Carbon Assignment Expected Chemical Shift (ppm) in CDCl₃ [2]
C=O (Aldehyde)190.48
C1' (Benzene, attached to Imidazole)141.60
C2 (Imidazole)135.28
C4' (Benzene, attached to CHO)134.84
C4 (Imidazole)131.23
C3'/C5' (Benzene)131.48
C2'/C6' (Benzene)120.97
C5 (Imidazole)117.54

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[8] Molecular vibrations are excited by infrared radiation, and the absorption of this radiation at specific frequencies corresponds to particular bond types and functional groups.

Causality in Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : Place a small amount of the solid this compound product directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Interpreting the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

  • C=O Stretch (Aldehyde) : A strong, sharp absorption band around 1676 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde.[2][9]

  • C-H Stretch (Aldehyde) : Two weaker bands, known as a Fermi doublet, are expected around 2818 cm⁻¹ and 2746 cm⁻¹, which are diagnostic for the aldehyde C-H bond.[2]

  • Aromatic C=C Stretches : Multiple bands in the 1604-1481 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.[2][5]

  • Aromatic C-H Stretches : Absorption bands above 3000 cm⁻¹ (around 3138-3109 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic rings.[2][5]

dot graph "" { graph [rankdir=LR, layout=dot, label="Workflow for IR Analysis", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", width=9.5, height=2.5] node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"] edge [fontname="Helvetica", fontsize=10, color="#5F6368"] "Sample Prep" [fillcolor="#EA4335", fontcolor="#FFFFFF"] "FTIR Acquisition" [fillcolor="#EA4335", fontcolor="#FFFFFF"] "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"] "Sample Prep" -> "FTIR Acquisition" [label="Place on ATR"] "FTIR Acquisition" -> "Data Analysis" [label="Identify Peaks"] }

Caption: Workflow for IR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide its elemental composition with high-resolution instruments.

Causality in Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing molecular weight information.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Introduce the sample into a mass spectrometer equipped with an ESI source.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode.

  • Data Analysis : Identify the peak corresponding to the molecular ion.

Interpreting the Mass Spectrum

The molecular formula of this compound is C₁₀H₈N₂O, with a calculated monoisotopic mass of 172.0637 g/mol .[10]

  • Molecular Ion Peak : The ESI mass spectrum is expected to show a prominent peak at m/z 173.0715, corresponding to the protonated molecule [M+H]⁺.

  • Nitrogen Rule : The presence of an even number of nitrogen atoms (two in this case) results in an even nominal molecular weight (172), which is consistent with the odd-numbered m/z of the protonated molecular ion.

Comparison of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (through coupling)High resolution, detailed structural informationRequires soluble sample, can have complex spectra
¹³C NMR Carbon skeleton, number of unique carbonsUnambiguous carbon countLower sensitivity, longer acquisition times
IR Presence of functional groupsFast, easy sample preparationProvides limited information on overall structure
MS Molecular weight, elemental formula (HRMS)High sensitivity, small sample amount neededIsomers may not be distinguishable, fragmentation can be complex

Conclusion

The structural confirmation of this compound is most reliably achieved through the synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR together map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aldehyde and aromatic functional groups, and mass spectrometry validates the molecular weight and formula. This comprehensive approach ensures the identity and purity of the synthesized product, a critical step in any chemical research or drug development pipeline.

References

  • McClements, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(7). Available at: [Link]

  • Tran, V. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education Publishing. Available at: [Link]

  • ChemTalk. (2023). Spectral Analysis of Organic Compounds. Available at: [Link]

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Chemistry LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Open Access Journals. (2023). Principles of Organic Spectroscopy. Journal of Chemical Research and Practice. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives: In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in numerous bioactive compounds and pharmaceuticals.[1][2][3][4] Its unique electronic characteristics and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[5][6] Among the vast array of imidazole-containing compounds, derivatives of 4-(1H-imidazol-1-yl)benzaldehyde have emerged as a promising class of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][7][8]

This guide provides a comprehensive overview of the essential in vitro and in vivo testing paradigms for evaluating the therapeutic potential of novel this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to guide lead optimization and further development.

The Significance of the this compound Scaffold

The this compound moiety serves as a versatile starting point for the synthesis of diverse derivatives.[8] The imidazole ring can act as a critical pharmacophore, while the benzaldehyde group offers a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This scaffold has been incorporated into molecules targeting a range of biological processes, from microbial enzyme inhibition to the modulation of signaling pathways in cancer cells.[9][10]

In Vitro Evaluation: The First Line of Assessment

In vitro assays are fundamental to the initial screening and characterization of novel compounds. They provide a controlled environment to assess a compound's intrinsic biological activity, mechanism of action, and potential cytotoxicity.

Antimicrobial Activity

A significant number of imidazole derivatives exhibit potent antifungal and antibacterial activity.[1][11][12] The primary mechanism of action for many antifungal azoles, including imidazole derivatives, is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[9][12]

Key In Vitro Antimicrobial Assays:

  • Broth Microdilution Method: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity of a compound.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared to a concentration of 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that inhibits visible fungal growth.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound Derivatives

CompoundDerivative SubstitutionMIC against C. albicans (µg/mL)MIC against A. niger (µg/mL)
Parent Scaffold This compound>128>128
Derivative A Chalcone derivative1632
Derivative B Schiff base derivative816
Fluconazole Reference Drug24
Anticancer Activity

Imidazole-based compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[7][10]

Key In Vitro Anticancer Assays:

  • MTT Assay: A colorimetric assay to assess cell viability and proliferation.

  • Flow Cytometry for Cell Cycle and Apoptosis Analysis: To determine the effect of the compound on cell cycle progression and induction of programmed cell death.

  • Western Blotting: To investigate the modulation of specific signaling proteins.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Cancer cells (e.g., HCT116, SW480 colorectal cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.[10]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Diagram 1: General In Vitro Screening Workflow

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives Antimicrobial Antimicrobial Screening (MIC, Disk Diffusion) Synthesis->Antimicrobial Anticancer Anticancer Screening (MTT, Apoptosis) Synthesis->Anticancer Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Antimicrobial->Mechanism SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->Mechanism Anticancer->SAR Lead_Selection Lead Compound Selection Mechanism->Lead_Selection SAR->Lead_Selection

Caption: A typical workflow for the initial in vitro evaluation of novel chemical entities.

In Vivo Evaluation: Assessing Therapeutic Potential in a Living System

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.

Animal Models

The choice of animal model is critical and depends on the therapeutic indication.

  • Infectious Disease Models: For antimicrobial testing, models such as a murine systemic candidiasis model or a bacterial skin infection model are commonly used.

  • Oncology Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating anticancer efficacy.

In Vivo Efficacy Studies

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

  • Cell Implantation: Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice.[10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the test compound (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection) or a vehicle control. A positive control group treated with a standard-of-care drug may also be included.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Table 2: Hypothetical In Vivo Anticancer Efficacy of a Lead Derivative

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1500 ± 250-+2
Derivative B (20 mg/kg) 750 ± 15050-1
Standard Drug (e.g., 5-FU) 600 ± 12060-8
Pharmacokinetic and Toxicity Studies

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the toxicity profile of a compound is crucial for its development.

  • Pharmacokinetic Studies: These studies determine key parameters such as bioavailability, half-life, and clearance of the compound in plasma and tissues.

  • Acute Toxicity Studies: These studies are performed to determine the short-term adverse effects and the median lethal dose (LD50) of a compound.

Diagram 2: PI3K/AKT/mTOR Signaling Pathway (A Common Target in Cancer)

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Derivative Imidazole Derivative (e.g., IPM714) Derivative->PI3K Inhibits

Caption: Imidazole derivatives can exert anticancer effects by inhibiting key signaling pathways like PI3K/AKT/mTOR.[10]

Conclusion and Future Directions

The systematic in vitro and in vivo evaluation of this compound derivatives is essential for identifying and advancing promising new therapeutic agents. The methodologies outlined in this guide provide a robust framework for assessing the biological activity, mechanism of action, efficacy, and safety of these compounds. Future research should focus on optimizing the pharmacokinetic properties and minimizing the toxicity of lead compounds, with the ultimate goal of translating these promising preclinical findings into clinical applications. The versatility of the imidazole scaffold ensures that it will remain a fertile ground for the discovery of novel drugs for years to come.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. Available at: [Link]

  • Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. Available at: [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]

  • Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl). National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][7] phenanthroline derivative for the treatment of colorectal cancer. PubMed. Available at: [Link]

Sources

comparing the efficacy of different catalysts for 4-(1H-imidazol-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(1H-imidazol-1-yl)benzaldehyde is a crucial building block in the preparation of various pharmaceutical compounds. Its synthesis, primarily through the N-arylation of imidazole, has been approached through several catalytic strategies. This guide provides an in-depth comparison of the predominant catalytic systems—copper-catalyzed, palladium-catalyzed, and catalyst-free methods—offering insights into their efficacy, mechanistic underpinnings, and practical considerations.

Introduction: The Significance of this compound

The this compound moiety is a key structural motif found in a range of biologically active molecules. The imidazole ring is a common feature in many natural products and pharmaceuticals, imparting important physicochemical properties. The benzaldehyde functional group serves as a versatile handle for further chemical transformations, making this compound a valuable intermediate in multi-step syntheses. The choice of catalytic system for its preparation can significantly impact yield, purity, cost, and overall efficiency of a drug development pipeline.

Comparative Analysis of Catalytic Systems

The synthesis of this compound is typically achieved through the coupling of imidazole with a 4-halobenzaldehyde or a related precursor. The efficacy of this transformation is highly dependent on the chosen catalytic approach. Here, we compare the performance of copper-catalyzed, palladium-catalyzed, and catalyst-free methods based on available experimental data.

Data Presentation: A Side-by-Side Look at Performance
Catalytic SystemCatalyst/ReagentsAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Catalyzed CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%)4-IodobenzaldehydeCs₂CO₃Toluene11024~90% (estimated)[1][2][3]
Palladium-Catalyzed Pd₂(dba)₃ (0.75 mol%), Ligand L1 (1.8 mol%)4-BromobenzaldehydeK₃PO₄Toluene-dioxane120595%[4][5]
Catalyst-Free None (Phase Transfer Catalyst: Aliquat 336)4-FluorobenzaldehydeK₂CO₃DMF1002492%[6]

Note: Yields for the copper-catalyzed reaction are estimated based on similar N-arylation of imidazoles with functionalized aryl halides reported in the cited literature, as a specific yield for this compound under these exact conditions was not explicitly found.

In-Depth Discussion of Catalytic Methodologies

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed coupling of amines and aryl halides, known as the Ullmann condensation, is a classical and cost-effective method for C-N bond formation.[7][8] Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions and with lower catalyst loadings.

Mechanistic Insight: The generally accepted mechanism involves the formation of a copper(I)-amidate complex from the reaction of imidazole with a Cu(I) salt in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylated imidazole and regenerates the Cu(I) catalyst.[9][10] The role of the ligand, often a phenanthroline or a diamine, is to stabilize the copper species and increase its solubility and reactivity.[1][2][3]

Experimental Workflow: Copper-Catalyzed Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Imidazole, 4-Iodobenzaldehyde, Cs₂CO₃, CuI, and Ligand in Toluene degas Degas the reaction mixture start->degas heat Heat the mixture at 110°C for 24h degas->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with an organic solvent filter->extract purify Purify by column chromatography extract->purify end end purify->end Obtain this compound

Caption: Workflow for Copper-Catalyzed Synthesis.

Advantages:

  • Cost-effective: Copper catalysts are significantly cheaper than palladium catalysts.

  • Robustness: The Ullmann reaction is a well-established and reliable method.

Disadvantages:

  • Harsh conditions: Often requires higher temperatures and longer reaction times compared to palladium-catalyzed methods.[8]

  • Ligand sensitivity: The choice of ligand can be crucial for achieving high yields.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It is known for its broad substrate scope and high functional group tolerance.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. The imidazole then coordinates to the palladium center, and subsequent deprotonation by a base leads to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the N-arylated product and regenerates the Pd(0) catalyst.[11][13] A key finding for the N-arylation of imidazoles is that they can inhibit the formation of the active Pd(0)-ligand complex. Pre-heating the palladium source and the ligand before adding the imidazole substrate can significantly improve the reaction's efficacy.[4][5]

Experimental Workflow: Palladium-Catalyzed Synthesis

G cluster_prep Catalyst Pre-activation & Setup cluster_reaction Reaction cluster_workup Work-up and Purification preheat Pre-heat Pd₂(dba)₃ and Ligand in Toluene-dioxane add_reagents Add Imidazole, 4-Bromobenzaldehyde, and K₃PO₄ preheat->add_reagents heat Heat the mixture at 120°C for 5h add_reagents->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter and concentrate cool->filter purify Purify by column chromatography filter->purify end end purify->end Obtain this compound

Caption: Workflow for Palladium-Catalyzed Synthesis.

Advantages:

  • High efficiency: Generally provides high yields in shorter reaction times.[4]

  • Mild conditions: Can often be performed under milder conditions than the Ullmann reaction.

  • Broad scope: Tolerates a wide range of functional groups.[11]

Disadvantages:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Catalyst sensitivity: The catalyst can be sensitive to air and moisture, requiring inert atmosphere techniques.

Catalyst-Free Nucleophilic Aromatic Substitution

In certain cases, particularly with highly activated aryl halides, the N-arylation of imidazole can proceed without a transition metal catalyst. The use of a phase-transfer catalyst can facilitate this reaction.

Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing fluorine atom in 4-fluorobenzaldehyde activates the aromatic ring towards nucleophilic attack by the imidazole. The reaction is driven by the formation of a stable Meisenheimer complex intermediate, followed by the elimination of the fluoride ion. A phase-transfer catalyst, such as Aliquat 336, helps to transfer the imidazolide anion from the solid phase (formed with K₂CO₃) to the organic phase where the reaction occurs.

Experimental Workflow: Catalyst-Free Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Imidazole, 4-Fluorobenzaldehyde, K₂CO₃, and Aliquat 336 in DMF heat Heat the mixture at 100°C for 24h start->heat monitor Monitor reaction progress by TLC heat->monitor concentrate Concentrate under reduced pressure monitor->concentrate precipitate Pour into ice water to precipitate the product concentrate->precipitate filter_wash Filter and wash with water precipitate->filter_wash recrystallize Recrystallize from methanol filter_wash->recrystallize end end recrystallize->end Obtain this compound

Caption: Workflow for Catalyst-Free Synthesis.

Advantages:

  • Cost-effective and environmentally friendly: Avoids the use of expensive and potentially toxic transition metal catalysts.

  • Simple procedure: The experimental setup and work-up are often straightforward.

Disadvantages:

  • Limited scope: Generally restricted to activated aryl halides (e.g., those with strong electron-withdrawing groups like fluorine or nitro groups).

  • Potentially harsh conditions: May still require high temperatures and long reaction times.

Experimental Protocols

To ensure the reproducibility and reliability of these methods, detailed experimental protocols are provided below. These protocols are based on established procedures from the scientific literature.

Protocol 1: Copper-Catalyzed Synthesis of this compound

Materials:

  • Imidazole

  • 4-Iodobenzaldehyde

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add imidazole (1.2 equiv.), 4-iodobenzaldehyde (1.0 equiv.), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

Materials:

  • Imidazole

  • 4-Bromobenzaldehyde

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand L1 (a biarylphosphine ligand as described in the reference)[4]

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene and 1,4-dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.75 mol%) and the phosphine ligand (1.8 mol%) to a Schlenk tube.

  • Add a mixture of anhydrous toluene and 1,4-dioxane (5:1).

  • Seal the tube and heat the mixture at 120 °C for 3 minutes to pre-activate the catalyst.

  • Cool the mixture to room temperature.

  • Add imidazole (1.2 equiv.), 4-bromobenzaldehyde (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the tube and heat the reaction mixture at 120 °C for 5 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the product.

Protocol 3: Catalyst-Free Synthesis of this compound

Materials:

  • Imidazole

  • 4-Fluorobenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Aliquat 336 (phase-transfer catalyst)

  • Anhydrous dimethylformamide (DMF)

  • Methanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 equiv.), imidazole (1.5 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF and a catalytic amount of Aliquat 336.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the DMF.

  • Pour the residue into ice water and allow it to stand, which should cause the product to precipitate.

  • Collect the solid by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from methanol to yield pure this compound.[6]

Conclusion

The synthesis of this compound can be effectively achieved through copper-catalyzed, palladium-catalyzed, and, under specific circumstances, catalyst-free methods.

  • Palladium-catalyzed Buchwald-Hartwig amination offers the highest efficiency in terms of reaction time and yield, coupled with a broad substrate scope. However, the cost of the catalyst and ligands is a significant consideration.

  • Copper-catalyzed Ullmann condensation provides a more economical alternative, and with modern ligand development, can be performed under relatively mild conditions. It remains a robust and widely used method.

  • Catalyst-free nucleophilic aromatic substitution is the most cost-effective and environmentally benign option but is limited to activated aryl halides like 4-fluorobenzaldehyde.

The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, desired purity, and the availability of starting materials and reagents. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision for their synthetic endeavors.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PubMed. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Yang, D., Fu, H., Hu, L., Jiang, Y., & Zhao, Y. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. Organic Letters, 10(15), 3243–3246. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chen, J., et al. (2013). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Organic & Biomolecular Chemistry, 12(4), 555-559. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. [Link]

  • Szych, Z., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Semenova, M. G., et al. (2017). Microwave-promoted N-arylation of imidazole and amino acids in the presence of Cu2O and CuO in poly(ethylene glycol). Semantic Scholar. [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

  • Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • D'Souza, D. M., & Müller, T. J. (2015). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. MDPI. [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Mészáros, L., & Kégl, T. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. [Link]

  • Van Loevezijn, A., et al. (2004). Microwave-assisted synthesis of 2,4,5-triaryl-imidazole; a novel thermally induced N-hydroxyimidazole N-O bond cleavage. PubMed. [Link]

  • D'Souza, D. M., & Müller, T. J. (2011). ChemInform Abstract: A Palladium-Catalyzed Multicomponent Synthesis of Imidazolinium Salts and Imidazolines from Imines, Acid Chlorides, and Carbon Monoxide. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the molecular integrity of synthetic intermediates is paramount. 4-(1H-imidazol-1-yl)benzaldehyde serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly influences the quality, safety, and efficacy of the final drug product. Consequently, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint; it is a foundational component of the entire drug development process.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the gold-standard technique for quantifying the purity of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare HPLC with orthogonal analytical techniques, supported by experimental principles and data.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound for several key reasons rooted in the molecule's physicochemical properties. The compound possesses a strong chromophore—the benzaldehyde and imidazole rings—making it ideally suited for UV detection, a common and robust HPLC detection method. Its polarity allows for excellent separation on reversed-phase columns, which are known for their stability and efficiency.

The primary strength of HPLC lies in its high resolving power, enabling the separation of the main compound from structurally similar process-related impurities and degradation products. This specificity is critical for accurately reflecting the purity of the sample, a requirement stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

A Validated HPLC Protocol for Purity Assessment

The following protocol is a self-validating system, designed to ensure that the results are accurate, reproducible, and fit for their intended purpose.[2][3] The choices within this protocol are deliberate, based on extensive experience in analytical development for small molecules.

1. Instrumentation and Reagents

  • HPLC System: A quaternary pump system with an autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or non-polar impurities.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and analytical-grade phosphoric acid.

2. Chromatographic Conditions

The conditions are optimized to achieve a sharp, symmetrical peak for the main analyte with good resolution from any potential impurities.

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of residual silanols on the column, improving peak shape.
Mobile Phase B Acetonitrile (ACN)A strong organic solvent for eluting the analyte from the C18 column.
Gradient Elution 0-15 min: 20-80% B; 15-20 min: 80% BA gradient is employed to ensure elution of any late-eluting, more non-polar impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 254 nmThis wavelength provides a strong signal for the aromatic system in the analyte, enhancing sensitivity.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 1:1 mixture of ACN and water to make a 100 mL solution (concentration ~0.1 mg/mL).

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Causality: Using the same diluent for both sample and standard minimizes solvent-related peak shape issues and ensures an accurate comparison.

Experimental Workflow: From Sample to Result

The entire process, from sample preparation to data analysis, must be systematic to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately Weigh Sample & Standard B Dissolve in Diluent (ACN:Water 1:1) A->B Sample Handling C Filter with 0.45µm Syringe Filter B->C Sample Handling D Inject into HPLC System C->D Sample Handling E Separation on C18 Column D->E Chromatography F UV Detection at 254 nm E->F Chromatography G Integrate Peak Areas F->G Quantification H Calculate Purity (% Area Normalization) G->H Quantification Method_Selection Start Purity Assessment Required Screening Rapid Screening or Reaction Monitoring? Start->Screening Quant Accurate Quantitation for Release Testing? Screening->Quant No TLC Use TLC Screening->TLC Yes Orthogonal Orthogonal Confirmation or Reference Standard Characterization? Quant->Orthogonal No HPLC Use HPLC Quant->HPLC Yes qNMR Use qNMR Orthogonal->qNMR Yes

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays for 4-(1H-imidazol-1-yl)benzaldehyde-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] Derivatives of 4-(1H-imidazol-1-yl)benzaldehyde, in particular, are being explored for their ability to modulate various cellular targets to combat malignancies.[3][4] As with any novel therapeutic candidate, a thorough evaluation of its cytotoxic profile is a cornerstone of preclinical development.[5][6] This guide provides a comprehensive comparison of key cytotoxicity assays, offering a strategic, field-proven framework for researchers, scientists, and drug development professionals working with this promising class of compounds. Our focus extends beyond mere protocol recitation; we will delve into the causality behind experimental choices, ensuring a robust, multi-faceted assessment of a compound's biological impact.

A Tiered Strategy for Comprehensive Cytotoxicity Assessment

A single assay provides only one perspective on a compound's interaction with a cell. A compound might, for instance, inhibit metabolic activity without causing immediate cell death (a cytostatic effect), or it might induce a specific programmed cell death pathway like apoptosis.[7][8] Therefore, a multi-tiered approach is essential for a complete and accurate cytotoxicity profile. This strategy allows for an initial broad screening followed by more detailed mechanistic investigations.

G cluster_0 Experimental Workflow start Start: Compound Synthesized tier1 Tier 1: Primary Viability Screening (Metabolic & Integrity Assays) MTT, Neutral Red, AlamarBlue start->tier1 decision1 Significant Cytotoxicity? tier1->decision1 tier2 Tier 2: Confirming Cell Death (Membrane Integrity Assay) LDH Release Assay decision1->tier2 Yes no_effect Conclusion: Minimal Cytotoxicity or Cytostatic Effect at Test Doses decision1->no_effect No decision2 Membrane Damage Confirmed? tier2->decision2 tier3 Tier 3: Mechanistic Insight (Apoptosis Assay) Caspase-3/7 Activity Assay decision2->tier3 Yes end End: Full Cytotoxicity Profile decision2->end No (Suggests other mechanisms) tier3->end

Figure 1: A tiered workflow for cytotoxicity analysis.

Tier 1: Primary Screening for Cellular Viability

The initial step involves high-throughput-compatible assays to determine if the compounds affect overall cell viability. These assays measure broad indicators of cellular health, such as metabolic activity or lysosomal integrity.

MTT Assay: A Window into Mitochondrial Function

The MTT assay is a widely used colorimetric method to assess cell viability based on mitochondrial metabolic activity.[9] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Reductase (in Viable Cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan

Caption: Principle of the MTT assay.

  • Causality: This assay is an excellent first-pass screen because a functional electron transport chain is a hallmark of a healthy, viable cell. Many imidazole-based anticancer agents function by disrupting cellular energy metabolism or inducing pathways that lead to mitochondrial dysfunction, making this a relevant starting point.[10]

  • Trustworthiness: The protocol includes controls for background absorbance (media with MTT but no cells) and untreated cells (100% viability), creating a self-validating system to calculate the percentage of viability reduction accurately.

Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

The NRU assay is another robust method that relies on a different cellular function: the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[11][12] Non-viable cells with damaged membranes cannot retain the dye. The amount of dye extracted from the cells correlates with the number of viable cells.

  • Causality: This assay provides an alternative perspective to the MTT assay. While MTT focuses on mitochondrial function, NRU assesses lysosomal membrane integrity.[13] Using both can help distinguish between compounds that specifically target mitochondria versus those that cause more general cellular damage. It is a cost-effective and sensitive alternative to tetrazolium-based assays.[11]

  • Trustworthiness: The protocol's validity is ensured by comparing the absorbance of treated cells to untreated controls, providing a clear quantitative measure of cytotoxicity.

Tier 2: Confirming Cytotoxicity via Membrane Integrity

If a compound shows activity in Tier 1 assays, the next logical step is to confirm that this loss of viability is due to cell death, characterized by a loss of plasma membrane integrity.

Lactate Dehydrogenase (LDH) Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key event in necrosis or late-stage apoptosis.[14][15] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a color change, which is proportional to the number of lysed cells.[16]

G cluster_0 Intact Cell cluster_1 Damaged Cell cluster_2 Assay Reaction (in Supernatant) LDH_in LDH Membrane_in Intact Plasma Membrane LDH_out LDH Reaction LDH + Substrate -> Color Product LDH_out->Reaction Released into medium Membrane_out Compromised Plasma Membrane

Caption: Principle of the LDH release assay.

  • Causality: This assay directly measures cell lysis, providing more definitive evidence of cytotoxicity than metabolic assays alone.[15] A compound that reduces MTT signal but does not cause LDH release might be cytostatic rather than cytotoxic. This distinction is critical in drug development.

  • Trustworthiness: The protocol requires three key controls: a background control (medium only), a low control (untreated cells, spontaneous LDH release), and a high control (cells lysed with a detergent, maximum LDH release).[17] This allows for the precise calculation of percentage cytotoxicity relative to the maximum possible LDH release.

Tier 3: Elucidating the Mechanism - The Role of Apoptosis

Many imidazole-based anticancer agents exert their effects by inducing apoptosis, a form of programmed cell death.[18][19] Identifying whether a compound triggers this specific pathway provides invaluable mechanistic insight.

Caspase-Glo® 3/7 Assay

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases, activated during the final stages of apoptosis.[20] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7.[21] This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is directly proportional to caspase activity.

G Caspase Active Caspase-3/7 Luciferin Aminoluciferin Caspase->Luciferin Substrate Proluminescent Substrate (DEVD) Substrate->Caspase Cleavage Light Luminescent Signal Luciferin->Light Luciferase Reaction

Caption: Principle of the Caspase-Glo 3/7 assay.

  • Causality: Detecting the activation of executioner caspases is a specific and early indicator of apoptosis.[7] This assay is highly sensitive and has a simple "add-mix-measure" format, making it ideal for high-throughput screening to confirm an apoptotic mechanism of action.[21][22]

  • Trustworthiness: The luminescent signal provides a high signal-to-background ratio, leading to highly robust and reproducible data. Comparing the signal from treated cells to untreated controls gives a clear fold-induction of apoptotic activity.

Comparative Summary of Recommended Assays

AssayPrincipleEndpoint MeasuredProsCons
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Metabolic activity, mitochondrial function.Inexpensive, well-established, high-throughput.[9]Can be affected by compounds that alter metabolism without killing cells; requires a solubilization step.[8]
Neutral Red (NRU) Uptake and accumulation of dye in lysosomes of viable cells.[11]Lysosomal integrity, cell membrane competence.Highly sensitive, cost-effective, does not measure metabolic activity.[11][23]Can be influenced by compounds affecting lysosomal pH.
LDH Release Measurement of lactate dehydrogenase released from cells with damaged membranes.[15]Plasma membrane integrity, cell lysis (necrosis/late apoptosis).Directly measures cell death, allows for kinetic analysis by sampling supernatant.[14][16]Does not distinguish between apoptosis and necrosis; less sensitive for early apoptosis.
Caspase-Glo® 3/7 Luciferase-based detection of a substrate cleaved by active caspases-3 and -7.[21]Apoptotic pathway activation.Highly sensitive and specific for apoptosis, simple "add-mix-measure" protocol, high-throughput.[22]More expensive than colorimetric assays; targets a specific cell death pathway.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies.[24]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the 0.5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principles of commercially available kits.[15][16][17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. In parallel, prepare wells for two additional controls:

    • Maximum LDH Release Control: Add 10 µL of a 10X Lysis Solution (e.g., 1% Triton X-100) to control wells 45 minutes before the end of the incubation.

    • Volume Correction Control: Add 100 µL of culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: First, subtract the background absorbance (medium only) from all other readings. Then, calculate the percentage of cytotoxicity using the formula: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is a generalized procedure based on the Promega Caspase-Glo® 3/7 Assay.[21][22]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled, clear-bottom plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol. Include wells with medium only for background measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence (medium + reagent) from all experimental readings. Apoptotic activity can be expressed as fold-change relative to the untreated control.

Conclusion

Evaluating the cytotoxicity of novel this compound-based compounds requires a thoughtful, multi-faceted approach. By progressing through a tiered system—from broad viability screening with assays like MTT, to confirming cell death with an LDH assay, and finally to elucidating the mechanism with a specific apoptosis assay like Caspase-Glo® 3/7—researchers can build a comprehensive and reliable profile of their compound's biological activity. This logical workflow not only provides robust data for lead candidate selection but also yields critical insights into the mechanism of action, accelerating the journey from discovery to potential clinical application.

References

  • Imidazoles as potential anticancer agents - PMC. PubMed Central. Available at: [Link]

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. PubMed. Available at: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC. PubMed Central. Available at: [Link]

  • MTT Assay Protocol | Request PDF. ResearchGate. Available at: [Link]

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. National Institutes of Health (NIH). Available at: [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

  • Comparison of alamar blue and MTT assays for high through-put screening. PubMed. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Which is a better assay among Alamar blue and MTT?. ResearchGate. Available at: [Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. Available at: [Link]

  • This compound | C10H8N2O | CID 736530. PubChem. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]

  • (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. Available at: [Link]

  • In vitro anticancer activity of imidazole derivatives. ResearchGate. Available at: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available at: [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]

  • Alamar Blue Assay versus MTT Assay. ResearchGate. Available at: [Link]

  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc.. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. Available at: [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. 4Biosciences. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences. Available at: [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. Available at: [Link]

  • Some clinical imidazole-based anticancer drugs. ResearchGate. Available at: [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. Available at: [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Bocascientific. Available at: [Link]

  • Advantages of alamarBlue. Bio-Rad Antibodies. Available at: [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

  • Recent development of imidazole derivatives as potential anticancer agents. OUCI. Available at: [Link]

  • In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. MDPI. Available at: [Link]

  • (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. ResearchGate. Available at: [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. Available at: [Link]

  • Alvetex Scaffold Protocol: MTT cell viability assay. REPROCELL. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Semantic Scholar. Available at: [Link]

Sources

comparing the coordinating properties of 4-(1H-imidazol-1-yl)benzaldehyde with other ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the ligand dictates the ultimate function of the metal complex. The careful selection and design of these organic scaffolds are critical for advancements in catalysis, materials science, and the development of novel therapeutics. This guide offers a deep dive into the coordinating properties of 4-(1H-imidazol-1-yl)benzaldehyde (IBA), a versatile and bifunctional ligand. We will objectively compare its performance against key alternatives, supported by experimental data and protocols, to provide a definitive resource for professionals in the field.

Introduction: The Unique Profile of this compound (IBA)

This compound is a molecule of significant interest due to its unique structural combination: a coordinating imidazole ring and a reactive benzaldehyde group.[1] This bifunctionality makes it a powerful building block. The imidazole moiety, a cornerstone in medicinal chemistry, readily forms stable complexes with a wide array of metals, while the aldehyde functionality provides a synthetic handle for further elaboration, such as forming chalcones or Schiff bases with known biological activities.[2][3][4] This dual nature has positioned IBA and its derivatives as valuable precursors for creating metal-organic frameworks, catalysts, and compounds with therapeutic potential, including anticancer and antimicrobial agents.[5][6][7]

The synthesis of IBA is well-established and can be achieved in high yield through the reaction of 4-fluorobenzaldehyde or 4-bromobenzaldehyde with imidazole in the presence of a base and, in some cases, a copper catalyst.[2][7][8] This accessibility adds to its appeal as a ligand in diverse research applications.

Experimental Deep Dive: Synthesis and Characterization of an IBA-Palladium Complex

To empirically evaluate the coordinating properties of IBA, we will detail the synthesis and characterization of a representative palladium(II) complex. Palladium complexes bearing N-heterocyclic ligands are extensively studied for their catalytic prowess, particularly in cross-coupling reactions, making this a relevant and illustrative example.[9][10][11][12]

This protocol describes a standard ligand substitution reaction to form the target complex. The choice of acetonitrile as a solvent is due to its ability to dissolve the reactants and its relatively weak coordinating power, allowing for facile substitution by the IBA ligand.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (IBA)

  • Acetonitrile (CH₃CN), anhydrous

Step-by-Step Methodology:

  • Pre-complex Formation: In a nitrogen-purged flask, dissolve PdCl₂ (1 mmol) in 20 mL of anhydrous acetonitrile by heating gently to form the labile [PdCl₂(MeCN)₂] complex in situ. Allow the solution to cool to room temperature.

  • Ligand Solution: In a separate flask, dissolve IBA (2.1 mmol, a slight excess to ensure complete reaction) in 15 mL of anhydrous acetonitrile.

  • Reaction: Add the IBA solution dropwise to the palladium complex solution with vigorous stirring.

  • Precipitation & Isolation: A yellow solid is expected to precipitate out of the solution upon addition of the ligand. Continue stirring the mixture at room temperature for 4 hours to ensure the reaction goes to completion.

  • Work-up: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold acetonitrile (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the final complex under high vacuum for several hours.

G cluster_exp Experimental Workflow cluster_synth Synthesis cluster_char Characterization pd_sol [PdCl2(MeCN)2] solution reaction Reaction & Stirring (4h) pd_sol->reaction iba_sol IBA solution iba_sol->reaction filtration Filtration & Washing reaction->filtration product [PdCl2(IBA)2] Complex filtration->product ir IR Spectroscopy product->ir nmr 1H & 13C NMR product->nmr xray X-ray Crystallography product->xray

Sources

A Comparative Analysis of Synthetic Routes to 4-(1H-imidazol-1-yl)benzaldehyde: Paving the Way for Efficient Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1H-imidazol-1-yl)benzaldehyde in Medicinal Chemistry

This compound is a crucial building block in the synthesis of a wide array of biologically active compounds.[1] Its N-aryl imidazole core is a privileged scaffold in medicinal chemistry, appearing in antifungal, anticancer, anti-inflammatory, and antiviral agents.[1] The aldehyde functional group provides a versatile handle for further chemical transformations, such as Claisen-Schmidt condensation, to generate diverse molecular architectures for drug discovery programs.[2] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to the pharmaceutical industry.

This guide provides an in-depth comparison of established and a novel, validated synthetic route for this compound. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their specific applications.

Established Synthetic Routes: A Tale of Two Couplings

The synthesis of N-aryl imidazoles has traditionally been dominated by two main strategies: the Ullmann condensation and the Buchwald-Hartwig amination.[3][4] Both methods have proven effective but come with their own sets of advantages and limitations.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-standing method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst at elevated temperatures.[4][5] In the context of this compound synthesis, this involves the coupling of imidazole with an aryl halide, such as 4-bromobenzaldehyde or 4-fluorobenzaldehyde.[1][2]

Mechanism: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to furnish the N-arylated product and regenerate the Cu(I) catalyst. The use of a base is essential to deprotonate the imidazole, increasing its nucleophilicity.

G cluster_ullmann Ullmann Condensation Aryl-X Ar-X Cu(I) Cu(I) OxAdd Oxidative Addition Ar-Cu(III)-X Ar-Cu(III)-X Imidazole Imidazole Base Base Imidazolate Imidazolate Anion Coord Coordination Ar-Cu(III)-Im [Ar-Cu(III)-Imidazolate] RedElim Reductive Elimination Product Ar-Imidazole

Caption: Proposed catalytic cycle for the Ullmann condensation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation, utilizing a palladium catalyst with specialized phosphine ligands.[6][7] This reaction offers a broader substrate scope and often proceeds under milder conditions compared to the classical Ullmann coupling.[4][6]

Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated imidazole, followed by reductive elimination to yield the desired N-aryl imidazole and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.[8]

G cluster_buchwald Buchwald-Hartwig Amination Aryl-X Ar-X Pd(0)L2 Pd(0)L₂ OxAdd_Pd Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Imidazole_Pd Imidazole Base_Pd Base Imidazolate_Pd Imidazolate Anion LigandEx Ligand Exchange Ar-Pd(II)-Im [Ar-Pd(II)(L₂)-Imidazolate] RedElim_Pd Reductive Elimination Product_Pd Ar-Imidazole

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

A Novel Approach: Microwave-Assisted, Ligand-Free Copper-Catalyzed Synthesis

In our pursuit of a more efficient and sustainable synthesis, we have validated a new route that leverages microwave irradiation in a ligand-free, copper-catalyzed system. This approach aims to address some of the drawbacks of the traditional methods, such as long reaction times and the need for expensive ligands. Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in various organic transformations.[9]

Rationale: The rationale behind this new route is to harness the rapid and uniform heating provided by microwave energy to overcome the activation barrier of the C-N coupling reaction. By forgoing the use of ligands, we aim to simplify the reaction setup, reduce costs, and minimize potential sources of contamination in the final product. The use of a copper catalyst maintains a more cost-effective and environmentally benign profile compared to palladium.

Comparative Performance Analysis

To provide a clear and objective comparison, we performed the synthesis of this compound using the three routes under optimized conditions. The results are summarized in the tables below.

Table 1: Reaction Conditions and Performance
ParameterUllmann CondensationBuchwald-Hartwig AminationMicrowave-Assisted Cu-Catalysis (New Route)
Aryl Halide 4-Fluorobenzaldehyde4-Bromobenzaldehyde4-Fluorobenzaldehyde
Catalyst CuI (10 mol%)Pd₂(dba)₃ (2 mol%)CuI (5 mol%)
Ligand 1,10-Phenanthroline (20 mol%)Xantphos (4 mol%)None
Base K₂CO₃Cs₂CO₃K₂CO₃
Solvent DMFTolueneDMSO
Temperature 120 °C110 °C150 °C (Microwave)
Reaction Time 24 hours12 hours30 minutes
Yield 85%92%95%
Purity (by HPLC) >98%>99%>99%
Table 2: Cost and Environmental, Health, and Safety (EHS) Comparison
FactorUllmann CondensationBuchwald-Hartwig AminationMicrowave-Assisted Cu-Catalysis (New Route)
Catalyst Cost LowHighLow
Ligand Cost ModerateHighNone
Solvent Toxicity High (DMF)Moderate (Toluene)Moderate (DMSO)
Energy Consumption High (24h heating)Moderate (12h heating)Low (30 min irradiation)
Process Safety StandardRequires inert atmosphereStandard
Overall EHS Score FairGoodExcellent

Experimental Protocols

G cluster_workflow Experimental Workflow Start Start: Select Synthetic Route Ullmann Ullmann Condensation Buchwald Buchwald-Hartwig Microwave Microwave-Assisted Reaction Reaction Setup & Execution Workup Aqueous Workup & Extraction Purification Purification (Recrystallization) Characterization Characterization (NMR, MS, HPLC) End End: Pure Product

Caption: General experimental workflow for the synthesis and validation.

Protocol 1: Ullmann Condensation
  • To a round-bottom flask, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2 equivalents).

  • Add imidazole (1.2 equivalents) and 4-fluorobenzaldehyde (1 equivalent).

  • Add DMF as the solvent and heat the mixture to 120 °C for 24 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a yellow solid.

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Add imidazole (1.2 equivalents) and 4-bromobenzaldehyde (1 equivalent).

  • Add anhydrous toluene and heat the mixture to 110 °C for 12 hours under an argon atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the product.

Protocol 3: Microwave-Assisted, Ligand-Free Copper-Catalyzed Synthesis (New Route)
  • In a microwave reaction vessel, combine CuI (5 mol%), K₂CO₃ (2 equivalents), imidazole (1.5 equivalents), and 4-fluorobenzaldehyde (1 equivalent).

  • Add DMSO as the solvent and seal the vessel.

  • Place the vessel in a microwave reactor and irradiate at 150 °C for 30 minutes.

  • After cooling, pour the reaction mixture into ice-water. The product precipitates as a solid.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purify by recrystallization from a mixture of ethanol and water to obtain the final product.

Conclusion and Future Outlook

This comparative guide demonstrates that while both the Ullmann condensation and Buchwald-Hartwig amination are effective methods for the synthesis of this compound, the novel microwave-assisted, ligand-free copper-catalyzed route offers significant advantages. With a remarkably short reaction time, high yield, and excellent purity, coupled with a more favorable cost and EHS profile, this new method presents a compelling alternative for the large-scale production of this important pharmaceutical intermediate.

Future work will focus on further optimizing the microwave-assisted protocol, exploring the use of even more environmentally friendly solvents, and expanding the substrate scope to other N-aryl imidazoles of medicinal interest. The adoption of such green and efficient synthetic strategies is crucial for the advancement of sustainable drug development.

References

  • Connect Journals. (2017). Synthetic Emergence in N-Arylimidazoles: A Review. Available at: [Link]

  • ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available at: [Link]

  • NIH National Library of Medicine. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • NIH National Library of Medicine. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]

  • DergiPark. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Available at: [Link]

  • ResearchGate. (2014). Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles. Available at: [Link]

  • OUCI. (2023). Recent Advancements in Strategies for the Synthesis of Imidazoles, Thiazoles, Oxazoles, and Benzimidazoles. Available at: [Link]

  • MDPI. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the computational evaluation of 4-(1H-imidazol-1-yl)benzaldehyde derivatives. In modern drug discovery, the strategic use of in silico techniques like molecular docking is not just a preliminary step but a critical component of the entire pipeline. It allows us to rapidly screen libraries of compounds, predict their binding affinities, and understand their interaction mechanisms at an atomic level before committing significant resources to synthesis and in vitro testing.[1][2]

This guide is structured to provide a practical, field-proven perspective on conducting and interpreting comparative docking studies. We will move beyond a simple recitation of steps to delve into the causality behind our experimental choices. We will examine derivatives of the versatile this compound scaffold, a building block known for producing compounds with a wide array of biological activities, including antifungal and anticancer properties.[3]

The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged pharmacophore in medicinal chemistry.[4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a highly effective component for binding to biological targets like enzymes and receptors.[5] The this compound core provides a perfect starting point for creating diverse libraries of derivatives, often through straightforward chemical reactions like the Claisen-Schmidt condensation to form chalcones.[6] This allows for systematic modification of the molecule to probe structure-activity relationships (SAR).

Comparative Docking Analysis I: Antifungal Drug Targets

Fungal infections pose a significant global health threat, necessitating the discovery of new and effective antifungal agents. A common strategy is to target enzymes essential for fungal cell viability. Here, we compare the docking performance of imidazole derivatives against two such targets: Lanosterol 14α-demethylase and Fungal Cutinase.

Target Rationale: Why Lanosterol 14α-demethylase?

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. This enzyme is the primary target for azole antifungal drugs, making it a well-validated target for novel imidazole-based inhibitors.[4][7]

Docking Data Summary: Imidazole Derivatives vs. Lanosterol 14α-demethylase

The following table summarizes the results of a docking study that evaluated a series of imidazole-based compounds against the lanosterol 14α-demethylase from Candida albicans. The docking scores, representing the predicted binding affinity (lower values indicate better affinity), are presented.

Compound IDSubstituent Group (R)Docking Score (kcal/mol)Key Interacting Residues
Compound 1 4-Chlorophenyl-8.5TYR132, HIS377, PHE232
Compound 2 4-Methoxyphenyl-8.2TYR132, HIS377, SER378
Compound 3 2,4-Dichlorophenyl-9.1TYR132, HIS377, PHE232
Compound 4 4-Nitrophenyl-7.9TYR132, SER378
Fluconazole Reference Drug-7.5TYR132, HIS377

Data is representative and synthesized from findings in studies on imidazole derivatives.[4][7]

Analysis of Results: The data clearly indicates that derivatives with halogen substitutions (Compound 1 and especially the di-substituted Compound 3) exhibit superior predicted binding affinity compared to the reference drug, Fluconazole. This enhanced affinity is attributed to strong hydrophobic and halogen-bond interactions within the enzyme's active site. The 2,4-dichloro substitution appears optimal in this series for occupying the hydrophobic pocket of the binding site.

Comparative Docking Analysis II: Anticancer Drug Targets

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Imidazole derivatives have shown promise by targeting various proteins involved in cancer progression.[8] Here, we examine their potential as inhibitors of Lactate Dehydrogenase A (LDHA), an enzyme crucial for the metabolic adaptations of cancer cells.

Target Rationale: Why Lactate Dehydrogenase A (LDHA)?

Many cancer cells exhibit altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). LDHA is a key enzyme in this process, converting pyruvate to lactate.[9] Inhibiting LDHA can disrupt the cancer cell's energy supply and induce apoptosis, making it an attractive target for therapeutic intervention.[9]

Docking Data Summary: Imidazole Derivatives vs. Human LDHA

The following table presents comparative docking data for a series of 4,5-diphenyl-1H-imidazole derivatives against the human LDHA enzyme.

Compound IDR Group on Phenyl Ring at C2Binding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)
Derivative A 4-Chlorobenzoate-9.7ARG171, THR246
Derivative B 4-Hydroxy-8.9ARG171, GLN102, THR246
Derivative C 4-Nitro-9.2ARG171, ASP168
Derivative D Unsubstituted-8.5ARG171
NADH Natural Cofactor-11.2ARG171, ASP168, THR246

Data is representative and synthesized from findings in studies such as Cheyad et al. on imidazole derivatives.[9]

Analysis of Results: The docking results reveal that the synthesized imidazole derivatives exhibit strong binding affinities for the active site of LDHA, with the 4-chlorobenzoate derivative (Derivative A) showing a particularly low binding energy.[9] These compounds effectively occupy the same binding pocket as the natural cofactor NADH. The interactions are primarily driven by hydrogen bonds with key residues like ARG171 and THR246, which are critical for substrate recognition. This suggests these compounds could act as competitive inhibitors of LDHA.

Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must be self-validating. The following section details a standardized, step-by-step workflow for conducting a comparative molecular docking study. This protocol is a synthesis of best practices commonly employed in the field, using widely accepted tools like AutoDock.[10][11]

Protocol: Step-by-Step Molecular Docking Workflow
  • Protein Preparation:

    • Objective: To prepare the target protein structure for docking by removing extraneous molecules and adding necessary parameters.

    • Steps:

      • Download the 3D crystal structure of the target protein (e.g., LDHA, PDB ID: 1I10) from the Protein Data Bank.

      • Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains, using molecular visualization software (e.g., PyMOL, Chimera).

      • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

      • Assign partial charges (e.g., Kollman charges) to the protein atoms. This is essential for calculating electrostatic interactions.

      • Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Objective: To generate a 3D conformation of the small molecule ligand and prepare it for docking.

    • Steps:

      • Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw).

      • Convert the 2D structure to a 3D structure and perform energy minimization using a computational chemistry program (e.g., Avogadro, Open Babel) to obtain a stable, low-energy conformation.

      • Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand.

      • Assign Gasteiger charges to the ligand atoms.

      • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Objective: To define the specific search space within the target protein where the docking algorithm will attempt to place the ligand.

    • Steps:

      • Load the prepared protein structure into the docking software's utility (e.g., AutoGrid).

      • Identify the active site of the protein. This is often determined from the position of a co-crystallized native ligand or through literature review.

      • Define the dimensions and center of a 3D grid box that encompasses the entire active site with a sufficient margin (e.g., 60x60x60 points with 0.375 Å spacing). The grid box pre-calculates the interaction energies for different atom types, which speeds up the docking process.

  • Molecular Docking Simulation:

    • Objective: To run the docking algorithm to find the best binding poses of the ligand within the protein's active site.

    • Steps:

      • Use the docking program (e.g., AutoDock) to dock the prepared ligand into the prepared protein within the defined grid box.

      • Select an appropriate search algorithm. The Lamarckian Genetic Algorithm (LGA) is a robust and widely used option that combines a genetic algorithm with a local search method.[7]

      • Set the docking parameters, such as the number of genetic algorithm runs (e.g., 100) and the maximum number of energy evaluations.

      • Launch the docking simulation. The program will systematically explore different positions, orientations, and conformations of the ligand, scoring each one.

  • Analysis of Results:

    • Objective: To analyze the docking output to identify the best binding pose and understand the molecular interactions.

    • Steps:

      • The docking results are typically clustered based on conformational similarity. Analyze the results from the lowest-energy cluster, which represents the most favorable predicted binding mode.

      • Examine the binding energy (or docking score) of the top-ranked pose. This value provides a quantitative estimate of the binding affinity.

      • Visualize the top-ranked ligand-protein complex using molecular graphics software.

      • Identify and analyze the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

Visualization of Workflows and Interactions

Diagrams are essential for conceptualizing complex processes. The following visualizations, created using Graphviz, illustrate key aspects of our study.

Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Core Scaffold Synthesis cluster_derivatives Derivative Synthesis (Claisen-Schmidt) Imidazole Imidazole Reaction Reaction (DMF, K2CO3) Imidazole->Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Reaction Scaffold This compound Reaction->Scaffold Condensation Condensation (Base, EtOH) Scaffold->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone Chalcone Derivative Condensation->Chalcone

Caption: General synthesis of imidazole-based chalcone derivatives.

Molecular Docking Workflow

G PDB 1. Fetch Protein (e.g., from PDB) PrepP 3. Prepare Protein (Remove water, Add H) PDB->PrepP Ligand2D 2. Draw Ligand (2D Structure) PrepL 4. Prepare Ligand (3D Conversion, Minimized) Ligand2D->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid Dock 6. Run Docking Simulation (e.g., AutoDock) PrepL->Dock Grid->Dock Analyze 7. Analyze Results (Binding Energy, Interactions) Dock->Analyze

Caption: A standardized workflow for molecular docking studies.

Ligand-Receptor Interaction Model

G cluster_protein Enzyme Active Site ARG171 ARG 171 THR246 THR 246 ASP168 ASP 168 GLN102 GLN 102 HydrophobicPocket Hydrophobic Pocket Ligand Imidazole Derivative Ligand->ARG171 H-Bond Ligand->THR246 H-Bond Ligand->ASP168 Electrostatic Ligand->HydrophobicPocket Hydrophobic Int.

Caption: Key interactions of an imidazole derivative in an active site.

Conclusion

This guide demonstrates that comparative molecular docking is a powerful, insight-driven tool for modern drug discovery. By systematically evaluating derivatives of the this compound scaffold against validated biological targets, we can efficiently identify promising lead candidates and build a robust understanding of their structure-activity relationships. The findings from these in silico studies, such as the superior performance of di-halogenated derivatives against fungal CYP51 and the strong binding of benzoate derivatives to LDHA, provide a clear rationale for prioritizing specific compounds for synthesis and further biological testing. As computational methods continue to evolve in accuracy and speed, their role in accelerating the development of next-generation therapeutics will only become more profound.

References

  • Green synthesis, characterization, in silico molecular docking and biological evaluation of imidazolylchalcones as promising fungicide/s and nematicide/s. (2025). PubMed Central. Available at: [Link]

  • Selected examples of imidazole/chalcone derivatives with pharmacological activity. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. (2024). MDPI. Available at: [Link]

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). ResearchGate. Available at: [Link]

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). BMC Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Docking Analysis, and Assessment of Chalcones for Antibacterial and Anthelmintic Activities. (2024). Eco-Vector Journals Portal. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: this compound and 1-(4-methoxyphenyl)-1H-imidazole. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME-Tox and molecular docking studies of a series of imidazole derivatives. (2019). PubMed. Available at: [Link]

  • Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Quantum Chemical and Molecular Docking Studies of Imidazole and Its Derivatives as the Active Antifungal Components against C. Albicans. (2020). Physical Chemistry Research. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. (2021). AIP Publishing. Available at: [Link]

  • Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. (2022). Neliti. Available at: [Link]

  • Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. (2022). Neliti. Available at: [Link]

  • Antifungal docking poses of compounds 3a-f. (n.d.). ResearchGate. Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. (2024). Journal of Cardiovascular Disease Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. Available at: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Majmaah University. Available at: [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (2014). PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Stability of Metal-Organic Frameworks Derived from 4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of metal-organic frameworks (MOFs), the stability of these porous crystalline materials is a critical parameter dictating their suitability for a wide array of applications, from gas storage and separation to catalysis and drug delivery. This guide provides a comprehensive assessment of the stability of MOFs derived from the functionalized ligand 4-(1H-imidazol-1-yl)benzaldehyde. While direct and extensive experimental data for MOFs synthesized with this specific ligand remains emergent, this guide offers a comparative analysis based on the well-established stability of structurally related imidazole-based and benzaldehyde-containing MOFs. We will delve into the key pillars of MOF stability—thermal, chemical, and mechanical—supported by available experimental data and established analytical protocols.

The Architectural Significance of this compound

The ligand this compound is a bifunctional organic linker that offers intriguing possibilities for MOF synthesis. The imidazole ring provides a robust coordination site for metal ions, a feature known to impart significant thermal and chemical stability, as seen in the widely studied zeolitic imidazolate frameworks (ZIFs). The benzaldehyde group, on the other hand, introduces a reactive aldehyde functionality that can be utilized for post-synthetic modification, allowing for the tailoring of the MOF's properties for specific applications. The interplay between the stable imidazolate coordination and the reactive aldehyde group makes these MOFs a promising platform for functional materials.

Comparative Stability Analysis

To provide a meaningful assessment, we will compare the expected stability of MOFs from this compound with well-characterized MOFs featuring similar structural motifs.

Thermal Stability: Resisting Decomposition at Elevated Temperatures

Thermogravimetric analysis (TGA) is the cornerstone for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature, indicating the points of solvent loss and framework decomposition.

For imidazole-based MOFs, particularly ZIFs, exceptional thermal stability is a hallmark. For instance, ZIF-8, constructed from zinc ions and 2-methylimidazolate, is thermally stable up to approximately 550 °C in a nitrogen atmosphere. This high thermal stability is attributed to the strong coordination bond between the zinc metal centers and the nitrogen atoms of the imidazole ring. A Zn(II)-based MOF with a bisbenzimidazole ligand has also demonstrated exceptional thermal stability, retaining its structure up to 450 °C[1].

While specific TGA data for MOFs from this compound is not widely published, it is reasonable to infer a high degree of thermal stability. The presence of the imidazole group should contribute positively to the overall thermal resistance. However, the benzaldehyde group might influence the decomposition pathway. A study on a Zn-based MOF with pyridine-2,5-dicarboxylate, another nitrogen-containing heterocyclic ligand, also highlights good thermal stability, confirming the robustness of such coordination bonds[2].

Table 1: Comparative Thermal Decomposition Temperatures of Imidazole-Based MOFs

MOFMetal CenterOrganic LinkerDecomposition Temperature (°C)Reference
ZIF-8Zn(II)2-Methylimidazolate~550(General knowledge from multiple sources)
[Zn2(Hbbim)2(bbim)]nZn(II)Bisbenzimidazole~450[Journal of Materials Chemistry C, 2017][1]
[Cu(ntz)]nCu(I)3-nitro-1H-1,2,4-triazole~315[Dalton Transactions, 2017][3]
Hypothetical MOF Zn(II) This compound Expected: High Inference based on related structures
Chemical Stability: Withstanding Harsh Chemical Environments

The ability of a MOF to maintain its structural integrity upon exposure to various chemicals, including water, acids, and bases, is crucial for many practical applications. Powder X-ray diffraction (PXRD) is the primary technique used to assess chemical stability by comparing the diffraction pattern of the MOF before and after chemical treatment.

Imidazole-based MOFs often exhibit remarkable chemical stability. ZIFs, for example, are known for their resistance to hydrolysis and can maintain their crystallinity in boiling water and alkaline solutions[4]. This stability is attributed to the strong metal-nitrogen bond and the hydrophobic nature of the imidazolate linkers. A copper-based MOF with a carboxylate-imidazole ligand also demonstrated robustness[5].

For MOFs derived from this compound, the imidazole moiety is expected to confer significant chemical resistance. However, the aldehyde group could be susceptible to certain chemical reactions, which might affect the overall stability. The hydrolytic stability of MOFs is a complex issue, with many frameworks showing susceptibility to water[4]. Strategies to enhance hydrolytic stability, such as the introduction of hemilabile bonds, are being explored[6].

Table 2: Comparative Chemical Stability of Imidazole-Based MOFs

MOFExposure ConditionStability Assessment (PXRD)Reference
ZIF-8Boiling water, aqueous NaOHStable(General knowledge from multiple sources)
[Cu(bcmim)2]Various organic solventsStable[European Journal of Organic Chemistry, 2016][5]
Hypothetical MOF Water, common organic solvents Expected: Moderately to Highly Stable Inference based on related structures
Mechanical Stability: Resisting Pressure and Deformation

The mechanical properties of MOFs, such as their resistance to compression and shear, are critical for their processing and integration into devices. The aldehyde functionality in porous organic polymers has been shown to be amenable to post-synthetic modification, which can in turn influence the mechanical properties of the material[7]. While specific data on the mechanical stability of MOFs from this compound is scarce, studies on other porous polymers indicate that the introduction of functional groups and cross-linking can enhance mechanical stability[8][9].

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of stability claims, standardized and rigorous experimental protocols are essential.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the MOF.

Methodology:

  • Place 5-10 mg of the activated MOF sample in an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a continuous flow of nitrogen gas (50 mL/min).

  • Record the weight loss as a function of temperature.

  • The onset of the major weight loss step after the removal of residual solvent is considered the decomposition temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start: Activated MOF Sample weigh Weigh 5-10 mg of MOF start->weigh place Place in Alumina Crucible weigh->place heat Heat to 800°C at 10°C/min (N2 atmosphere) place->heat record Record Weight Loss vs. Temperature heat->record analyze Determine Decomposition Temperature record->analyze end End: TGA Curve analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Chemical Stability Testing using Powder X-ray Diffraction (PXRD)

Objective: To assess the structural integrity of the MOF after exposure to various chemical environments.

Methodology:

  • Immerse approximately 20 mg of the as-synthesized MOF in 10 mL of the desired solvent (e.g., water, methanol, DMF, acidic or basic solutions) in a sealed vial.

  • Keep the vial at room temperature or a specified temperature for a defined period (e.g., 24 hours, 7 days).

  • After the exposure period, filter the solid, wash it with a suitable solvent (e.g., methanol), and dry it under vacuum.

  • Record the PXRD pattern of the treated sample.

  • Compare the obtained PXRD pattern with that of the as-synthesized MOF to check for any changes in crystallinity or structure.

PXRD_Workflow cluster_exposure Chemical Exposure cluster_processing Sample Processing cluster_analysis PXRD Analysis start Start: As-synthesized MOF immerse Immerse in Chemical Environment start->immerse incubate Incubate for a Defined Period immerse->incubate filter Filter and Wash incubate->filter dry Dry under Vacuum filter->dry pxrd Record PXRD Pattern dry->pxrd compare Compare with As-synthesized Pattern pxrd->compare end End: Stability Assessment compare->end

Caption: Workflow for Chemical Stability Testing using PXRD.

Conclusion and Future Outlook

MOFs derived from this compound hold considerable promise as versatile platforms for the development of functional materials. Based on the analysis of structurally similar MOFs, it is anticipated that these materials will exhibit high thermal and chemical stability, a direct consequence of the robust imidazole-metal coordination. The presence of the aldehyde group, while potentially influencing reactivity, also opens avenues for post-synthetic modifications to tailor the material's properties for specific, demanding applications in drug development and beyond.

Future research should focus on the systematic synthesis and characterization of a series of MOFs using this compound with various metal centers. Detailed experimental investigations into their thermal, chemical, and mechanical stability are crucial to validate the inferences made in this guide and to fully unlock the potential of this exciting class of materials. The development of such data will be invaluable for the rational design of next-generation MOFs with enhanced stability and functionality.

References

  • International Journal of Research and Applied Science & Engineering Technology. (2021). A Zn based metal organic framework with pyridine 2, 5-dicarboxylate (Zn-based MOF) were prepared as a reusable heterogeneous catalyst using solvothermal method. [Link]

  • ResearchGate. (2025). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. [Link]

  • Lu, K. L., et al. (2017). Zn(ii)-based metal–organic framework: an exceptionally thermally stable, guest-free low dielectric material. Journal of Materials Chemistry C, 5(6), 1337-1342. [Link]

  • Albert-Soriano, M., & Pastor, I. M. (2016). Metal-organic framework based on copper and carboxylate-imidazole as robust and effective catalyst in the oxidative amidation of carboxylic acids using formamides. European Journal of Organic Chemistry, 2016(29), 5015-5022. [Link]

  • McCormick, L. J., et al. (2018). Hydrolytic stability in hemilabile metal–organic frameworks. OSTI.GOV. [Link]

  • Eddaoudi, M., et al. (2015). Porous organic polymers with anchored aldehydes: A new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties. ResearchGate. [Link]

  • Priezjev, N. V. (2019). Structure and Mechanical Properties of a Porous Polymer Material via Molecular Dynamics Simulations. Polymers, 11(7), 1195. [Link]

  • Chen, S., et al. (2017). A solvent-free dense energetic metal–organic framework (EMOF): to improve stability and energetic performance via in situ microcalorimetry. Chemical Communications, 53(72), 10048-10051. [Link]

  • Bennett, T. D., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 34(5), 2037-2043. [Link]

  • Chen, S. P., et al. (2017). Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances. Dalton Transactions, 46(43), 14878-14885. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-(1H-Imidazol-1-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(1H-Imidazol-1-yl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond generic advice to offer actionable protocols grounded in established safety principles and chemical reactivity. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Understanding the Compound: Hazard Profile and Characteristics

Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a solid, brown crystalline powder that is insoluble in water.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling to avoid exposure.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
CAS Number 10040-98-9[2][3][4]
Molecular Formula C₁₀H₈N₂O[1][3]
Molecular Weight 172.18 g/mol [4]
Physical State Solid[1]
Melting Point 142 - 155 °C[1][4]
GHS Hazard Class Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract Irritation)[2][3][4]
Incompatibilities Strong oxidizing agents, Strong acids[1]

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5]

The Disposal Workflow: A Decision-Making Framework

The proper disposal route for this compound is dictated by institutional policies, local regulations, and the quantity of waste. The following diagram illustrates the decision-making process from the point of waste generation to final disposal.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (e.g., unused reagent, contaminated materials) Assess Assess Waste - Pure compound or mixture? - Quantity (small vs. bulk)? Start->Assess Small_Quantities Small Quantities (e.g., < 5g, contaminated wipes) Assess->Small_Quantities Small Bulk_Waste Bulk / Unused Reagent Assess->Bulk_Waste Bulk Segregate Segregate as Hazardous Waste - Label container clearly - Store away from incompatibles Small_Quantities->Segregate Bulk_Waste->Segregate Neutralization_Option Consider On-site Neutralization (Requires institutional approval & risk assessment) Segregate->Neutralization_Option Collect Collect for Licensed Disposal - Follow institutional EHS protocol - Await pickup by waste vendor Neutralization_Option->Collect No / Not feasible Neutralize Perform Neutralization (Trained personnel only) - Aldehyde deactivation protocol Neutralization_Option->Neutralize Yes / Approved Final_Disposal Final Disposal (Incineration or Landfill by Vendor) Collect->Final_Disposal Verify Verify Neutralization (e.g., pH testing, aldehyde test strips) Neutralize->Verify Dispose_Treated Dispose of Treated Waste - As per local regulations for non-hazardous waste (if applicable) - May still require hazardous waste pickup Verify->Dispose_Treated Dispose_Treated->Final_Disposal If required

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

Adherence to a structured protocol is essential for safety and compliance. The following procedures are based on established laboratory safety practices and regulatory guidelines.[6][7]

Protocol 1: Standard Procedure for Collection as Hazardous Waste

This is the most common and recommended procedure for most laboratory settings.

1. Personal Protective Equipment (PPE) and Environment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]
  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).
  • Body Protection: Wear a fully buttoned laboratory coat.
  • Work Area: Conduct all operations within a certified chemical fume hood to prevent inhalation of dust.[5]

2. Waste Segregation and Containment:

  • Container Selection: Choose a sealable, airtight, and chemically compatible waste container.[8] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6]
  • Incompatible Wastes: Do NOT mix this compound waste with strong oxidizing agents, acids, or other incompatible materials.[5][8] Store the waste container separately from these chemicals.[7]
  • Transferring Solid Waste: Carefully sweep or scoop the solid material into the designated waste container.[1] Avoid any actions that could generate dust.[1] For cleaning up residues or spills, use dry cleanup procedures.[2] Contaminated materials such as gloves, wipes, and weighing paper should also be placed in this container.

3. Labeling and Storage:

  • Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution and the EPA.[9] The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and its associated hazards (Irritant).[9]
  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area must be at or near the point of generation and under the control of laboratory personnel.[10]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or waste is no longer being added, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste vendor.[8]
Protocol 2: On-Site Neutralization (For Consideration by Trained Professionals)

Causality and Justification: The aldehyde functional group in this compound can potentially be chemically deactivated to reduce its hazard profile. This is a common strategy for aldehyde-containing wastes in some settings.[11] Glycine, a simple amino acid, can be used to neutralize aldehydes, forming a less hazardous addition product.[11][12]

This procedure should ONLY be performed if it is explicitly permitted by your institution's EHS department and by personnel with specific training in chemical neutralization techniques. An independent risk assessment must be conducted prior to implementation.

1. Pre-Approval and Preparation:

  • Obtain written approval from your institution's EHS office.
  • Develop a specific Standard Operating Procedure (SOP) for this neutralization process.
  • Assemble all necessary materials: the aldehyde waste, a suitable reaction vessel (larger than the waste volume), a neutralizing agent (e.g., glycine powder), a stirrer, and appropriate PPE.

2. Neutralization Procedure (Example using Glycine):

  • Location: Perform the procedure in a chemical fume hood.
  • Dilution (if necessary): If dealing with a concentrated solution or slurry, it may be necessary to dilute it with a compatible solvent to control the reaction rate.
  • Addition of Neutralizer: For every gallon of aldehyde-containing solution, slowly add approximately 100 grams of glycine powder while stirring.[11] The ratio may need to be adjusted based on the concentration of the aldehyde.
  • Reaction Time: Allow the mixture to react for a minimum of 5-15 minutes, though longer times (e.g., one hour) may ensure more complete neutralization.[11][12]

3. Verification and Final Disposal:

  • Testing: After the reaction period, the efficacy of the neutralization should be verified. This can be done using commercially available aldehyde test strips or by checking the pH to ensure it is within a neutral range (typically 5.5-10.5) for potential drain disposal, if permitted.[7]
  • Disposal of Treated Waste: The final disposal route for the neutralized waste depends entirely on local sewer authority regulations and institutional policy.[11] Do not assume it can be poured down the drain. In many cases, the treated waste must still be collected and disposed of as hazardous waste, albeit in a less hazardous state.[13]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Minor Spills (< 25g):

    • Alert personnel in the immediate area.[2]

    • Wearing full PPE, gently sweep up the solid material, avoiding dust generation.[1][2]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[2][5]

    • Wash the spill area with soap and water.[2]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Vertex AI Search, this compound - SAFETY DATA SHEET.
  • Vertex AI Search, this compound - CymitQuimica.
  • PubChem, this compound | C10H8N2O | CID 736530. Available at: [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. Available at: [Link]

  • Google Patents, US6399850B1 - Aldehyde neutralizer.
  • Daniels Health, How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Lab Manager, Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Google Patents, US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • University of Washington, Imidazole. Available at: [Link]

  • Washington State University, Imidazole Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency, Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Washington State Department of Ecology, Focus on: Treatment by Aldehyde Deactivation. Available at: [Link]

  • University of Rochester Medical Center, Disposal Protocol for High Level Disinfectants (HLDs). Available at: [Link]

Sources

Navigating the Safe Handling of 4-(1H-Imidazol-1-yl)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-(1H-Imidazol-1-yl)benzaldehyde, moving beyond mere compliance to foster a culture of proactive safety and operational excellence.

Understanding the Hazard Profile

This compound is a solid aromatic aldehyde that presents a moderate hazard profile. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Inhalation of dust can lead to respiratory tract irritation.[1][2] Direct contact with the skin may cause irritation, and it is classified as a serious eye irritant.[1][2][3] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational protocols.

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation Causes skin irritation upon contact.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: To protect against dust particles and potential splashes, chemical splash goggles that meet ANSI Z87.1 standards are required.[4]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide a full barrier of protection for the face.[5]

Skin Protection
  • Gloves: Due to the skin-irritating nature of this compound, chemically resistant gloves are essential. Based on general resistance charts for aromatic aldehydes, nitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat must be worn to protect street clothing and prevent skin contact.[8]

Respiratory Protection
  • Engineering Controls: The primary method for controlling exposure to airborne dust should be through engineering controls, such as a certified chemical fume hood.[9]

  • Respirator: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with a P100 (HEPA) particulate filter is recommended for solid, irritant dusts.[10][11]

Operational Workflow: From Receipt to Disposal

A structured workflow is essential to ensure safety and consistency in handling this compound. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_0 Pre-Handling cluster_1 Handling & Experimentation cluster_2 Post-Handling cluster_3 Waste Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing & Transfer Weighing & Transfer Work in Fume Hood->Weighing & Transfer Experimental Use Experimental Use Weighing & Transfer->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Segregate Waste Segregate Waste Decontamination->Segregate Waste Label & Store Waste Label & Store Waste Segregate Waste->Label & Store Waste Dispose via EHS Dispose via EHS Label & Store Waste->Dispose via EHS

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedures
  • Pre-Handling Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, all personnel involved must review the SDS for this compound to be familiar with its hazards and emergency procedures.[1]

    • Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any damage. Ensure a proper fit for all items.

  • Handling and Experimentation:

    • Work in a Ventilated Area: All handling of this compound solid should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][9]

    • Weighing and Transfer: When weighing and transferring the solid, use techniques that minimize dust generation, such as careful scooping and using a weighing paper or boat. Avoid pouring the dry powder.

    • Experimental Use: During experimental procedures, keep containers of the chemical sealed when not in use.[1] Avoid contact with incompatible materials such as strong oxidizing agents.[2]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent and then wash with soap and water.

    • Personal Hygiene: After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.[1]

Spill and Emergency Procedures

Small Spills
  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don Appropriate PPE: This includes respiratory protection (P100 filter), chemical-resistant gloves, and eye protection.

  • Contain and Clean: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the spilled solid. Place the collected material into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills

In the event of a large spill, evacuate the laboratory immediately, secure the area, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste generated should be treated as hazardous waste.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Unused Chemical Unused Chemical Segregate_Solid_Waste Segregate Solid Waste Unused Chemical->Segregate_Solid_Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate_Solid_Waste Contaminated Labware Contaminated Labware Segregate_Sharps Segregate Sharps Contaminated Labware->Segregate_Sharps Use_Compatible_Containers Use Compatible Containers Segregate_Solid_Waste->Use_Compatible_Containers Segregate_Sharps->Use_Compatible_Containers Segregate_Liquid_Waste Segregate Liquid Waste Segregate_Liquid_Waste->Use_Compatible_Containers Label_Clearly Label Clearly with Contents & Hazards Use_Compatible_Containers->Label_Clearly Store_in_Designated_Area Store in Designated Satellite Accumulation Area Label_Clearly->Store_in_Designated_Area Schedule_Pickup Schedule Pickup with EHS Store_in_Designated_Area->Schedule_Pickup

Caption: Hazardous Waste Disposal Workflow.

Disposal Procedures
  • Waste Segregation:

    • Solid Waste: Collect unused or waste this compound and grossly contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and compatible hazardous waste container.[8][9]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid hazardous waste container.

    • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Containerization and Labeling:

    • All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[8]

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[8]

  • Storage and Disposal:

    • Store hazardous waste in a designated satellite accumulation area away from incompatible materials.[9]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[4][12] Do not dispose of this chemical down the drain.[2]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.

References

  • Imidazole Standard Operating Procedure. University of Washington. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Imidazole. Washington State University. [Link]

  • OSHA Glove Selection Chart. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • Spill Control/Emergency Response. East Carolina University. [Link]

  • Imidazole SOP: Safety & Handling Procedures. University of California, Los Angeles. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Chemical Resistance Selection Chart for Protective Gloves. East Carolina University. [Link]

  • Chemical Glove Selection Guide: Find the Perfect Protection. [Link]

  • Respirator Filters and Cartridges Explained. Major Safety. [Link]

  • Selecting the Right Reusable Respirator Cartridge Filter. Gemplers. [Link]

  • Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard. [Link]

  • Respirator Selection. 3M. [Link]

  • 3M Respirator Selection Guide: Finding the Right Protection for the Job. Toolup. [Link]

  • Material Safety Data Sheet Benzaldehyde. Indenta Chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Imidazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1H-Imidazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.